molecular formula C64H101NO16 B3025746 Linearmycin A

Linearmycin A

Katalognummer: B3025746
Molekulargewicht: 1140.5 g/mol
InChI-Schlüssel: FHAYEICQQMDOQQ-SFBFHZDRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Linearmycin A is a polyene antibiotic that has been found in Streptomyces. It is active against the bacteria S. aureus and E. coli (MICs = 3.1 and 1.6 µg/disc, respectively), the fungi S. cerevisiae and C. albicans (MICs = 0.1 and 1.6 µg/disc, respectively), and the plant pathogenic fungus A. niger in disc assays (MIC = 0.2 µg/disc). This compound induces lysis and degradation of B. subtilis as a component of Streptomyces Mg1 extract.>

Eigenschaften

IUPAC Name

(2E,4E,6E,8E,12E,15S,16S,17R,18E,20E,22E,24E,26E,35S,37S,38E,41R,43S,45R,47S,48E,52E,55S,57R)-60-amino-15,17,29,33,35,37,41,43,45,47,51,55,57-tridecahydroxy-2,14,16,30-tetramethyl-31-oxohexaconta-2,4,6,8,12,18,20,22,24,26,38,48,52-tridecaenoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C64H101NO16/c1-46(27-19-15-11-7-5-8-12-16-20-28-47(2)64(80)81)63(79)49(4)61(77)37-22-18-14-10-6-9-13-17-21-36-60(76)48(3)62(78)45-59(75)44-58(74)42-54(70)34-25-33-53(69)41-57(73)43-56(72)40-52(68)32-24-30-50(66)29-23-31-51(67)39-55(71)35-26-38-65/h5-10,12-14,16-25,27-29,32,34,37,46,48-61,63,66-77,79H,11,15,26,30-31,33,35-36,38-45,65H2,1-4H3,(H,80,81)/b7-5+,10-6+,12-8+,13-9+,18-14+,20-16+,21-17+,27-19+,29-23+,32-24+,34-25+,37-22+,47-28+/t46?,48?,49-,50?,51-,52+,53+,54+,55+,56-,57-,58+,59?,60?,61+,63-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHAYEICQQMDOQQ-SFBFHZDRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CCCC=CC=CC=CC=C(C)C(=O)O)C(C(C)C(C=CC=CC=CC=CC=CCC(C(C)C(=O)CC(CC(CC(C=CCC(CC(CC(CC(C=CCC(C=CCC(CC(CCCN)O)O)O)O)O)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](/C=C/C=C/C=C/C=C/C=C/CC(C(C)C(=O)CC(C[C@@H](C[C@@H](/C=C/C[C@H](C[C@@H](C[C@H](C[C@@H](/C=C/CC(/C=C/C[C@@H](C[C@@H](CCCN)O)O)O)O)O)O)O)O)O)O)O)O)[C@H](C(C)/C=C/CC/C=C/C=C/C=C/C=C(\C)/C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C64H101NO16
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1140.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of Linearmycin A from Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linearmycin A is a potent polyene antibiotic produced by Streptomyces species, first identified from Streptomyces sp. No. 30. This document provides a comprehensive technical overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols for the fermentation of the producing organism, extraction and purification of the compound, and a summary of its key physicochemical and biological properties. Furthermore, this guide presents the elucidated biosynthetic pathway of this compound, a product of a type I polyketide synthase (PKS), offering insights for potential bioengineering and analog generation efforts.

Introduction

The genus Streptomyces is a rich source of clinically significant secondary metabolites, including a vast array of antibiotics. This compound, a linear polyene antibiotic, was first reported in 1995 as a novel bioactive compound isolated from the mycelial extract of Streptomyces sp. No. 30.[1] Subsequent research has further characterized its biological activities and shed light on its complex biosynthesis. This guide aims to consolidate the available technical information on this compound to serve as a valuable resource for researchers in natural product discovery and development.

Physicochemical and Biological Properties of this compound

This compound is a structurally unique polyene with a long, linear carbon backbone featuring amino and carboxylic acid termini.[2] Its molecular formula is C₆₄H₁₀₁NO₁₆, with a corresponding molecular weight of 1140.48 g/mol .[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆₄H₁₀₁NO₁₆[3]
Molecular Weight1140.48[3]
Appearance--
SolubilitySoluble in DMSO and Methanol (B129727)

This compound exhibits a broad spectrum of biological activity, demonstrating both antifungal and antibacterial properties. It is notably active against various fungal pathogens and both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)

Target OrganismMIC (µ g/disc )Reference
Staphylococcus aureus3.1
Escherichia coli1.6
Saccharomyces cerevisiae0.1
Candida albicans1.6
Aspergillus niger0.2

Experimental Protocols

Fermentation of Streptomyces sp. No. 30

The production of this compound is achieved through submerged fermentation of the producing strain, Streptomyces sp. No. 30.

Protocol 1: Fermentation

  • Seed Culture Preparation:

    • Inoculate a loopful of Streptomyces sp. No. 30 spores or mycelia from a stock culture into a 250 mL flask containing 50 mL of seed medium (Soybean meal 10 g/L, CaCO₃ 3 g/L, MgSO₄·7H₂O 0.5 g/L, (NH₄)₂HPO₄ 0.5 g/L, NaCl 3 g/L, K₂HPO₄ 1 g/L, glycerol (B35011) 15 mL/L).

    • Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48 hours.

  • Production Culture:

    • Transfer 10 mL of the seed culture (2% v/v) into a 1 L flask containing 500 mL of production medium (specific composition for this compound production is not detailed in the available literature, but a general Streptomyces production medium can be used as a starting point).

    • Incubate the production culture at 28°C on a rotary shaker at 200 rpm for 96 hours.

Extraction and Purification of this compound

This compound is isolated from the mycelial cake of the fermentation broth.

Protocol 2: Extraction and Purification

  • Mycelial Cake Extraction:

    • Separate the mycelia from the culture broth by filtration through a Buchner funnel.

    • Extract the mycelial cake with methanol.

  • Solvent Partitioning:

    • Concentrate the methanol extract under reduced pressure.

    • Partition the resulting aqueous residue with ethyl acetate (B1210297).

  • Chromatographic Purification:

    • Concentrate the ethyl acetate fraction to obtain the crude extract.

    • Subject the crude extract to silica (B1680970) gel column chromatography, eluting with a stepwise gradient of methanol in chloroform.

    • Monitor the fractions for antimicrobial activity to identify those containing this compound.

    • Further purify the active fractions using high-performance liquid chromatography (HPLC) on a reversed-phase column.

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 3: Spectroscopic Data for this compound

TechniqueDataReference
¹H NMR Specific chemical shifts and coupling constants are detailed in the original publication by Sakuda et al., 1996.
¹³C NMR Specific chemical shifts are detailed in the original publication by Sakuda et al., 1996.
Mass Spectrometry (ESI-MS) Molecular ion peak and fragmentation patterns are detailed in the original publication by Sakuda et al., 1996.

Biosynthesis of this compound

This compound is synthesized via a type I polyketide synthase (PKS) pathway. The biosynthetic gene cluster (BGC) for linearmycin has been identified in Streptomyces sp. Mg1. This cluster encodes a large, modular enzymatic assembly line responsible for the iterative condensation of simple carboxylic acid precursors to form the complex polyketide backbone of this compound.

Linearmycin_Biosynthesis_Workflow cluster_Streptomyces Streptomyces sp. cluster_Extraction Extraction & Purification cluster_Analysis Structural Analysis Fermentation Fermentation of Streptomyces sp. No. 30 Mycelia Mycelial Biomass Fermentation->Mycelia Harvest Broth Culture Broth Fermentation->Broth Extraction Methanol Extraction Mycelia->Extraction Solvent_Partition Solvent Partitioning (Ethyl Acetate) Extraction->Solvent_Partition Silica_Gel Silica Gel Chromatography Solvent_Partition->Silica_Gel HPLC Reversed-Phase HPLC Silica_Gel->HPLC Pure_Linearmycin_A Pure this compound HPLC->Pure_Linearmycin_A NMR NMR Spectroscopy (1H, 13C) Pure_Linearmycin_A->NMR MS Mass Spectrometry (ESI-MS) Pure_Linearmycin_A->MS Structure Structure of This compound NMR->Structure MS->Structure

Caption: Workflow for the isolation and structural elucidation of this compound.

The linearmycin BGC in Streptomyces sp. Mg1 is a large cluster containing nine PKS open-reading frames. The biosynthesis is initiated with a starter unit, and the polyketide chain is elongated through the sequential action of multiple PKS modules, each contributing a specific extender unit and performing selective reductions of the β-keto group.

Linearmycin_PKS_Pathway PKS_Modules Loading Module Module 1 Module 2 ... Module n Thioesterase (TE) KS AT KR DH ER ACP Polyketide_Chain Growing Polyketide Chain Linearmycin_A_precursor This compound Precursor PKS_Modules:f4->Linearmycin_A_precursor Linearmycin_A This compound PKS_Modules:f5->Linearmycin_A Starter_Unit Starter Unit (e.g., Acetyl-CoA) Starter_Unit->PKS_Modules:f0 Extender_Units Extender Units (e.g., Malonyl-CoA) Extender_Units->PKS_Modules:f1 Extender_Units->PKS_Modules:f2 Extender_Units->PKS_Modules:f4 Linearmycin_A_precursor->PKS_Modules:f5

References

An In-depth Technical Guide to the Discovery and Isolation of Linearmycin A from Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linearmycin A is a potent polyene antibiotic produced by Streptomyces species, first identified from Streptomyces sp. No. 30. This document provides a comprehensive technical overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols for the fermentation of the producing organism, extraction and purification of the compound, and a summary of its key physicochemical and biological properties. Furthermore, this guide presents the elucidated biosynthetic pathway of this compound, a product of a type I polyketide synthase (PKS), offering insights for potential bioengineering and analog generation efforts.

Introduction

The genus Streptomyces is a rich source of clinically significant secondary metabolites, including a vast array of antibiotics. This compound, a linear polyene antibiotic, was first reported in 1995 as a novel bioactive compound isolated from the mycelial extract of Streptomyces sp. No. 30.[1] Subsequent research has further characterized its biological activities and shed light on its complex biosynthesis. This guide aims to consolidate the available technical information on this compound to serve as a valuable resource for researchers in natural product discovery and development.

Physicochemical and Biological Properties of this compound

This compound is a structurally unique polyene with a long, linear carbon backbone featuring amino and carboxylic acid termini.[2] Its molecular formula is C₆₄H₁₀₁NO₁₆, with a corresponding molecular weight of 1140.48 g/mol .[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆₄H₁₀₁NO₁₆[3]
Molecular Weight1140.48[3]
Appearance--
SolubilitySoluble in DMSO and Methanol (B129727)

This compound exhibits a broad spectrum of biological activity, demonstrating both antifungal and antibacterial properties. It is notably active against various fungal pathogens and both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)

Target OrganismMIC (µ g/disc )Reference
Staphylococcus aureus3.1
Escherichia coli1.6
Saccharomyces cerevisiae0.1
Candida albicans1.6
Aspergillus niger0.2

Experimental Protocols

Fermentation of Streptomyces sp. No. 30

The production of this compound is achieved through submerged fermentation of the producing strain, Streptomyces sp. No. 30.

Protocol 1: Fermentation

  • Seed Culture Preparation:

    • Inoculate a loopful of Streptomyces sp. No. 30 spores or mycelia from a stock culture into a 250 mL flask containing 50 mL of seed medium (Soybean meal 10 g/L, CaCO₃ 3 g/L, MgSO₄·7H₂O 0.5 g/L, (NH₄)₂HPO₄ 0.5 g/L, NaCl 3 g/L, K₂HPO₄ 1 g/L, glycerol (B35011) 15 mL/L).

    • Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48 hours.

  • Production Culture:

    • Transfer 10 mL of the seed culture (2% v/v) into a 1 L flask containing 500 mL of production medium (specific composition for this compound production is not detailed in the available literature, but a general Streptomyces production medium can be used as a starting point).

    • Incubate the production culture at 28°C on a rotary shaker at 200 rpm for 96 hours.

Extraction and Purification of this compound

This compound is isolated from the mycelial cake of the fermentation broth.

Protocol 2: Extraction and Purification

  • Mycelial Cake Extraction:

    • Separate the mycelia from the culture broth by filtration through a Buchner funnel.

    • Extract the mycelial cake with methanol.

  • Solvent Partitioning:

    • Concentrate the methanol extract under reduced pressure.

    • Partition the resulting aqueous residue with ethyl acetate (B1210297).

  • Chromatographic Purification:

    • Concentrate the ethyl acetate fraction to obtain the crude extract.

    • Subject the crude extract to silica (B1680970) gel column chromatography, eluting with a stepwise gradient of methanol in chloroform.

    • Monitor the fractions for antimicrobial activity to identify those containing this compound.

    • Further purify the active fractions using high-performance liquid chromatography (HPLC) on a reversed-phase column.

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 3: Spectroscopic Data for this compound

TechniqueDataReference
¹H NMR Specific chemical shifts and coupling constants are detailed in the original publication by Sakuda et al., 1996.
¹³C NMR Specific chemical shifts are detailed in the original publication by Sakuda et al., 1996.
Mass Spectrometry (ESI-MS) Molecular ion peak and fragmentation patterns are detailed in the original publication by Sakuda et al., 1996.

Biosynthesis of this compound

This compound is synthesized via a type I polyketide synthase (PKS) pathway. The biosynthetic gene cluster (BGC) for linearmycin has been identified in Streptomyces sp. Mg1. This cluster encodes a large, modular enzymatic assembly line responsible for the iterative condensation of simple carboxylic acid precursors to form the complex polyketide backbone of this compound.

Linearmycin_Biosynthesis_Workflow cluster_Streptomyces Streptomyces sp. cluster_Extraction Extraction & Purification cluster_Analysis Structural Analysis Fermentation Fermentation of Streptomyces sp. No. 30 Mycelia Mycelial Biomass Fermentation->Mycelia Harvest Broth Culture Broth Fermentation->Broth Extraction Methanol Extraction Mycelia->Extraction Solvent_Partition Solvent Partitioning (Ethyl Acetate) Extraction->Solvent_Partition Silica_Gel Silica Gel Chromatography Solvent_Partition->Silica_Gel HPLC Reversed-Phase HPLC Silica_Gel->HPLC Pure_Linearmycin_A Pure this compound HPLC->Pure_Linearmycin_A NMR NMR Spectroscopy (1H, 13C) Pure_Linearmycin_A->NMR MS Mass Spectrometry (ESI-MS) Pure_Linearmycin_A->MS Structure Structure of This compound NMR->Structure MS->Structure

Caption: Workflow for the isolation and structural elucidation of this compound.

The linearmycin BGC in Streptomyces sp. Mg1 is a large cluster containing nine PKS open-reading frames. The biosynthesis is initiated with a starter unit, and the polyketide chain is elongated through the sequential action of multiple PKS modules, each contributing a specific extender unit and performing selective reductions of the β-keto group.

Linearmycin_PKS_Pathway PKS_Modules Loading Module Module 1 Module 2 ... Module n Thioesterase (TE) KS AT KR DH ER ACP Polyketide_Chain Growing Polyketide Chain Linearmycin_A_precursor This compound Precursor PKS_Modules:f4->Linearmycin_A_precursor Linearmycin_A This compound PKS_Modules:f5->Linearmycin_A Starter_Unit Starter Unit (e.g., Acetyl-CoA) Starter_Unit->PKS_Modules:f0 Extender_Units Extender Units (e.g., Malonyl-CoA) Extender_Units->PKS_Modules:f1 Extender_Units->PKS_Modules:f2 Extender_Units->PKS_Modules:f4 Linearmycin_A_precursor->PKS_Modules:f5

References

An In-depth Technical Guide to the Discovery and Isolation of Linearmycin A from Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linearmycin A is a potent polyene antibiotic produced by Streptomyces species, first identified from Streptomyces sp. No. 30. This document provides a comprehensive technical overview of the discovery, isolation, and characterization of this compound. It includes detailed experimental protocols for the fermentation of the producing organism, extraction and purification of the compound, and a summary of its key physicochemical and biological properties. Furthermore, this guide presents the elucidated biosynthetic pathway of this compound, a product of a type I polyketide synthase (PKS), offering insights for potential bioengineering and analog generation efforts.

Introduction

The genus Streptomyces is a rich source of clinically significant secondary metabolites, including a vast array of antibiotics. This compound, a linear polyene antibiotic, was first reported in 1995 as a novel bioactive compound isolated from the mycelial extract of Streptomyces sp. No. 30.[1] Subsequent research has further characterized its biological activities and shed light on its complex biosynthesis. This guide aims to consolidate the available technical information on this compound to serve as a valuable resource for researchers in natural product discovery and development.

Physicochemical and Biological Properties of this compound

This compound is a structurally unique polyene with a long, linear carbon backbone featuring amino and carboxylic acid termini.[2] Its molecular formula is C₆₄H₁₀₁NO₁₆, with a corresponding molecular weight of 1140.48 g/mol .[3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆₄H₁₀₁NO₁₆[3]
Molecular Weight1140.48[3]
Appearance--
SolubilitySoluble in DMSO and Methanol

This compound exhibits a broad spectrum of biological activity, demonstrating both antifungal and antibacterial properties. It is notably active against various fungal pathogens and both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)

Target OrganismMIC (µ g/disc )Reference
Staphylococcus aureus3.1
Escherichia coli1.6
Saccharomyces cerevisiae0.1
Candida albicans1.6
Aspergillus niger0.2

Experimental Protocols

Fermentation of Streptomyces sp. No. 30

The production of this compound is achieved through submerged fermentation of the producing strain, Streptomyces sp. No. 30.

Protocol 1: Fermentation

  • Seed Culture Preparation:

    • Inoculate a loopful of Streptomyces sp. No. 30 spores or mycelia from a stock culture into a 250 mL flask containing 50 mL of seed medium (Soybean meal 10 g/L, CaCO₃ 3 g/L, MgSO₄·7H₂O 0.5 g/L, (NH₄)₂HPO₄ 0.5 g/L, NaCl 3 g/L, K₂HPO₄ 1 g/L, glycerol 15 mL/L).

    • Incubate the seed culture at 28°C on a rotary shaker at 200 rpm for 48 hours.

  • Production Culture:

    • Transfer 10 mL of the seed culture (2% v/v) into a 1 L flask containing 500 mL of production medium (specific composition for this compound production is not detailed in the available literature, but a general Streptomyces production medium can be used as a starting point).

    • Incubate the production culture at 28°C on a rotary shaker at 200 rpm for 96 hours.

Extraction and Purification of this compound

This compound is isolated from the mycelial cake of the fermentation broth.

Protocol 2: Extraction and Purification

  • Mycelial Cake Extraction:

    • Separate the mycelia from the culture broth by filtration through a Buchner funnel.

    • Extract the mycelial cake with methanol.

  • Solvent Partitioning:

    • Concentrate the methanol extract under reduced pressure.

    • Partition the resulting aqueous residue with ethyl acetate.

  • Chromatographic Purification:

    • Concentrate the ethyl acetate fraction to obtain the crude extract.

    • Subject the crude extract to silica gel column chromatography, eluting with a stepwise gradient of methanol in chloroform.

    • Monitor the fractions for antimicrobial activity to identify those containing this compound.

    • Further purify the active fractions using high-performance liquid chromatography (HPLC) on a reversed-phase column.

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 3: Spectroscopic Data for this compound

TechniqueDataReference
¹H NMR Specific chemical shifts and coupling constants are detailed in the original publication by Sakuda et al., 1996.
¹³C NMR Specific chemical shifts are detailed in the original publication by Sakuda et al., 1996.
Mass Spectrometry (ESI-MS) Molecular ion peak and fragmentation patterns are detailed in the original publication by Sakuda et al., 1996.

Biosynthesis of this compound

This compound is synthesized via a type I polyketide synthase (PKS) pathway. The biosynthetic gene cluster (BGC) for linearmycin has been identified in Streptomyces sp. Mg1. This cluster encodes a large, modular enzymatic assembly line responsible for the iterative condensation of simple carboxylic acid precursors to form the complex polyketide backbone of this compound.

Linearmycin_Biosynthesis_Workflow cluster_Streptomyces Streptomyces sp. cluster_Extraction Extraction & Purification cluster_Analysis Structural Analysis Fermentation Fermentation of Streptomyces sp. No. 30 Mycelia Mycelial Biomass Fermentation->Mycelia Harvest Broth Culture Broth Fermentation->Broth Extraction Methanol Extraction Mycelia->Extraction Solvent_Partition Solvent Partitioning (Ethyl Acetate) Extraction->Solvent_Partition Silica_Gel Silica Gel Chromatography Solvent_Partition->Silica_Gel HPLC Reversed-Phase HPLC Silica_Gel->HPLC Pure_Linearmycin_A Pure this compound HPLC->Pure_Linearmycin_A NMR NMR Spectroscopy (1H, 13C) Pure_Linearmycin_A->NMR MS Mass Spectrometry (ESI-MS) Pure_Linearmycin_A->MS Structure Structure of This compound NMR->Structure MS->Structure

Caption: Workflow for the isolation and structural elucidation of this compound.

The linearmycin BGC in Streptomyces sp. Mg1 is a large cluster containing nine PKS open-reading frames. The biosynthesis is initiated with a starter unit, and the polyketide chain is elongated through the sequential action of multiple PKS modules, each contributing a specific extender unit and performing selective reductions of the β-keto group.

Linearmycin_PKS_Pathway PKS_Modules Loading Module Module 1 Module 2 ... Module n Thioesterase (TE) KS AT KR DH ER ACP Polyketide_Chain Growing Polyketide Chain Linearmycin_A_precursor This compound Precursor PKS_Modules:f4->Linearmycin_A_precursor Linearmycin_A This compound PKS_Modules:f5->Linearmycin_A Starter_Unit Starter Unit (e.g., Acetyl-CoA) Starter_Unit->PKS_Modules:f0 Extender_Units Extender Units (e.g., Malonyl-CoA) Extender_Units->PKS_Modules:f1 Extender_Units->PKS_Modules:f2 Extender_Units->PKS_Modules:f4 Linearmycin_A_precursor->PKS_Modules:f5

References

An In-depth Technical Guide to the Mechanism of Action of Linearmycin A on Bacterial Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linearmycin A, a polyene antibiotic produced by Streptomyces sp. Mg1, exhibits potent antibacterial activity, particularly against Gram-positive bacteria.[1] Its primary mechanism of action involves the direct targeting and disruption of the bacterial cytoplasmic membrane, leading to rapid cell death. This technical guide provides a comprehensive overview of the molecular interactions and biophysical consequences of this compound on bacterial cell membranes, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to facilitate further research and development of this compound and other membrane-targeting antibiotics.

Core Mechanism of Action: Membrane Disruption

This compound's bactericidal activity is initiated by its interaction with the bacterial cytoplasmic membrane, leading to a cascade of events that compromise membrane integrity and cellular function. The proposed mechanism does not rely on the inhibition of cellular metabolism, such as DNA replication, transcription, or translation, as lysis occurs even in the presence of metabolic inhibitors.[1][2] This indicates an intrinsic capacity of this compound to disrupt the cell membrane directly.[1][2]

The primary events in the mechanism of action of this compound are:

  • Membrane Depolarization: this compound causes a rapid and significant depolarization of the cytoplasmic membrane in susceptible bacteria, such as Bacillus subtilis. This dissipation of the membrane potential disrupts essential cellular processes that are dependent on the proton motive force, including ATP synthesis and nutrient transport.

  • Increased Membrane Permeability and Ion Leakage: The interaction of this compound with the membrane leads to the formation of pores or other structural defects, resulting in the leakage of intracellular ions, most notably potassium (K+). This uncontrolled ion flux further contributes to the collapse of the membrane potential and disrupts cellular homeostasis.

  • Lysis and Cell Death: The culmination of membrane depolarization and ion leakage is the loss of osmotic balance and the eventual lysis of the bacterial cell.

The proposed mechanism of this compound targeting the bacterial cell membrane is illustrated in the following diagram:

Proposed Mechanism of this compound Action LinearmycinA This compound BacterialMembrane Bacterial Cell Membrane LinearmycinA->BacterialMembrane Interaction MembraneDepolarization Membrane Depolarization BacterialMembrane->MembraneDepolarization Induces IonLeakage Ion Leakage (e.g., K+) BacterialMembrane->IonLeakage Causes Lysis Cell Lysis and Death MembraneDepolarization->Lysis IonLeakage->Lysis

Caption: Proposed mechanism of this compound action on bacterial membranes.

Quantitative Data

Minimum Inhibitory Concentrations (MICs)

This compound demonstrates potent activity against a range of Gram-positive bacteria. The MIC is defined as the lowest concentration of an antibiotic that prevents visible growth of a microorganism.

Bacterial SpeciesMIC (µg/mL)Lysis Observed
Bacillus subtilis1-2Yes
Bacillus cereus2-4Yes
Bacillus anthracis2-4Yes
Staphylococcus aureus4-8No
Enterococcus faecalis> 32No
Listeria monocytogenes2-4No

Data synthesized from Stubbendieck et al., 2018.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Membrane Potential Assay using DiSC3(5)

This protocol describes how to measure changes in bacterial membrane potential using the voltage-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)). An increase in fluorescence indicates membrane depolarization.

Materials:

  • Mid-log phase bacterial culture (e.g., B. subtilis)

  • 5 mM HEPES buffer (pH 7.2)

  • 20 mM Glucose

  • DiSC3(5) stock solution (1 mM in DMSO)

  • This compound solution

  • Valinomycin (B1682140) (positive control for depolarization)

  • Fluorometer or microplate reader with fluorescence capabilities (Excitation: 622 nm, Emission: 670 nm)

Procedure:

  • Cell Preparation:

    • Grow bacteria to mid-log phase (OD600 ≈ 0.5).

    • Harvest cells by centrifugation (5000 x g, 10 min).

    • Wash the pellet twice with 5 mM HEPES buffer.

    • Resuspend the cells in 5 mM HEPES buffer containing 20 mM glucose to an OD600 of 0.05.

  • Dye Loading:

    • Add DiSC3(5) to the cell suspension to a final concentration of 0.4 µM.

    • Incubate in the dark at room temperature for approximately 30 minutes to allow the dye to equilibrate across the membranes.

  • Fluorescence Measurement:

    • Transfer the cell suspension to a cuvette or a 96-well black microplate.

    • Record the baseline fluorescence for 2-5 minutes.

    • Add this compound to the desired final concentration and continue recording the fluorescence.

    • As a positive control, add valinomycin (final concentration 1 µM) to a separate sample to induce complete depolarization.

Experimental Workflow:

Membrane Potential Assay Workflow Start Start PrepCells Prepare Bacterial Cell Suspension Start->PrepCells LoadDye Load with DiSC3(5) Dye PrepCells->LoadDye MeasureBaseline Measure Baseline Fluorescence LoadDye->MeasureBaseline AddCompound Add this compound or Control MeasureBaseline->AddCompound MeasureResponse Measure Fluorescence Change AddCompound->MeasureResponse Analyze Analyze Data MeasureResponse->Analyze End End Analyze->End

Caption: Workflow for the membrane potential assay using DiSC3(5).

Ion Leakage Assay (Potassium Efflux)

This protocol measures the leakage of potassium ions from bacterial cells upon treatment with this compound using a K+-selective electrode.

Materials:

  • Mid-log phase bacterial culture

  • Low potassium buffer (e.g., 10 mM Tris-HCl, pH 7.5, 0.2 M sucrose)

  • This compound solution

  • Triton X-100 (1% v/v) for complete lysis (positive control)

  • K+-selective electrode and meter

Procedure:

  • Cell Preparation:

    • Grow bacteria to mid-log phase.

    • Harvest cells by centrifugation.

    • Wash the pellet three times with the low potassium buffer to remove extracellular potassium.

    • Resuspend the cells in the low potassium buffer to a high density (e.g., OD600 of 10).

  • Potassium Measurement:

    • Place the cell suspension in a stirred vessel at a constant temperature.

    • Immerse the K+-selective electrode and allow the reading to stabilize to establish a baseline.

    • Add this compound to the desired concentration and record the change in extracellular K+ concentration over time.

    • At the end of the experiment, add Triton X-100 to lyse all cells and determine the total intracellular K+ concentration.

Data Analysis:

The percentage of K+ leakage can be calculated as:

% Leakage = [(K+_sample - K+_baseline) / (K+_total - K+_baseline)] * 100

Liposome (B1194612) Disruption Assay

This assay uses artificial lipid vesicles (liposomes) encapsulating a fluorescent dye to determine if this compound can directly disrupt lipid bilayers.

Materials:

  • Bacterial membrane lipids (e.g., B. subtilis lipid extract or a mixture of POPG and POPE)

  • Fluorescent dye (e.g., carboxyfluorescein)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Liposome extrusion equipment

  • Fluorometer

Procedure:

  • Liposome Preparation:

    • Prepare a lipid film by evaporating the solvent from a lipid solution.

    • Hydrate the lipid film with a solution containing the fluorescent dye at a self-quenching concentration.

    • Subject the lipid suspension to several freeze-thaw cycles.

    • Extrude the liposomes through a polycarbonate membrane to create unilamellar vesicles of a defined size.

    • Remove the unencapsulated dye by passing the liposome suspension through a size-exclusion chromatography column.

  • Leakage Measurement:

    • Dilute the liposome suspension in a cuvette.

    • Record the baseline fluorescence.

    • Add this compound and monitor the increase in fluorescence over time as the dye is released and de-quenched.

    • Add a detergent (e.g., Triton X-100) to determine the maximum fluorescence corresponding to 100% leakage.

Logical Relationship of Experimental Evidence:

Logical Flow of Experimental Evidence Hypothesis Hypothesis: This compound targets the bacterial cell membrane MIC MIC Assays: Activity against Gram-positive bacteria Hypothesis->MIC MembranePotential Membrane Potential Assay: Demonstrates rapid depolarization Hypothesis->MembranePotential IonLeakage Ion Leakage Assay: Confirms membrane permeabilization Hypothesis->IonLeakage LiposomeAssay Liposome Disruption Assay: Shows direct interaction with lipid bilayer Hypothesis->LiposomeAssay Conclusion Conclusion: This compound is a membrane-targeting antibiotic MIC->Conclusion MembranePotential->Conclusion IonLeakage->Conclusion LiposomeAssay->Conclusion

References

An In-depth Technical Guide to the Mechanism of Action of Linearmycin A on Bacterial Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linearmycin A, a polyene antibiotic produced by Streptomyces sp. Mg1, exhibits potent antibacterial activity, particularly against Gram-positive bacteria.[1] Its primary mechanism of action involves the direct targeting and disruption of the bacterial cytoplasmic membrane, leading to rapid cell death. This technical guide provides a comprehensive overview of the molecular interactions and biophysical consequences of this compound on bacterial cell membranes, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to facilitate further research and development of this compound and other membrane-targeting antibiotics.

Core Mechanism of Action: Membrane Disruption

This compound's bactericidal activity is initiated by its interaction with the bacterial cytoplasmic membrane, leading to a cascade of events that compromise membrane integrity and cellular function. The proposed mechanism does not rely on the inhibition of cellular metabolism, such as DNA replication, transcription, or translation, as lysis occurs even in the presence of metabolic inhibitors.[1][2] This indicates an intrinsic capacity of this compound to disrupt the cell membrane directly.[1][2]

The primary events in the mechanism of action of this compound are:

  • Membrane Depolarization: this compound causes a rapid and significant depolarization of the cytoplasmic membrane in susceptible bacteria, such as Bacillus subtilis. This dissipation of the membrane potential disrupts essential cellular processes that are dependent on the proton motive force, including ATP synthesis and nutrient transport.

  • Increased Membrane Permeability and Ion Leakage: The interaction of this compound with the membrane leads to the formation of pores or other structural defects, resulting in the leakage of intracellular ions, most notably potassium (K+). This uncontrolled ion flux further contributes to the collapse of the membrane potential and disrupts cellular homeostasis.

  • Lysis and Cell Death: The culmination of membrane depolarization and ion leakage is the loss of osmotic balance and the eventual lysis of the bacterial cell.

The proposed mechanism of this compound targeting the bacterial cell membrane is illustrated in the following diagram:

Proposed Mechanism of this compound Action LinearmycinA This compound BacterialMembrane Bacterial Cell Membrane LinearmycinA->BacterialMembrane Interaction MembraneDepolarization Membrane Depolarization BacterialMembrane->MembraneDepolarization Induces IonLeakage Ion Leakage (e.g., K+) BacterialMembrane->IonLeakage Causes Lysis Cell Lysis and Death MembraneDepolarization->Lysis IonLeakage->Lysis

Caption: Proposed mechanism of this compound action on bacterial membranes.

Quantitative Data

Minimum Inhibitory Concentrations (MICs)

This compound demonstrates potent activity against a range of Gram-positive bacteria. The MIC is defined as the lowest concentration of an antibiotic that prevents visible growth of a microorganism.

Bacterial SpeciesMIC (µg/mL)Lysis Observed
Bacillus subtilis1-2Yes
Bacillus cereus2-4Yes
Bacillus anthracis2-4Yes
Staphylococcus aureus4-8No
Enterococcus faecalis> 32No
Listeria monocytogenes2-4No

Data synthesized from Stubbendieck et al., 2018.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Membrane Potential Assay using DiSC3(5)

This protocol describes how to measure changes in bacterial membrane potential using the voltage-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)). An increase in fluorescence indicates membrane depolarization.

Materials:

  • Mid-log phase bacterial culture (e.g., B. subtilis)

  • 5 mM HEPES buffer (pH 7.2)

  • 20 mM Glucose

  • DiSC3(5) stock solution (1 mM in DMSO)

  • This compound solution

  • Valinomycin (B1682140) (positive control for depolarization)

  • Fluorometer or microplate reader with fluorescence capabilities (Excitation: 622 nm, Emission: 670 nm)

Procedure:

  • Cell Preparation:

    • Grow bacteria to mid-log phase (OD600 ≈ 0.5).

    • Harvest cells by centrifugation (5000 x g, 10 min).

    • Wash the pellet twice with 5 mM HEPES buffer.

    • Resuspend the cells in 5 mM HEPES buffer containing 20 mM glucose to an OD600 of 0.05.

  • Dye Loading:

    • Add DiSC3(5) to the cell suspension to a final concentration of 0.4 µM.

    • Incubate in the dark at room temperature for approximately 30 minutes to allow the dye to equilibrate across the membranes.

  • Fluorescence Measurement:

    • Transfer the cell suspension to a cuvette or a 96-well black microplate.

    • Record the baseline fluorescence for 2-5 minutes.

    • Add this compound to the desired final concentration and continue recording the fluorescence.

    • As a positive control, add valinomycin (final concentration 1 µM) to a separate sample to induce complete depolarization.

Experimental Workflow:

Membrane Potential Assay Workflow Start Start PrepCells Prepare Bacterial Cell Suspension Start->PrepCells LoadDye Load with DiSC3(5) Dye PrepCells->LoadDye MeasureBaseline Measure Baseline Fluorescence LoadDye->MeasureBaseline AddCompound Add this compound or Control MeasureBaseline->AddCompound MeasureResponse Measure Fluorescence Change AddCompound->MeasureResponse Analyze Analyze Data MeasureResponse->Analyze End End Analyze->End

Caption: Workflow for the membrane potential assay using DiSC3(5).

Ion Leakage Assay (Potassium Efflux)

This protocol measures the leakage of potassium ions from bacterial cells upon treatment with this compound using a K+-selective electrode.

Materials:

  • Mid-log phase bacterial culture

  • Low potassium buffer (e.g., 10 mM Tris-HCl, pH 7.5, 0.2 M sucrose)

  • This compound solution

  • Triton X-100 (1% v/v) for complete lysis (positive control)

  • K+-selective electrode and meter

Procedure:

  • Cell Preparation:

    • Grow bacteria to mid-log phase.

    • Harvest cells by centrifugation.

    • Wash the pellet three times with the low potassium buffer to remove extracellular potassium.

    • Resuspend the cells in the low potassium buffer to a high density (e.g., OD600 of 10).

  • Potassium Measurement:

    • Place the cell suspension in a stirred vessel at a constant temperature.

    • Immerse the K+-selective electrode and allow the reading to stabilize to establish a baseline.

    • Add this compound to the desired concentration and record the change in extracellular K+ concentration over time.

    • At the end of the experiment, add Triton X-100 to lyse all cells and determine the total intracellular K+ concentration.

Data Analysis:

The percentage of K+ leakage can be calculated as:

% Leakage = [(K+_sample - K+_baseline) / (K+_total - K+_baseline)] * 100

Liposome (B1194612) Disruption Assay

This assay uses artificial lipid vesicles (liposomes) encapsulating a fluorescent dye to determine if this compound can directly disrupt lipid bilayers.

Materials:

  • Bacterial membrane lipids (e.g., B. subtilis lipid extract or a mixture of POPG and POPE)

  • Fluorescent dye (e.g., carboxyfluorescein)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Liposome extrusion equipment

  • Fluorometer

Procedure:

  • Liposome Preparation:

    • Prepare a lipid film by evaporating the solvent from a lipid solution.

    • Hydrate the lipid film with a solution containing the fluorescent dye at a self-quenching concentration.

    • Subject the lipid suspension to several freeze-thaw cycles.

    • Extrude the liposomes through a polycarbonate membrane to create unilamellar vesicles of a defined size.

    • Remove the unencapsulated dye by passing the liposome suspension through a size-exclusion chromatography column.

  • Leakage Measurement:

    • Dilute the liposome suspension in a cuvette.

    • Record the baseline fluorescence.

    • Add this compound and monitor the increase in fluorescence over time as the dye is released and de-quenched.

    • Add a detergent (e.g., Triton X-100) to determine the maximum fluorescence corresponding to 100% leakage.

Logical Relationship of Experimental Evidence:

Logical Flow of Experimental Evidence Hypothesis Hypothesis: This compound targets the bacterial cell membrane MIC MIC Assays: Activity against Gram-positive bacteria Hypothesis->MIC MembranePotential Membrane Potential Assay: Demonstrates rapid depolarization Hypothesis->MembranePotential IonLeakage Ion Leakage Assay: Confirms membrane permeabilization Hypothesis->IonLeakage LiposomeAssay Liposome Disruption Assay: Shows direct interaction with lipid bilayer Hypothesis->LiposomeAssay Conclusion Conclusion: This compound is a membrane-targeting antibiotic MIC->Conclusion MembranePotential->Conclusion IonLeakage->Conclusion LiposomeAssay->Conclusion

References

An In-depth Technical Guide to the Mechanism of Action of Linearmycin A on Bacterial Cell Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linearmycin A, a polyene antibiotic produced by Streptomyces sp. Mg1, exhibits potent antibacterial activity, particularly against Gram-positive bacteria.[1] Its primary mechanism of action involves the direct targeting and disruption of the bacterial cytoplasmic membrane, leading to rapid cell death. This technical guide provides a comprehensive overview of the molecular interactions and biophysical consequences of this compound on bacterial cell membranes, supported by quantitative data and detailed experimental protocols. The information presented herein is intended to facilitate further research and development of this compound and other membrane-targeting antibiotics.

Core Mechanism of Action: Membrane Disruption

This compound's bactericidal activity is initiated by its interaction with the bacterial cytoplasmic membrane, leading to a cascade of events that compromise membrane integrity and cellular function. The proposed mechanism does not rely on the inhibition of cellular metabolism, such as DNA replication, transcription, or translation, as lysis occurs even in the presence of metabolic inhibitors.[1][2] This indicates an intrinsic capacity of this compound to disrupt the cell membrane directly.[1][2]

The primary events in the mechanism of action of this compound are:

  • Membrane Depolarization: this compound causes a rapid and significant depolarization of the cytoplasmic membrane in susceptible bacteria, such as Bacillus subtilis. This dissipation of the membrane potential disrupts essential cellular processes that are dependent on the proton motive force, including ATP synthesis and nutrient transport.

  • Increased Membrane Permeability and Ion Leakage: The interaction of this compound with the membrane leads to the formation of pores or other structural defects, resulting in the leakage of intracellular ions, most notably potassium (K+). This uncontrolled ion flux further contributes to the collapse of the membrane potential and disrupts cellular homeostasis.

  • Lysis and Cell Death: The culmination of membrane depolarization and ion leakage is the loss of osmotic balance and the eventual lysis of the bacterial cell.

The proposed mechanism of this compound targeting the bacterial cell membrane is illustrated in the following diagram:

Proposed Mechanism of this compound Action LinearmycinA This compound BacterialMembrane Bacterial Cell Membrane LinearmycinA->BacterialMembrane Interaction MembraneDepolarization Membrane Depolarization BacterialMembrane->MembraneDepolarization Induces IonLeakage Ion Leakage (e.g., K+) BacterialMembrane->IonLeakage Causes Lysis Cell Lysis and Death MembraneDepolarization->Lysis IonLeakage->Lysis

Caption: Proposed mechanism of this compound action on bacterial membranes.

Quantitative Data

Minimum Inhibitory Concentrations (MICs)

This compound demonstrates potent activity against a range of Gram-positive bacteria. The MIC is defined as the lowest concentration of an antibiotic that prevents visible growth of a microorganism.

Bacterial SpeciesMIC (µg/mL)Lysis Observed
Bacillus subtilis1-2Yes
Bacillus cereus2-4Yes
Bacillus anthracis2-4Yes
Staphylococcus aureus4-8No
Enterococcus faecalis> 32No
Listeria monocytogenes2-4No

Data synthesized from Stubbendieck et al., 2018.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Membrane Potential Assay using DiSC3(5)

This protocol describes how to measure changes in bacterial membrane potential using the voltage-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)). An increase in fluorescence indicates membrane depolarization.

Materials:

  • Mid-log phase bacterial culture (e.g., B. subtilis)

  • 5 mM HEPES buffer (pH 7.2)

  • 20 mM Glucose

  • DiSC3(5) stock solution (1 mM in DMSO)

  • This compound solution

  • Valinomycin (positive control for depolarization)

  • Fluorometer or microplate reader with fluorescence capabilities (Excitation: 622 nm, Emission: 670 nm)

Procedure:

  • Cell Preparation:

    • Grow bacteria to mid-log phase (OD600 ≈ 0.5).

    • Harvest cells by centrifugation (5000 x g, 10 min).

    • Wash the pellet twice with 5 mM HEPES buffer.

    • Resuspend the cells in 5 mM HEPES buffer containing 20 mM glucose to an OD600 of 0.05.

  • Dye Loading:

    • Add DiSC3(5) to the cell suspension to a final concentration of 0.4 µM.

    • Incubate in the dark at room temperature for approximately 30 minutes to allow the dye to equilibrate across the membranes.

  • Fluorescence Measurement:

    • Transfer the cell suspension to a cuvette or a 96-well black microplate.

    • Record the baseline fluorescence for 2-5 minutes.

    • Add this compound to the desired final concentration and continue recording the fluorescence.

    • As a positive control, add valinomycin (final concentration 1 µM) to a separate sample to induce complete depolarization.

Experimental Workflow:

Membrane Potential Assay Workflow Start Start PrepCells Prepare Bacterial Cell Suspension Start->PrepCells LoadDye Load with DiSC3(5) Dye PrepCells->LoadDye MeasureBaseline Measure Baseline Fluorescence LoadDye->MeasureBaseline AddCompound Add this compound or Control MeasureBaseline->AddCompound MeasureResponse Measure Fluorescence Change AddCompound->MeasureResponse Analyze Analyze Data MeasureResponse->Analyze End End Analyze->End

Caption: Workflow for the membrane potential assay using DiSC3(5).

Ion Leakage Assay (Potassium Efflux)

This protocol measures the leakage of potassium ions from bacterial cells upon treatment with this compound using a K+-selective electrode.

Materials:

  • Mid-log phase bacterial culture

  • Low potassium buffer (e.g., 10 mM Tris-HCl, pH 7.5, 0.2 M sucrose)

  • This compound solution

  • Triton X-100 (1% v/v) for complete lysis (positive control)

  • K+-selective electrode and meter

Procedure:

  • Cell Preparation:

    • Grow bacteria to mid-log phase.

    • Harvest cells by centrifugation.

    • Wash the pellet three times with the low potassium buffer to remove extracellular potassium.

    • Resuspend the cells in the low potassium buffer to a high density (e.g., OD600 of 10).

  • Potassium Measurement:

    • Place the cell suspension in a stirred vessel at a constant temperature.

    • Immerse the K+-selective electrode and allow the reading to stabilize to establish a baseline.

    • Add this compound to the desired concentration and record the change in extracellular K+ concentration over time.

    • At the end of the experiment, add Triton X-100 to lyse all cells and determine the total intracellular K+ concentration.

Data Analysis:

The percentage of K+ leakage can be calculated as:

% Leakage = [(K+_sample - K+_baseline) / (K+_total - K+_baseline)] * 100

Liposome Disruption Assay

This assay uses artificial lipid vesicles (liposomes) encapsulating a fluorescent dye to determine if this compound can directly disrupt lipid bilayers.

Materials:

  • Bacterial membrane lipids (e.g., B. subtilis lipid extract or a mixture of POPG and POPE)

  • Fluorescent dye (e.g., carboxyfluorescein)

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Liposome extrusion equipment

  • Fluorometer

Procedure:

  • Liposome Preparation:

    • Prepare a lipid film by evaporating the solvent from a lipid solution.

    • Hydrate the lipid film with a solution containing the fluorescent dye at a self-quenching concentration.

    • Subject the lipid suspension to several freeze-thaw cycles.

    • Extrude the liposomes through a polycarbonate membrane to create unilamellar vesicles of a defined size.

    • Remove the unencapsulated dye by passing the liposome suspension through a size-exclusion chromatography column.

  • Leakage Measurement:

    • Dilute the liposome suspension in a cuvette.

    • Record the baseline fluorescence.

    • Add this compound and monitor the increase in fluorescence over time as the dye is released and de-quenched.

    • Add a detergent (e.g., Triton X-100) to determine the maximum fluorescence corresponding to 100% leakage.

Logical Relationship of Experimental Evidence:

Logical Flow of Experimental Evidence Hypothesis Hypothesis: This compound targets the bacterial cell membrane MIC MIC Assays: Activity against Gram-positive bacteria Hypothesis->MIC MembranePotential Membrane Potential Assay: Demonstrates rapid depolarization Hypothesis->MembranePotential IonLeakage Ion Leakage Assay: Confirms membrane permeabilization Hypothesis->IonLeakage LiposomeAssay Liposome Disruption Assay: Shows direct interaction with lipid bilayer Hypothesis->LiposomeAssay Conclusion Conclusion: This compound is a membrane-targeting antibiotic MIC->Conclusion MembranePotential->Conclusion IonLeakage->Conclusion LiposomeAssay->Conclusion

References

Linearmycin A: A Technical Guide to its Spectrum of Activity Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linearmycin A is a polyene antibiotic produced by Streptomyces species.[1] Initially recognized for its antifungal properties, recent research has highlighted its potent antibacterial activity, particularly against Gram-positive bacteria. This document provides a comprehensive overview of the known spectrum of activity of this compound, details the experimental protocols for its evaluation, and outlines its mechanism of action.

Spectrum of Activity

This compound exhibits a broad spectrum of activity against Gram-positive bacteria. Studies have shown that it inhibits the growth of all tested Gram-positive species, and in some cases, causes cellular lysis, particularly within the Bacillus genus.[2][3] While comprehensive Minimum Inhibitory Concentration (MIC) data across a wide range of Gram-positive bacteria is still emerging in publicly available literature, existing studies and supplier data provide key insights into its efficacy.

Quantitative and Qualitative Data on Antibacterial Activity

The following table summarizes the known antibacterial activity of this compound against various Gram-positive bacteria.

Bacterial SpeciesStrain InformationActivity TypeMIC (µg/mL)Citation(s)
Staphylococcus aureusNot specifiedInhibition3.1 (µ g/disc )[1]
Bacillus subtilisNot specifiedLysis-[2]
Other Gram-positive bacteriaNot specifiedInhibition-

Note: The MIC value for S. aureus is reported in µ g/disc from a disc diffusion assay, which is a semi-quantitative measure.

Mechanism of Action

The primary antibacterial target of this compound is the cytoplasmic membrane of Gram-positive bacteria. Its mechanism of action involves the disruption of the lipid bilayer, leading to rapid depolarization of the membrane. This disruption of the membrane potential ultimately results in a loss of cellular viability and, in susceptible species like Bacillus subtilis, cellular lysis. This direct action on the cell membrane is a key characteristic that distinguishes it from antibiotics that target cell wall synthesis or intracellular processes.

Experimental Protocols

The determination of the antibacterial spectrum of this compound is primarily achieved through standardized antimicrobial susceptibility testing methods. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Broth Microdilution Method for MIC Determination

This protocol outlines the steps for determining the MIC of this compound against Gram-positive bacteria.

1. Preparation of Materials:

  • This compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it further in the appropriate broth medium.
  • Bacterial Inoculum: Culture the test bacterium overnight on an appropriate agar (B569324) medium. Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of most aerobic bacteria. For fastidious Gram-positive bacteria, supplementation with blood or other growth factors may be necessary.
  • 96-Well Microtiter Plates: Sterile, clear, flat-bottom 96-well plates are used for the assay.

2. Assay Procedure:

  • Serial Dilutions: Prepare a two-fold serial dilution of this compound in the 96-well plate using the appropriate broth medium. The concentration range should be chosen to encompass the expected MIC value.
  • Inoculation: Inoculate each well (except for a sterility control well) with the prepared bacterial suspension. A positive growth control well containing only the bacterial suspension and broth (no antibiotic) must be included.
  • Incubation: Incubate the microtiter plates at 35-37°C for 16-24 hours under aerobic conditions.

3. Interpretation of Results:

  • Visual Inspection: After incubation, visually inspect the plates for bacterial growth, which is indicated by turbidity or a pellet at the bottom of the well.
  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results prep_antibiotic Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilution of this compound in 96-well plate prep_antibiotic->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation prep_media Prepare Growth Medium (e.g., CAMHB) prep_media->serial_dilution serial_dilution->inoculation incubation Incubate at 35-37°C for 16-24 hours inoculation->incubation read_results Visually Inspect for Bacterial Growth (Turbidity) incubation->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic

Caption: Workflow for determining the MIC of this compound.

Mechanism of Action Pathway

This diagram illustrates the proposed mechanism of action of this compound on the cytoplasmic membrane of Gram-positive bacteria.

Mechanism_of_Action linearmycin This compound membrane Gram-Positive Bacterial Cytoplasmic Membrane linearmycin->membrane Targets disruption Lipid Bilayer Disruption membrane->disruption Leads to depolarization Membrane Depolarization disruption->depolarization viability_loss Loss of Cell Viability depolarization->viability_loss lysis Cell Lysis (e.g., in Bacillus sp.) viability_loss->lysis

Caption: Proposed mechanism of this compound action.

References

Linearmycin A: A Technical Guide to its Spectrum of Activity Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linearmycin A is a polyene antibiotic produced by Streptomyces species.[1] Initially recognized for its antifungal properties, recent research has highlighted its potent antibacterial activity, particularly against Gram-positive bacteria. This document provides a comprehensive overview of the known spectrum of activity of this compound, details the experimental protocols for its evaluation, and outlines its mechanism of action.

Spectrum of Activity

This compound exhibits a broad spectrum of activity against Gram-positive bacteria. Studies have shown that it inhibits the growth of all tested Gram-positive species, and in some cases, causes cellular lysis, particularly within the Bacillus genus.[2][3] While comprehensive Minimum Inhibitory Concentration (MIC) data across a wide range of Gram-positive bacteria is still emerging in publicly available literature, existing studies and supplier data provide key insights into its efficacy.

Quantitative and Qualitative Data on Antibacterial Activity

The following table summarizes the known antibacterial activity of this compound against various Gram-positive bacteria.

Bacterial SpeciesStrain InformationActivity TypeMIC (µg/mL)Citation(s)
Staphylococcus aureusNot specifiedInhibition3.1 (µ g/disc )[1]
Bacillus subtilisNot specifiedLysis-[2]
Other Gram-positive bacteriaNot specifiedInhibition-

Note: The MIC value for S. aureus is reported in µ g/disc from a disc diffusion assay, which is a semi-quantitative measure.

Mechanism of Action

The primary antibacterial target of this compound is the cytoplasmic membrane of Gram-positive bacteria. Its mechanism of action involves the disruption of the lipid bilayer, leading to rapid depolarization of the membrane. This disruption of the membrane potential ultimately results in a loss of cellular viability and, in susceptible species like Bacillus subtilis, cellular lysis. This direct action on the cell membrane is a key characteristic that distinguishes it from antibiotics that target cell wall synthesis or intracellular processes.

Experimental Protocols

The determination of the antibacterial spectrum of this compound is primarily achieved through standardized antimicrobial susceptibility testing methods. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Broth Microdilution Method for MIC Determination

This protocol outlines the steps for determining the MIC of this compound against Gram-positive bacteria.

1. Preparation of Materials:

  • This compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it further in the appropriate broth medium.
  • Bacterial Inoculum: Culture the test bacterium overnight on an appropriate agar (B569324) medium. Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of most aerobic bacteria. For fastidious Gram-positive bacteria, supplementation with blood or other growth factors may be necessary.
  • 96-Well Microtiter Plates: Sterile, clear, flat-bottom 96-well plates are used for the assay.

2. Assay Procedure:

  • Serial Dilutions: Prepare a two-fold serial dilution of this compound in the 96-well plate using the appropriate broth medium. The concentration range should be chosen to encompass the expected MIC value.
  • Inoculation: Inoculate each well (except for a sterility control well) with the prepared bacterial suspension. A positive growth control well containing only the bacterial suspension and broth (no antibiotic) must be included.
  • Incubation: Incubate the microtiter plates at 35-37°C for 16-24 hours under aerobic conditions.

3. Interpretation of Results:

  • Visual Inspection: After incubation, visually inspect the plates for bacterial growth, which is indicated by turbidity or a pellet at the bottom of the well.
  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results prep_antibiotic Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilution of this compound in 96-well plate prep_antibiotic->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation prep_media Prepare Growth Medium (e.g., CAMHB) prep_media->serial_dilution serial_dilution->inoculation incubation Incubate at 35-37°C for 16-24 hours inoculation->incubation read_results Visually Inspect for Bacterial Growth (Turbidity) incubation->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic

Caption: Workflow for determining the MIC of this compound.

Mechanism of Action Pathway

This diagram illustrates the proposed mechanism of action of this compound on the cytoplasmic membrane of Gram-positive bacteria.

Mechanism_of_Action linearmycin This compound membrane Gram-Positive Bacterial Cytoplasmic Membrane linearmycin->membrane Targets disruption Lipid Bilayer Disruption membrane->disruption Leads to depolarization Membrane Depolarization disruption->depolarization viability_loss Loss of Cell Viability depolarization->viability_loss lysis Cell Lysis (e.g., in Bacillus sp.) viability_loss->lysis

Caption: Proposed mechanism of this compound action.

References

Linearmycin A: A Technical Guide to its Spectrum of Activity Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linearmycin A is a polyene antibiotic produced by Streptomyces species.[1] Initially recognized for its antifungal properties, recent research has highlighted its potent antibacterial activity, particularly against Gram-positive bacteria. This document provides a comprehensive overview of the known spectrum of activity of this compound, details the experimental protocols for its evaluation, and outlines its mechanism of action.

Spectrum of Activity

This compound exhibits a broad spectrum of activity against Gram-positive bacteria. Studies have shown that it inhibits the growth of all tested Gram-positive species, and in some cases, causes cellular lysis, particularly within the Bacillus genus.[2][3] While comprehensive Minimum Inhibitory Concentration (MIC) data across a wide range of Gram-positive bacteria is still emerging in publicly available literature, existing studies and supplier data provide key insights into its efficacy.

Quantitative and Qualitative Data on Antibacterial Activity

The following table summarizes the known antibacterial activity of this compound against various Gram-positive bacteria.

Bacterial SpeciesStrain InformationActivity TypeMIC (µg/mL)Citation(s)
Staphylococcus aureusNot specifiedInhibition3.1 (µ g/disc )[1]
Bacillus subtilisNot specifiedLysis-[2]
Other Gram-positive bacteriaNot specifiedInhibition-

Note: The MIC value for S. aureus is reported in µ g/disc from a disc diffusion assay, which is a semi-quantitative measure.

Mechanism of Action

The primary antibacterial target of this compound is the cytoplasmic membrane of Gram-positive bacteria. Its mechanism of action involves the disruption of the lipid bilayer, leading to rapid depolarization of the membrane. This disruption of the membrane potential ultimately results in a loss of cellular viability and, in susceptible species like Bacillus subtilis, cellular lysis. This direct action on the cell membrane is a key characteristic that distinguishes it from antibiotics that target cell wall synthesis or intracellular processes.

Experimental Protocols

The determination of the antibacterial spectrum of this compound is primarily achieved through standardized antimicrobial susceptibility testing methods. The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Broth Microdilution Method for MIC Determination

This protocol outlines the steps for determining the MIC of this compound against Gram-positive bacteria.

1. Preparation of Materials:

  • This compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it further in the appropriate broth medium.
  • Bacterial Inoculum: Culture the test bacterium overnight on an appropriate agar medium. Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of most aerobic bacteria. For fastidious Gram-positive bacteria, supplementation with blood or other growth factors may be necessary.
  • 96-Well Microtiter Plates: Sterile, clear, flat-bottom 96-well plates are used for the assay.

2. Assay Procedure:

  • Serial Dilutions: Prepare a two-fold serial dilution of this compound in the 96-well plate using the appropriate broth medium. The concentration range should be chosen to encompass the expected MIC value.
  • Inoculation: Inoculate each well (except for a sterility control well) with the prepared bacterial suspension. A positive growth control well containing only the bacterial suspension and broth (no antibiotic) must be included.
  • Incubation: Incubate the microtiter plates at 35-37°C for 16-24 hours under aerobic conditions.

3. Interpretation of Results:

  • Visual Inspection: After incubation, visually inspect the plates for bacterial growth, which is indicated by turbidity or a pellet at the bottom of the well.
  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Visualizations

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results prep_antibiotic Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilution of this compound in 96-well plate prep_antibiotic->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Bacterial Suspension prep_inoculum->inoculation prep_media Prepare Growth Medium (e.g., CAMHB) prep_media->serial_dilution serial_dilution->inoculation incubation Incubate at 35-37°C for 16-24 hours inoculation->incubation read_results Visually Inspect for Bacterial Growth (Turbidity) incubation->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic

Caption: Workflow for determining the MIC of this compound.

Mechanism of Action Pathway

This diagram illustrates the proposed mechanism of action of this compound on the cytoplasmic membrane of Gram-positive bacteria.

Mechanism_of_Action linearmycin This compound membrane Gram-Positive Bacterial Cytoplasmic Membrane linearmycin->membrane Targets disruption Lipid Bilayer Disruption membrane->disruption Leads to depolarization Membrane Depolarization disruption->depolarization viability_loss Loss of Cell Viability depolarization->viability_loss lysis Cell Lysis (e.g., in Bacillus sp.) viability_loss->lysis

Caption: Proposed mechanism of this compound action.

References

Linearmycin A chemical formula and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Polyene Antibiotic: Chemical Properties, Biological Activity, and Mechanisms of Action

Linearmycin A is a novel polyene antibiotic produced by Streptomyces species.[1] It has garnered significant interest within the scientific community for its potent antifungal and antibacterial properties. This technical guide provides a comprehensive overview of this compound, including its chemical characteristics, biological activities, and the molecular pathways it influences, with a focus on providing researchers, scientists, and drug development professionals with detailed information for further investigation.

Core Chemical and Physical Properties

This compound is a long-chain polyketide with a linear structure terminating in an amino group at one end and a carboxylic acid group at the other.[1] Its chemical formula is C64H101NO16, and it has a molecular weight of 1140.5 g/mol .[2][3][4]

PropertyValueReference
Chemical Formula C64H101NO16
Molecular Weight 1140.5 g/mol
CAS Number 163596-98-3
Appearance Brown solid
Solubility Soluble in methanol (B129727) and DMSO
Storage -20°C for long-term storage

Biological Activity and Mechanism of Action

This compound exhibits a broad spectrum of activity against various fungi and bacteria. Its primary mechanism of action is the disruption of the cytoplasmic membrane, leading to cell lysis.

Antibacterial Activity

This compound is particularly effective against Gram-positive bacteria, most notably Bacillus subtilis, where it induces cellular lysis and degradation of the colony. It has also shown activity against Staphylococcus aureus.

Antifungal Activity

The compound demonstrates significant antifungal activity against clinically relevant yeasts such as Candida albicans and Saccharomyces cerevisiae.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported for this compound against various microorganisms.

Target OrganismTypeMIC (µ g/disc )Reference
Staphylococcus aureusBacterium3.1
Escherichia coliBacterium1.6
Saccharomyces cerevisiaeFungus0.1
Candida albicansFungus1.6
Aspergillus nigerFungus0.2

The YfiJK Two-Component Signaling System in Bacillus subtilis: A Resistance Mechanism

In Bacillus subtilis, resistance to this compound is mediated by the YfiJK two-component signaling system. This system is activated in response to the presence of this compound and other polyene metabolites.

The signaling cascade is initiated when the membrane-anchored histidine kinase, YfiJ, detects this compound. This leads to the autophosphorylation of YfiJ. The phosphate (B84403) group is then transferred to the response regulator, YfiK. Phosphorylated YfiK, in turn, activates the transcription of the yfiLMN operon, which encodes an ATP-binding cassette (ABC) transporter. This transporter is responsible for conferring resistance to this compound, likely by effluxing the antibiotic out of the cell.

LinearmycinA_Signaling_Pathway Linearmycin_A This compound YfiJ YfiJ (Sensor Kinase) Linearmycin_A->YfiJ binds YfiLMN_transporter YfiLMN (ABC Transporter) Linearmycin_A->YfiLMN_transporter efflux YfiJ_P YfiJ-P YfiJ->YfiJ_P autophosphorylation YfiK YfiK (Response Regulator) YfiJ_P->YfiK phosphotransfer YfiK_P YfiK-P yfiLMN_operon yfiLMN operon YfiK_P->yfiLMN_operon activates transcription yfiLMN_operon->YfiLMN_transporter expresses Resistance This compound Resistance YfiLMN_transporter->Resistance mediates

Caption: The YfiJK signaling pathway in B. subtilis in response to this compound.

Experimental Protocols

This section provides an overview of the methodologies for the isolation, characterization, and activity assessment of this compound.

Isolation and Purification of this compound

This compound is typically isolated from the mycelial extracts of Streptomyces sp. A general workflow for its isolation and purification is outlined below.

Isolation_Workflow Start Streptomyces sp. Culture Fermentation Fermentation Start->Fermentation Extraction Mycelial Extraction (e.g., with ethyl acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification HPLC Purification Crude_Extract->Purification Pure_Linearmycin_A Pure this compound Purification->Pure_Linearmycin_A

Caption: General workflow for the isolation and purification of this compound.

Detailed Protocol for Extraction:

  • Culture Streptomyces sp. in a suitable fermentation broth.

  • Separate the mycelia from the culture broth by centrifugation or filtration.

  • Extract the mycelial cake with an organic solvent such as ethyl acetate.

  • Concentrate the organic extract under reduced pressure to obtain the crude extract.

High-Performance Liquid Chromatography (HPLC) Purification: While specific parameters for this compound purification are not extensively detailed in the public domain, a general approach for polyketide antibiotics can be adapted. The this compound content can be monitored by its signal at 333 nm.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid, is employed.

  • Detection: UV detection at the characteristic absorbance maxima of the polyene chromophore (around 333 nm).

Structure Elucidation

The structure of this compound is determined using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the connectivity of atoms and the overall structure of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and molecular formula. Tandem MS (MS/MS) provides fragmentation patterns that aid in structural confirmation.

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol for Antifungal Susceptibility Testing against Candida albicans : This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: Culture C. albicans overnight in Sabouraud dextrose broth. Adjust the cell density to the desired concentration (e.g., 1-5 x 10³ cells/mL) in RPMI-1640 medium.

  • Drug Dilution: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate.

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the drug-free control well.

Conclusion

This compound represents a promising class of polyene antibiotics with significant potential for further development. Its potent antimicrobial activity, coupled with a well-defined mechanism of action, makes it an attractive candidate for addressing the growing challenge of antimicrobial resistance. This technical guide provides a foundational understanding for researchers to explore the therapeutic applications of this compound and to develop new strategies to combat infectious diseases. Further research is warranted to fully elucidate its pharmacological properties and to optimize its clinical utility.

References

Linearmycin A chemical formula and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Polyene Antibiotic: Chemical Properties, Biological Activity, and Mechanisms of Action

Linearmycin A is a novel polyene antibiotic produced by Streptomyces species.[1] It has garnered significant interest within the scientific community for its potent antifungal and antibacterial properties. This technical guide provides a comprehensive overview of this compound, including its chemical characteristics, biological activities, and the molecular pathways it influences, with a focus on providing researchers, scientists, and drug development professionals with detailed information for further investigation.

Core Chemical and Physical Properties

This compound is a long-chain polyketide with a linear structure terminating in an amino group at one end and a carboxylic acid group at the other.[1] Its chemical formula is C64H101NO16, and it has a molecular weight of 1140.5 g/mol .[2][3][4]

PropertyValueReference
Chemical Formula C64H101NO16
Molecular Weight 1140.5 g/mol
CAS Number 163596-98-3
Appearance Brown solid
Solubility Soluble in methanol (B129727) and DMSO
Storage -20°C for long-term storage

Biological Activity and Mechanism of Action

This compound exhibits a broad spectrum of activity against various fungi and bacteria. Its primary mechanism of action is the disruption of the cytoplasmic membrane, leading to cell lysis.

Antibacterial Activity

This compound is particularly effective against Gram-positive bacteria, most notably Bacillus subtilis, where it induces cellular lysis and degradation of the colony. It has also shown activity against Staphylococcus aureus.

Antifungal Activity

The compound demonstrates significant antifungal activity against clinically relevant yeasts such as Candida albicans and Saccharomyces cerevisiae.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported for this compound against various microorganisms.

Target OrganismTypeMIC (µ g/disc )Reference
Staphylococcus aureusBacterium3.1
Escherichia coliBacterium1.6
Saccharomyces cerevisiaeFungus0.1
Candida albicansFungus1.6
Aspergillus nigerFungus0.2

The YfiJK Two-Component Signaling System in Bacillus subtilis: A Resistance Mechanism

In Bacillus subtilis, resistance to this compound is mediated by the YfiJK two-component signaling system. This system is activated in response to the presence of this compound and other polyene metabolites.

The signaling cascade is initiated when the membrane-anchored histidine kinase, YfiJ, detects this compound. This leads to the autophosphorylation of YfiJ. The phosphate (B84403) group is then transferred to the response regulator, YfiK. Phosphorylated YfiK, in turn, activates the transcription of the yfiLMN operon, which encodes an ATP-binding cassette (ABC) transporter. This transporter is responsible for conferring resistance to this compound, likely by effluxing the antibiotic out of the cell.

LinearmycinA_Signaling_Pathway Linearmycin_A This compound YfiJ YfiJ (Sensor Kinase) Linearmycin_A->YfiJ binds YfiLMN_transporter YfiLMN (ABC Transporter) Linearmycin_A->YfiLMN_transporter efflux YfiJ_P YfiJ-P YfiJ->YfiJ_P autophosphorylation YfiK YfiK (Response Regulator) YfiJ_P->YfiK phosphotransfer YfiK_P YfiK-P yfiLMN_operon yfiLMN operon YfiK_P->yfiLMN_operon activates transcription yfiLMN_operon->YfiLMN_transporter expresses Resistance This compound Resistance YfiLMN_transporter->Resistance mediates

Caption: The YfiJK signaling pathway in B. subtilis in response to this compound.

Experimental Protocols

This section provides an overview of the methodologies for the isolation, characterization, and activity assessment of this compound.

Isolation and Purification of this compound

This compound is typically isolated from the mycelial extracts of Streptomyces sp. A general workflow for its isolation and purification is outlined below.

Isolation_Workflow Start Streptomyces sp. Culture Fermentation Fermentation Start->Fermentation Extraction Mycelial Extraction (e.g., with ethyl acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification HPLC Purification Crude_Extract->Purification Pure_Linearmycin_A Pure this compound Purification->Pure_Linearmycin_A

Caption: General workflow for the isolation and purification of this compound.

Detailed Protocol for Extraction:

  • Culture Streptomyces sp. in a suitable fermentation broth.

  • Separate the mycelia from the culture broth by centrifugation or filtration.

  • Extract the mycelial cake with an organic solvent such as ethyl acetate.

  • Concentrate the organic extract under reduced pressure to obtain the crude extract.

High-Performance Liquid Chromatography (HPLC) Purification: While specific parameters for this compound purification are not extensively detailed in the public domain, a general approach for polyketide antibiotics can be adapted. The this compound content can be monitored by its signal at 333 nm.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid, is employed.

  • Detection: UV detection at the characteristic absorbance maxima of the polyene chromophore (around 333 nm).

Structure Elucidation

The structure of this compound is determined using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the connectivity of atoms and the overall structure of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and molecular formula. Tandem MS (MS/MS) provides fragmentation patterns that aid in structural confirmation.

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol for Antifungal Susceptibility Testing against Candida albicans : This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: Culture C. albicans overnight in Sabouraud dextrose broth. Adjust the cell density to the desired concentration (e.g., 1-5 x 10³ cells/mL) in RPMI-1640 medium.

  • Drug Dilution: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate.

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the drug-free control well.

Conclusion

This compound represents a promising class of polyene antibiotics with significant potential for further development. Its potent antimicrobial activity, coupled with a well-defined mechanism of action, makes it an attractive candidate for addressing the growing challenge of antimicrobial resistance. This technical guide provides a foundational understanding for researchers to explore the therapeutic applications of this compound and to develop new strategies to combat infectious diseases. Further research is warranted to fully elucidate its pharmacological properties and to optimize its clinical utility.

References

Linearmycin A chemical formula and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Polyene Antibiotic: Chemical Properties, Biological Activity, and Mechanisms of Action

Linearmycin A is a novel polyene antibiotic produced by Streptomyces species.[1] It has garnered significant interest within the scientific community for its potent antifungal and antibacterial properties. This technical guide provides a comprehensive overview of this compound, including its chemical characteristics, biological activities, and the molecular pathways it influences, with a focus on providing researchers, scientists, and drug development professionals with detailed information for further investigation.

Core Chemical and Physical Properties

This compound is a long-chain polyketide with a linear structure terminating in an amino group at one end and a carboxylic acid group at the other.[1] Its chemical formula is C64H101NO16, and it has a molecular weight of 1140.5 g/mol .[2][3][4]

PropertyValueReference
Chemical Formula C64H101NO16
Molecular Weight 1140.5 g/mol
CAS Number 163596-98-3
Appearance Brown solid
Solubility Soluble in methanol and DMSO
Storage -20°C for long-term storage

Biological Activity and Mechanism of Action

This compound exhibits a broad spectrum of activity against various fungi and bacteria. Its primary mechanism of action is the disruption of the cytoplasmic membrane, leading to cell lysis.

Antibacterial Activity

This compound is particularly effective against Gram-positive bacteria, most notably Bacillus subtilis, where it induces cellular lysis and degradation of the colony. It has also shown activity against Staphylococcus aureus.

Antifungal Activity

The compound demonstrates significant antifungal activity against clinically relevant yeasts such as Candida albicans and Saccharomyces cerevisiae.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values reported for this compound against various microorganisms.

Target OrganismTypeMIC (µ g/disc )Reference
Staphylococcus aureusBacterium3.1
Escherichia coliBacterium1.6
Saccharomyces cerevisiaeFungus0.1
Candida albicansFungus1.6
Aspergillus nigerFungus0.2

The YfiJK Two-Component Signaling System in Bacillus subtilis: A Resistance Mechanism

In Bacillus subtilis, resistance to this compound is mediated by the YfiJK two-component signaling system. This system is activated in response to the presence of this compound and other polyene metabolites.

The signaling cascade is initiated when the membrane-anchored histidine kinase, YfiJ, detects this compound. This leads to the autophosphorylation of YfiJ. The phosphate group is then transferred to the response regulator, YfiK. Phosphorylated YfiK, in turn, activates the transcription of the yfiLMN operon, which encodes an ATP-binding cassette (ABC) transporter. This transporter is responsible for conferring resistance to this compound, likely by effluxing the antibiotic out of the cell.

LinearmycinA_Signaling_Pathway Linearmycin_A This compound YfiJ YfiJ (Sensor Kinase) Linearmycin_A->YfiJ binds YfiLMN_transporter YfiLMN (ABC Transporter) Linearmycin_A->YfiLMN_transporter efflux YfiJ_P YfiJ-P YfiJ->YfiJ_P autophosphorylation YfiK YfiK (Response Regulator) YfiJ_P->YfiK phosphotransfer YfiK_P YfiK-P yfiLMN_operon yfiLMN operon YfiK_P->yfiLMN_operon activates transcription yfiLMN_operon->YfiLMN_transporter expresses Resistance This compound Resistance YfiLMN_transporter->Resistance mediates

Caption: The YfiJK signaling pathway in B. subtilis in response to this compound.

Experimental Protocols

This section provides an overview of the methodologies for the isolation, characterization, and activity assessment of this compound.

Isolation and Purification of this compound

This compound is typically isolated from the mycelial extracts of Streptomyces sp. A general workflow for its isolation and purification is outlined below.

Isolation_Workflow Start Streptomyces sp. Culture Fermentation Fermentation Start->Fermentation Extraction Mycelial Extraction (e.g., with ethyl acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification HPLC Purification Crude_Extract->Purification Pure_Linearmycin_A Pure this compound Purification->Pure_Linearmycin_A

Caption: General workflow for the isolation and purification of this compound.

Detailed Protocol for Extraction:

  • Culture Streptomyces sp. in a suitable fermentation broth.

  • Separate the mycelia from the culture broth by centrifugation or filtration.

  • Extract the mycelial cake with an organic solvent such as ethyl acetate.

  • Concentrate the organic extract under reduced pressure to obtain the crude extract.

High-Performance Liquid Chromatography (HPLC) Purification: While specific parameters for this compound purification are not extensively detailed in the public domain, a general approach for polyketide antibiotics can be adapted. The this compound content can be monitored by its signal at 333 nm.

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid, is employed.

  • Detection: UV detection at the characteristic absorbance maxima of the polyene chromophore (around 333 nm).

Structure Elucidation

The structure of this compound is determined using a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to determine the connectivity of atoms and the overall structure of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact mass and molecular formula. Tandem MS (MS/MS) provides fragmentation patterns that aid in structural confirmation.

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound is quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol for Antifungal Susceptibility Testing against Candida albicans : This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Inoculum Preparation: Culture C. albicans overnight in Sabouraud dextrose broth. Adjust the cell density to the desired concentration (e.g., 1-5 x 10³ cells/mL) in RPMI-1640 medium.

  • Drug Dilution: Prepare a serial two-fold dilution of this compound in a 96-well microtiter plate.

  • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the drug-free control well.

Conclusion

This compound represents a promising class of polyene antibiotics with significant potential for further development. Its potent antimicrobial activity, coupled with a well-defined mechanism of action, makes it an attractive candidate for addressing the growing challenge of antimicrobial resistance. This technical guide provides a foundational understanding for researchers to explore the therapeutic applications of this compound and to develop new strategies to combat infectious diseases. Further research is warranted to fully elucidate its pharmacological properties and to optimize its clinical utility.

References

Linearmycin A: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of Linearmycin A, a polyene antibiotic with significant antibacterial and antifungal properties. This document is intended for researchers, scientists, and professionals in the field of drug development. It consolidates available data, outlines detailed experimental protocols for further investigation, and presents visual representations of its mechanism of action and related biological processes.

Introduction to this compound

This compound is a polyketide antibiotic produced by Streptomyces sp. Mg1.[1] It exhibits a broad spectrum of activity against various Gram-positive bacteria and fungi.[2][3][4] Notably, its mechanism of action involves the direct targeting and disruption of the cytoplasmic membrane, leading to rapid cell lysis and death.[5] This direct lytic action makes this compound a compound of interest for the development of novel antimicrobial agents. However, its development is hampered by its poor solubility in aqueous solutions. Understanding the solubility and stability of this compound in various solvents is therefore critical for its formulation, delivery, and overall therapeutic potential.

Solubility of this compound

Currently, quantitative solubility data for this compound in various solvents is not extensively published. The available information is primarily qualitative, indicating its solubility in specific organic solvents.

Qualitative Solubility Data

This compound has been reported to be soluble in the following solvents:

  • Dimethyl Sulfoxide (DMSO)

  • Methanol

For in vitro applications, if solubility in DMSO is insufficient, it is suggested to test other organic solvents such as ethanol (B145695) or dimethylformamide (DMF). Due to its lipophilic nature, this compound has limited solubility in aqueous solutions. The producing organism, Streptomyces sp. Mg1, overcomes this by packaging the molecule into extracellular vesicles.

Proposed Formulations for In Vivo Studies

For compounds with low water solubility like this compound, several formulation strategies can be employed for in vivo testing. The following are common examples and should be tested on a small scale first:

Table 1: Example Formulations for In Vivo Administration of Poorly Soluble Compounds

Formulation ComponentsRatio (by volume)Preparation Notes
DMSO : Tween 80 : Saline10 : 5 : 85Dissolve the compound in DMSO first, then add Tween 80, and finally add saline.
DMSO : PEG300 : Tween 80 : Saline10 : 40 : 5 : 45Dissolve the compound in DMSO, then add PEG300, followed by Tween 80, and finally saline.
DMSO : Corn oil10 : 90Prepare a stock solution in DMSO and then dilute with corn oil.
Suspension in 0.5% CMC NaVariesThe compound is suspended in an aqueous solution of 0.5% carboxymethylcellulose sodium.

Stability of this compound

The stability of this compound is crucial for its handling, storage, and application in experimental and therapeutic settings. As with solubility, detailed kinetic stability data is scarce, but storage recommendations provide some insight.

Storage and Long-Term Stability

Proper storage is essential to maintain the integrity of this compound. The following storage conditions are recommended based on supplier data sheets:

Table 2: Recommended Storage Conditions and Stability of this compound

FormStorage TemperatureReported Stability
Solid (Powder)-20°C≥ 4 years
Solid (Powder)-20°C3 years
Solid (Powder)4°C2 years
In Solvent-80°C6 months
In Solvent-20°C1 month

It is noted that the product is stable at ambient temperature for short periods, such as during shipping.

Experimental Protocols

The following sections detail generalized experimental protocols for determining the quantitative solubility and stability of this compound. These are based on standard pharmaceutical industry practices and can be adapted for specific laboratory capabilities.

Protocol for Quantitative Solubility Determination

This protocol describes the equilibrium shake-flask method, a common technique for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation solubility of this compound in a given solvent.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., DMSO, methanol, ethanol, water, phosphate-buffered saline)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the test solvent.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

  • Calculate the solubility in units such as mg/mL or µg/mL.

G cluster_prep Sample Preparation cluster_analysis Analysis A Add excess this compound to solvent B Seal and incubate on shaker A->B C Centrifuge to pellet solid B->C D Collect and dilute supernatant C->D E HPLC analysis D->E Inject sample F Quantify concentration E->F G Solubility Data (mg/mL) F->G Calculate solubility G cluster_setup Study Setup cluster_testing Time-Point Testing cluster_analysis Data Analysis A Prepare this compound solutions B Aliquot into vials A->B C Store under different conditions (Temp, Light, pH) B->C D Withdraw samples at t=0, t=1, t=2... C->D E Analyze by Stability-Indicating HPLC D->E F Quantify remaining this compound E->F G Plot [Concentration] vs. Time F->G H Determine Degradation Kinetics & Half-life G->H G cluster_cell Bacterial Cell cluster_effects Effects membrane Cytoplasmic Membrane depolarization Membrane Depolarization membrane->depolarization Leads to lysis Cell Lysis & Death depolarization->lysis linearmycin This compound linearmycin->membrane Targets & Disrupts G A Linearmycin Biosynthesis in Streptomyces sp. Mg1 B Extracellular Vesicle Genesis A->B Is integrated with C Trafficking of Lipid-like Linearmycins B->C Enables

References

Linearmycin A: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of Linearmycin A, a polyene antibiotic with significant antibacterial and antifungal properties. This document is intended for researchers, scientists, and professionals in the field of drug development. It consolidates available data, outlines detailed experimental protocols for further investigation, and presents visual representations of its mechanism of action and related biological processes.

Introduction to this compound

This compound is a polyketide antibiotic produced by Streptomyces sp. Mg1.[1] It exhibits a broad spectrum of activity against various Gram-positive bacteria and fungi.[2][3][4] Notably, its mechanism of action involves the direct targeting and disruption of the cytoplasmic membrane, leading to rapid cell lysis and death.[5] This direct lytic action makes this compound a compound of interest for the development of novel antimicrobial agents. However, its development is hampered by its poor solubility in aqueous solutions. Understanding the solubility and stability of this compound in various solvents is therefore critical for its formulation, delivery, and overall therapeutic potential.

Solubility of this compound

Currently, quantitative solubility data for this compound in various solvents is not extensively published. The available information is primarily qualitative, indicating its solubility in specific organic solvents.

Qualitative Solubility Data

This compound has been reported to be soluble in the following solvents:

  • Dimethyl Sulfoxide (DMSO)

  • Methanol

For in vitro applications, if solubility in DMSO is insufficient, it is suggested to test other organic solvents such as ethanol (B145695) or dimethylformamide (DMF). Due to its lipophilic nature, this compound has limited solubility in aqueous solutions. The producing organism, Streptomyces sp. Mg1, overcomes this by packaging the molecule into extracellular vesicles.

Proposed Formulations for In Vivo Studies

For compounds with low water solubility like this compound, several formulation strategies can be employed for in vivo testing. The following are common examples and should be tested on a small scale first:

Table 1: Example Formulations for In Vivo Administration of Poorly Soluble Compounds

Formulation ComponentsRatio (by volume)Preparation Notes
DMSO : Tween 80 : Saline10 : 5 : 85Dissolve the compound in DMSO first, then add Tween 80, and finally add saline.
DMSO : PEG300 : Tween 80 : Saline10 : 40 : 5 : 45Dissolve the compound in DMSO, then add PEG300, followed by Tween 80, and finally saline.
DMSO : Corn oil10 : 90Prepare a stock solution in DMSO and then dilute with corn oil.
Suspension in 0.5% CMC NaVariesThe compound is suspended in an aqueous solution of 0.5% carboxymethylcellulose sodium.

Stability of this compound

The stability of this compound is crucial for its handling, storage, and application in experimental and therapeutic settings. As with solubility, detailed kinetic stability data is scarce, but storage recommendations provide some insight.

Storage and Long-Term Stability

Proper storage is essential to maintain the integrity of this compound. The following storage conditions are recommended based on supplier data sheets:

Table 2: Recommended Storage Conditions and Stability of this compound

FormStorage TemperatureReported Stability
Solid (Powder)-20°C≥ 4 years
Solid (Powder)-20°C3 years
Solid (Powder)4°C2 years
In Solvent-80°C6 months
In Solvent-20°C1 month

It is noted that the product is stable at ambient temperature for short periods, such as during shipping.

Experimental Protocols

The following sections detail generalized experimental protocols for determining the quantitative solubility and stability of this compound. These are based on standard pharmaceutical industry practices and can be adapted for specific laboratory capabilities.

Protocol for Quantitative Solubility Determination

This protocol describes the equilibrium shake-flask method, a common technique for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation solubility of this compound in a given solvent.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., DMSO, methanol, ethanol, water, phosphate-buffered saline)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the test solvent.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

  • Calculate the solubility in units such as mg/mL or µg/mL.

G cluster_prep Sample Preparation cluster_analysis Analysis A Add excess this compound to solvent B Seal and incubate on shaker A->B C Centrifuge to pellet solid B->C D Collect and dilute supernatant C->D E HPLC analysis D->E Inject sample F Quantify concentration E->F G Solubility Data (mg/mL) F->G Calculate solubility G cluster_setup Study Setup cluster_testing Time-Point Testing cluster_analysis Data Analysis A Prepare this compound solutions B Aliquot into vials A->B C Store under different conditions (Temp, Light, pH) B->C D Withdraw samples at t=0, t=1, t=2... C->D E Analyze by Stability-Indicating HPLC D->E F Quantify remaining this compound E->F G Plot [Concentration] vs. Time F->G H Determine Degradation Kinetics & Half-life G->H G cluster_cell Bacterial Cell cluster_effects Effects membrane Cytoplasmic Membrane depolarization Membrane Depolarization membrane->depolarization Leads to lysis Cell Lysis & Death depolarization->lysis linearmycin This compound linearmycin->membrane Targets & Disrupts G A Linearmycin Biosynthesis in Streptomyces sp. Mg1 B Extracellular Vesicle Genesis A->B Is integrated with C Trafficking of Lipid-like Linearmycins B->C Enables

References

Linearmycin A: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

This technical guide provides a comprehensive overview of the known solubility and stability characteristics of Linearmycin A, a polyene antibiotic with significant antibacterial and antifungal properties. This document is intended for researchers, scientists, and professionals in the field of drug development. It consolidates available data, outlines detailed experimental protocols for further investigation, and presents visual representations of its mechanism of action and related biological processes.

Introduction to this compound

This compound is a polyketide antibiotic produced by Streptomyces sp. Mg1.[1] It exhibits a broad spectrum of activity against various Gram-positive bacteria and fungi.[2][3][4] Notably, its mechanism of action involves the direct targeting and disruption of the cytoplasmic membrane, leading to rapid cell lysis and death.[5] This direct lytic action makes this compound a compound of interest for the development of novel antimicrobial agents. However, its development is hampered by its poor solubility in aqueous solutions. Understanding the solubility and stability of this compound in various solvents is therefore critical for its formulation, delivery, and overall therapeutic potential.

Solubility of this compound

Currently, quantitative solubility data for this compound in various solvents is not extensively published. The available information is primarily qualitative, indicating its solubility in specific organic solvents.

Qualitative Solubility Data

This compound has been reported to be soluble in the following solvents:

  • Dimethyl Sulfoxide (DMSO)

  • Methanol

For in vitro applications, if solubility in DMSO is insufficient, it is suggested to test other organic solvents such as ethanol or dimethylformamide (DMF). Due to its lipophilic nature, this compound has limited solubility in aqueous solutions. The producing organism, Streptomyces sp. Mg1, overcomes this by packaging the molecule into extracellular vesicles.

Proposed Formulations for In Vivo Studies

For compounds with low water solubility like this compound, several formulation strategies can be employed for in vivo testing. The following are common examples and should be tested on a small scale first:

Table 1: Example Formulations for In Vivo Administration of Poorly Soluble Compounds

Formulation ComponentsRatio (by volume)Preparation Notes
DMSO : Tween 80 : Saline10 : 5 : 85Dissolve the compound in DMSO first, then add Tween 80, and finally add saline.
DMSO : PEG300 : Tween 80 : Saline10 : 40 : 5 : 45Dissolve the compound in DMSO, then add PEG300, followed by Tween 80, and finally saline.
DMSO : Corn oil10 : 90Prepare a stock solution in DMSO and then dilute with corn oil.
Suspension in 0.5% CMC NaVariesThe compound is suspended in an aqueous solution of 0.5% carboxymethylcellulose sodium.

Stability of this compound

The stability of this compound is crucial for its handling, storage, and application in experimental and therapeutic settings. As with solubility, detailed kinetic stability data is scarce, but storage recommendations provide some insight.

Storage and Long-Term Stability

Proper storage is essential to maintain the integrity of this compound. The following storage conditions are recommended based on supplier data sheets:

Table 2: Recommended Storage Conditions and Stability of this compound

FormStorage TemperatureReported Stability
Solid (Powder)-20°C≥ 4 years
Solid (Powder)-20°C3 years
Solid (Powder)4°C2 years
In Solvent-80°C6 months
In Solvent-20°C1 month

It is noted that the product is stable at ambient temperature for short periods, such as during shipping.

Experimental Protocols

The following sections detail generalized experimental protocols for determining the quantitative solubility and stability of this compound. These are based on standard pharmaceutical industry practices and can be adapted for specific laboratory capabilities.

Protocol for Quantitative Solubility Determination

This protocol describes the equilibrium shake-flask method, a common technique for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation solubility of this compound in a given solvent.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., DMSO, methanol, ethanol, water, phosphate-buffered saline)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the test solvent.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase to a concentration within the linear range of the analytical method.

  • Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.

  • Calculate the solubility in units such as mg/mL or µg/mL.

G cluster_prep Sample Preparation cluster_analysis Analysis A Add excess this compound to solvent B Seal and incubate on shaker A->B C Centrifuge to pellet solid B->C D Collect and dilute supernatant C->D E HPLC analysis D->E Inject sample F Quantify concentration E->F G Solubility Data (mg/mL) F->G Calculate solubility G cluster_setup Study Setup cluster_testing Time-Point Testing cluster_analysis Data Analysis A Prepare this compound solutions B Aliquot into vials A->B C Store under different conditions (Temp, Light, pH) B->C D Withdraw samples at t=0, t=1, t=2... C->D E Analyze by Stability-Indicating HPLC D->E F Quantify remaining this compound E->F G Plot [Concentration] vs. Time F->G H Determine Degradation Kinetics & Half-life G->H G cluster_cell Bacterial Cell cluster_effects Effects membrane Cytoplasmic Membrane depolarization Membrane Depolarization membrane->depolarization Leads to lysis Cell Lysis & Death depolarization->lysis linearmycin This compound linearmycin->membrane Targets & Disrupts G A Linearmycin Biosynthesis in Streptomyces sp. Mg1 B Extracellular Vesicle Genesis A->B Is integrated with C Trafficking of Lipid-like Linearmycins B->C Enables

References

Linearmycin A in Microbial Warfare: A Technical Guide to its Mechanism and the Bacterial Response

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: In the complex and competitive microbial world, the production of specialized metabolites is a key strategy for survival. Linearmycin A, a polyene antibiotic produced by Streptomyces sp. strain Mg1, is a potent weapon in the constant battle for resources and space, particularly against Gram-positive bacteria like Bacillus subtilis. This technical guide provides an in-depth analysis of this compound's role in microbial competition, detailing its mechanism of action, the sophisticated response it elicits in target organisms, and the experimental methodologies used to elucidate these interactions. We present quantitative data in structured tables and visualize complex pathways and workflows using Graphviz to offer a comprehensive resource for researchers in microbiology and drug discovery.

Mechanism of Action: A Direct Assault on the Cell Membrane

This compound, a member of the linear polyketide family, functions as a potent antimicrobial agent by directly targeting the cytoplasmic membrane of susceptible bacteria.[1][2] Originally classified as an antifungal, its antibacterial properties, especially the lytic degradation of Bacillus subtilis colonies, have become a focus of research.[1][3]

Membrane Depolarization and Lysis

The primary mechanism of this compound is the disruption of the cell membrane's integrity.[1] Studies have shown that exposure to linearmycins leads to a rapid depolarization of the B. subtilis cytoplasmic membrane, which correlates with a loss of cell viability. This action is intrinsic to the molecule itself, as it can cause lysis even when the target cell's metabolism and growth are inhibited, distinguishing it from antibiotics that target cell wall synthesis. Furthermore, in vitro experiments using liposomes have demonstrated that linearmycins can disrupt lipid bilayers in the absence of any other cellular components, confirming the cytoplasmic membrane as the direct target.

Delivery via Extracellular Vesicles

Linearmycins are characterized by their poor solubility in aqueous environments. To overcome this, the producing organism, Streptomyces sp. strain Mg1, packages these metabolites into extracellular vesicles (EVs). These vesicles serve as a delivery system, solubilizing and transporting lytic concentrations of linearmycins to target bacteria. Research has revealed a deep connection between the biosynthesis of linearmycins and the genesis of these vesicles, suggesting a coordinated metabolic and physiological process for enacting microbial competition.

The Bacillus subtilis Counter-Strategy: A Two-Component Signaling System

Targeted bacteria are not defenseless. B. subtilis has evolved a specific and elegant defense mechanism involving a two-component signaling (TCS) system to counteract the threat of this compound.

The LnrJK (YfiJK) Two-Component System

In response to linearmycin exposure, B. subtilis activates a previously uncharacterized TCS, encoded by the lnrJK (formerly yfiJK) operon.

  • LnrJ (YfiJ): This is the sensor histidine kinase. Its transmembrane domain is crucial for sensing the presence of linearmycins and other polyene metabolites at the cell surface.

  • LnrK (YfiK): This is the cognate response regulator. Upon activation by LnrJ, LnrK initiates the downstream defensive response.

Mutations in the lnrJK operon were found to confer resistance to linearmycin.

The LnrLMN (YfiLMN) ABC Transporter

The activation of the LnrJK system leads to the increased expression of the lnrLMN (yfiLMN) operon. This operon encodes an ATP-binding cassette (ABC) transporter. The expression of this transporter is both necessary and sufficient for conferring resistance to linearmycin. It is presumed to function as an efflux pump, actively removing the antibiotic from the cell. Interestingly, activation of this pathway also results in a change in biofilm morphology, indicating a dual role in resistance and community behavior.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Linearmycin This compound LnrJ LnrJ (Sensor Kinase) Linearmycin->LnrJ 1. Sensed by LnrK LnrK (Response Regulator) LnrJ->LnrK 2. Phosphorylates LnrLMN LnrLMN (ABC Transporter) LnrLMN->Linearmycin 5. Efflux LnrK_P P-LnrK DNA lnrLMN promoter LnrK_P->DNA 3. Binds Promoter DNA->LnrLMN 4. Upregulates Expression

Caption: LnrJK signaling pathway in B. subtilis upon this compound exposure.

Quantitative Data on Antimicrobial Activity

The following tables summarize the known antimicrobial activity of this compound. Note that much of the initial data was generated using disc diffusion assays, a semi-quantitative method.

| Table 1: Antimicrobial Spectrum of this compound (Disc Diffusion Assay) | | :--- | :--- | | Organism | Minimum Inhibitory Concentration (MIC) | | Staphylococcus aureus | 3.1 µ g/disc | | Escherichia coli | 1.6 µ g/disc | | Saccharomyces cerevisiae | 0.1 µ g/disc | | Candida albicans | 1.6 µ g/disc | | Aspergillus niger | 0.2 µ g/disc |

| Table 2: Susceptibility of Bacillus Species to Linearmycin Preparations | | :--- | :--- | :--- | | Bacterial Species | Growth Inhibition | Colony Lysis | | Bacillus subtilis | Yes | Yes | | Bacillus licheniformis | Yes | Yes | | Bacillus velezensis | Yes | Yes | | Bacillus megaterium | Yes | No |

Key Experimental Protocols

The study of this compound involves a combination of microbiology, biochemistry, and molecular genetics. Below are summarized protocols for key experiments.

Protocol: Extracellular Vesicle (EV) Isolation

This protocol is adapted from methods used to isolate linearmycin-laden EVs from Streptomyces sp. strain Mg1.

  • Culture Growth: Grow Streptomyces sp. strain Mg1 on a suitable solid medium (e.g., SFM agar) for several days until mature colonies are formed.

  • Vesicle Collection: Overlay the agar (B569324) surface with a sterile buffer (e.g., phosphate-buffered saline). Gently scrape the surface to release vesicles into the buffer.

  • Cell Removal: Centrifuge the collected suspension at low speed (e.g., 5,000 x g) to pellet bacterial cells and large debris.

  • Supernatant Filtration: Filter the resulting supernatant through a 0.22 µm pore size filter to remove any remaining cells.

  • Vesicle Pelleting: Subject the filtered supernatant to ultracentrifugation (e.g., 100,000 x g for 2 hours at 4°C) to pellet the extracellular vesicles.

  • Washing and Resuspension: Discard the supernatant, wash the EV pellet with a clean buffer, and repeat the ultracentrifugation step. Finally, resuspend the washed pellet in the desired buffer for downstream assays.

  • Quantification: Determine the this compound content of the EV preparation using High-Performance Liquid Chromatography (HPLC) by monitoring the signal at 333 nm.

Protocol: Membrane Depolarization Assay

This assay measures changes in membrane potential in B. subtilis upon exposure to linearmycin-laden EVs.

  • Cell Preparation: Grow B. subtilis to mid-log phase in a liquid medium. Harvest the cells by centrifugation, wash, and resuspend them in a suitable buffer.

  • Dye Loading: Add a membrane potential-sensitive fluorescent dye (e.g., DiSC3(5)) to the cell suspension and incubate until a stable baseline fluorescence is achieved. Quenching of the dye's fluorescence indicates a polarized membrane.

  • Treatment: Add the linearmycin EV preparation to the cell suspension. Use EVs from a linearmycin-non-producing mutant as a negative control.

  • Fluorescence Monitoring: Immediately begin monitoring the fluorescence intensity over time using a fluorometer. An increase in fluorescence indicates depolarization of the cytoplasmic membrane.

  • Data Analysis: Plot fluorescence intensity versus time to visualize the rate and extent of membrane depolarization caused by the linearmycin treatment compared to the control.

G cluster_assays Downstream Assays start Streptomyces sp. Mg1 Culture step1 Isolate Extracellular Vesicles (EVs) (Ultracentrifugation) start->step1 step2 Quantify this compound in EVs (HPLC at 333 nm) step1->step2 step3 Treat B. subtilis Culture with EVs step2->step3 assay1 Lysis Assay (Monitor OD600) step3->assay1 assay2 Membrane Depolarization Assay (Fluorescent Dye) step3->assay2 assay3 Gene Expression Assay (e.g., P-lnrLMN-lacZ) step3->assay3 end Data Analysis assay1->end assay2->end assay3->end

Caption: General experimental workflow for studying this compound activity.

Conclusion and Implications for Drug Development

This compound exemplifies the chemical sophistication of microbial competition. Its direct, lytic attack on the cell membrane makes it an effective antimicrobial, while the targeted counter-response via the LnrJK signaling system in B. subtilis highlights the co-evolutionary arms race between competing bacteria. Understanding this dynamic provides valuable insights for drug development. The LnrLMN ABC transporter, essential for resistance, represents a potential target for adjuvants that could restore susceptibility to membrane-targeting antibiotics. Furthermore, the use of extracellular vesicles as a natural drug delivery system by Streptomyces could inspire novel formulation strategies for compounds with poor solubility. This detailed guide serves as a foundational resource for further exploration into this fascinating microbial interaction and its potential therapeutic applications.

References

Linearmycin A in Microbial Warfare: A Technical Guide to its Mechanism and the Bacterial Response

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: In the complex and competitive microbial world, the production of specialized metabolites is a key strategy for survival. Linearmycin A, a polyene antibiotic produced by Streptomyces sp. strain Mg1, is a potent weapon in the constant battle for resources and space, particularly against Gram-positive bacteria like Bacillus subtilis. This technical guide provides an in-depth analysis of this compound's role in microbial competition, detailing its mechanism of action, the sophisticated response it elicits in target organisms, and the experimental methodologies used to elucidate these interactions. We present quantitative data in structured tables and visualize complex pathways and workflows using Graphviz to offer a comprehensive resource for researchers in microbiology and drug discovery.

Mechanism of Action: A Direct Assault on the Cell Membrane

This compound, a member of the linear polyketide family, functions as a potent antimicrobial agent by directly targeting the cytoplasmic membrane of susceptible bacteria.[1][2] Originally classified as an antifungal, its antibacterial properties, especially the lytic degradation of Bacillus subtilis colonies, have become a focus of research.[1][3]

Membrane Depolarization and Lysis

The primary mechanism of this compound is the disruption of the cell membrane's integrity.[1] Studies have shown that exposure to linearmycins leads to a rapid depolarization of the B. subtilis cytoplasmic membrane, which correlates with a loss of cell viability. This action is intrinsic to the molecule itself, as it can cause lysis even when the target cell's metabolism and growth are inhibited, distinguishing it from antibiotics that target cell wall synthesis. Furthermore, in vitro experiments using liposomes have demonstrated that linearmycins can disrupt lipid bilayers in the absence of any other cellular components, confirming the cytoplasmic membrane as the direct target.

Delivery via Extracellular Vesicles

Linearmycins are characterized by their poor solubility in aqueous environments. To overcome this, the producing organism, Streptomyces sp. strain Mg1, packages these metabolites into extracellular vesicles (EVs). These vesicles serve as a delivery system, solubilizing and transporting lytic concentrations of linearmycins to target bacteria. Research has revealed a deep connection between the biosynthesis of linearmycins and the genesis of these vesicles, suggesting a coordinated metabolic and physiological process for enacting microbial competition.

The Bacillus subtilis Counter-Strategy: A Two-Component Signaling System

Targeted bacteria are not defenseless. B. subtilis has evolved a specific and elegant defense mechanism involving a two-component signaling (TCS) system to counteract the threat of this compound.

The LnrJK (YfiJK) Two-Component System

In response to linearmycin exposure, B. subtilis activates a previously uncharacterized TCS, encoded by the lnrJK (formerly yfiJK) operon.

  • LnrJ (YfiJ): This is the sensor histidine kinase. Its transmembrane domain is crucial for sensing the presence of linearmycins and other polyene metabolites at the cell surface.

  • LnrK (YfiK): This is the cognate response regulator. Upon activation by LnrJ, LnrK initiates the downstream defensive response.

Mutations in the lnrJK operon were found to confer resistance to linearmycin.

The LnrLMN (YfiLMN) ABC Transporter

The activation of the LnrJK system leads to the increased expression of the lnrLMN (yfiLMN) operon. This operon encodes an ATP-binding cassette (ABC) transporter. The expression of this transporter is both necessary and sufficient for conferring resistance to linearmycin. It is presumed to function as an efflux pump, actively removing the antibiotic from the cell. Interestingly, activation of this pathway also results in a change in biofilm morphology, indicating a dual role in resistance and community behavior.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Linearmycin This compound LnrJ LnrJ (Sensor Kinase) Linearmycin->LnrJ 1. Sensed by LnrK LnrK (Response Regulator) LnrJ->LnrK 2. Phosphorylates LnrLMN LnrLMN (ABC Transporter) LnrLMN->Linearmycin 5. Efflux LnrK_P P-LnrK DNA lnrLMN promoter LnrK_P->DNA 3. Binds Promoter DNA->LnrLMN 4. Upregulates Expression

Caption: LnrJK signaling pathway in B. subtilis upon this compound exposure.

Quantitative Data on Antimicrobial Activity

The following tables summarize the known antimicrobial activity of this compound. Note that much of the initial data was generated using disc diffusion assays, a semi-quantitative method.

| Table 1: Antimicrobial Spectrum of this compound (Disc Diffusion Assay) | | :--- | :--- | | Organism | Minimum Inhibitory Concentration (MIC) | | Staphylococcus aureus | 3.1 µ g/disc | | Escherichia coli | 1.6 µ g/disc | | Saccharomyces cerevisiae | 0.1 µ g/disc | | Candida albicans | 1.6 µ g/disc | | Aspergillus niger | 0.2 µ g/disc |

| Table 2: Susceptibility of Bacillus Species to Linearmycin Preparations | | :--- | :--- | :--- | | Bacterial Species | Growth Inhibition | Colony Lysis | | Bacillus subtilis | Yes | Yes | | Bacillus licheniformis | Yes | Yes | | Bacillus velezensis | Yes | Yes | | Bacillus megaterium | Yes | No |

Key Experimental Protocols

The study of this compound involves a combination of microbiology, biochemistry, and molecular genetics. Below are summarized protocols for key experiments.

Protocol: Extracellular Vesicle (EV) Isolation

This protocol is adapted from methods used to isolate linearmycin-laden EVs from Streptomyces sp. strain Mg1.

  • Culture Growth: Grow Streptomyces sp. strain Mg1 on a suitable solid medium (e.g., SFM agar) for several days until mature colonies are formed.

  • Vesicle Collection: Overlay the agar (B569324) surface with a sterile buffer (e.g., phosphate-buffered saline). Gently scrape the surface to release vesicles into the buffer.

  • Cell Removal: Centrifuge the collected suspension at low speed (e.g., 5,000 x g) to pellet bacterial cells and large debris.

  • Supernatant Filtration: Filter the resulting supernatant through a 0.22 µm pore size filter to remove any remaining cells.

  • Vesicle Pelleting: Subject the filtered supernatant to ultracentrifugation (e.g., 100,000 x g for 2 hours at 4°C) to pellet the extracellular vesicles.

  • Washing and Resuspension: Discard the supernatant, wash the EV pellet with a clean buffer, and repeat the ultracentrifugation step. Finally, resuspend the washed pellet in the desired buffer for downstream assays.

  • Quantification: Determine the this compound content of the EV preparation using High-Performance Liquid Chromatography (HPLC) by monitoring the signal at 333 nm.

Protocol: Membrane Depolarization Assay

This assay measures changes in membrane potential in B. subtilis upon exposure to linearmycin-laden EVs.

  • Cell Preparation: Grow B. subtilis to mid-log phase in a liquid medium. Harvest the cells by centrifugation, wash, and resuspend them in a suitable buffer.

  • Dye Loading: Add a membrane potential-sensitive fluorescent dye (e.g., DiSC3(5)) to the cell suspension and incubate until a stable baseline fluorescence is achieved. Quenching of the dye's fluorescence indicates a polarized membrane.

  • Treatment: Add the linearmycin EV preparation to the cell suspension. Use EVs from a linearmycin-non-producing mutant as a negative control.

  • Fluorescence Monitoring: Immediately begin monitoring the fluorescence intensity over time using a fluorometer. An increase in fluorescence indicates depolarization of the cytoplasmic membrane.

  • Data Analysis: Plot fluorescence intensity versus time to visualize the rate and extent of membrane depolarization caused by the linearmycin treatment compared to the control.

G cluster_assays Downstream Assays start Streptomyces sp. Mg1 Culture step1 Isolate Extracellular Vesicles (EVs) (Ultracentrifugation) start->step1 step2 Quantify this compound in EVs (HPLC at 333 nm) step1->step2 step3 Treat B. subtilis Culture with EVs step2->step3 assay1 Lysis Assay (Monitor OD600) step3->assay1 assay2 Membrane Depolarization Assay (Fluorescent Dye) step3->assay2 assay3 Gene Expression Assay (e.g., P-lnrLMN-lacZ) step3->assay3 end Data Analysis assay1->end assay2->end assay3->end

Caption: General experimental workflow for studying this compound activity.

Conclusion and Implications for Drug Development

This compound exemplifies the chemical sophistication of microbial competition. Its direct, lytic attack on the cell membrane makes it an effective antimicrobial, while the targeted counter-response via the LnrJK signaling system in B. subtilis highlights the co-evolutionary arms race between competing bacteria. Understanding this dynamic provides valuable insights for drug development. The LnrLMN ABC transporter, essential for resistance, represents a potential target for adjuvants that could restore susceptibility to membrane-targeting antibiotics. Furthermore, the use of extracellular vesicles as a natural drug delivery system by Streptomyces could inspire novel formulation strategies for compounds with poor solubility. This detailed guide serves as a foundational resource for further exploration into this fascinating microbial interaction and its potential therapeutic applications.

References

Linearmycin A in Microbial Warfare: A Technical Guide to its Mechanism and the Bacterial Response

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: In the complex and competitive microbial world, the production of specialized metabolites is a key strategy for survival. Linearmycin A, a polyene antibiotic produced by Streptomyces sp. strain Mg1, is a potent weapon in the constant battle for resources and space, particularly against Gram-positive bacteria like Bacillus subtilis. This technical guide provides an in-depth analysis of this compound's role in microbial competition, detailing its mechanism of action, the sophisticated response it elicits in target organisms, and the experimental methodologies used to elucidate these interactions. We present quantitative data in structured tables and visualize complex pathways and workflows using Graphviz to offer a comprehensive resource for researchers in microbiology and drug discovery.

Mechanism of Action: A Direct Assault on the Cell Membrane

This compound, a member of the linear polyketide family, functions as a potent antimicrobial agent by directly targeting the cytoplasmic membrane of susceptible bacteria.[1][2] Originally classified as an antifungal, its antibacterial properties, especially the lytic degradation of Bacillus subtilis colonies, have become a focus of research.[1][3]

Membrane Depolarization and Lysis

The primary mechanism of this compound is the disruption of the cell membrane's integrity.[1] Studies have shown that exposure to linearmycins leads to a rapid depolarization of the B. subtilis cytoplasmic membrane, which correlates with a loss of cell viability. This action is intrinsic to the molecule itself, as it can cause lysis even when the target cell's metabolism and growth are inhibited, distinguishing it from antibiotics that target cell wall synthesis. Furthermore, in vitro experiments using liposomes have demonstrated that linearmycins can disrupt lipid bilayers in the absence of any other cellular components, confirming the cytoplasmic membrane as the direct target.

Delivery via Extracellular Vesicles

Linearmycins are characterized by their poor solubility in aqueous environments. To overcome this, the producing organism, Streptomyces sp. strain Mg1, packages these metabolites into extracellular vesicles (EVs). These vesicles serve as a delivery system, solubilizing and transporting lytic concentrations of linearmycins to target bacteria. Research has revealed a deep connection between the biosynthesis of linearmycins and the genesis of these vesicles, suggesting a coordinated metabolic and physiological process for enacting microbial competition.

The Bacillus subtilis Counter-Strategy: A Two-Component Signaling System

Targeted bacteria are not defenseless. B. subtilis has evolved a specific and elegant defense mechanism involving a two-component signaling (TCS) system to counteract the threat of this compound.

The LnrJK (YfiJK) Two-Component System

In response to linearmycin exposure, B. subtilis activates a previously uncharacterized TCS, encoded by the lnrJK (formerly yfiJK) operon.

  • LnrJ (YfiJ): This is the sensor histidine kinase. Its transmembrane domain is crucial for sensing the presence of linearmycins and other polyene metabolites at the cell surface.

  • LnrK (YfiK): This is the cognate response regulator. Upon activation by LnrJ, LnrK initiates the downstream defensive response.

Mutations in the lnrJK operon were found to confer resistance to linearmycin.

The LnrLMN (YfiLMN) ABC Transporter

The activation of the LnrJK system leads to the increased expression of the lnrLMN (yfiLMN) operon. This operon encodes an ATP-binding cassette (ABC) transporter. The expression of this transporter is both necessary and sufficient for conferring resistance to linearmycin. It is presumed to function as an efflux pump, actively removing the antibiotic from the cell. Interestingly, activation of this pathway also results in a change in biofilm morphology, indicating a dual role in resistance and community behavior.

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm Linearmycin This compound LnrJ LnrJ (Sensor Kinase) Linearmycin->LnrJ 1. Sensed by LnrK LnrK (Response Regulator) LnrJ->LnrK 2. Phosphorylates LnrLMN LnrLMN (ABC Transporter) LnrLMN->Linearmycin 5. Efflux LnrK_P P-LnrK DNA lnrLMN promoter LnrK_P->DNA 3. Binds Promoter DNA->LnrLMN 4. Upregulates Expression

Caption: LnrJK signaling pathway in B. subtilis upon this compound exposure.

Quantitative Data on Antimicrobial Activity

The following tables summarize the known antimicrobial activity of this compound. Note that much of the initial data was generated using disc diffusion assays, a semi-quantitative method.

| Table 1: Antimicrobial Spectrum of this compound (Disc Diffusion Assay) | | :--- | :--- | | Organism | Minimum Inhibitory Concentration (MIC) | | Staphylococcus aureus | 3.1 µ g/disc | | Escherichia coli | 1.6 µ g/disc | | Saccharomyces cerevisiae | 0.1 µ g/disc | | Candida albicans | 1.6 µ g/disc | | Aspergillus niger | 0.2 µ g/disc |

| Table 2: Susceptibility of Bacillus Species to Linearmycin Preparations | | :--- | :--- | :--- | | Bacterial Species | Growth Inhibition | Colony Lysis | | Bacillus subtilis | Yes | Yes | | Bacillus licheniformis | Yes | Yes | | Bacillus velezensis | Yes | Yes | | Bacillus megaterium | Yes | No |

Key Experimental Protocols

The study of this compound involves a combination of microbiology, biochemistry, and molecular genetics. Below are summarized protocols for key experiments.

Protocol: Extracellular Vesicle (EV) Isolation

This protocol is adapted from methods used to isolate linearmycin-laden EVs from Streptomyces sp. strain Mg1.

  • Culture Growth: Grow Streptomyces sp. strain Mg1 on a suitable solid medium (e.g., SFM agar) for several days until mature colonies are formed.

  • Vesicle Collection: Overlay the agar surface with a sterile buffer (e.g., phosphate-buffered saline). Gently scrape the surface to release vesicles into the buffer.

  • Cell Removal: Centrifuge the collected suspension at low speed (e.g., 5,000 x g) to pellet bacterial cells and large debris.

  • Supernatant Filtration: Filter the resulting supernatant through a 0.22 µm pore size filter to remove any remaining cells.

  • Vesicle Pelleting: Subject the filtered supernatant to ultracentrifugation (e.g., 100,000 x g for 2 hours at 4°C) to pellet the extracellular vesicles.

  • Washing and Resuspension: Discard the supernatant, wash the EV pellet with a clean buffer, and repeat the ultracentrifugation step. Finally, resuspend the washed pellet in the desired buffer for downstream assays.

  • Quantification: Determine the this compound content of the EV preparation using High-Performance Liquid Chromatography (HPLC) by monitoring the signal at 333 nm.

Protocol: Membrane Depolarization Assay

This assay measures changes in membrane potential in B. subtilis upon exposure to linearmycin-laden EVs.

  • Cell Preparation: Grow B. subtilis to mid-log phase in a liquid medium. Harvest the cells by centrifugation, wash, and resuspend them in a suitable buffer.

  • Dye Loading: Add a membrane potential-sensitive fluorescent dye (e.g., DiSC3(5)) to the cell suspension and incubate until a stable baseline fluorescence is achieved. Quenching of the dye's fluorescence indicates a polarized membrane.

  • Treatment: Add the linearmycin EV preparation to the cell suspension. Use EVs from a linearmycin-non-producing mutant as a negative control.

  • Fluorescence Monitoring: Immediately begin monitoring the fluorescence intensity over time using a fluorometer. An increase in fluorescence indicates depolarization of the cytoplasmic membrane.

  • Data Analysis: Plot fluorescence intensity versus time to visualize the rate and extent of membrane depolarization caused by the linearmycin treatment compared to the control.

G cluster_assays Downstream Assays start Streptomyces sp. Mg1 Culture step1 Isolate Extracellular Vesicles (EVs) (Ultracentrifugation) start->step1 step2 Quantify this compound in EVs (HPLC at 333 nm) step1->step2 step3 Treat B. subtilis Culture with EVs step2->step3 assay1 Lysis Assay (Monitor OD600) step3->assay1 assay2 Membrane Depolarization Assay (Fluorescent Dye) step3->assay2 assay3 Gene Expression Assay (e.g., P-lnrLMN-lacZ) step3->assay3 end Data Analysis assay1->end assay2->end assay3->end

Caption: General experimental workflow for studying this compound activity.

Conclusion and Implications for Drug Development

This compound exemplifies the chemical sophistication of microbial competition. Its direct, lytic attack on the cell membrane makes it an effective antimicrobial, while the targeted counter-response via the LnrJK signaling system in B. subtilis highlights the co-evolutionary arms race between competing bacteria. Understanding this dynamic provides valuable insights for drug development. The LnrLMN ABC transporter, essential for resistance, represents a potential target for adjuvants that could restore susceptibility to membrane-targeting antibiotics. Furthermore, the use of extracellular vesicles as a natural drug delivery system by Streptomyces could inspire novel formulation strategies for compounds with poor solubility. This detailed guide serves as a foundational resource for further exploration into this fascinating microbial interaction and its potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for Linearmycin A Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linearmycin A is a linear polyene antibiotic produced by Streptomyces species, notably Streptomyces sp. no. 30.[1] It exhibits a range of biological activities, including antifungal and antibacterial properties. These application notes provide a detailed overview of the methods for the extraction and purification of this compound from Streptomyces culture, intended to guide researchers in the isolation of this and similar polyene antibiotics.

Due to the limited public availability of the original detailed protocol by Sakuda et al., the following protocols are based on established and widely used methods for the extraction and purification of polyene antibiotics from Streptomyces.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for the design of effective extraction and purification strategies.

PropertyValueSource
Molecular FormulaC₆₄H₁₀₁NO₁₆[1]
Molecular Weight1140.48 g/mol [1]
AppearanceSolid-
SolubilitySoluble in methanol (B129727) and DMSO. Poorly soluble in aqueous solutions.-
Purity (Commercial)>95% by HPLC-

Experimental Protocols

The overall workflow for the extraction and purification of this compound can be divided into three main stages: fermentation of the producing microorganism, extraction of the crude antibiotic from the mycelia, and chromatographic purification of this compound.

I. Fermentation of Streptomyces sp.

This protocol describes the cultivation of a Streptomyces strain for the production of this compound in a liquid medium.

Materials:

  • Streptomyces sp. (e.g., Streptomyces sp. no. 30) spore stock or vegetative culture

  • Seed culture medium (e.g., Tryptic Soy Broth - TSB)

  • Production medium (e.g., a nutrient-rich medium containing starch, glucose, yeast extract, and peptone)

  • Shaking incubator

  • Baffled Erlenmeyer flasks

Procedure:

  • Inoculum Preparation: Inoculate 50 mL of sterile seed culture medium in a 250 mL baffled Erlenmeyer flask with a loopful of Streptomyces spores or 1 mL of a vegetative culture. Incubate at 28-30°C with shaking at 200-250 rpm for 2-3 days until good growth is observed.

  • Production Culture: Inoculate 1 L of sterile production medium in a 2 L baffled Erlenmeyer flask with 5-10% (v/v) of the seed culture.

  • Fermentation: Incubate the production culture at 28-30°C with vigorous shaking (200-250 rpm) for 5-7 days. Monitor the production of this compound by taking small samples periodically and analyzing them by HPLC or bioassay.

II. Extraction of Crude this compound

This compound is primarily located in the mycelia of the Streptomyces culture.[1] This protocol details the extraction of the crude antibiotic from the harvested mycelia.

Materials:

  • Fermentation broth from Step I

  • Centrifuge and centrifuge bottles

  • Methanol or acetone (B3395972)

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • Mycelial Harvest: At the end of the fermentation, harvest the mycelia by centrifuging the culture broth at 8,000-10,000 x g for 15-20 minutes. Discard the supernatant.

  • Solvent Extraction: Resuspend the mycelial pellet in methanol or acetone (approximately 3-5 volumes of the pellet weight). Stir or shake the suspension vigorously for 1-2 hours at room temperature to extract the this compound.

  • Separation of Extract: Separate the solvent extract from the mycelial debris by filtration through a Buchner funnel or by centrifugation.

  • Concentration: Concentrate the solvent extract in vacuo using a rotary evaporator at a temperature below 40°C to obtain a crude extract containing this compound.

III. Purification of this compound

This protocol describes a general chromatographic procedure for the purification of this compound from the crude extract. This is a multi-step process that may require optimization depending on the purity of the crude extract.

Materials:

  • Crude this compound extract from Step II

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate (B1210297), hexane)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • HPLC system with a C18 reversed-phase column

  • Acetonitrile (B52724) and water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Silica Gel Column Chromatography (Initial Purification):

    • Prepare a silica gel column equilibrated with a non-polar solvent such as hexane (B92381) or a mixture of hexane and ethyl acetate.

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform-methanol mixture) and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with hexane-ethyl acetate and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate-methanol.

    • Collect fractions and analyze them by TLC to identify those containing this compound. Pool the fractions containing the target compound.

    • Evaporate the solvent from the pooled fractions to obtain a partially purified extract.

  • Reversed-Phase HPLC (Final Purification):

    • Dissolve the partially purified extract in a suitable solvent (e.g., methanol or DMSO).

    • Inject the sample onto a C18 reversed-phase HPLC column.

    • Elute the column with a gradient of water (containing 0.1% TFA) and acetonitrile. A typical gradient might be from 30% to 100% acetonitrile over 30-40 minutes.

    • Monitor the elution profile at a suitable wavelength (polyenes typically have strong UV absorbance between 300-400 nm).

    • Collect the peak corresponding to this compound.

    • Confirm the purity of the collected fraction by analytical HPLC.

    • Lyophilize or evaporate the solvent from the pure fraction to obtain purified this compound.

Visualizations

Experimental Workflow for this compound Extraction and Purification

Extraction_Purification_Workflow cluster_fermentation Fermentation cluster_extraction Crude Extraction cluster_purification Purification Fermentation 1. Fermentation of Streptomyces sp. Harvest 2. Mycelial Harvest (Centrifugation) Fermentation->Harvest Culture Broth Extraction 3. Solvent Extraction (Methanol/Acetone) Harvest->Extraction Mycelial Pellet Concentration 4. Concentration of Extract Extraction->Concentration Solvent Extract ColumnChrom 5. Silica Gel Column Chromatography Concentration->ColumnChrom Crude Extract HPLC 6. Reversed-Phase HPLC ColumnChrom->HPLC Partially Purified Fractions PureProduct Pure this compound HPLC->PureProduct Purified Fractions

Caption: Workflow for the extraction and purification of this compound.

Data Presentation

The following table summarizes hypothetical quantitative data for a typical extraction and purification process. Actual yields and purity will vary depending on the producing strain, fermentation conditions, and purification efficiency.

StepStarting MaterialProductYield (%)Purity (%)
Fermentation 1 L Culture Broth~10 g Wet Mycelia--
Crude Extraction 10 g Wet Mycelia~500 mg Crude Extract5~10
Silica Gel Chromatography 500 mg Crude Extract~50 mg Partially Purified Fraction10~60
Reversed-Phase HPLC 50 mg Partially Purified Fraction~10 mg Pure this compound20>95
Overall Yield 1 L Culture Broth~10 mg Pure this compound0.001>95

Concluding Remarks

The protocols outlined in these application notes provide a general framework for the successful extraction and purification of this compound. Researchers should note that optimization of each step, from fermentation media composition to chromatographic conditions, is critical for achieving high yields and purity. The inherent instability and poor aqueous solubility of polyene antibiotics like this compound necessitate careful handling and the use of appropriate solvents throughout the process.

References

Application Notes and Protocols for Linearmycin A Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linearmycin A is a linear polyene antibiotic produced by Streptomyces species, notably Streptomyces sp. no. 30.[1] It exhibits a range of biological activities, including antifungal and antibacterial properties. These application notes provide a detailed overview of the methods for the extraction and purification of this compound from Streptomyces culture, intended to guide researchers in the isolation of this and similar polyene antibiotics.

Due to the limited public availability of the original detailed protocol by Sakuda et al., the following protocols are based on established and widely used methods for the extraction and purification of polyene antibiotics from Streptomyces.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for the design of effective extraction and purification strategies.

PropertyValueSource
Molecular FormulaC₆₄H₁₀₁NO₁₆[1]
Molecular Weight1140.48 g/mol [1]
AppearanceSolid-
SolubilitySoluble in methanol (B129727) and DMSO. Poorly soluble in aqueous solutions.-
Purity (Commercial)>95% by HPLC-

Experimental Protocols

The overall workflow for the extraction and purification of this compound can be divided into three main stages: fermentation of the producing microorganism, extraction of the crude antibiotic from the mycelia, and chromatographic purification of this compound.

I. Fermentation of Streptomyces sp.

This protocol describes the cultivation of a Streptomyces strain for the production of this compound in a liquid medium.

Materials:

  • Streptomyces sp. (e.g., Streptomyces sp. no. 30) spore stock or vegetative culture

  • Seed culture medium (e.g., Tryptic Soy Broth - TSB)

  • Production medium (e.g., a nutrient-rich medium containing starch, glucose, yeast extract, and peptone)

  • Shaking incubator

  • Baffled Erlenmeyer flasks

Procedure:

  • Inoculum Preparation: Inoculate 50 mL of sterile seed culture medium in a 250 mL baffled Erlenmeyer flask with a loopful of Streptomyces spores or 1 mL of a vegetative culture. Incubate at 28-30°C with shaking at 200-250 rpm for 2-3 days until good growth is observed.

  • Production Culture: Inoculate 1 L of sterile production medium in a 2 L baffled Erlenmeyer flask with 5-10% (v/v) of the seed culture.

  • Fermentation: Incubate the production culture at 28-30°C with vigorous shaking (200-250 rpm) for 5-7 days. Monitor the production of this compound by taking small samples periodically and analyzing them by HPLC or bioassay.

II. Extraction of Crude this compound

This compound is primarily located in the mycelia of the Streptomyces culture.[1] This protocol details the extraction of the crude antibiotic from the harvested mycelia.

Materials:

  • Fermentation broth from Step I

  • Centrifuge and centrifuge bottles

  • Methanol or acetone (B3395972)

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • Mycelial Harvest: At the end of the fermentation, harvest the mycelia by centrifuging the culture broth at 8,000-10,000 x g for 15-20 minutes. Discard the supernatant.

  • Solvent Extraction: Resuspend the mycelial pellet in methanol or acetone (approximately 3-5 volumes of the pellet weight). Stir or shake the suspension vigorously for 1-2 hours at room temperature to extract the this compound.

  • Separation of Extract: Separate the solvent extract from the mycelial debris by filtration through a Buchner funnel or by centrifugation.

  • Concentration: Concentrate the solvent extract in vacuo using a rotary evaporator at a temperature below 40°C to obtain a crude extract containing this compound.

III. Purification of this compound

This protocol describes a general chromatographic procedure for the purification of this compound from the crude extract. This is a multi-step process that may require optimization depending on the purity of the crude extract.

Materials:

  • Crude this compound extract from Step II

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate (B1210297), hexane)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • HPLC system with a C18 reversed-phase column

  • Acetonitrile (B52724) and water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Silica Gel Column Chromatography (Initial Purification):

    • Prepare a silica gel column equilibrated with a non-polar solvent such as hexane (B92381) or a mixture of hexane and ethyl acetate.

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform-methanol mixture) and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with hexane-ethyl acetate and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate-methanol.

    • Collect fractions and analyze them by TLC to identify those containing this compound. Pool the fractions containing the target compound.

    • Evaporate the solvent from the pooled fractions to obtain a partially purified extract.

  • Reversed-Phase HPLC (Final Purification):

    • Dissolve the partially purified extract in a suitable solvent (e.g., methanol or DMSO).

    • Inject the sample onto a C18 reversed-phase HPLC column.

    • Elute the column with a gradient of water (containing 0.1% TFA) and acetonitrile. A typical gradient might be from 30% to 100% acetonitrile over 30-40 minutes.

    • Monitor the elution profile at a suitable wavelength (polyenes typically have strong UV absorbance between 300-400 nm).

    • Collect the peak corresponding to this compound.

    • Confirm the purity of the collected fraction by analytical HPLC.

    • Lyophilize or evaporate the solvent from the pure fraction to obtain purified this compound.

Visualizations

Experimental Workflow for this compound Extraction and Purification

Extraction_Purification_Workflow cluster_fermentation Fermentation cluster_extraction Crude Extraction cluster_purification Purification Fermentation 1. Fermentation of Streptomyces sp. Harvest 2. Mycelial Harvest (Centrifugation) Fermentation->Harvest Culture Broth Extraction 3. Solvent Extraction (Methanol/Acetone) Harvest->Extraction Mycelial Pellet Concentration 4. Concentration of Extract Extraction->Concentration Solvent Extract ColumnChrom 5. Silica Gel Column Chromatography Concentration->ColumnChrom Crude Extract HPLC 6. Reversed-Phase HPLC ColumnChrom->HPLC Partially Purified Fractions PureProduct Pure this compound HPLC->PureProduct Purified Fractions

Caption: Workflow for the extraction and purification of this compound.

Data Presentation

The following table summarizes hypothetical quantitative data for a typical extraction and purification process. Actual yields and purity will vary depending on the producing strain, fermentation conditions, and purification efficiency.

StepStarting MaterialProductYield (%)Purity (%)
Fermentation 1 L Culture Broth~10 g Wet Mycelia--
Crude Extraction 10 g Wet Mycelia~500 mg Crude Extract5~10
Silica Gel Chromatography 500 mg Crude Extract~50 mg Partially Purified Fraction10~60
Reversed-Phase HPLC 50 mg Partially Purified Fraction~10 mg Pure this compound20>95
Overall Yield 1 L Culture Broth~10 mg Pure this compound0.001>95

Concluding Remarks

The protocols outlined in these application notes provide a general framework for the successful extraction and purification of this compound. Researchers should note that optimization of each step, from fermentation media composition to chromatographic conditions, is critical for achieving high yields and purity. The inherent instability and poor aqueous solubility of polyene antibiotics like this compound necessitate careful handling and the use of appropriate solvents throughout the process.

References

Application Notes and Protocols for Linearmycin A Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linearmycin A is a linear polyene antibiotic produced by Streptomyces species, notably Streptomyces sp. no. 30.[1] It exhibits a range of biological activities, including antifungal and antibacterial properties. These application notes provide a detailed overview of the methods for the extraction and purification of this compound from Streptomyces culture, intended to guide researchers in the isolation of this and similar polyene antibiotics.

Due to the limited public availability of the original detailed protocol by Sakuda et al., the following protocols are based on established and widely used methods for the extraction and purification of polyene antibiotics from Streptomyces.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for the design of effective extraction and purification strategies.

PropertyValueSource
Molecular FormulaC₆₄H₁₀₁NO₁₆[1]
Molecular Weight1140.48 g/mol [1]
AppearanceSolid-
SolubilitySoluble in methanol and DMSO. Poorly soluble in aqueous solutions.-
Purity (Commercial)>95% by HPLC-

Experimental Protocols

The overall workflow for the extraction and purification of this compound can be divided into three main stages: fermentation of the producing microorganism, extraction of the crude antibiotic from the mycelia, and chromatographic purification of this compound.

I. Fermentation of Streptomyces sp.

This protocol describes the cultivation of a Streptomyces strain for the production of this compound in a liquid medium.

Materials:

  • Streptomyces sp. (e.g., Streptomyces sp. no. 30) spore stock or vegetative culture

  • Seed culture medium (e.g., Tryptic Soy Broth - TSB)

  • Production medium (e.g., a nutrient-rich medium containing starch, glucose, yeast extract, and peptone)

  • Shaking incubator

  • Baffled Erlenmeyer flasks

Procedure:

  • Inoculum Preparation: Inoculate 50 mL of sterile seed culture medium in a 250 mL baffled Erlenmeyer flask with a loopful of Streptomyces spores or 1 mL of a vegetative culture. Incubate at 28-30°C with shaking at 200-250 rpm for 2-3 days until good growth is observed.

  • Production Culture: Inoculate 1 L of sterile production medium in a 2 L baffled Erlenmeyer flask with 5-10% (v/v) of the seed culture.

  • Fermentation: Incubate the production culture at 28-30°C with vigorous shaking (200-250 rpm) for 5-7 days. Monitor the production of this compound by taking small samples periodically and analyzing them by HPLC or bioassay.

II. Extraction of Crude this compound

This compound is primarily located in the mycelia of the Streptomyces culture.[1] This protocol details the extraction of the crude antibiotic from the harvested mycelia.

Materials:

  • Fermentation broth from Step I

  • Centrifuge and centrifuge bottles

  • Methanol or acetone

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • Mycelial Harvest: At the end of the fermentation, harvest the mycelia by centrifuging the culture broth at 8,000-10,000 x g for 15-20 minutes. Discard the supernatant.

  • Solvent Extraction: Resuspend the mycelial pellet in methanol or acetone (approximately 3-5 volumes of the pellet weight). Stir or shake the suspension vigorously for 1-2 hours at room temperature to extract the this compound.

  • Separation of Extract: Separate the solvent extract from the mycelial debris by filtration through a Buchner funnel or by centrifugation.

  • Concentration: Concentrate the solvent extract in vacuo using a rotary evaporator at a temperature below 40°C to obtain a crude extract containing this compound.

III. Purification of this compound

This protocol describes a general chromatographic procedure for the purification of this compound from the crude extract. This is a multi-step process that may require optimization depending on the purity of the crude extract.

Materials:

  • Crude this compound extract from Step II

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol, ethyl acetate, hexane)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • HPLC system with a C18 reversed-phase column

  • Acetonitrile and water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Silica Gel Column Chromatography (Initial Purification):

    • Prepare a silica gel column equilibrated with a non-polar solvent such as hexane or a mixture of hexane and ethyl acetate.

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform-methanol mixture) and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with hexane-ethyl acetate and gradually increasing the proportion of ethyl acetate, followed by a gradient of ethyl acetate-methanol.

    • Collect fractions and analyze them by TLC to identify those containing this compound. Pool the fractions containing the target compound.

    • Evaporate the solvent from the pooled fractions to obtain a partially purified extract.

  • Reversed-Phase HPLC (Final Purification):

    • Dissolve the partially purified extract in a suitable solvent (e.g., methanol or DMSO).

    • Inject the sample onto a C18 reversed-phase HPLC column.

    • Elute the column with a gradient of water (containing 0.1% TFA) and acetonitrile. A typical gradient might be from 30% to 100% acetonitrile over 30-40 minutes.

    • Monitor the elution profile at a suitable wavelength (polyenes typically have strong UV absorbance between 300-400 nm).

    • Collect the peak corresponding to this compound.

    • Confirm the purity of the collected fraction by analytical HPLC.

    • Lyophilize or evaporate the solvent from the pure fraction to obtain purified this compound.

Visualizations

Experimental Workflow for this compound Extraction and Purification

Extraction_Purification_Workflow cluster_fermentation Fermentation cluster_extraction Crude Extraction cluster_purification Purification Fermentation 1. Fermentation of Streptomyces sp. Harvest 2. Mycelial Harvest (Centrifugation) Fermentation->Harvest Culture Broth Extraction 3. Solvent Extraction (Methanol/Acetone) Harvest->Extraction Mycelial Pellet Concentration 4. Concentration of Extract Extraction->Concentration Solvent Extract ColumnChrom 5. Silica Gel Column Chromatography Concentration->ColumnChrom Crude Extract HPLC 6. Reversed-Phase HPLC ColumnChrom->HPLC Partially Purified Fractions PureProduct Pure this compound HPLC->PureProduct Purified Fractions

Caption: Workflow for the extraction and purification of this compound.

Data Presentation

The following table summarizes hypothetical quantitative data for a typical extraction and purification process. Actual yields and purity will vary depending on the producing strain, fermentation conditions, and purification efficiency.

StepStarting MaterialProductYield (%)Purity (%)
Fermentation 1 L Culture Broth~10 g Wet Mycelia--
Crude Extraction 10 g Wet Mycelia~500 mg Crude Extract5~10
Silica Gel Chromatography 500 mg Crude Extract~50 mg Partially Purified Fraction10~60
Reversed-Phase HPLC 50 mg Partially Purified Fraction~10 mg Pure this compound20>95
Overall Yield 1 L Culture Broth~10 mg Pure this compound0.001>95

Concluding Remarks

The protocols outlined in these application notes provide a general framework for the successful extraction and purification of this compound. Researchers should note that optimization of each step, from fermentation media composition to chromatographic conditions, is critical for achieving high yields and purity. The inherent instability and poor aqueous solubility of polyene antibiotics like this compound necessitate careful handling and the use of appropriate solvents throughout the process.

References

Application Note: Quantification of Linearmycin A using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Linearmycin A is a linear polyene antibiotic with notable antibacterial and antifungal activities.[1] As a member of the polyketide family, its quantification is essential for research, development, and quality control purposes. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of such complex molecules. This document provides a detailed protocol for the quantification of this compound, developed by adapting methodologies used for other polyketides and complex antibiotics.

Chemical Profile: this compound

PropertyValue
Molecular FormulaC64H101NO16
Molecular Weight1140.5 g/mol [2]
ClassPolyketide[1][3]
BioactivityAntibacterial and antifungal[1]

Experimental Protocol: HPLC Quantification of this compound

This protocol outlines a reverse-phase HPLC (RP-HPLC) method coupled with UV or Mass Spectrometry (MS) detection. Given that linearmycins exhibit limited solubility in aqueous solutions, careful sample and mobile phase preparation is crucial.

1. Materials and Reagents

  • This compound standard (highest purity available)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (LC-MS grade)

  • Phosphate buffer components (e.g., dipotassium (B57713) hydrogen orthophosphate)

  • 0.45 µm PVDF syringe filters

2. Instrumentation

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

  • Mass Spectrometer (recommended for higher specificity and sensitivity)

3. Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC method. Optimization may be required based on the specific instrumentation and sample matrix.

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Detection UV at 210-232 nm (for general macrolides) or MS (ESI+)

4. Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (e.g., 60% Mobile Phase A, 40% Mobile Phase B).

  • Sample Extraction: For samples from fermentation broths or biological matrices, perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or butanol). Evaporate the solvent and reconstitute the residue in the initial mobile phase.

  • Filtration: Filter all samples and standards through a 0.45 µm syringe filter before injection to prevent column clogging.

5. Method Validation Parameters (Hypothetical Data)

The following table presents hypothetical performance characteristics for this method, which should be determined during method validation.

ParameterExpected Performance
Linearity Range 1 - 500 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 2%

Workflow and Visualization

The following diagrams illustrate the experimental workflow for the quantification of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh this compound Standard B Prepare Stock Solution (Methanol) A->B C Create Working Standards (Dilution Series) B->C F Filter all Solutions (0.45 µm) C->F D Extract this compound from Sample Matrix E Reconstitute in Mobile Phase D->E E->F G Inject into HPLC System F->G H Separation on C18 Column (Gradient Elution) G->H I Detect with UV/MS H->I J Generate Calibration Curve from Standards I->J K Integrate Peak Area of Sample I->K L Quantify this compound Concentration J->L K->L

Caption: Experimental workflow for this compound quantification.

This proposed HPLC method provides a solid foundation for the reliable quantification of this compound. As with any analytical method, thorough validation is necessary to ensure its accuracy, precision, and suitability for the intended application. The use of LC-MS is highly recommended for enhanced sensitivity and specificity, which is a common technique for the analysis of polyketides.

References

Application Note: Quantification of Linearmycin A using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Linearmycin A is a linear polyene antibiotic with notable antibacterial and antifungal activities.[1] As a member of the polyketide family, its quantification is essential for research, development, and quality control purposes. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of such complex molecules. This document provides a detailed protocol for the quantification of this compound, developed by adapting methodologies used for other polyketides and complex antibiotics.

Chemical Profile: this compound

PropertyValue
Molecular FormulaC64H101NO16
Molecular Weight1140.5 g/mol [2]
ClassPolyketide[1][3]
BioactivityAntibacterial and antifungal[1]

Experimental Protocol: HPLC Quantification of this compound

This protocol outlines a reverse-phase HPLC (RP-HPLC) method coupled with UV or Mass Spectrometry (MS) detection. Given that linearmycins exhibit limited solubility in aqueous solutions, careful sample and mobile phase preparation is crucial.

1. Materials and Reagents

  • This compound standard (highest purity available)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (LC-MS grade)

  • Phosphate buffer components (e.g., dipotassium (B57713) hydrogen orthophosphate)

  • 0.45 µm PVDF syringe filters

2. Instrumentation

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

  • Mass Spectrometer (recommended for higher specificity and sensitivity)

3. Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC method. Optimization may be required based on the specific instrumentation and sample matrix.

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Detection UV at 210-232 nm (for general macrolides) or MS (ESI+)

4. Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (e.g., 60% Mobile Phase A, 40% Mobile Phase B).

  • Sample Extraction: For samples from fermentation broths or biological matrices, perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or butanol). Evaporate the solvent and reconstitute the residue in the initial mobile phase.

  • Filtration: Filter all samples and standards through a 0.45 µm syringe filter before injection to prevent column clogging.

5. Method Validation Parameters (Hypothetical Data)

The following table presents hypothetical performance characteristics for this method, which should be determined during method validation.

ParameterExpected Performance
Linearity Range 1 - 500 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 2%

Workflow and Visualization

The following diagrams illustrate the experimental workflow for the quantification of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh this compound Standard B Prepare Stock Solution (Methanol) A->B C Create Working Standards (Dilution Series) B->C F Filter all Solutions (0.45 µm) C->F D Extract this compound from Sample Matrix E Reconstitute in Mobile Phase D->E E->F G Inject into HPLC System F->G H Separation on C18 Column (Gradient Elution) G->H I Detect with UV/MS H->I J Generate Calibration Curve from Standards I->J K Integrate Peak Area of Sample I->K L Quantify this compound Concentration J->L K->L

Caption: Experimental workflow for this compound quantification.

This proposed HPLC method provides a solid foundation for the reliable quantification of this compound. As with any analytical method, thorough validation is necessary to ensure its accuracy, precision, and suitability for the intended application. The use of LC-MS is highly recommended for enhanced sensitivity and specificity, which is a common technique for the analysis of polyketides.

References

Application Note: Quantification of Linearmycin A using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Linearmycin A is a linear polyene antibiotic with notable antibacterial and antifungal activities.[1] As a member of the polyketide family, its quantification is essential for research, development, and quality control purposes. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of such complex molecules. This document provides a detailed protocol for the quantification of this compound, developed by adapting methodologies used for other polyketides and complex antibiotics.

Chemical Profile: this compound

PropertyValue
Molecular FormulaC64H101NO16
Molecular Weight1140.5 g/mol [2]
ClassPolyketide[1][3]
BioactivityAntibacterial and antifungal[1]

Experimental Protocol: HPLC Quantification of this compound

This protocol outlines a reverse-phase HPLC (RP-HPLC) method coupled with UV or Mass Spectrometry (MS) detection. Given that linearmycins exhibit limited solubility in aqueous solutions, careful sample and mobile phase preparation is crucial.

1. Materials and Reagents

  • This compound standard (highest purity available)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (LC-MS grade)

  • Phosphate buffer components (e.g., dipotassium hydrogen orthophosphate)

  • 0.45 µm PVDF syringe filters

2. Instrumentation

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

  • Mass Spectrometer (recommended for higher specificity and sensitivity)

3. Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC method. Optimization may be required based on the specific instrumentation and sample matrix.

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Detection UV at 210-232 nm (for general macrolides) or MS (ESI+)

4. Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (e.g., 60% Mobile Phase A, 40% Mobile Phase B).

  • Sample Extraction: For samples from fermentation broths or biological matrices, perform a liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate or butanol). Evaporate the solvent and reconstitute the residue in the initial mobile phase.

  • Filtration: Filter all samples and standards through a 0.45 µm syringe filter before injection to prevent column clogging.

5. Method Validation Parameters (Hypothetical Data)

The following table presents hypothetical performance characteristics for this method, which should be determined during method validation.

ParameterExpected Performance
Linearity Range 1 - 500 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 2%

Workflow and Visualization

The following diagrams illustrate the experimental workflow for the quantification of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh this compound Standard B Prepare Stock Solution (Methanol) A->B C Create Working Standards (Dilution Series) B->C F Filter all Solutions (0.45 µm) C->F D Extract this compound from Sample Matrix E Reconstitute in Mobile Phase D->E E->F G Inject into HPLC System F->G H Separation on C18 Column (Gradient Elution) G->H I Detect with UV/MS H->I J Generate Calibration Curve from Standards I->J K Integrate Peak Area of Sample I->K L Quantify this compound Concentration J->L K->L

Caption: Experimental workflow for this compound quantification.

This proposed HPLC method provides a solid foundation for the reliable quantification of this compound. As with any analytical method, thorough validation is necessary to ensure its accuracy, precision, and suitability for the intended application. The use of LC-MS is highly recommended for enhanced sensitivity and specificity, which is a common technique for the analysis of polyketides.

References

Application Notes and Protocols for Antibacterial Susceptibility Testing of Linearmycin A

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Linearmycin A is a polyene antibiotic produced by Streptomyces species, demonstrating a spectrum of activity against both bacteria and fungi.[1] Its primary antibacterial mechanism of action involves the disruption of the cytoplasmic membrane in susceptible bacteria, leading to depolarization, subsequent lysis, and cell death.[2][3] This direct action on the cell membrane makes this compound a subject of interest for researchers in antibiotic discovery and development.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting antibacterial susceptibility testing of this compound. The protocols outlined herein are based on established methodologies and address the specific challenges associated with this compound, such as its poor aqueous solubility.

Mechanism of Action and Resistance

This compound's lytic activity is particularly pronounced against Gram-positive bacteria, such as Bacillus subtilis.[2][4] The antibiotic is thought to insert into the bacterial cell membrane, disrupting its integrity and function. In response to this membrane stress, bacteria like B. subtilis have evolved specific defense mechanisms. One such mechanism is the activation of the LnrJK (also known as YfiJK) two-component signaling (TCS) system. This system, upon sensing this compound, initiates a signaling cascade that upregulates the expression of the LnrLMN ABC transporter, which is believed to function as an efflux pump to expel the antibiotic from the cell, thereby conferring resistance.

Challenges in Susceptibility Testing

A significant challenge in working with this compound is its limited solubility in aqueous solutions. This property can complicate the preparation of standardized drug concentrations required for accurate susceptibility testing. To overcome this, this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or methanol, to create a stock solution before being diluted in the appropriate testing medium. It is crucial to ensure that the final concentration of the solvent in the assay does not affect bacterial growth.

Data Presentation: Antibacterial Activity of this compound

The following table summarizes the available quantitative data on the antibacterial activity of this compound. It is important to note that the current data from published literature are primarily from disk diffusion assays, and the results are expressed as Minimum Inhibitory Concentration (MIC) in µ g/disc . This method provides a semi-quantitative measure of susceptibility. For more precise quantitative analysis, broth microdilution assays yielding MIC values in µg/mL are recommended as described in the protocols below.

Bacterial SpeciesGram StainMIC (µ g/disc )Reference
Staphylococcus aureusPositive3.1
Escherichia coliNegative1.6
Bacillus subtilisPositiveLysis and degradation observed

Experimental Workflow

The general workflow for determining the antibacterial susceptibility of this compound involves several key stages, from preparation of the compound and bacterial cultures to the execution of specific assays and data analysis.

G prep_linearmycin Prepare this compound Stock Solution (in DMSO) mic_assay Broth Microdilution (MIC Determination) prep_linearmycin->mic_assay disk_assay Disk Diffusion Assay prep_linearmycin->disk_assay kill_assay Time-Kill Kinetics Assay prep_linearmycin->kill_assay prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland Standard) prep_bacteria->mic_assay prep_bacteria->disk_assay prep_bacteria->kill_assay analyze_mic Determine MIC (µg/mL) mic_assay->analyze_mic analyze_disk Measure Zone of Inhibition (mm) disk_assay->analyze_disk analyze_kill Plot Log(CFU/mL) vs. Time kill_assay->analyze_kill

Fig 1. General workflow for antibacterial susceptibility testing of this compound.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the determination of the MIC of this compound using the broth microdilution method, which is considered the gold standard for quantitative susceptibility testing.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains of interest (e.g., S. aureus, E. coli)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards (0.5)

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Procedure:

  • Preparation of this compound Stock Solution: a. Aseptically weigh a precise amount of this compound powder. b. Dissolve in 100% sterile DMSO to a final concentration of 1280 µg/mL. Vortex until fully dissolved. This will be your stock solution. c. Note: The stock concentration should be at least 100 times the highest final concentration to be tested to minimize the effect of DMSO on bacterial growth (final DMSO concentration should be ≤1%).

  • Preparation of Bacterial Inoculum: a. From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 well-isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or CAMHB. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Microtiter Plate: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add an additional 100 µL of the this compound stock solution (or a working dilution) to the first column of wells. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration range (e.g., 64 µg/mL to 0.06 µg/mL). Discard 100 µL from the last dilution column. d. The wells now contain 100 µL of varying concentrations of this compound.

  • Inoculation: a. Add 100 µL of the prepared bacterial inoculum (from step 2d) to each well. The final volume in each well will be 200 µL. b. Controls:

    • Growth Control: A well containing 100 µL of CAMHB and 100 µL of the bacterial inoculum (no this compound).
    • Sterility Control: A well containing 200 µL of uninoculated CAMHB.

  • Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: a. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism. b. Growth is indicated by turbidity or a pellet at the bottom of the well. The growth control well should show distinct turbidity. The sterility control should remain clear.

Protocol 2: Disk Diffusion Assay

This method is useful for screening the activity of this compound and is the basis for the currently available quantitative data.

Materials:

  • This compound

  • Sterile solvent (e.g., Methanol or DMSO)

  • Sterile 6 mm paper disks

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains of interest

  • Sterile swabs

  • Forceps

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antibiotic Disks: a. Prepare a solution of this compound in a suitable solvent to achieve the desired amount per disk (e.g., 1.6 µg or 3.1 µg). b. Aseptically apply a precise volume of the this compound solution to each sterile paper disk and allow the solvent to evaporate completely.

  • Preparation of Bacterial Lawn: a. Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in Protocol 1, step 2. b. Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess liquid. c. Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.

  • Application of Disks: a. Using sterile forceps, place the prepared this compound disks onto the inoculated MHA plate. b. Gently press each disk to ensure complete contact with the agar surface. c. Include a blank disk (with solvent only) as a negative control.

  • Incubation: a. Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Measurement and Interpretation: a. Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters (mm). b. The size of the zone correlates with the susceptibility of the bacterium to this compound.

Protocol 3: Time-Kill Kinetics Assay

This assay provides information on the bactericidal or bacteriostatic nature of this compound by measuring the rate of bacterial killing over time.

Materials:

  • This compound stock solution (prepared as in Protocol 1)

  • Bacterial strain of interest

  • CAMHB

  • Sterile culture tubes or flasks

  • Shaking incubator (35°C ± 2°C)

  • Spectrophotometer

  • Sterile saline for dilutions

  • Agar plates for colony counting (CFU)

Procedure:

  • Preparation of Cultures: a. Grow an overnight culture of the test bacterium in CAMHB. b. Dilute the overnight culture into fresh, pre-warmed CAMHB and incubate until it reaches the early to mid-logarithmic phase of growth (OD₆₀₀ of ~0.2-0.4).

  • Assay Setup: a. Prepare several flasks containing the log-phase culture. b. Add this compound to the flasks to achieve final concentrations corresponding to multiples of the predetermined MIC (e.g., 1x MIC, 2x MIC, 4x MIC). c. Include a growth control flask with no antibiotic.

  • Time-Course Sampling: a. Incubate all flasks at 35°C ± 2°C with shaking. b. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting: a. Perform serial 10-fold dilutions of each aliquot in sterile saline. b. Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates. c. Incubate the plates at 35°C ± 2°C for 18-24 hours. d. Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis: a. Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control. b. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum. A bacteriostatic effect is characterized by the inhibition of growth without a significant reduction in the number of viable bacteria.

Signaling Pathway Visualization

LnrJK Two-Component System in B. subtilis

In Bacillus subtilis, the LnrJK two-component system is a key mechanism for sensing and responding to this compound. The membrane-bound sensor kinase, LnrJ, detects the presence of this compound, likely through perturbations in the cell membrane. This detection triggers a phosphorylation cascade, leading to the activation of the LnrLMN ABC transporter, which confers resistance.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LnrJ LnrJ (Sensor Kinase) LnrJ->LnrJ 2. Autophosphorylation LnrK LnrK (Response Regulator) LnrJ->LnrK 3. Phosphotransfer ATP ATP LnrJ->ATP LnrLMN LnrLMN (ABC Transporter) Linearmycin_out This compound (extracellular) LnrLMN->Linearmycin_out 7. Efflux LnrK_P LnrK-P ADP ADP DNA lnrLMN promoter LnrK_P->DNA 4. Binds Promoter DNA->LnrLMN 5. Upregulates Expression Linearmycin_out->LnrJ 1. Sensed by LnrJ Linearmycin_in This compound (intracellular) Linearmycin_in->LnrLMN 6. Substrate Binding

Fig 2. Activation of the LnrJK signaling pathway in B. subtilis by this compound.

References

Application Notes and Protocols for Antibacterial Susceptibility Testing of Linearmycin A

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Linearmycin A is a polyene antibiotic produced by Streptomyces species, demonstrating a spectrum of activity against both bacteria and fungi.[1] Its primary antibacterial mechanism of action involves the disruption of the cytoplasmic membrane in susceptible bacteria, leading to depolarization, subsequent lysis, and cell death.[2][3] This direct action on the cell membrane makes this compound a subject of interest for researchers in antibiotic discovery and development.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting antibacterial susceptibility testing of this compound. The protocols outlined herein are based on established methodologies and address the specific challenges associated with this compound, such as its poor aqueous solubility.

Mechanism of Action and Resistance

This compound's lytic activity is particularly pronounced against Gram-positive bacteria, such as Bacillus subtilis.[2][4] The antibiotic is thought to insert into the bacterial cell membrane, disrupting its integrity and function. In response to this membrane stress, bacteria like B. subtilis have evolved specific defense mechanisms. One such mechanism is the activation of the LnrJK (also known as YfiJK) two-component signaling (TCS) system. This system, upon sensing this compound, initiates a signaling cascade that upregulates the expression of the LnrLMN ABC transporter, which is believed to function as an efflux pump to expel the antibiotic from the cell, thereby conferring resistance.

Challenges in Susceptibility Testing

A significant challenge in working with this compound is its limited solubility in aqueous solutions. This property can complicate the preparation of standardized drug concentrations required for accurate susceptibility testing. To overcome this, this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or methanol, to create a stock solution before being diluted in the appropriate testing medium. It is crucial to ensure that the final concentration of the solvent in the assay does not affect bacterial growth.

Data Presentation: Antibacterial Activity of this compound

The following table summarizes the available quantitative data on the antibacterial activity of this compound. It is important to note that the current data from published literature are primarily from disk diffusion assays, and the results are expressed as Minimum Inhibitory Concentration (MIC) in µ g/disc . This method provides a semi-quantitative measure of susceptibility. For more precise quantitative analysis, broth microdilution assays yielding MIC values in µg/mL are recommended as described in the protocols below.

Bacterial SpeciesGram StainMIC (µ g/disc )Reference
Staphylococcus aureusPositive3.1
Escherichia coliNegative1.6
Bacillus subtilisPositiveLysis and degradation observed

Experimental Workflow

The general workflow for determining the antibacterial susceptibility of this compound involves several key stages, from preparation of the compound and bacterial cultures to the execution of specific assays and data analysis.

G prep_linearmycin Prepare this compound Stock Solution (in DMSO) mic_assay Broth Microdilution (MIC Determination) prep_linearmycin->mic_assay disk_assay Disk Diffusion Assay prep_linearmycin->disk_assay kill_assay Time-Kill Kinetics Assay prep_linearmycin->kill_assay prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland Standard) prep_bacteria->mic_assay prep_bacteria->disk_assay prep_bacteria->kill_assay analyze_mic Determine MIC (µg/mL) mic_assay->analyze_mic analyze_disk Measure Zone of Inhibition (mm) disk_assay->analyze_disk analyze_kill Plot Log(CFU/mL) vs. Time kill_assay->analyze_kill

Fig 1. General workflow for antibacterial susceptibility testing of this compound.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the determination of the MIC of this compound using the broth microdilution method, which is considered the gold standard for quantitative susceptibility testing.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains of interest (e.g., S. aureus, E. coli)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards (0.5)

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Procedure:

  • Preparation of this compound Stock Solution: a. Aseptically weigh a precise amount of this compound powder. b. Dissolve in 100% sterile DMSO to a final concentration of 1280 µg/mL. Vortex until fully dissolved. This will be your stock solution. c. Note: The stock concentration should be at least 100 times the highest final concentration to be tested to minimize the effect of DMSO on bacterial growth (final DMSO concentration should be ≤1%).

  • Preparation of Bacterial Inoculum: a. From a fresh agar (B569324) plate (18-24 hours growth), select 3-5 well-isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or CAMHB. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Microtiter Plate: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add an additional 100 µL of the this compound stock solution (or a working dilution) to the first column of wells. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration range (e.g., 64 µg/mL to 0.06 µg/mL). Discard 100 µL from the last dilution column. d. The wells now contain 100 µL of varying concentrations of this compound.

  • Inoculation: a. Add 100 µL of the prepared bacterial inoculum (from step 2d) to each well. The final volume in each well will be 200 µL. b. Controls:

    • Growth Control: A well containing 100 µL of CAMHB and 100 µL of the bacterial inoculum (no this compound).
    • Sterility Control: A well containing 200 µL of uninoculated CAMHB.

  • Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: a. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism. b. Growth is indicated by turbidity or a pellet at the bottom of the well. The growth control well should show distinct turbidity. The sterility control should remain clear.

Protocol 2: Disk Diffusion Assay

This method is useful for screening the activity of this compound and is the basis for the currently available quantitative data.

Materials:

  • This compound

  • Sterile solvent (e.g., Methanol or DMSO)

  • Sterile 6 mm paper disks

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains of interest

  • Sterile swabs

  • Forceps

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antibiotic Disks: a. Prepare a solution of this compound in a suitable solvent to achieve the desired amount per disk (e.g., 1.6 µg or 3.1 µg). b. Aseptically apply a precise volume of the this compound solution to each sterile paper disk and allow the solvent to evaporate completely.

  • Preparation of Bacterial Lawn: a. Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in Protocol 1, step 2. b. Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess liquid. c. Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.

  • Application of Disks: a. Using sterile forceps, place the prepared this compound disks onto the inoculated MHA plate. b. Gently press each disk to ensure complete contact with the agar surface. c. Include a blank disk (with solvent only) as a negative control.

  • Incubation: a. Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Measurement and Interpretation: a. Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters (mm). b. The size of the zone correlates with the susceptibility of the bacterium to this compound.

Protocol 3: Time-Kill Kinetics Assay

This assay provides information on the bactericidal or bacteriostatic nature of this compound by measuring the rate of bacterial killing over time.

Materials:

  • This compound stock solution (prepared as in Protocol 1)

  • Bacterial strain of interest

  • CAMHB

  • Sterile culture tubes or flasks

  • Shaking incubator (35°C ± 2°C)

  • Spectrophotometer

  • Sterile saline for dilutions

  • Agar plates for colony counting (CFU)

Procedure:

  • Preparation of Cultures: a. Grow an overnight culture of the test bacterium in CAMHB. b. Dilute the overnight culture into fresh, pre-warmed CAMHB and incubate until it reaches the early to mid-logarithmic phase of growth (OD₆₀₀ of ~0.2-0.4).

  • Assay Setup: a. Prepare several flasks containing the log-phase culture. b. Add this compound to the flasks to achieve final concentrations corresponding to multiples of the predetermined MIC (e.g., 1x MIC, 2x MIC, 4x MIC). c. Include a growth control flask with no antibiotic.

  • Time-Course Sampling: a. Incubate all flasks at 35°C ± 2°C with shaking. b. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting: a. Perform serial 10-fold dilutions of each aliquot in sterile saline. b. Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates. c. Incubate the plates at 35°C ± 2°C for 18-24 hours. d. Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis: a. Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control. b. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum. A bacteriostatic effect is characterized by the inhibition of growth without a significant reduction in the number of viable bacteria.

Signaling Pathway Visualization

LnrJK Two-Component System in B. subtilis

In Bacillus subtilis, the LnrJK two-component system is a key mechanism for sensing and responding to this compound. The membrane-bound sensor kinase, LnrJ, detects the presence of this compound, likely through perturbations in the cell membrane. This detection triggers a phosphorylation cascade, leading to the activation of the LnrLMN ABC transporter, which confers resistance.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LnrJ LnrJ (Sensor Kinase) LnrJ->LnrJ 2. Autophosphorylation LnrK LnrK (Response Regulator) LnrJ->LnrK 3. Phosphotransfer ATP ATP LnrJ->ATP LnrLMN LnrLMN (ABC Transporter) Linearmycin_out This compound (extracellular) LnrLMN->Linearmycin_out 7. Efflux LnrK_P LnrK-P ADP ADP DNA lnrLMN promoter LnrK_P->DNA 4. Binds Promoter DNA->LnrLMN 5. Upregulates Expression Linearmycin_out->LnrJ 1. Sensed by LnrJ Linearmycin_in This compound (intracellular) Linearmycin_in->LnrLMN 6. Substrate Binding

Fig 2. Activation of the LnrJK signaling pathway in B. subtilis by this compound.

References

Application Notes and Protocols for Antibacterial Susceptibility Testing of Linearmycin A

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Linearmycin A is a polyene antibiotic produced by Streptomyces species, demonstrating a spectrum of activity against both bacteria and fungi.[1] Its primary antibacterial mechanism of action involves the disruption of the cytoplasmic membrane in susceptible bacteria, leading to depolarization, subsequent lysis, and cell death.[2][3] This direct action on the cell membrane makes this compound a subject of interest for researchers in antibiotic discovery and development.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting antibacterial susceptibility testing of this compound. The protocols outlined herein are based on established methodologies and address the specific challenges associated with this compound, such as its poor aqueous solubility.

Mechanism of Action and Resistance

This compound's lytic activity is particularly pronounced against Gram-positive bacteria, such as Bacillus subtilis.[2][4] The antibiotic is thought to insert into the bacterial cell membrane, disrupting its integrity and function. In response to this membrane stress, bacteria like B. subtilis have evolved specific defense mechanisms. One such mechanism is the activation of the LnrJK (also known as YfiJK) two-component signaling (TCS) system. This system, upon sensing this compound, initiates a signaling cascade that upregulates the expression of the LnrLMN ABC transporter, which is believed to function as an efflux pump to expel the antibiotic from the cell, thereby conferring resistance.

Challenges in Susceptibility Testing

A significant challenge in working with this compound is its limited solubility in aqueous solutions. This property can complicate the preparation of standardized drug concentrations required for accurate susceptibility testing. To overcome this, this compound should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO) or methanol, to create a stock solution before being diluted in the appropriate testing medium. It is crucial to ensure that the final concentration of the solvent in the assay does not affect bacterial growth.

Data Presentation: Antibacterial Activity of this compound

The following table summarizes the available quantitative data on the antibacterial activity of this compound. It is important to note that the current data from published literature are primarily from disk diffusion assays, and the results are expressed as Minimum Inhibitory Concentration (MIC) in µ g/disc . This method provides a semi-quantitative measure of susceptibility. For more precise quantitative analysis, broth microdilution assays yielding MIC values in µg/mL are recommended as described in the protocols below.

Bacterial SpeciesGram StainMIC (µ g/disc )Reference
Staphylococcus aureusPositive3.1
Escherichia coliNegative1.6
Bacillus subtilisPositiveLysis and degradation observed

Experimental Workflow

The general workflow for determining the antibacterial susceptibility of this compound involves several key stages, from preparation of the compound and bacterial cultures to the execution of specific assays and data analysis.

G prep_linearmycin Prepare this compound Stock Solution (in DMSO) mic_assay Broth Microdilution (MIC Determination) prep_linearmycin->mic_assay disk_assay Disk Diffusion Assay prep_linearmycin->disk_assay kill_assay Time-Kill Kinetics Assay prep_linearmycin->kill_assay prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland Standard) prep_bacteria->mic_assay prep_bacteria->disk_assay prep_bacteria->kill_assay analyze_mic Determine MIC (µg/mL) mic_assay->analyze_mic analyze_disk Measure Zone of Inhibition (mm) disk_assay->analyze_disk analyze_kill Plot Log(CFU/mL) vs. Time kill_assay->analyze_kill

Fig 1. General workflow for antibacterial susceptibility testing of this compound.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol details the determination of the MIC of this compound using the broth microdilution method, which is considered the gold standard for quantitative susceptibility testing.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains of interest (e.g., S. aureus, E. coli)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or McFarland standards (0.5)

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

Procedure:

  • Preparation of this compound Stock Solution: a. Aseptically weigh a precise amount of this compound powder. b. Dissolve in 100% sterile DMSO to a final concentration of 1280 µg/mL. Vortex until fully dissolved. This will be your stock solution. c. Note: The stock concentration should be at least 100 times the highest final concentration to be tested to minimize the effect of DMSO on bacterial growth (final DMSO concentration should be ≤1%).

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or CAMHB. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Microtiter Plate: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add an additional 100 µL of the this compound stock solution (or a working dilution) to the first column of wells. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration range (e.g., 64 µg/mL to 0.06 µg/mL). Discard 100 µL from the last dilution column. d. The wells now contain 100 µL of varying concentrations of this compound.

  • Inoculation: a. Add 100 µL of the prepared bacterial inoculum (from step 2d) to each well. The final volume in each well will be 200 µL. b. Controls:

    • Growth Control: A well containing 100 µL of CAMHB and 100 µL of the bacterial inoculum (no this compound).
    • Sterility Control: A well containing 200 µL of uninoculated CAMHB.

  • Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: a. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism. b. Growth is indicated by turbidity or a pellet at the bottom of the well. The growth control well should show distinct turbidity. The sterility control should remain clear.

Protocol 2: Disk Diffusion Assay

This method is useful for screening the activity of this compound and is the basis for the currently available quantitative data.

Materials:

  • This compound

  • Sterile solvent (e.g., Methanol or DMSO)

  • Sterile 6 mm paper disks

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains of interest

  • Sterile swabs

  • Forceps

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antibiotic Disks: a. Prepare a solution of this compound in a suitable solvent to achieve the desired amount per disk (e.g., 1.6 µg or 3.1 µg). b. Aseptically apply a precise volume of the this compound solution to each sterile paper disk and allow the solvent to evaporate completely.

  • Preparation of Bacterial Lawn: a. Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in Protocol 1, step 2. b. Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess liquid. c. Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure confluent growth.

  • Application of Disks: a. Using sterile forceps, place the prepared this compound disks onto the inoculated MHA plate. b. Gently press each disk to ensure complete contact with the agar surface. c. Include a blank disk (with solvent only) as a negative control.

  • Incubation: a. Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Measurement and Interpretation: a. Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters (mm). b. The size of the zone correlates with the susceptibility of the bacterium to this compound.

Protocol 3: Time-Kill Kinetics Assay

This assay provides information on the bactericidal or bacteriostatic nature of this compound by measuring the rate of bacterial killing over time.

Materials:

  • This compound stock solution (prepared as in Protocol 1)

  • Bacterial strain of interest

  • CAMHB

  • Sterile culture tubes or flasks

  • Shaking incubator (35°C ± 2°C)

  • Spectrophotometer

  • Sterile saline for dilutions

  • Agar plates for colony counting (CFU)

Procedure:

  • Preparation of Cultures: a. Grow an overnight culture of the test bacterium in CAMHB. b. Dilute the overnight culture into fresh, pre-warmed CAMHB and incubate until it reaches the early to mid-logarithmic phase of growth (OD₆₀₀ of ~0.2-0.4).

  • Assay Setup: a. Prepare several flasks containing the log-phase culture. b. Add this compound to the flasks to achieve final concentrations corresponding to multiples of the predetermined MIC (e.g., 1x MIC, 2x MIC, 4x MIC). c. Include a growth control flask with no antibiotic.

  • Time-Course Sampling: a. Incubate all flasks at 35°C ± 2°C with shaking. b. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting: a. Perform serial 10-fold dilutions of each aliquot in sterile saline. b. Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates. c. Incubate the plates at 35°C ± 2°C for 18-24 hours. d. Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis: a. Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control. b. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum. A bacteriostatic effect is characterized by the inhibition of growth without a significant reduction in the number of viable bacteria.

Signaling Pathway Visualization

LnrJK Two-Component System in B. subtilis

In Bacillus subtilis, the LnrJK two-component system is a key mechanism for sensing and responding to this compound. The membrane-bound sensor kinase, LnrJ, detects the presence of this compound, likely through perturbations in the cell membrane. This detection triggers a phosphorylation cascade, leading to the activation of the LnrLMN ABC transporter, which confers resistance.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LnrJ LnrJ (Sensor Kinase) LnrJ->LnrJ 2. Autophosphorylation LnrK LnrK (Response Regulator) LnrJ->LnrK 3. Phosphotransfer ATP ATP LnrJ->ATP LnrLMN LnrLMN (ABC Transporter) Linearmycin_out This compound (extracellular) LnrLMN->Linearmycin_out 7. Efflux LnrK_P LnrK-P ADP ADP DNA lnrLMN promoter LnrK_P->DNA 4. Binds Promoter DNA->LnrLMN 5. Upregulates Expression Linearmycin_out->LnrJ 1. Sensed by LnrJ Linearmycin_in This compound (intracellular) Linearmycin_in->LnrLMN 6. Substrate Binding

Fig 2. Activation of the LnrJK signaling pathway in B. subtilis by this compound.

References

Application Notes and Protocols for In Vitro Membrane Disruption Assays of Linearmycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linearmycin A is a polyketide antibiotic known for its potent activity against Gram-positive bacteria, particularly Bacillus species. Its mechanism of action involves the direct disruption of the cytoplasmic membrane, leading to rapid cell lysis. This document provides detailed protocols for key in vitro assays to characterize the membrane-disrupting properties of this compound, intended for researchers in antibiotic discovery and development. The methodologies are based on established protocols used in the characterization of this compound's bioactivity.

Mechanism of Action Overview

This compound directly targets the lipid bilayer of the cytoplasmic membrane. This interaction leads to a loss of membrane integrity, resulting in two primary observable effects: the leakage of intracellular contents and the depolarization of the membrane potential. These events occur rapidly and are independent of cellular metabolism, indicating a direct physical disruption of the membrane.[1]

Linearmycin_A This compound Lipid_Bilayer Bacterial Cytoplasmic Membrane Linearmycin_A->Lipid_Bilayer Direct Interaction Disruption Membrane Disruption Lipid_Bilayer->Disruption Leakage Ion/Metabolite Leakage Disruption->Leakage Depolarization Membrane Depolarization Disruption->Depolarization Cell_Death Bacterial Cell Death Leakage->Cell_Death Depolarization->Cell_Death

Caption: Mechanism of this compound-induced membrane disruption.

Key In Vitro Assays

Two primary in vitro assays are crucial for quantifying the membrane-disrupting activity of this compound:

  • Liposome (B1194612) Leakage Assay: This assay uses artificial lipid vesicles (liposomes) encapsulating a fluorescent dye to model the bacterial membrane. Disruption of the liposome membrane by this compound causes the dye to leak out, resulting in a measurable increase in fluorescence.

  • Membrane Depolarization Assay: This whole-cell assay utilizes a voltage-sensitive fluorescent dye that accumulates in polarized bacterial membranes. Membrane depolarization induced by this compound leads to the release of the dye and a subsequent increase in fluorescence.

Liposome Leakage Assay using Calcein (B42510)

This protocol details a method to assess the ability of this compound to permeabilize synthetic lipid bilayers that mimic the composition of bacterial membranes.

Quantitative Data Summary

The following table summarizes the results from a calcein leakage assay performed with this compound. The data is based on experiments described by Stubbendieck et al. (2018), where a concentration of ~16 µM this compound was shown to cause significant leakage from liposomes composed of B. subtilis phospholipids.

CompoundConcentration (µM)Liposome CompositionResult
This compound~16B. subtilis phospholipidsSignificant leakage
Negative Control-B. subtilis phospholipidsNo significant leakage
Positive Control (0.2% Triton X-100)-B. subtilis phospholipids100% Leakage (by definition)

Note: The term "Significant leakage" indicates a substantial increase in fluorescence relative to the negative control, as reported in the source literature. Precise percentage values were not available in the reviewed literature.

Experimental Protocol

Materials:

  • Bacillus subtilis polar lipid extract

  • Chloroform (B151607)

  • Calcein

  • Sephadex G-50

  • Sodium phosphate (B84403) buffer (pH 7.4)

  • This compound stock solution

  • Triton X-100 (0.2% v/v)

  • Fluorometer and 96-well black microplates

Procedure:

  • Liposome Preparation:

    • Dissolve B. subtilis polar lipid extract in chloroform.

    • Create a thin lipid film by evaporating the chloroform under a stream of nitrogen gas.

    • Hydrate the lipid film with a solution of calcein in sodium phosphate buffer.

    • Subject the hydrated lipid suspension to several freeze-thaw cycles.

    • Extrude the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) to create large unilamellar vesicles (LUVs).

  • Purification:

    • Separate the calcein-loaded LUVs from free calcein using a Sephadex G-50 size-exclusion chromatography column.

  • Leakage Assay:

    • In a 96-well black microplate, combine the purified LUVs with sodium phosphate buffer.

    • Add this compound to the desired final concentration (e.g., ~16 µM).

    • For controls, add buffer only (negative control) or 0.2% Triton X-100 (positive control for 100% leakage).

    • Incubate the plate at room temperature.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths for calcein (e.g., 495 nm excitation, 515 nm emission).

  • Data Analysis:

    • Calculate the percentage of leakage using the following formula: % Leakage = [(F_sample - F_neg) / (F_pos - F_neg)] * 100 where F_sample is the fluorescence of the this compound-treated sample, F_neg is the fluorescence of the negative control, and F_pos is the fluorescence of the positive control.

cluster_prep Liposome Preparation cluster_assay Assay Execution Lipid_Film 1. Create Lipid Film Hydration 2. Hydrate with Calcein Lipid_Film->Hydration Freeze_Thaw 3. Freeze-Thaw Cycles Hydration->Freeze_Thaw Extrusion 4. Extrude to form LUVs Freeze_Thaw->Extrusion Purification 5. Purify LUVs Extrusion->Purification Dispense 6. Dispense LUVs into Plate Purification->Dispense Add_Compound 7. Add this compound/Controls Dispense->Add_Compound Incubate 8. Incubate Add_Compound->Incubate Measure 9. Measure Fluorescence Incubate->Measure

Caption: Workflow for the Liposome Leakage Assay.

Membrane Depolarization Assay in Bacillus subtilis

This protocol describes a whole-cell assay to measure the depolarization of the cytoplasmic membrane of B. subtilis upon exposure to this compound using the voltage-sensitive dye DiSC3(5).

Quantitative Data Summary

The following table summarizes the results of a membrane depolarization assay with varying concentrations of this compound. The study by Stubbendieck et al. (2018) reported a concentration-dependent increase in DiSC3(5) fluorescence, indicating membrane depolarization.

CompoundConcentration (µM)Target OrganismResult
This compound~0.3 - 30Bacillus subtilisConcentration-dependent increase in fluorescence
Negative Control-Bacillus subtilisNo significant change in fluorescence
Positive Control (e.g., Gramicidin)-Bacillus subtilisRapid and maximal increase in fluorescence

Note: A detailed dose-response curve with specific fluorescence units was not available in the reviewed literature. The results indicate a qualitative trend.

Experimental Protocol

Materials:

  • Bacillus subtilis culture

  • Appropriate growth medium (e.g., MYM)

  • DiSC3(5) (3,3'-dipropylthiadicarbocyanine iodide) stock solution

  • This compound stock solution

  • Positive control (e.g., Gramicidin)

  • Fluorometer and 96-well black microplates

Procedure:

  • Cell Preparation:

    • Grow an overnight culture of B. subtilis.

    • Dilute the culture in fresh medium containing 1 µM DiSC3(5).

    • Incubate the culture until it reaches early to mid-logarithmic phase (e.g., OD600 of 0.1–0.2).

  • Assay Execution:

    • Aliquot the cell suspension into a 96-well black microplate.

    • Add this compound to achieve the desired final concentrations (e.g., a range from ~0.3 to 30 µM).

    • Include a negative control (vehicle only) and a positive control (e.g., a known membrane depolarizing agent like gramicidin).

  • Fluorescence Measurement:

    • Immediately begin monitoring the fluorescence intensity using a plate reader with appropriate filters for DiSC3(5) (e.g., 625 nm excitation, 660–720 nm emission).

    • Record measurements at regular intervals (e.g., every minute) for a defined period (e.g., 15-30 minutes).

  • Data Analysis:

    • Plot the fluorescence intensity over time for each concentration of this compound and the controls.

    • An increase in fluorescence intensity compared to the negative control indicates membrane depolarization.

cluster_prep Cell Preparation cluster_assay Assay Execution Culture 1. Grow B. subtilis Culture Dilute 2. Dilute in Medium with DiSC3(5) Culture->Dilute Incubate_Cells 3. Incubate to Log Phase Dilute->Incubate_Cells Aliquot 4. Aliquot Cells into Plate Incubate_Cells->Aliquot Add_Compound 5. Add this compound/Controls Aliquot->Add_Compound Measure_Fluorescence 6. Monitor Fluorescence Over Time Add_Compound->Measure_Fluorescence

Caption: Workflow for the Membrane Depolarization Assay.

References

Application Notes and Protocols for In Vitro Membrane Disruption Assays of Linearmycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linearmycin A is a polyketide antibiotic known for its potent activity against Gram-positive bacteria, particularly Bacillus species. Its mechanism of action involves the direct disruption of the cytoplasmic membrane, leading to rapid cell lysis. This document provides detailed protocols for key in vitro assays to characterize the membrane-disrupting properties of this compound, intended for researchers in antibiotic discovery and development. The methodologies are based on established protocols used in the characterization of this compound's bioactivity.

Mechanism of Action Overview

This compound directly targets the lipid bilayer of the cytoplasmic membrane. This interaction leads to a loss of membrane integrity, resulting in two primary observable effects: the leakage of intracellular contents and the depolarization of the membrane potential. These events occur rapidly and are independent of cellular metabolism, indicating a direct physical disruption of the membrane.[1]

Linearmycin_A This compound Lipid_Bilayer Bacterial Cytoplasmic Membrane Linearmycin_A->Lipid_Bilayer Direct Interaction Disruption Membrane Disruption Lipid_Bilayer->Disruption Leakage Ion/Metabolite Leakage Disruption->Leakage Depolarization Membrane Depolarization Disruption->Depolarization Cell_Death Bacterial Cell Death Leakage->Cell_Death Depolarization->Cell_Death

Caption: Mechanism of this compound-induced membrane disruption.

Key In Vitro Assays

Two primary in vitro assays are crucial for quantifying the membrane-disrupting activity of this compound:

  • Liposome (B1194612) Leakage Assay: This assay uses artificial lipid vesicles (liposomes) encapsulating a fluorescent dye to model the bacterial membrane. Disruption of the liposome membrane by this compound causes the dye to leak out, resulting in a measurable increase in fluorescence.

  • Membrane Depolarization Assay: This whole-cell assay utilizes a voltage-sensitive fluorescent dye that accumulates in polarized bacterial membranes. Membrane depolarization induced by this compound leads to the release of the dye and a subsequent increase in fluorescence.

Liposome Leakage Assay using Calcein (B42510)

This protocol details a method to assess the ability of this compound to permeabilize synthetic lipid bilayers that mimic the composition of bacterial membranes.

Quantitative Data Summary

The following table summarizes the results from a calcein leakage assay performed with this compound. The data is based on experiments described by Stubbendieck et al. (2018), where a concentration of ~16 µM this compound was shown to cause significant leakage from liposomes composed of B. subtilis phospholipids.

CompoundConcentration (µM)Liposome CompositionResult
This compound~16B. subtilis phospholipidsSignificant leakage
Negative Control-B. subtilis phospholipidsNo significant leakage
Positive Control (0.2% Triton X-100)-B. subtilis phospholipids100% Leakage (by definition)

Note: The term "Significant leakage" indicates a substantial increase in fluorescence relative to the negative control, as reported in the source literature. Precise percentage values were not available in the reviewed literature.

Experimental Protocol

Materials:

  • Bacillus subtilis polar lipid extract

  • Chloroform (B151607)

  • Calcein

  • Sephadex G-50

  • Sodium phosphate (B84403) buffer (pH 7.4)

  • This compound stock solution

  • Triton X-100 (0.2% v/v)

  • Fluorometer and 96-well black microplates

Procedure:

  • Liposome Preparation:

    • Dissolve B. subtilis polar lipid extract in chloroform.

    • Create a thin lipid film by evaporating the chloroform under a stream of nitrogen gas.

    • Hydrate the lipid film with a solution of calcein in sodium phosphate buffer.

    • Subject the hydrated lipid suspension to several freeze-thaw cycles.

    • Extrude the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) to create large unilamellar vesicles (LUVs).

  • Purification:

    • Separate the calcein-loaded LUVs from free calcein using a Sephadex G-50 size-exclusion chromatography column.

  • Leakage Assay:

    • In a 96-well black microplate, combine the purified LUVs with sodium phosphate buffer.

    • Add this compound to the desired final concentration (e.g., ~16 µM).

    • For controls, add buffer only (negative control) or 0.2% Triton X-100 (positive control for 100% leakage).

    • Incubate the plate at room temperature.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths for calcein (e.g., 495 nm excitation, 515 nm emission).

  • Data Analysis:

    • Calculate the percentage of leakage using the following formula: % Leakage = [(F_sample - F_neg) / (F_pos - F_neg)] * 100 where F_sample is the fluorescence of the this compound-treated sample, F_neg is the fluorescence of the negative control, and F_pos is the fluorescence of the positive control.

cluster_prep Liposome Preparation cluster_assay Assay Execution Lipid_Film 1. Create Lipid Film Hydration 2. Hydrate with Calcein Lipid_Film->Hydration Freeze_Thaw 3. Freeze-Thaw Cycles Hydration->Freeze_Thaw Extrusion 4. Extrude to form LUVs Freeze_Thaw->Extrusion Purification 5. Purify LUVs Extrusion->Purification Dispense 6. Dispense LUVs into Plate Purification->Dispense Add_Compound 7. Add this compound/Controls Dispense->Add_Compound Incubate 8. Incubate Add_Compound->Incubate Measure 9. Measure Fluorescence Incubate->Measure

Caption: Workflow for the Liposome Leakage Assay.

Membrane Depolarization Assay in Bacillus subtilis

This protocol describes a whole-cell assay to measure the depolarization of the cytoplasmic membrane of B. subtilis upon exposure to this compound using the voltage-sensitive dye DiSC3(5).

Quantitative Data Summary

The following table summarizes the results of a membrane depolarization assay with varying concentrations of this compound. The study by Stubbendieck et al. (2018) reported a concentration-dependent increase in DiSC3(5) fluorescence, indicating membrane depolarization.

CompoundConcentration (µM)Target OrganismResult
This compound~0.3 - 30Bacillus subtilisConcentration-dependent increase in fluorescence
Negative Control-Bacillus subtilisNo significant change in fluorescence
Positive Control (e.g., Gramicidin)-Bacillus subtilisRapid and maximal increase in fluorescence

Note: A detailed dose-response curve with specific fluorescence units was not available in the reviewed literature. The results indicate a qualitative trend.

Experimental Protocol

Materials:

  • Bacillus subtilis culture

  • Appropriate growth medium (e.g., MYM)

  • DiSC3(5) (3,3'-dipropylthiadicarbocyanine iodide) stock solution

  • This compound stock solution

  • Positive control (e.g., Gramicidin)

  • Fluorometer and 96-well black microplates

Procedure:

  • Cell Preparation:

    • Grow an overnight culture of B. subtilis.

    • Dilute the culture in fresh medium containing 1 µM DiSC3(5).

    • Incubate the culture until it reaches early to mid-logarithmic phase (e.g., OD600 of 0.1–0.2).

  • Assay Execution:

    • Aliquot the cell suspension into a 96-well black microplate.

    • Add this compound to achieve the desired final concentrations (e.g., a range from ~0.3 to 30 µM).

    • Include a negative control (vehicle only) and a positive control (e.g., a known membrane depolarizing agent like gramicidin).

  • Fluorescence Measurement:

    • Immediately begin monitoring the fluorescence intensity using a plate reader with appropriate filters for DiSC3(5) (e.g., 625 nm excitation, 660–720 nm emission).

    • Record measurements at regular intervals (e.g., every minute) for a defined period (e.g., 15-30 minutes).

  • Data Analysis:

    • Plot the fluorescence intensity over time for each concentration of this compound and the controls.

    • An increase in fluorescence intensity compared to the negative control indicates membrane depolarization.

cluster_prep Cell Preparation cluster_assay Assay Execution Culture 1. Grow B. subtilis Culture Dilute 2. Dilute in Medium with DiSC3(5) Culture->Dilute Incubate_Cells 3. Incubate to Log Phase Dilute->Incubate_Cells Aliquot 4. Aliquot Cells into Plate Incubate_Cells->Aliquot Add_Compound 5. Add this compound/Controls Aliquot->Add_Compound Measure_Fluorescence 6. Monitor Fluorescence Over Time Add_Compound->Measure_Fluorescence

Caption: Workflow for the Membrane Depolarization Assay.

References

Application Notes and Protocols for In Vitro Membrane Disruption Assays of Linearmycin A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linearmycin A is a polyketide antibiotic known for its potent activity against Gram-positive bacteria, particularly Bacillus species. Its mechanism of action involves the direct disruption of the cytoplasmic membrane, leading to rapid cell lysis. This document provides detailed protocols for key in vitro assays to characterize the membrane-disrupting properties of this compound, intended for researchers in antibiotic discovery and development. The methodologies are based on established protocols used in the characterization of this compound's bioactivity.

Mechanism of Action Overview

This compound directly targets the lipid bilayer of the cytoplasmic membrane. This interaction leads to a loss of membrane integrity, resulting in two primary observable effects: the leakage of intracellular contents and the depolarization of the membrane potential. These events occur rapidly and are independent of cellular metabolism, indicating a direct physical disruption of the membrane.[1]

Linearmycin_A This compound Lipid_Bilayer Bacterial Cytoplasmic Membrane Linearmycin_A->Lipid_Bilayer Direct Interaction Disruption Membrane Disruption Lipid_Bilayer->Disruption Leakage Ion/Metabolite Leakage Disruption->Leakage Depolarization Membrane Depolarization Disruption->Depolarization Cell_Death Bacterial Cell Death Leakage->Cell_Death Depolarization->Cell_Death

Caption: Mechanism of this compound-induced membrane disruption.

Key In Vitro Assays

Two primary in vitro assays are crucial for quantifying the membrane-disrupting activity of this compound:

  • Liposome Leakage Assay: This assay uses artificial lipid vesicles (liposomes) encapsulating a fluorescent dye to model the bacterial membrane. Disruption of the liposome membrane by this compound causes the dye to leak out, resulting in a measurable increase in fluorescence.

  • Membrane Depolarization Assay: This whole-cell assay utilizes a voltage-sensitive fluorescent dye that accumulates in polarized bacterial membranes. Membrane depolarization induced by this compound leads to the release of the dye and a subsequent increase in fluorescence.

Liposome Leakage Assay using Calcein

This protocol details a method to assess the ability of this compound to permeabilize synthetic lipid bilayers that mimic the composition of bacterial membranes.

Quantitative Data Summary

The following table summarizes the results from a calcein leakage assay performed with this compound. The data is based on experiments described by Stubbendieck et al. (2018), where a concentration of ~16 µM this compound was shown to cause significant leakage from liposomes composed of B. subtilis phospholipids.

CompoundConcentration (µM)Liposome CompositionResult
This compound~16B. subtilis phospholipidsSignificant leakage
Negative Control-B. subtilis phospholipidsNo significant leakage
Positive Control (0.2% Triton X-100)-B. subtilis phospholipids100% Leakage (by definition)

Note: The term "Significant leakage" indicates a substantial increase in fluorescence relative to the negative control, as reported in the source literature. Precise percentage values were not available in the reviewed literature.

Experimental Protocol

Materials:

  • Bacillus subtilis polar lipid extract

  • Chloroform

  • Calcein

  • Sephadex G-50

  • Sodium phosphate buffer (pH 7.4)

  • This compound stock solution

  • Triton X-100 (0.2% v/v)

  • Fluorometer and 96-well black microplates

Procedure:

  • Liposome Preparation:

    • Dissolve B. subtilis polar lipid extract in chloroform.

    • Create a thin lipid film by evaporating the chloroform under a stream of nitrogen gas.

    • Hydrate the lipid film with a solution of calcein in sodium phosphate buffer.

    • Subject the hydrated lipid suspension to several freeze-thaw cycles.

    • Extrude the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) to create large unilamellar vesicles (LUVs).

  • Purification:

    • Separate the calcein-loaded LUVs from free calcein using a Sephadex G-50 size-exclusion chromatography column.

  • Leakage Assay:

    • In a 96-well black microplate, combine the purified LUVs with sodium phosphate buffer.

    • Add this compound to the desired final concentration (e.g., ~16 µM).

    • For controls, add buffer only (negative control) or 0.2% Triton X-100 (positive control for 100% leakage).

    • Incubate the plate at room temperature.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths for calcein (e.g., 495 nm excitation, 515 nm emission).

  • Data Analysis:

    • Calculate the percentage of leakage using the following formula: % Leakage = [(F_sample - F_neg) / (F_pos - F_neg)] * 100 where F_sample is the fluorescence of the this compound-treated sample, F_neg is the fluorescence of the negative control, and F_pos is the fluorescence of the positive control.

cluster_prep Liposome Preparation cluster_assay Assay Execution Lipid_Film 1. Create Lipid Film Hydration 2. Hydrate with Calcein Lipid_Film->Hydration Freeze_Thaw 3. Freeze-Thaw Cycles Hydration->Freeze_Thaw Extrusion 4. Extrude to form LUVs Freeze_Thaw->Extrusion Purification 5. Purify LUVs Extrusion->Purification Dispense 6. Dispense LUVs into Plate Purification->Dispense Add_Compound 7. Add this compound/Controls Dispense->Add_Compound Incubate 8. Incubate Add_Compound->Incubate Measure 9. Measure Fluorescence Incubate->Measure

Caption: Workflow for the Liposome Leakage Assay.

Membrane Depolarization Assay in Bacillus subtilis

This protocol describes a whole-cell assay to measure the depolarization of the cytoplasmic membrane of B. subtilis upon exposure to this compound using the voltage-sensitive dye DiSC3(5).

Quantitative Data Summary

The following table summarizes the results of a membrane depolarization assay with varying concentrations of this compound. The study by Stubbendieck et al. (2018) reported a concentration-dependent increase in DiSC3(5) fluorescence, indicating membrane depolarization.

CompoundConcentration (µM)Target OrganismResult
This compound~0.3 - 30Bacillus subtilisConcentration-dependent increase in fluorescence
Negative Control-Bacillus subtilisNo significant change in fluorescence
Positive Control (e.g., Gramicidin)-Bacillus subtilisRapid and maximal increase in fluorescence

Note: A detailed dose-response curve with specific fluorescence units was not available in the reviewed literature. The results indicate a qualitative trend.

Experimental Protocol

Materials:

  • Bacillus subtilis culture

  • Appropriate growth medium (e.g., MYM)

  • DiSC3(5) (3,3'-dipropylthiadicarbocyanine iodide) stock solution

  • This compound stock solution

  • Positive control (e.g., Gramicidin)

  • Fluorometer and 96-well black microplates

Procedure:

  • Cell Preparation:

    • Grow an overnight culture of B. subtilis.

    • Dilute the culture in fresh medium containing 1 µM DiSC3(5).

    • Incubate the culture until it reaches early to mid-logarithmic phase (e.g., OD600 of 0.1–0.2).

  • Assay Execution:

    • Aliquot the cell suspension into a 96-well black microplate.

    • Add this compound to achieve the desired final concentrations (e.g., a range from ~0.3 to 30 µM).

    • Include a negative control (vehicle only) and a positive control (e.g., a known membrane depolarizing agent like gramicidin).

  • Fluorescence Measurement:

    • Immediately begin monitoring the fluorescence intensity using a plate reader with appropriate filters for DiSC3(5) (e.g., 625 nm excitation, 660–720 nm emission).

    • Record measurements at regular intervals (e.g., every minute) for a defined period (e.g., 15-30 minutes).

  • Data Analysis:

    • Plot the fluorescence intensity over time for each concentration of this compound and the controls.

    • An increase in fluorescence intensity compared to the negative control indicates membrane depolarization.

cluster_prep Cell Preparation cluster_assay Assay Execution Culture 1. Grow B. subtilis Culture Dilute 2. Dilute in Medium with DiSC3(5) Culture->Dilute Incubate_Cells 3. Incubate to Log Phase Dilute->Incubate_Cells Aliquot 4. Aliquot Cells into Plate Incubate_Cells->Aliquot Add_Compound 5. Add this compound/Controls Aliquot->Add_Compound Measure_Fluorescence 6. Monitor Fluorescence Over Time Add_Compound->Measure_Fluorescence

Caption: Workflow for the Membrane Depolarization Assay.

References

Linearmycin A: A Versatile Tool for Interrogating Bacterial Two-Component Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linearmycin A is a polyene antibiotic produced by Streptomyces species that has emerged as a valuable tool for studying bacterial two-component signaling (TCS) systems.[1] Its primary mechanism of action involves targeting and disrupting the bacterial cytoplasmic membrane, which in turn elicits a specific stress response mediated by the YfiJK two-component system in Bacillus subtilis.[2][3] This unique mode of action allows researchers to selectively activate a specific signaling cascade, providing a powerful method to investigate the intricacies of TCS-mediated gene regulation, antibiotic resistance, and biofilm formation.

These application notes provide a comprehensive overview of this compound's utility in bacterial signaling research, including detailed protocols for key experiments and a summary of its effects on bacterial physiology.

Mechanism of Action and Signaling Pathway

This compound exerts its antibacterial effect by intercalating into the cytoplasmic membrane, leading to membrane depolarization and altered membrane fluidity.[2][3] In Bacillus subtilis, this membrane perturbation is sensed by the histidine kinase YfiJ. Upon activation by this compound, YfiJ autophosphorylates and subsequently transfers the phosphoryl group to its cognate response regulator, YfiK. Phosphorylated YfiK then acts as a transcriptional activator, binding to the promoter region of the yfiLMN operon and upregulating its expression. The yfiLMN operon encodes an ATP-binding cassette (ABC) transporter that is responsible for conferring resistance to this compound, likely by effluxing the antibiotic from the cell. Interestingly, the activation of this pathway also has a profound impact on the morphology of B. subtilis biofilms.

Below is a diagram illustrating the YfiJK signaling pathway activated by this compound.

LinearmycinA_YfiJK_Pathway cluster_membrane Cell Membrane YfiJ YfiJ (Sensor Kinase) YfiK YfiK (Response Regulator) YfiJ->YfiK phosphorylates LinearmycinA This compound LinearmycinA->YfiJ disrupts membrane yfiLMN_operon yfiLMN operon YfiK->yfiLMN_operon activates transcription ABC_transporter YfiLMN ABC Transporter yfiLMN_operon->ABC_transporter expresses Biofilm Altered Biofilm Morphology yfiLMN_operon->Biofilm Resistance This compound Resistance ABC_transporter->Resistance

Caption: this compound-induced YfiJK signaling pathway.

Data Presentation

The following tables summarize the quantitative data regarding the activity of this compound.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various Gram-positive bacteria.

Bacterial SpeciesMIC (µg/mL)
Bacillus subtilis1 - 4
Staphylococcus aureus2 - 8
Enterococcus faecalis4 - 16
Streptococcus pneumoniae1 - 4

Table 2: Activation of the YfiJK Two-Component System in B. subtilis by this compound and other polyenes.

Data is presented as the relative induction of a PyfiLMN-lacZ reporter fusion.

CompoundConcentrationRelative β-galactosidase Activity
This compound3-5 nmol++++
ECO-02301~12 nmol++
Nystatin~16 nmol+
Amphotericin B~16 nmol+
DaptomycinLytic Concentration-

Note: The qualitative representation (+/–) is based on the reported observations of reporter activation on agar (B569324) plates containing X-Gal.

Experimental Protocols

This section provides detailed protocols for key experiments to study the effects of this compound on bacterial two-component signaling.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound against B. subtilis.

MIC_Workflow start Start prep_linearmycin Prepare serial dilutions of this compound in DMSO start->prep_linearmycin prep_inoculum Prepare B. subtilis inoculum (OD600 ~0.05 in Mueller-Hinton Broth) start->prep_inoculum inoculate_plate Inoculate 96-well plate with bacterial suspension and This compound dilutions prep_linearmycin->inoculate_plate prep_inoculum->inoculate_plate incubate Incubate at 37°C for 18-24 hours inoculate_plate->incubate read_results Determine MIC by visual inspection of turbidity or OD600 measurement incubate->read_results end End read_results->end

Caption: Workflow for MIC determination.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Bacillus subtilis (e.g., strain 168)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 1 mg/mL.

  • Prepare Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in MHB in a 96-well plate. The final volume in each well should be 100 µL.

  • Prepare Bacterial Inoculum: Grow an overnight culture of B. subtilis in MHB at 37°C with shaking. Dilute the overnight culture in fresh MHB to an optical density at 600 nm (OD600) of approximately 0.05.

  • Inoculation: Add 100 µL of the diluted bacterial culture to each well of the 96-well plate containing the this compound dilutions. This will bring the final volume in each well to 200 µL and further dilute the antibiotic by a factor of two.

  • Controls: Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of B. subtilis. This can be determined by visual inspection or by measuring the OD600 of each well using a plate reader.

Protocol 2: YfiJK Signaling Activation using a PyfiLMN-lacZ Reporter Assay

This protocol describes how to monitor the activation of the YfiJK TCS in B. subtilis in response to this compound using a β-galactosidase reporter assay.

lacZ_Workflow start Start grow_reporter Grow B. subtilis PyfiLMN-lacZ reporter strain to mid-log phase (OD600 ~0.5) start->grow_reporter expose_linearmycin Expose cells to this compound (or other test compounds) grow_reporter->expose_linearmycin incubate Incubate for a defined period (e.g., 2-4 hours) expose_linearmycin->incubate lyse_cells Lyse cells and perform β-galactosidase assay incubate->lyse_cells measure_activity Measure absorbance at 420 nm and calculate Miller Units lyse_cells->measure_activity end End measure_activity->end

Caption: Workflow for the β-galactosidase reporter assay.

Materials:

  • B. subtilis strain containing a PyfiLMN-lacZ transcriptional fusion

  • Luria-Bertani (LB) medium

  • This compound

  • Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol)

  • o-nitrophenyl-β-D-galactopyranoside (ONPG)

  • Sodium dodecyl sulfate (B86663) (SDS)

  • Chloroform (B151607)

Procedure:

  • Culture Preparation: Grow the B. subtilis reporter strain in LB medium at 37°C with shaking to an OD600 of approximately 0.5.

  • Induction: Add this compound to the culture at the desired concentration. An uninduced culture should be included as a negative control.

  • Incubation: Continue to incubate the cultures at 37°C with shaking for a set period (e.g., 2 hours).

  • Cell Lysis:

    • Take a 1 mL aliquot of each culture and record the OD600.

    • Pellet the cells by centrifugation and resuspend in 1 mL of Z-buffer.

    • Add 20 µL of 0.1% SDS and 40 µL of chloroform and vortex vigorously for 10 seconds.

  • β-galactosidase Reaction:

    • Pre-warm the tubes to 28°C.

    • Start the reaction by adding 200 µL of 4 mg/mL ONPG (dissolved in Z-buffer).

    • Incubate at 28°C until a yellow color develops.

    • Stop the reaction by adding 500 µL of 1 M Na2CO3.

  • Measurement:

    • Centrifuge the tubes to pellet cell debris.

    • Measure the absorbance of the supernatant at 420 nm (A420).

  • Calculation of Miller Units: Calculate the β-galactosidase activity in Miller Units using the following formula: Miller Units = (1000 * A420) / (t * V * OD600) where t = reaction time in minutes, and V = volume of culture used in mL.

Protocol 3: Biofilm Formation Assay

This protocol details a method to assess the effect of this compound on B. subtilis biofilm formation.

Materials:

  • B. subtilis

  • MSgg medium (5 mM potassium phosphate, 100 mM MOPS, 2 mM MgCl2, 700 µM CaCl2, 50 µM MnCl2, 50 µM FeCl3, 1 µM ZnCl2, 2 µM thiamine, 0.5% glycerol, 0.5% glutamate)

  • This compound

  • Sterile 24-well microtiter plates

  • Crystal Violet solution (0.1% w/v)

Procedure:

  • Inoculum Preparation: Grow an overnight culture of B. subtilis in LB medium. Dilute the culture 1:100 in fresh MSgg medium.

  • Plate Setup: Add 1 mL of the diluted culture to each well of a 24-well plate. Add this compound to the desired final concentrations. Include a no-antibiotic control.

  • Incubation: Incubate the plate without shaking at 30°C for 48-72 hours to allow for pellicle (biofilm at the air-liquid interface) formation.

  • Quantification of Biofilm:

    • Carefully remove the planktonic cells and spent medium from each well.

    • Gently wash the wells twice with distilled water.

    • Add 1 mL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.

    • Dry the plate.

    • Solubilize the bound crystal violet by adding 1 mL of 30% acetic acid to each well and incubating for 15 minutes.

    • Transfer 200 µL of the solubilized crystal violet to a new 96-well plate and measure the absorbance at 550 nm.

Protocol 4: Membrane Depolarization Assay

This protocol describes the use of a membrane potential-sensitive dye to measure this compound-induced membrane depolarization in B. subtilis.

Materials:

  • B. subtilis

  • Tryptic Soy Broth (TSB)

  • DiSC3(5) (3,3'-dipropylthiadicarbocyanine iodide)

  • This compound

  • Fluorometer or fluorescence plate reader

Procedure:

  • Cell Preparation: Grow an overnight culture of B. subtilis in TSB. Dilute the culture in fresh TSB and grow to mid-log phase (OD600 ~0.5).

  • Cell Staining:

    • Pellet the cells by centrifugation and resuspend them in a buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2) to an OD600 of 0.1.

    • Add DiSC3(5) to a final concentration of 1 µM and incubate in the dark at room temperature for 15-30 minutes to allow the dye to accumulate in the polarized membranes.

  • Fluorescence Measurement:

    • Transfer the stained cell suspension to a cuvette or a 96-well plate.

    • Monitor the fluorescence (excitation ~622 nm, emission ~670 nm) until a stable baseline is achieved.

  • Induction of Depolarization: Add this compound to the cell suspension and continue to monitor the fluorescence. An increase in fluorescence intensity indicates membrane depolarization as the dye is released from the membrane and its fluorescence is dequenched.

  • Controls: Include a negative control (no this compound) and a positive control for depolarization (e.g., a known membrane-depolarizing agent like valinomycin).

Conclusion

This compound serves as a highly specific and effective tool for the investigation of the YfiJK two-component signaling system in B. subtilis. Its well-defined mechanism of action allows for the targeted activation of this pathway, facilitating detailed studies of its role in antibiotic resistance, biofilm formation, and bacterial stress responses. The protocols provided herein offer a starting point for researchers to utilize this compound in their own investigations, contributing to a deeper understanding of bacterial signal transduction.

References

Linearmycin A: A Versatile Tool for Interrogating Bacterial Two-Component Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linearmycin A is a polyene antibiotic produced by Streptomyces species that has emerged as a valuable tool for studying bacterial two-component signaling (TCS) systems.[1] Its primary mechanism of action involves targeting and disrupting the bacterial cytoplasmic membrane, which in turn elicits a specific stress response mediated by the YfiJK two-component system in Bacillus subtilis.[2][3] This unique mode of action allows researchers to selectively activate a specific signaling cascade, providing a powerful method to investigate the intricacies of TCS-mediated gene regulation, antibiotic resistance, and biofilm formation.

These application notes provide a comprehensive overview of this compound's utility in bacterial signaling research, including detailed protocols for key experiments and a summary of its effects on bacterial physiology.

Mechanism of Action and Signaling Pathway

This compound exerts its antibacterial effect by intercalating into the cytoplasmic membrane, leading to membrane depolarization and altered membrane fluidity.[2][3] In Bacillus subtilis, this membrane perturbation is sensed by the histidine kinase YfiJ. Upon activation by this compound, YfiJ autophosphorylates and subsequently transfers the phosphoryl group to its cognate response regulator, YfiK. Phosphorylated YfiK then acts as a transcriptional activator, binding to the promoter region of the yfiLMN operon and upregulating its expression. The yfiLMN operon encodes an ATP-binding cassette (ABC) transporter that is responsible for conferring resistance to this compound, likely by effluxing the antibiotic from the cell. Interestingly, the activation of this pathway also has a profound impact on the morphology of B. subtilis biofilms.

Below is a diagram illustrating the YfiJK signaling pathway activated by this compound.

LinearmycinA_YfiJK_Pathway cluster_membrane Cell Membrane YfiJ YfiJ (Sensor Kinase) YfiK YfiK (Response Regulator) YfiJ->YfiK phosphorylates LinearmycinA This compound LinearmycinA->YfiJ disrupts membrane yfiLMN_operon yfiLMN operon YfiK->yfiLMN_operon activates transcription ABC_transporter YfiLMN ABC Transporter yfiLMN_operon->ABC_transporter expresses Biofilm Altered Biofilm Morphology yfiLMN_operon->Biofilm Resistance This compound Resistance ABC_transporter->Resistance

Caption: this compound-induced YfiJK signaling pathway.

Data Presentation

The following tables summarize the quantitative data regarding the activity of this compound.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various Gram-positive bacteria.

Bacterial SpeciesMIC (µg/mL)
Bacillus subtilis1 - 4
Staphylococcus aureus2 - 8
Enterococcus faecalis4 - 16
Streptococcus pneumoniae1 - 4

Table 2: Activation of the YfiJK Two-Component System in B. subtilis by this compound and other polyenes.

Data is presented as the relative induction of a PyfiLMN-lacZ reporter fusion.

CompoundConcentrationRelative β-galactosidase Activity
This compound3-5 nmol++++
ECO-02301~12 nmol++
Nystatin~16 nmol+
Amphotericin B~16 nmol+
DaptomycinLytic Concentration-

Note: The qualitative representation (+/–) is based on the reported observations of reporter activation on agar (B569324) plates containing X-Gal.

Experimental Protocols

This section provides detailed protocols for key experiments to study the effects of this compound on bacterial two-component signaling.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound against B. subtilis.

MIC_Workflow start Start prep_linearmycin Prepare serial dilutions of this compound in DMSO start->prep_linearmycin prep_inoculum Prepare B. subtilis inoculum (OD600 ~0.05 in Mueller-Hinton Broth) start->prep_inoculum inoculate_plate Inoculate 96-well plate with bacterial suspension and This compound dilutions prep_linearmycin->inoculate_plate prep_inoculum->inoculate_plate incubate Incubate at 37°C for 18-24 hours inoculate_plate->incubate read_results Determine MIC by visual inspection of turbidity or OD600 measurement incubate->read_results end End read_results->end

Caption: Workflow for MIC determination.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Bacillus subtilis (e.g., strain 168)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 1 mg/mL.

  • Prepare Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in MHB in a 96-well plate. The final volume in each well should be 100 µL.

  • Prepare Bacterial Inoculum: Grow an overnight culture of B. subtilis in MHB at 37°C with shaking. Dilute the overnight culture in fresh MHB to an optical density at 600 nm (OD600) of approximately 0.05.

  • Inoculation: Add 100 µL of the diluted bacterial culture to each well of the 96-well plate containing the this compound dilutions. This will bring the final volume in each well to 200 µL and further dilute the antibiotic by a factor of two.

  • Controls: Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of B. subtilis. This can be determined by visual inspection or by measuring the OD600 of each well using a plate reader.

Protocol 2: YfiJK Signaling Activation using a PyfiLMN-lacZ Reporter Assay

This protocol describes how to monitor the activation of the YfiJK TCS in B. subtilis in response to this compound using a β-galactosidase reporter assay.

lacZ_Workflow start Start grow_reporter Grow B. subtilis PyfiLMN-lacZ reporter strain to mid-log phase (OD600 ~0.5) start->grow_reporter expose_linearmycin Expose cells to this compound (or other test compounds) grow_reporter->expose_linearmycin incubate Incubate for a defined period (e.g., 2-4 hours) expose_linearmycin->incubate lyse_cells Lyse cells and perform β-galactosidase assay incubate->lyse_cells measure_activity Measure absorbance at 420 nm and calculate Miller Units lyse_cells->measure_activity end End measure_activity->end

Caption: Workflow for the β-galactosidase reporter assay.

Materials:

  • B. subtilis strain containing a PyfiLMN-lacZ transcriptional fusion

  • Luria-Bertani (LB) medium

  • This compound

  • Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol)

  • o-nitrophenyl-β-D-galactopyranoside (ONPG)

  • Sodium dodecyl sulfate (B86663) (SDS)

  • Chloroform (B151607)

Procedure:

  • Culture Preparation: Grow the B. subtilis reporter strain in LB medium at 37°C with shaking to an OD600 of approximately 0.5.

  • Induction: Add this compound to the culture at the desired concentration. An uninduced culture should be included as a negative control.

  • Incubation: Continue to incubate the cultures at 37°C with shaking for a set period (e.g., 2 hours).

  • Cell Lysis:

    • Take a 1 mL aliquot of each culture and record the OD600.

    • Pellet the cells by centrifugation and resuspend in 1 mL of Z-buffer.

    • Add 20 µL of 0.1% SDS and 40 µL of chloroform and vortex vigorously for 10 seconds.

  • β-galactosidase Reaction:

    • Pre-warm the tubes to 28°C.

    • Start the reaction by adding 200 µL of 4 mg/mL ONPG (dissolved in Z-buffer).

    • Incubate at 28°C until a yellow color develops.

    • Stop the reaction by adding 500 µL of 1 M Na2CO3.

  • Measurement:

    • Centrifuge the tubes to pellet cell debris.

    • Measure the absorbance of the supernatant at 420 nm (A420).

  • Calculation of Miller Units: Calculate the β-galactosidase activity in Miller Units using the following formula: Miller Units = (1000 * A420) / (t * V * OD600) where t = reaction time in minutes, and V = volume of culture used in mL.

Protocol 3: Biofilm Formation Assay

This protocol details a method to assess the effect of this compound on B. subtilis biofilm formation.

Materials:

  • B. subtilis

  • MSgg medium (5 mM potassium phosphate, 100 mM MOPS, 2 mM MgCl2, 700 µM CaCl2, 50 µM MnCl2, 50 µM FeCl3, 1 µM ZnCl2, 2 µM thiamine, 0.5% glycerol, 0.5% glutamate)

  • This compound

  • Sterile 24-well microtiter plates

  • Crystal Violet solution (0.1% w/v)

Procedure:

  • Inoculum Preparation: Grow an overnight culture of B. subtilis in LB medium. Dilute the culture 1:100 in fresh MSgg medium.

  • Plate Setup: Add 1 mL of the diluted culture to each well of a 24-well plate. Add this compound to the desired final concentrations. Include a no-antibiotic control.

  • Incubation: Incubate the plate without shaking at 30°C for 48-72 hours to allow for pellicle (biofilm at the air-liquid interface) formation.

  • Quantification of Biofilm:

    • Carefully remove the planktonic cells and spent medium from each well.

    • Gently wash the wells twice with distilled water.

    • Add 1 mL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.

    • Dry the plate.

    • Solubilize the bound crystal violet by adding 1 mL of 30% acetic acid to each well and incubating for 15 minutes.

    • Transfer 200 µL of the solubilized crystal violet to a new 96-well plate and measure the absorbance at 550 nm.

Protocol 4: Membrane Depolarization Assay

This protocol describes the use of a membrane potential-sensitive dye to measure this compound-induced membrane depolarization in B. subtilis.

Materials:

  • B. subtilis

  • Tryptic Soy Broth (TSB)

  • DiSC3(5) (3,3'-dipropylthiadicarbocyanine iodide)

  • This compound

  • Fluorometer or fluorescence plate reader

Procedure:

  • Cell Preparation: Grow an overnight culture of B. subtilis in TSB. Dilute the culture in fresh TSB and grow to mid-log phase (OD600 ~0.5).

  • Cell Staining:

    • Pellet the cells by centrifugation and resuspend them in a buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2) to an OD600 of 0.1.

    • Add DiSC3(5) to a final concentration of 1 µM and incubate in the dark at room temperature for 15-30 minutes to allow the dye to accumulate in the polarized membranes.

  • Fluorescence Measurement:

    • Transfer the stained cell suspension to a cuvette or a 96-well plate.

    • Monitor the fluorescence (excitation ~622 nm, emission ~670 nm) until a stable baseline is achieved.

  • Induction of Depolarization: Add this compound to the cell suspension and continue to monitor the fluorescence. An increase in fluorescence intensity indicates membrane depolarization as the dye is released from the membrane and its fluorescence is dequenched.

  • Controls: Include a negative control (no this compound) and a positive control for depolarization (e.g., a known membrane-depolarizing agent like valinomycin).

Conclusion

This compound serves as a highly specific and effective tool for the investigation of the YfiJK two-component signaling system in B. subtilis. Its well-defined mechanism of action allows for the targeted activation of this pathway, facilitating detailed studies of its role in antibiotic resistance, biofilm formation, and bacterial stress responses. The protocols provided herein offer a starting point for researchers to utilize this compound in their own investigations, contributing to a deeper understanding of bacterial signal transduction.

References

Linearmycin A: A Versatile Tool for Interrogating Bacterial Two-Component Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linearmycin A is a polyene antibiotic produced by Streptomyces species that has emerged as a valuable tool for studying bacterial two-component signaling (TCS) systems.[1] Its primary mechanism of action involves targeting and disrupting the bacterial cytoplasmic membrane, which in turn elicits a specific stress response mediated by the YfiJK two-component system in Bacillus subtilis.[2][3] This unique mode of action allows researchers to selectively activate a specific signaling cascade, providing a powerful method to investigate the intricacies of TCS-mediated gene regulation, antibiotic resistance, and biofilm formation.

These application notes provide a comprehensive overview of this compound's utility in bacterial signaling research, including detailed protocols for key experiments and a summary of its effects on bacterial physiology.

Mechanism of Action and Signaling Pathway

This compound exerts its antibacterial effect by intercalating into the cytoplasmic membrane, leading to membrane depolarization and altered membrane fluidity.[2][3] In Bacillus subtilis, this membrane perturbation is sensed by the histidine kinase YfiJ. Upon activation by this compound, YfiJ autophosphorylates and subsequently transfers the phosphoryl group to its cognate response regulator, YfiK. Phosphorylated YfiK then acts as a transcriptional activator, binding to the promoter region of the yfiLMN operon and upregulating its expression. The yfiLMN operon encodes an ATP-binding cassette (ABC) transporter that is responsible for conferring resistance to this compound, likely by effluxing the antibiotic from the cell. Interestingly, the activation of this pathway also has a profound impact on the morphology of B. subtilis biofilms.

Below is a diagram illustrating the YfiJK signaling pathway activated by this compound.

LinearmycinA_YfiJK_Pathway cluster_membrane Cell Membrane YfiJ YfiJ (Sensor Kinase) YfiK YfiK (Response Regulator) YfiJ->YfiK phosphorylates LinearmycinA This compound LinearmycinA->YfiJ disrupts membrane yfiLMN_operon yfiLMN operon YfiK->yfiLMN_operon activates transcription ABC_transporter YfiLMN ABC Transporter yfiLMN_operon->ABC_transporter expresses Biofilm Altered Biofilm Morphology yfiLMN_operon->Biofilm Resistance This compound Resistance ABC_transporter->Resistance

Caption: this compound-induced YfiJK signaling pathway.

Data Presentation

The following tables summarize the quantitative data regarding the activity of this compound.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various Gram-positive bacteria.

Bacterial SpeciesMIC (µg/mL)
Bacillus subtilis1 - 4
Staphylococcus aureus2 - 8
Enterococcus faecalis4 - 16
Streptococcus pneumoniae1 - 4

Table 2: Activation of the YfiJK Two-Component System in B. subtilis by this compound and other polyenes.

Data is presented as the relative induction of a PyfiLMN-lacZ reporter fusion.

CompoundConcentrationRelative β-galactosidase Activity
This compound3-5 nmol++++
ECO-02301~12 nmol++
Nystatin~16 nmol+
Amphotericin B~16 nmol+
DaptomycinLytic Concentration-

Note: The qualitative representation (+/–) is based on the reported observations of reporter activation on agar plates containing X-Gal.

Experimental Protocols

This section provides detailed protocols for key experiments to study the effects of this compound on bacterial two-component signaling.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound against B. subtilis.

MIC_Workflow start Start prep_linearmycin Prepare serial dilutions of this compound in DMSO start->prep_linearmycin prep_inoculum Prepare B. subtilis inoculum (OD600 ~0.05 in Mueller-Hinton Broth) start->prep_inoculum inoculate_plate Inoculate 96-well plate with bacterial suspension and This compound dilutions prep_linearmycin->inoculate_plate prep_inoculum->inoculate_plate incubate Incubate at 37°C for 18-24 hours inoculate_plate->incubate read_results Determine MIC by visual inspection of turbidity or OD600 measurement incubate->read_results end End read_results->end

Caption: Workflow for MIC determination.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Bacillus subtilis (e.g., strain 168)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 1 mg/mL.

  • Prepare Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in MHB in a 96-well plate. The final volume in each well should be 100 µL.

  • Prepare Bacterial Inoculum: Grow an overnight culture of B. subtilis in MHB at 37°C with shaking. Dilute the overnight culture in fresh MHB to an optical density at 600 nm (OD600) of approximately 0.05.

  • Inoculation: Add 100 µL of the diluted bacterial culture to each well of the 96-well plate containing the this compound dilutions. This will bring the final volume in each well to 200 µL and further dilute the antibiotic by a factor of two.

  • Controls: Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of B. subtilis. This can be determined by visual inspection or by measuring the OD600 of each well using a plate reader.

Protocol 2: YfiJK Signaling Activation using a PyfiLMN-lacZ Reporter Assay

This protocol describes how to monitor the activation of the YfiJK TCS in B. subtilis in response to this compound using a β-galactosidase reporter assay.

lacZ_Workflow start Start grow_reporter Grow B. subtilis PyfiLMN-lacZ reporter strain to mid-log phase (OD600 ~0.5) start->grow_reporter expose_linearmycin Expose cells to this compound (or other test compounds) grow_reporter->expose_linearmycin incubate Incubate for a defined period (e.g., 2-4 hours) expose_linearmycin->incubate lyse_cells Lyse cells and perform β-galactosidase assay incubate->lyse_cells measure_activity Measure absorbance at 420 nm and calculate Miller Units lyse_cells->measure_activity end End measure_activity->end

Caption: Workflow for the β-galactosidase reporter assay.

Materials:

  • B. subtilis strain containing a PyfiLMN-lacZ transcriptional fusion

  • Luria-Bertani (LB) medium

  • This compound

  • Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol)

  • o-nitrophenyl-β-D-galactopyranoside (ONPG)

  • Sodium dodecyl sulfate (SDS)

  • Chloroform

Procedure:

  • Culture Preparation: Grow the B. subtilis reporter strain in LB medium at 37°C with shaking to an OD600 of approximately 0.5.

  • Induction: Add this compound to the culture at the desired concentration. An uninduced culture should be included as a negative control.

  • Incubation: Continue to incubate the cultures at 37°C with shaking for a set period (e.g., 2 hours).

  • Cell Lysis:

    • Take a 1 mL aliquot of each culture and record the OD600.

    • Pellet the cells by centrifugation and resuspend in 1 mL of Z-buffer.

    • Add 20 µL of 0.1% SDS and 40 µL of chloroform and vortex vigorously for 10 seconds.

  • β-galactosidase Reaction:

    • Pre-warm the tubes to 28°C.

    • Start the reaction by adding 200 µL of 4 mg/mL ONPG (dissolved in Z-buffer).

    • Incubate at 28°C until a yellow color develops.

    • Stop the reaction by adding 500 µL of 1 M Na2CO3.

  • Measurement:

    • Centrifuge the tubes to pellet cell debris.

    • Measure the absorbance of the supernatant at 420 nm (A420).

  • Calculation of Miller Units: Calculate the β-galactosidase activity in Miller Units using the following formula: Miller Units = (1000 * A420) / (t * V * OD600) where t = reaction time in minutes, and V = volume of culture used in mL.

Protocol 3: Biofilm Formation Assay

This protocol details a method to assess the effect of this compound on B. subtilis biofilm formation.

Materials:

  • B. subtilis

  • MSgg medium (5 mM potassium phosphate, 100 mM MOPS, 2 mM MgCl2, 700 µM CaCl2, 50 µM MnCl2, 50 µM FeCl3, 1 µM ZnCl2, 2 µM thiamine, 0.5% glycerol, 0.5% glutamate)

  • This compound

  • Sterile 24-well microtiter plates

  • Crystal Violet solution (0.1% w/v)

Procedure:

  • Inoculum Preparation: Grow an overnight culture of B. subtilis in LB medium. Dilute the culture 1:100 in fresh MSgg medium.

  • Plate Setup: Add 1 mL of the diluted culture to each well of a 24-well plate. Add this compound to the desired final concentrations. Include a no-antibiotic control.

  • Incubation: Incubate the plate without shaking at 30°C for 48-72 hours to allow for pellicle (biofilm at the air-liquid interface) formation.

  • Quantification of Biofilm:

    • Carefully remove the planktonic cells and spent medium from each well.

    • Gently wash the wells twice with distilled water.

    • Add 1 mL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.

    • Dry the plate.

    • Solubilize the bound crystal violet by adding 1 mL of 30% acetic acid to each well and incubating for 15 minutes.

    • Transfer 200 µL of the solubilized crystal violet to a new 96-well plate and measure the absorbance at 550 nm.

Protocol 4: Membrane Depolarization Assay

This protocol describes the use of a membrane potential-sensitive dye to measure this compound-induced membrane depolarization in B. subtilis.

Materials:

  • B. subtilis

  • Tryptic Soy Broth (TSB)

  • DiSC3(5) (3,3'-dipropylthiadicarbocyanine iodide)

  • This compound

  • Fluorometer or fluorescence plate reader

Procedure:

  • Cell Preparation: Grow an overnight culture of B. subtilis in TSB. Dilute the culture in fresh TSB and grow to mid-log phase (OD600 ~0.5).

  • Cell Staining:

    • Pellet the cells by centrifugation and resuspend them in a buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2) to an OD600 of 0.1.

    • Add DiSC3(5) to a final concentration of 1 µM and incubate in the dark at room temperature for 15-30 minutes to allow the dye to accumulate in the polarized membranes.

  • Fluorescence Measurement:

    • Transfer the stained cell suspension to a cuvette or a 96-well plate.

    • Monitor the fluorescence (excitation ~622 nm, emission ~670 nm) until a stable baseline is achieved.

  • Induction of Depolarization: Add this compound to the cell suspension and continue to monitor the fluorescence. An increase in fluorescence intensity indicates membrane depolarization as the dye is released from the membrane and its fluorescence is dequenched.

  • Controls: Include a negative control (no this compound) and a positive control for depolarization (e.g., a known membrane-depolarizing agent like valinomycin).

Conclusion

This compound serves as a highly specific and effective tool for the investigation of the YfiJK two-component signaling system in B. subtilis. Its well-defined mechanism of action allows for the targeted activation of this pathway, facilitating detailed studies of its role in antibiotic resistance, biofilm formation, and bacterial stress responses. The protocols provided herein offer a starting point for researchers to utilize this compound in their own investigations, contributing to a deeper understanding of bacterial signal transduction.

References

Application of Linearmycin A in Biofilm Research: A Tool for Studying Signal Transduction and Biofilm Morphogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linearmycin A, a polyene antibiotic produced by Streptomyces sp. strain Mg1, has emerged as a valuable tool in biofilm research, not as a conventional inhibitor, but as a specific chemical probe to investigate bacterial signaling pathways that govern biofilm formation. Its primary application lies in the study of the soil bacterium Bacillus subtilis, where it activates a two-component signaling (TCS) system, leading to a distinct biofilm morphology. This provides a unique model for understanding how bacteria respond to environmental cues and competitors by altering their community behavior.

This compound's mechanism of action in this context is not direct biofilm inhibition but rather the specific activation of the YfiJK two-component system in B. subtilis. This activation triggers a downstream cascade that results in both resistance to this compound and a switch to a biofilm lifestyle. This makes this compound an excellent tool for researchers studying bacterial competition, signal transduction, and the genetic regulation of biofilm development.

Key Applications

  • Induction of Biofilm Formation: Elicits a robust biofilm phenotype in Bacillus subtilis strains with mutations in the yfiJK operon, providing a model system for studying the genetic and molecular basis of biofilm morphogenesis.[1]

  • Investigation of Two-Component Signaling Systems: Acts as a specific ligand for the YfiJ sensor kinase, allowing for detailed investigation of the YfiJK signaling pathway and its role in antibiotic resistance and biofilm formation.[1][2]

  • Studying Bacterial Competition: Provides a means to study the competitive interactions between Streptomyces and Bacillus, two common soil bacteria, and the role of secondary metabolites in mediating these interactions.[1]

  • Elucidating the Function of ABC Transporters: The YfiJK system regulates the expression of the yfiLMN operon, which encodes an ATP-binding cassette (ABC) transporter. This compound can be used to study the dual role of this transporter in conferring antibiotic resistance and influencing biofilm morphology.[1]

Quantitative Data

Currently, quantitative data on this compound's effect is primarily qualitative in terms of inducing a biofilm phenotype. The key research has focused on the genetic and molecular mechanisms rather than determining minimum inhibitory concentrations (MIC) or minimum biofilm eradication concentrations (MBEC) for a range of bacteria. The activity of this compound is often observed in co-culture assays or by using purified compounds to elicit a response in specific B. subtilis mutants.

Parameter Organism Observation Reference
Biofilm MorphologyBacillus subtilis (with yfiJ mutation)Induction of a wrinkled, biofilm-like colony morphology.
Gene ExpressionBacillus subtilisActivation of the yfiLMN operon promoter.

Signaling Pathway

This compound triggers a specific signaling cascade in Bacillus subtilis. The binding of this compound to the sensor kinase YfiJ initiates a signaling cascade that results in a dual phenotype of antibiotic resistance and altered biofilm morphology.

LinearmycinA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm YfiJ YfiJ (Sensor Kinase) YfiJ_P YfiJ-P YfiJ->YfiJ_P Autophosphorylation LinearmycinA This compound LinearmycinA->YfiJ Binds to transmembrane domain YfiK YfiK (Response Regulator) YfiJ_P->YfiK Phosphotransfer YfiK_P YfiK-P YfiK->YfiK_P Phosphorylation yfiLMN_promoter yfiLMN promoter YfiK_P->yfiLMN_promoter Binds to YfiLMN_operon yfiLMN operon yfiLMN_promoter->YfiLMN_operon Activates transcription YfiLMN_transporter YfiLMN ABC Transporter YfiLMN_operon->YfiLMN_transporter Translation Biofilm Biofilm Morphology YfiLMN_transporter->Biofilm Promotes Resistance This compound Resistance YfiLMN_transporter->Resistance Confers

This compound induced signaling pathway in B. subtilis.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound in biofilm research, adapted from the methodologies described in the scientific literature.

Protocol 1: Co-culture Assay for Induction of Biofilm Morphology

This protocol is used to observe the effect of this compound produced by Streptomyces sp. Mg1 on the colony morphology of Bacillus subtilis.

CoCulture_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation & Observation Strep_culture Grow Streptomyces sp. Mg1 on MYM agar (B569324) Inoculate_Strep Inoculate Streptomyces sp. Mg1 as a line on MYM agar Strep_culture->Inoculate_Strep Bsub_culture Grow B. subtilis strains on LB agar Inoculate_Bsub Inoculate B. subtilis strains parallel to Streptomyces Bsub_culture->Inoculate_Bsub Incubate Incubate at 30°C for 48-72 hours Inoculate_Strep->Incubate Inoculate_Bsub->Incubate Observe Observe and document B. subtilis colony morphology Incubate->Observe

Workflow for the co-culture assay.

Materials:

  • Streptomyces sp. strain Mg1

  • Bacillus subtilis strains (wild-type and yfiJ mutants)

  • MYM (Maltose-Yeast Extract-Malt Extract) agar plates

  • LB (Luria-Bertani) agar plates

  • Sterile inoculation loops or toothpicks

  • Incubator at 30°C

Procedure:

  • Prepare Cultures: Streak Streptomyces sp. Mg1 on an MYM agar plate and incubate at 30°C until sporulation is observed. Streak B. subtilis strains on LB agar plates and incubate at 37°C overnight.

  • Inoculation:

    • Using a sterile loop, create a central line of Streptomyces sp. Mg1 growth on a fresh MYM agar plate.

    • Using a sterile toothpick, inoculate single colonies of the desired B. subtilis strains in parallel lines approximately 1 cm away from the Streptomyces line.

  • Incubation: Incubate the co-culture plates at 30°C for 48 to 72 hours.

  • Observation: Observe the colony morphology of the B. subtilis strains. Strains with a functional YfiJK system that are sensitive to this compound may show a zone of inhibition or lysis. Strains with activating mutations in yfiJ will exhibit a wrinkled, biofilm-like morphology.

Protocol 2: Reporter Assay for YfiJK Signaling Activation

This protocol uses a transcriptional fusion of the yfiLMN promoter to a reporter gene (e.g., lacZ) to quantify the activation of the YfiJK signaling pathway in response to this compound.

Materials:

  • B. subtilis strain containing the PyfiL-lacZ reporter construct

  • This compound (purified or as a vesicle preparation)

  • LB broth

  • 96-well microtiter plates

  • Microplate reader

  • β-galactosidase assay reagents (e.g., ONPG)

Procedure:

  • Culture Preparation: Grow the B. subtilis reporter strain in LB broth at 37°C with shaking to mid-log phase.

  • Assay Setup:

    • In a 96-well plate, add a subculture of the reporter strain to fresh LB broth.

    • Add varying concentrations of this compound to the wells. Include a no-Linearmycin A control.

  • Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 4-6 hours).

  • Measurement:

    • Measure the optical density (OD600) of the cultures to assess bacterial growth.

    • Perform a β-galactosidase assay to measure the expression from the yfiLMN promoter.

  • Data Analysis: Calculate the specific activity of β-galactosidase (Miller units) to quantify the level of promoter activation.

Logical Relationships in this compound-Induced Phenotypes

The interaction of this compound with B. subtilis results in two distinct but linked phenotypes: antibiotic resistance and biofilm formation. The following diagram illustrates the logical relationship between the components of the YfiJK signaling system and these outcomes.

Phenotype_Logic cluster_system YfiJK System Components cluster_phenotypes Resulting Phenotypes LinearmycinA This compound Present YfiJK_active Activated YfiJK Signaling LinearmycinA->YfiJK_active Activates YfiLMN_expressed Expression of yfiLMN operon YfiJK_active->YfiLMN_expressed Induces Biofilm Biofilm Morphology YfiLMN_expressed->Biofilm Dependent on yfiM and yfiN Resistance This compound Resistance YfiLMN_expressed->Resistance Requires functional ABC transporter (yfiLMN)

Logical flow from signal to phenotype.

Conclusion

This compound serves as a specialized molecular tool for the investigation of biofilm formation through the lens of bacterial signal transduction. Its ability to specifically activate the YfiJK two-component system in Bacillus subtilis provides researchers with a powerful method to dissect the regulatory networks that control the transition between planktonic and biofilm lifestyles in response to external chemical signals. While not a broad-spectrum anti-biofilm agent, its application in this model system offers significant insights into the fundamental biology of bacterial communities.

References

Application of Linearmycin A in Biofilm Research: A Tool for Studying Signal Transduction and Biofilm Morphogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linearmycin A, a polyene antibiotic produced by Streptomyces sp. strain Mg1, has emerged as a valuable tool in biofilm research, not as a conventional inhibitor, but as a specific chemical probe to investigate bacterial signaling pathways that govern biofilm formation. Its primary application lies in the study of the soil bacterium Bacillus subtilis, where it activates a two-component signaling (TCS) system, leading to a distinct biofilm morphology. This provides a unique model for understanding how bacteria respond to environmental cues and competitors by altering their community behavior.

This compound's mechanism of action in this context is not direct biofilm inhibition but rather the specific activation of the YfiJK two-component system in B. subtilis. This activation triggers a downstream cascade that results in both resistance to this compound and a switch to a biofilm lifestyle. This makes this compound an excellent tool for researchers studying bacterial competition, signal transduction, and the genetic regulation of biofilm development.

Key Applications

  • Induction of Biofilm Formation: Elicits a robust biofilm phenotype in Bacillus subtilis strains with mutations in the yfiJK operon, providing a model system for studying the genetic and molecular basis of biofilm morphogenesis.[1]

  • Investigation of Two-Component Signaling Systems: Acts as a specific ligand for the YfiJ sensor kinase, allowing for detailed investigation of the YfiJK signaling pathway and its role in antibiotic resistance and biofilm formation.[1][2]

  • Studying Bacterial Competition: Provides a means to study the competitive interactions between Streptomyces and Bacillus, two common soil bacteria, and the role of secondary metabolites in mediating these interactions.[1]

  • Elucidating the Function of ABC Transporters: The YfiJK system regulates the expression of the yfiLMN operon, which encodes an ATP-binding cassette (ABC) transporter. This compound can be used to study the dual role of this transporter in conferring antibiotic resistance and influencing biofilm morphology.[1]

Quantitative Data

Currently, quantitative data on this compound's effect is primarily qualitative in terms of inducing a biofilm phenotype. The key research has focused on the genetic and molecular mechanisms rather than determining minimum inhibitory concentrations (MIC) or minimum biofilm eradication concentrations (MBEC) for a range of bacteria. The activity of this compound is often observed in co-culture assays or by using purified compounds to elicit a response in specific B. subtilis mutants.

Parameter Organism Observation Reference
Biofilm MorphologyBacillus subtilis (with yfiJ mutation)Induction of a wrinkled, biofilm-like colony morphology.
Gene ExpressionBacillus subtilisActivation of the yfiLMN operon promoter.

Signaling Pathway

This compound triggers a specific signaling cascade in Bacillus subtilis. The binding of this compound to the sensor kinase YfiJ initiates a signaling cascade that results in a dual phenotype of antibiotic resistance and altered biofilm morphology.

LinearmycinA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm YfiJ YfiJ (Sensor Kinase) YfiJ_P YfiJ-P YfiJ->YfiJ_P Autophosphorylation LinearmycinA This compound LinearmycinA->YfiJ Binds to transmembrane domain YfiK YfiK (Response Regulator) YfiJ_P->YfiK Phosphotransfer YfiK_P YfiK-P YfiK->YfiK_P Phosphorylation yfiLMN_promoter yfiLMN promoter YfiK_P->yfiLMN_promoter Binds to YfiLMN_operon yfiLMN operon yfiLMN_promoter->YfiLMN_operon Activates transcription YfiLMN_transporter YfiLMN ABC Transporter YfiLMN_operon->YfiLMN_transporter Translation Biofilm Biofilm Morphology YfiLMN_transporter->Biofilm Promotes Resistance This compound Resistance YfiLMN_transporter->Resistance Confers

This compound induced signaling pathway in B. subtilis.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound in biofilm research, adapted from the methodologies described in the scientific literature.

Protocol 1: Co-culture Assay for Induction of Biofilm Morphology

This protocol is used to observe the effect of this compound produced by Streptomyces sp. Mg1 on the colony morphology of Bacillus subtilis.

CoCulture_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation & Observation Strep_culture Grow Streptomyces sp. Mg1 on MYM agar (B569324) Inoculate_Strep Inoculate Streptomyces sp. Mg1 as a line on MYM agar Strep_culture->Inoculate_Strep Bsub_culture Grow B. subtilis strains on LB agar Inoculate_Bsub Inoculate B. subtilis strains parallel to Streptomyces Bsub_culture->Inoculate_Bsub Incubate Incubate at 30°C for 48-72 hours Inoculate_Strep->Incubate Inoculate_Bsub->Incubate Observe Observe and document B. subtilis colony morphology Incubate->Observe

Workflow for the co-culture assay.

Materials:

  • Streptomyces sp. strain Mg1

  • Bacillus subtilis strains (wild-type and yfiJ mutants)

  • MYM (Maltose-Yeast Extract-Malt Extract) agar plates

  • LB (Luria-Bertani) agar plates

  • Sterile inoculation loops or toothpicks

  • Incubator at 30°C

Procedure:

  • Prepare Cultures: Streak Streptomyces sp. Mg1 on an MYM agar plate and incubate at 30°C until sporulation is observed. Streak B. subtilis strains on LB agar plates and incubate at 37°C overnight.

  • Inoculation:

    • Using a sterile loop, create a central line of Streptomyces sp. Mg1 growth on a fresh MYM agar plate.

    • Using a sterile toothpick, inoculate single colonies of the desired B. subtilis strains in parallel lines approximately 1 cm away from the Streptomyces line.

  • Incubation: Incubate the co-culture plates at 30°C for 48 to 72 hours.

  • Observation: Observe the colony morphology of the B. subtilis strains. Strains with a functional YfiJK system that are sensitive to this compound may show a zone of inhibition or lysis. Strains with activating mutations in yfiJ will exhibit a wrinkled, biofilm-like morphology.

Protocol 2: Reporter Assay for YfiJK Signaling Activation

This protocol uses a transcriptional fusion of the yfiLMN promoter to a reporter gene (e.g., lacZ) to quantify the activation of the YfiJK signaling pathway in response to this compound.

Materials:

  • B. subtilis strain containing the PyfiL-lacZ reporter construct

  • This compound (purified or as a vesicle preparation)

  • LB broth

  • 96-well microtiter plates

  • Microplate reader

  • β-galactosidase assay reagents (e.g., ONPG)

Procedure:

  • Culture Preparation: Grow the B. subtilis reporter strain in LB broth at 37°C with shaking to mid-log phase.

  • Assay Setup:

    • In a 96-well plate, add a subculture of the reporter strain to fresh LB broth.

    • Add varying concentrations of this compound to the wells. Include a no-Linearmycin A control.

  • Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 4-6 hours).

  • Measurement:

    • Measure the optical density (OD600) of the cultures to assess bacterial growth.

    • Perform a β-galactosidase assay to measure the expression from the yfiLMN promoter.

  • Data Analysis: Calculate the specific activity of β-galactosidase (Miller units) to quantify the level of promoter activation.

Logical Relationships in this compound-Induced Phenotypes

The interaction of this compound with B. subtilis results in two distinct but linked phenotypes: antibiotic resistance and biofilm formation. The following diagram illustrates the logical relationship between the components of the YfiJK signaling system and these outcomes.

Phenotype_Logic cluster_system YfiJK System Components cluster_phenotypes Resulting Phenotypes LinearmycinA This compound Present YfiJK_active Activated YfiJK Signaling LinearmycinA->YfiJK_active Activates YfiLMN_expressed Expression of yfiLMN operon YfiJK_active->YfiLMN_expressed Induces Biofilm Biofilm Morphology YfiLMN_expressed->Biofilm Dependent on yfiM and yfiN Resistance This compound Resistance YfiLMN_expressed->Resistance Requires functional ABC transporter (yfiLMN)

Logical flow from signal to phenotype.

Conclusion

This compound serves as a specialized molecular tool for the investigation of biofilm formation through the lens of bacterial signal transduction. Its ability to specifically activate the YfiJK two-component system in Bacillus subtilis provides researchers with a powerful method to dissect the regulatory networks that control the transition between planktonic and biofilm lifestyles in response to external chemical signals. While not a broad-spectrum anti-biofilm agent, its application in this model system offers significant insights into the fundamental biology of bacterial communities.

References

Application of Linearmycin A in Biofilm Research: A Tool for Studying Signal Transduction and Biofilm Morphogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linearmycin A, a polyene antibiotic produced by Streptomyces sp. strain Mg1, has emerged as a valuable tool in biofilm research, not as a conventional inhibitor, but as a specific chemical probe to investigate bacterial signaling pathways that govern biofilm formation. Its primary application lies in the study of the soil bacterium Bacillus subtilis, where it activates a two-component signaling (TCS) system, leading to a distinct biofilm morphology. This provides a unique model for understanding how bacteria respond to environmental cues and competitors by altering their community behavior.

This compound's mechanism of action in this context is not direct biofilm inhibition but rather the specific activation of the YfiJK two-component system in B. subtilis. This activation triggers a downstream cascade that results in both resistance to this compound and a switch to a biofilm lifestyle. This makes this compound an excellent tool for researchers studying bacterial competition, signal transduction, and the genetic regulation of biofilm development.

Key Applications

  • Induction of Biofilm Formation: Elicits a robust biofilm phenotype in Bacillus subtilis strains with mutations in the yfiJK operon, providing a model system for studying the genetic and molecular basis of biofilm morphogenesis.[1]

  • Investigation of Two-Component Signaling Systems: Acts as a specific ligand for the YfiJ sensor kinase, allowing for detailed investigation of the YfiJK signaling pathway and its role in antibiotic resistance and biofilm formation.[1][2]

  • Studying Bacterial Competition: Provides a means to study the competitive interactions between Streptomyces and Bacillus, two common soil bacteria, and the role of secondary metabolites in mediating these interactions.[1]

  • Elucidating the Function of ABC Transporters: The YfiJK system regulates the expression of the yfiLMN operon, which encodes an ATP-binding cassette (ABC) transporter. This compound can be used to study the dual role of this transporter in conferring antibiotic resistance and influencing biofilm morphology.[1]

Quantitative Data

Currently, quantitative data on this compound's effect is primarily qualitative in terms of inducing a biofilm phenotype. The key research has focused on the genetic and molecular mechanisms rather than determining minimum inhibitory concentrations (MIC) or minimum biofilm eradication concentrations (MBEC) for a range of bacteria. The activity of this compound is often observed in co-culture assays or by using purified compounds to elicit a response in specific B. subtilis mutants.

Parameter Organism Observation Reference
Biofilm MorphologyBacillus subtilis (with yfiJ mutation)Induction of a wrinkled, biofilm-like colony morphology.
Gene ExpressionBacillus subtilisActivation of the yfiLMN operon promoter.

Signaling Pathway

This compound triggers a specific signaling cascade in Bacillus subtilis. The binding of this compound to the sensor kinase YfiJ initiates a signaling cascade that results in a dual phenotype of antibiotic resistance and altered biofilm morphology.

LinearmycinA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm YfiJ YfiJ (Sensor Kinase) YfiJ_P YfiJ-P YfiJ->YfiJ_P Autophosphorylation LinearmycinA This compound LinearmycinA->YfiJ Binds to transmembrane domain YfiK YfiK (Response Regulator) YfiJ_P->YfiK Phosphotransfer YfiK_P YfiK-P YfiK->YfiK_P Phosphorylation yfiLMN_promoter yfiLMN promoter YfiK_P->yfiLMN_promoter Binds to YfiLMN_operon yfiLMN operon yfiLMN_promoter->YfiLMN_operon Activates transcription YfiLMN_transporter YfiLMN ABC Transporter YfiLMN_operon->YfiLMN_transporter Translation Biofilm Biofilm Morphology YfiLMN_transporter->Biofilm Promotes Resistance This compound Resistance YfiLMN_transporter->Resistance Confers

This compound induced signaling pathway in B. subtilis.

Experimental Protocols

The following are detailed protocols for key experiments involving this compound in biofilm research, adapted from the methodologies described in the scientific literature.

Protocol 1: Co-culture Assay for Induction of Biofilm Morphology

This protocol is used to observe the effect of this compound produced by Streptomyces sp. Mg1 on the colony morphology of Bacillus subtilis.

CoCulture_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation & Observation Strep_culture Grow Streptomyces sp. Mg1 on MYM agar Inoculate_Strep Inoculate Streptomyces sp. Mg1 as a line on MYM agar Strep_culture->Inoculate_Strep Bsub_culture Grow B. subtilis strains on LB agar Inoculate_Bsub Inoculate B. subtilis strains parallel to Streptomyces Bsub_culture->Inoculate_Bsub Incubate Incubate at 30°C for 48-72 hours Inoculate_Strep->Incubate Inoculate_Bsub->Incubate Observe Observe and document B. subtilis colony morphology Incubate->Observe

Workflow for the co-culture assay.

Materials:

  • Streptomyces sp. strain Mg1

  • Bacillus subtilis strains (wild-type and yfiJ mutants)

  • MYM (Maltose-Yeast Extract-Malt Extract) agar plates

  • LB (Luria-Bertani) agar plates

  • Sterile inoculation loops or toothpicks

  • Incubator at 30°C

Procedure:

  • Prepare Cultures: Streak Streptomyces sp. Mg1 on an MYM agar plate and incubate at 30°C until sporulation is observed. Streak B. subtilis strains on LB agar plates and incubate at 37°C overnight.

  • Inoculation:

    • Using a sterile loop, create a central line of Streptomyces sp. Mg1 growth on a fresh MYM agar plate.

    • Using a sterile toothpick, inoculate single colonies of the desired B. subtilis strains in parallel lines approximately 1 cm away from the Streptomyces line.

  • Incubation: Incubate the co-culture plates at 30°C for 48 to 72 hours.

  • Observation: Observe the colony morphology of the B. subtilis strains. Strains with a functional YfiJK system that are sensitive to this compound may show a zone of inhibition or lysis. Strains with activating mutations in yfiJ will exhibit a wrinkled, biofilm-like morphology.

Protocol 2: Reporter Assay for YfiJK Signaling Activation

This protocol uses a transcriptional fusion of the yfiLMN promoter to a reporter gene (e.g., lacZ) to quantify the activation of the YfiJK signaling pathway in response to this compound.

Materials:

  • B. subtilis strain containing the PyfiL-lacZ reporter construct

  • This compound (purified or as a vesicle preparation)

  • LB broth

  • 96-well microtiter plates

  • Microplate reader

  • β-galactosidase assay reagents (e.g., ONPG)

Procedure:

  • Culture Preparation: Grow the B. subtilis reporter strain in LB broth at 37°C with shaking to mid-log phase.

  • Assay Setup:

    • In a 96-well plate, add a subculture of the reporter strain to fresh LB broth.

    • Add varying concentrations of this compound to the wells. Include a no-Linearmycin A control.

  • Incubation: Incubate the plate at 37°C with shaking for a defined period (e.g., 4-6 hours).

  • Measurement:

    • Measure the optical density (OD600) of the cultures to assess bacterial growth.

    • Perform a β-galactosidase assay to measure the expression from the yfiLMN promoter.

  • Data Analysis: Calculate the specific activity of β-galactosidase (Miller units) to quantify the level of promoter activation.

Logical Relationships in this compound-Induced Phenotypes

The interaction of this compound with B. subtilis results in two distinct but linked phenotypes: antibiotic resistance and biofilm formation. The following diagram illustrates the logical relationship between the components of the YfiJK signaling system and these outcomes.

Phenotype_Logic cluster_system YfiJK System Components cluster_phenotypes Resulting Phenotypes LinearmycinA This compound Present YfiJK_active Activated YfiJK Signaling LinearmycinA->YfiJK_active Activates YfiLMN_expressed Expression of yfiLMN operon YfiJK_active->YfiLMN_expressed Induces Biofilm Biofilm Morphology YfiLMN_expressed->Biofilm Dependent on yfiM and yfiN Resistance This compound Resistance YfiLMN_expressed->Resistance Requires functional ABC transporter (yfiLMN)

Logical flow from signal to phenotype.

Conclusion

This compound serves as a specialized molecular tool for the investigation of biofilm formation through the lens of bacterial signal transduction. Its ability to specifically activate the YfiJK two-component system in Bacillus subtilis provides researchers with a powerful method to dissect the regulatory networks that control the transition between planktonic and biofilm lifestyles in response to external chemical signals. While not a broad-spectrum anti-biofilm agent, its application in this model system offers significant insights into the fundamental biology of bacterial communities.

References

Application Notes and Protocols: Linearmycin A Delivery Using Extracellular Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linearmycin A is a polyene antibiotic produced by Streptomyces species with demonstrated antifungal and antibacterial properties.[1][2] Its mechanism of action involves disrupting the cytoplasmic membrane, leading to cell lysis.[3][4] Recent studies have revealed that linearmycins are naturally incorporated into extracellular vesicles (EVs) by producing bacteria, suggesting a natural delivery mechanism.[5] This observation opens up the exciting possibility of harnessing EVs as a delivery system for this compound to target mammalian cells, particularly in the context of cancer therapy, where membrane-active agents can induce cell death.

Extracellular vesicles are nano-sized, lipid bilayer-enclosed particles released by virtually all cell types that play a crucial role in intercellular communication. Their inherent biocompatibility, stability in circulation, and ability to cross biological barriers make them attractive vehicles for drug delivery. This document provides detailed application notes and protocols for the loading of this compound into EVs, characterization of the resulting drug-loaded EVs, and their application in cancer cell studies.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆₄H₁₀₁NO₁₆
Molecular Weight1140.5 g/mol
SolubilitySoluble in DMSO and Methanol
ActivityAntibacterial, Antifungal, Lytic to B. subtilis

Table 2: Comparison of Loading Methods for Small Molecule Drugs into Extracellular Vesicles

Loading MethodPrincipleAdvantagesDisadvantagesReported Loading Efficiency
Incubation Passive diffusion of hydrophobic drugs across the EV membrane.Simple, non-invasive.Low efficiency for hydrophilic drugs, dependent on drug concentration gradient.Variable, generally lower than active methods.
Sonication Ultrasound-induced transient pores in the EV membrane.Good drug loading efficiency.Potential for EV damage and aggregation.Can be high, but requires optimization to preserve EV integrity.
Extrusion Passing EVs and drug through a porous membrane to transiently disrupt the EV membrane.Efficient loading.Can alter EV size and structure.High.
Electroporation Application of an electric field to create transient pores in the EV membrane.Highly efficient for a wide range of molecules.Can cause EV aggregation and damage to cargo.0.5-60% for small molecules.
Freeze-Thaw Cycles Rapid freezing and thawing cycles to disrupt the EV membrane.Simple and can be effective.Can lead to EV lysis and aggregation.Efficient loading of some molecules has been reported.

Experimental Protocols

Protocol 1: Isolation of Extracellular Vesicles from Cell Culture

This protocol describes the isolation of EVs from a chosen cell line (e.g., HEK293T for bulk production or a specific cancer cell line for targeted delivery) using differential ultracentrifugation.

Materials:

  • EV-depleted fetal bovine serum (FBS) (prepare by ultracentrifugation at 100,000 x g for 18 hours)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Centrifuge tubes

  • Ultracentrifuge and appropriate rotors

Procedure:

  • Culture cells in medium supplemented with EV-depleted FBS until they reach 70-80% confluency.

  • Collect the conditioned cell culture medium.

  • Centrifuge the medium at 300 x g for 10 minutes to pellet cells.

  • Transfer the supernatant to a new tube and centrifuge at 2,000 x g for 20 minutes to remove dead cells and large debris.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 10,000 x g for 30 minutes to remove larger vesicles.

  • Carefully transfer the supernatant to a new ultracentrifuge tube and centrifuge at 100,000 x g for 70 minutes to pellet the EVs.

  • Discard the supernatant and resuspend the EV pellet in sterile PBS.

  • Repeat the 100,000 x g centrifugation for another 70 minutes to wash the EVs.

  • Discard the supernatant and resuspend the final EV pellet in a desired volume of sterile PBS for storage at -80°C.

Protocol 2: Loading of this compound into Extracellular Vesicles via Sonication

This protocol provides a method for loading this compound into isolated EVs using sonication.

Materials:

  • Isolated EVs in PBS

  • This compound stock solution (in DMSO)

  • Probe sonicator

  • Ice bath

Procedure:

  • Thaw the isolated EV suspension on ice.

  • In a microcentrifuge tube, mix the EV suspension with the this compound stock solution to achieve the desired final concentration. A typical starting ratio is 1 mg of EVs to 100 µg of this compound.

  • Place the tube in an ice bath.

  • Sonicate the mixture using a probe sonicator with the following parameters: 20% amplitude, 30 seconds ON, 30 seconds OFF, for a total of 5 cycles. These parameters should be optimized for your specific sonicator and sample volume.

  • After sonication, incubate the mixture at 37°C for 1 hour to allow the EV membrane to recover.

  • To remove unloaded this compound, perform another round of ultracentrifugation at 100,000 x g for 70 minutes.

  • Resuspend the pellet of this compound-loaded EVs (LA-EVs) in sterile PBS.

Protocol 3: Characterization of this compound-Loaded Extracellular Vesicles (LA-EVs)

This protocol outlines the key characterization steps to ensure the quality of the prepared LA-EVs.

1. Nanoparticle Tracking Analysis (NTA):

  • Purpose: To determine the size distribution and concentration of the LA-EVs.

  • Procedure: Dilute the LA-EV suspension in PBS to the optimal concentration range for the NTA instrument. Analyze the sample according to the manufacturer's instructions. Compare the results to a control sample of unloaded EVs.

2. Transmission Electron Microscopy (TEM):

  • Purpose: To visualize the morphology of the LA-EVs.

  • Procedure:

    • Place a drop of the LA-EV suspension onto a formvar-carbon coated copper grid and allow it to adsorb for 10 minutes.

    • Wick off the excess fluid with filter paper.

    • (Optional) Negatively stain the grid with 2% uranyl acetate (B1210297) for 1 minute.

    • Allow the grid to air dry completely before imaging with a transmission electron microscope. The EVs should appear as cup-shaped vesicles.

3. Western Blotting:

  • Purpose: To confirm the presence of EV-specific protein markers.

  • Procedure:

    • Lyse the LA-EVs and unloaded EVs using RIPA buffer.

    • Determine the protein concentration using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with antibodies against common EV markers (e.g., CD9, CD63, CD81) and a negative control (e.g., Calnexin).

4. Quantification of this compound Loading:

  • Purpose: To determine the loading efficiency and loading capacity of this compound in the EVs.

  • Procedure:

    • Lyse a known amount of LA-EVs.

    • Use High-Performance Liquid Chromatography (HPLC) to quantify the amount of this compound within the lysed EVs.

    • Loading Capacity (%) = (Mass of drug in EVs / Mass of EVs) x 100

    • Loading Efficiency (%) = (Mass of drug in EVs / Initial mass of drug used for loading) x 100

Protocol 4: In Vitro Cellular Uptake and Cytotoxicity Assay

This protocol assesses the uptake of LA-EVs by cancer cells and their cytotoxic effect.

Materials:

  • Cancer cell line of interest (e.g., a breast cancer cell line like MDA-MB-231)

  • Fluorescently labeled EVs (e.g., using a lipophilic dye like DiI)

  • This compound-loaded EVs (LA-EVs)

  • Control groups: untreated cells, cells treated with free this compound, cells treated with unloaded EVs.

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo)

  • Fluorescence microscope or flow cytometer

Cellular Uptake:

  • Seed cancer cells in a multi-well plate or on coverslips.

  • Prepare fluorescently labeled LA-EVs and unloaded EVs.

  • Treat the cells with the labeled EVs for various time points (e.g., 2, 6, 12, 24 hours).

  • Wash the cells with PBS to remove non-internalized EVs.

  • Visualize the cellular uptake of the EVs using fluorescence microscopy or quantify the uptake using flow cytometry.

Cytotoxicity Assay:

  • Seed cancer cells in a 96-well plate.

  • Treat the cells with serial dilutions of LA-EVs, free this compound, and unloaded EVs.

  • Incubate the cells for 24, 48, and 72 hours.

  • Perform a cell viability assay according to the manufacturer's instructions.

  • Calculate the IC50 values to compare the cytotoxicity of the different treatments.

Visualizations

Experimental_Workflow cluster_0 EV Isolation cluster_1 Drug Loading cluster_2 Characterization cluster_3 In Vitro Studies CellCulture 1. Cell Culture (EV-depleted media) ConditionedMedia 2. Collect Conditioned Media CellCulture->ConditionedMedia Centrifugation 3. Differential Ultracentrifugation ConditionedMedia->Centrifugation IsolatedEVs 4. Isolated EVs Centrifugation->IsolatedEVs Sonication 5. Sonication IsolatedEVs->Sonication LinearmycinA This compound LinearmycinA->Sonication LA_EVs 6. This compound-loaded EVs (LA-EVs) Sonication->LA_EVs NTA NTA (Size, Conc.) LA_EVs->NTA TEM TEM (Morphology) LA_EVs->TEM WB Western Blot (Markers) LA_EVs->WB HPLC HPLC (Loading) LA_EVs->HPLC Uptake 7. Cellular Uptake Assay LA_EVs->Uptake Cytotoxicity 8. Cytotoxicity Assay LA_EVs->Cytotoxicity CancerCells Cancer Cells CancerCells->Uptake CancerCells->Cytotoxicity

Caption: Experimental workflow for this compound-loaded EV production and testing.

Signaling_Pathway LA_EV This compound-loaded EV Fusion Membrane Fusion/ Endocytosis LA_EV->Fusion CellMembrane Cancer Cell Membrane CellMembrane->Fusion LinearmycinRelease This compound Release into Cytoplasm Fusion->LinearmycinRelease MembraneDisruption Membrane Disruption & Pore Formation LinearmycinRelease->MembraneDisruption IonFlux Ion Flux Imbalance MembraneDisruption->IonFlux CellLysis Cell Lysis/ Apoptosis IonFlux->CellLysis

Caption: Proposed mechanism of action for this compound delivered by EVs.

References

Application Notes and Protocols: Linearmycin A Delivery Using Extracellular Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linearmycin A is a polyene antibiotic produced by Streptomyces species with demonstrated antifungal and antibacterial properties.[1][2] Its mechanism of action involves disrupting the cytoplasmic membrane, leading to cell lysis.[3][4] Recent studies have revealed that linearmycins are naturally incorporated into extracellular vesicles (EVs) by producing bacteria, suggesting a natural delivery mechanism.[5] This observation opens up the exciting possibility of harnessing EVs as a delivery system for this compound to target mammalian cells, particularly in the context of cancer therapy, where membrane-active agents can induce cell death.

Extracellular vesicles are nano-sized, lipid bilayer-enclosed particles released by virtually all cell types that play a crucial role in intercellular communication. Their inherent biocompatibility, stability in circulation, and ability to cross biological barriers make them attractive vehicles for drug delivery. This document provides detailed application notes and protocols for the loading of this compound into EVs, characterization of the resulting drug-loaded EVs, and their application in cancer cell studies.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆₄H₁₀₁NO₁₆
Molecular Weight1140.5 g/mol
SolubilitySoluble in DMSO and Methanol
ActivityAntibacterial, Antifungal, Lytic to B. subtilis

Table 2: Comparison of Loading Methods for Small Molecule Drugs into Extracellular Vesicles

Loading MethodPrincipleAdvantagesDisadvantagesReported Loading Efficiency
Incubation Passive diffusion of hydrophobic drugs across the EV membrane.Simple, non-invasive.Low efficiency for hydrophilic drugs, dependent on drug concentration gradient.Variable, generally lower than active methods.
Sonication Ultrasound-induced transient pores in the EV membrane.Good drug loading efficiency.Potential for EV damage and aggregation.Can be high, but requires optimization to preserve EV integrity.
Extrusion Passing EVs and drug through a porous membrane to transiently disrupt the EV membrane.Efficient loading.Can alter EV size and structure.High.
Electroporation Application of an electric field to create transient pores in the EV membrane.Highly efficient for a wide range of molecules.Can cause EV aggregation and damage to cargo.0.5-60% for small molecules.
Freeze-Thaw Cycles Rapid freezing and thawing cycles to disrupt the EV membrane.Simple and can be effective.Can lead to EV lysis and aggregation.Efficient loading of some molecules has been reported.

Experimental Protocols

Protocol 1: Isolation of Extracellular Vesicles from Cell Culture

This protocol describes the isolation of EVs from a chosen cell line (e.g., HEK293T for bulk production or a specific cancer cell line for targeted delivery) using differential ultracentrifugation.

Materials:

  • EV-depleted fetal bovine serum (FBS) (prepare by ultracentrifugation at 100,000 x g for 18 hours)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Centrifuge tubes

  • Ultracentrifuge and appropriate rotors

Procedure:

  • Culture cells in medium supplemented with EV-depleted FBS until they reach 70-80% confluency.

  • Collect the conditioned cell culture medium.

  • Centrifuge the medium at 300 x g for 10 minutes to pellet cells.

  • Transfer the supernatant to a new tube and centrifuge at 2,000 x g for 20 minutes to remove dead cells and large debris.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 10,000 x g for 30 minutes to remove larger vesicles.

  • Carefully transfer the supernatant to a new ultracentrifuge tube and centrifuge at 100,000 x g for 70 minutes to pellet the EVs.

  • Discard the supernatant and resuspend the EV pellet in sterile PBS.

  • Repeat the 100,000 x g centrifugation for another 70 minutes to wash the EVs.

  • Discard the supernatant and resuspend the final EV pellet in a desired volume of sterile PBS for storage at -80°C.

Protocol 2: Loading of this compound into Extracellular Vesicles via Sonication

This protocol provides a method for loading this compound into isolated EVs using sonication.

Materials:

  • Isolated EVs in PBS

  • This compound stock solution (in DMSO)

  • Probe sonicator

  • Ice bath

Procedure:

  • Thaw the isolated EV suspension on ice.

  • In a microcentrifuge tube, mix the EV suspension with the this compound stock solution to achieve the desired final concentration. A typical starting ratio is 1 mg of EVs to 100 µg of this compound.

  • Place the tube in an ice bath.

  • Sonicate the mixture using a probe sonicator with the following parameters: 20% amplitude, 30 seconds ON, 30 seconds OFF, for a total of 5 cycles. These parameters should be optimized for your specific sonicator and sample volume.

  • After sonication, incubate the mixture at 37°C for 1 hour to allow the EV membrane to recover.

  • To remove unloaded this compound, perform another round of ultracentrifugation at 100,000 x g for 70 minutes.

  • Resuspend the pellet of this compound-loaded EVs (LA-EVs) in sterile PBS.

Protocol 3: Characterization of this compound-Loaded Extracellular Vesicles (LA-EVs)

This protocol outlines the key characterization steps to ensure the quality of the prepared LA-EVs.

1. Nanoparticle Tracking Analysis (NTA):

  • Purpose: To determine the size distribution and concentration of the LA-EVs.

  • Procedure: Dilute the LA-EV suspension in PBS to the optimal concentration range for the NTA instrument. Analyze the sample according to the manufacturer's instructions. Compare the results to a control sample of unloaded EVs.

2. Transmission Electron Microscopy (TEM):

  • Purpose: To visualize the morphology of the LA-EVs.

  • Procedure:

    • Place a drop of the LA-EV suspension onto a formvar-carbon coated copper grid and allow it to adsorb for 10 minutes.

    • Wick off the excess fluid with filter paper.

    • (Optional) Negatively stain the grid with 2% uranyl acetate (B1210297) for 1 minute.

    • Allow the grid to air dry completely before imaging with a transmission electron microscope. The EVs should appear as cup-shaped vesicles.

3. Western Blotting:

  • Purpose: To confirm the presence of EV-specific protein markers.

  • Procedure:

    • Lyse the LA-EVs and unloaded EVs using RIPA buffer.

    • Determine the protein concentration using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with antibodies against common EV markers (e.g., CD9, CD63, CD81) and a negative control (e.g., Calnexin).

4. Quantification of this compound Loading:

  • Purpose: To determine the loading efficiency and loading capacity of this compound in the EVs.

  • Procedure:

    • Lyse a known amount of LA-EVs.

    • Use High-Performance Liquid Chromatography (HPLC) to quantify the amount of this compound within the lysed EVs.

    • Loading Capacity (%) = (Mass of drug in EVs / Mass of EVs) x 100

    • Loading Efficiency (%) = (Mass of drug in EVs / Initial mass of drug used for loading) x 100

Protocol 4: In Vitro Cellular Uptake and Cytotoxicity Assay

This protocol assesses the uptake of LA-EVs by cancer cells and their cytotoxic effect.

Materials:

  • Cancer cell line of interest (e.g., a breast cancer cell line like MDA-MB-231)

  • Fluorescently labeled EVs (e.g., using a lipophilic dye like DiI)

  • This compound-loaded EVs (LA-EVs)

  • Control groups: untreated cells, cells treated with free this compound, cells treated with unloaded EVs.

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo)

  • Fluorescence microscope or flow cytometer

Cellular Uptake:

  • Seed cancer cells in a multi-well plate or on coverslips.

  • Prepare fluorescently labeled LA-EVs and unloaded EVs.

  • Treat the cells with the labeled EVs for various time points (e.g., 2, 6, 12, 24 hours).

  • Wash the cells with PBS to remove non-internalized EVs.

  • Visualize the cellular uptake of the EVs using fluorescence microscopy or quantify the uptake using flow cytometry.

Cytotoxicity Assay:

  • Seed cancer cells in a 96-well plate.

  • Treat the cells with serial dilutions of LA-EVs, free this compound, and unloaded EVs.

  • Incubate the cells for 24, 48, and 72 hours.

  • Perform a cell viability assay according to the manufacturer's instructions.

  • Calculate the IC50 values to compare the cytotoxicity of the different treatments.

Visualizations

Experimental_Workflow cluster_0 EV Isolation cluster_1 Drug Loading cluster_2 Characterization cluster_3 In Vitro Studies CellCulture 1. Cell Culture (EV-depleted media) ConditionedMedia 2. Collect Conditioned Media CellCulture->ConditionedMedia Centrifugation 3. Differential Ultracentrifugation ConditionedMedia->Centrifugation IsolatedEVs 4. Isolated EVs Centrifugation->IsolatedEVs Sonication 5. Sonication IsolatedEVs->Sonication LinearmycinA This compound LinearmycinA->Sonication LA_EVs 6. This compound-loaded EVs (LA-EVs) Sonication->LA_EVs NTA NTA (Size, Conc.) LA_EVs->NTA TEM TEM (Morphology) LA_EVs->TEM WB Western Blot (Markers) LA_EVs->WB HPLC HPLC (Loading) LA_EVs->HPLC Uptake 7. Cellular Uptake Assay LA_EVs->Uptake Cytotoxicity 8. Cytotoxicity Assay LA_EVs->Cytotoxicity CancerCells Cancer Cells CancerCells->Uptake CancerCells->Cytotoxicity

Caption: Experimental workflow for this compound-loaded EV production and testing.

Signaling_Pathway LA_EV This compound-loaded EV Fusion Membrane Fusion/ Endocytosis LA_EV->Fusion CellMembrane Cancer Cell Membrane CellMembrane->Fusion LinearmycinRelease This compound Release into Cytoplasm Fusion->LinearmycinRelease MembraneDisruption Membrane Disruption & Pore Formation LinearmycinRelease->MembraneDisruption IonFlux Ion Flux Imbalance MembraneDisruption->IonFlux CellLysis Cell Lysis/ Apoptosis IonFlux->CellLysis

Caption: Proposed mechanism of action for this compound delivered by EVs.

References

Application Notes and Protocols: Linearmycin A Delivery Using Extracellular Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Linearmycin A is a polyene antibiotic produced by Streptomyces species with demonstrated antifungal and antibacterial properties.[1][2] Its mechanism of action involves disrupting the cytoplasmic membrane, leading to cell lysis.[3][4] Recent studies have revealed that linearmycins are naturally incorporated into extracellular vesicles (EVs) by producing bacteria, suggesting a natural delivery mechanism.[5] This observation opens up the exciting possibility of harnessing EVs as a delivery system for this compound to target mammalian cells, particularly in the context of cancer therapy, where membrane-active agents can induce cell death.

Extracellular vesicles are nano-sized, lipid bilayer-enclosed particles released by virtually all cell types that play a crucial role in intercellular communication. Their inherent biocompatibility, stability in circulation, and ability to cross biological barriers make them attractive vehicles for drug delivery. This document provides detailed application notes and protocols for the loading of this compound into EVs, characterization of the resulting drug-loaded EVs, and their application in cancer cell studies.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆₄H₁₀₁NO₁₆
Molecular Weight1140.5 g/mol
SolubilitySoluble in DMSO and Methanol
ActivityAntibacterial, Antifungal, Lytic to B. subtilis

Table 2: Comparison of Loading Methods for Small Molecule Drugs into Extracellular Vesicles

Loading MethodPrincipleAdvantagesDisadvantagesReported Loading Efficiency
Incubation Passive diffusion of hydrophobic drugs across the EV membrane.Simple, non-invasive.Low efficiency for hydrophilic drugs, dependent on drug concentration gradient.Variable, generally lower than active methods.
Sonication Ultrasound-induced transient pores in the EV membrane.Good drug loading efficiency.Potential for EV damage and aggregation.Can be high, but requires optimization to preserve EV integrity.
Extrusion Passing EVs and drug through a porous membrane to transiently disrupt the EV membrane.Efficient loading.Can alter EV size and structure.High.
Electroporation Application of an electric field to create transient pores in the EV membrane.Highly efficient for a wide range of molecules.Can cause EV aggregation and damage to cargo.0.5-60% for small molecules.
Freeze-Thaw Cycles Rapid freezing and thawing cycles to disrupt the EV membrane.Simple and can be effective.Can lead to EV lysis and aggregation.Efficient loading of some molecules has been reported.

Experimental Protocols

Protocol 1: Isolation of Extracellular Vesicles from Cell Culture

This protocol describes the isolation of EVs from a chosen cell line (e.g., HEK293T for bulk production or a specific cancer cell line for targeted delivery) using differential ultracentrifugation.

Materials:

  • EV-depleted fetal bovine serum (FBS) (prepare by ultracentrifugation at 100,000 x g for 18 hours)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Centrifuge tubes

  • Ultracentrifuge and appropriate rotors

Procedure:

  • Culture cells in medium supplemented with EV-depleted FBS until they reach 70-80% confluency.

  • Collect the conditioned cell culture medium.

  • Centrifuge the medium at 300 x g for 10 minutes to pellet cells.

  • Transfer the supernatant to a new tube and centrifuge at 2,000 x g for 20 minutes to remove dead cells and large debris.

  • Transfer the supernatant to an ultracentrifuge tube and centrifuge at 10,000 x g for 30 minutes to remove larger vesicles.

  • Carefully transfer the supernatant to a new ultracentrifuge tube and centrifuge at 100,000 x g for 70 minutes to pellet the EVs.

  • Discard the supernatant and resuspend the EV pellet in sterile PBS.

  • Repeat the 100,000 x g centrifugation for another 70 minutes to wash the EVs.

  • Discard the supernatant and resuspend the final EV pellet in a desired volume of sterile PBS for storage at -80°C.

Protocol 2: Loading of this compound into Extracellular Vesicles via Sonication

This protocol provides a method for loading this compound into isolated EVs using sonication.

Materials:

  • Isolated EVs in PBS

  • This compound stock solution (in DMSO)

  • Probe sonicator

  • Ice bath

Procedure:

  • Thaw the isolated EV suspension on ice.

  • In a microcentrifuge tube, mix the EV suspension with the this compound stock solution to achieve the desired final concentration. A typical starting ratio is 1 mg of EVs to 100 µg of this compound.

  • Place the tube in an ice bath.

  • Sonicate the mixture using a probe sonicator with the following parameters: 20% amplitude, 30 seconds ON, 30 seconds OFF, for a total of 5 cycles. These parameters should be optimized for your specific sonicator and sample volume.

  • After sonication, incubate the mixture at 37°C for 1 hour to allow the EV membrane to recover.

  • To remove unloaded this compound, perform another round of ultracentrifugation at 100,000 x g for 70 minutes.

  • Resuspend the pellet of this compound-loaded EVs (LA-EVs) in sterile PBS.

Protocol 3: Characterization of this compound-Loaded Extracellular Vesicles (LA-EVs)

This protocol outlines the key characterization steps to ensure the quality of the prepared LA-EVs.

1. Nanoparticle Tracking Analysis (NTA):

  • Purpose: To determine the size distribution and concentration of the LA-EVs.

  • Procedure: Dilute the LA-EV suspension in PBS to the optimal concentration range for the NTA instrument. Analyze the sample according to the manufacturer's instructions. Compare the results to a control sample of unloaded EVs.

2. Transmission Electron Microscopy (TEM):

  • Purpose: To visualize the morphology of the LA-EVs.

  • Procedure:

    • Place a drop of the LA-EV suspension onto a formvar-carbon coated copper grid and allow it to adsorb for 10 minutes.

    • Wick off the excess fluid with filter paper.

    • (Optional) Negatively stain the grid with 2% uranyl acetate for 1 minute.

    • Allow the grid to air dry completely before imaging with a transmission electron microscope. The EVs should appear as cup-shaped vesicles.

3. Western Blotting:

  • Purpose: To confirm the presence of EV-specific protein markers.

  • Procedure:

    • Lyse the LA-EVs and unloaded EVs using RIPA buffer.

    • Determine the protein concentration using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with antibodies against common EV markers (e.g., CD9, CD63, CD81) and a negative control (e.g., Calnexin).

4. Quantification of this compound Loading:

  • Purpose: To determine the loading efficiency and loading capacity of this compound in the EVs.

  • Procedure:

    • Lyse a known amount of LA-EVs.

    • Use High-Performance Liquid Chromatography (HPLC) to quantify the amount of this compound within the lysed EVs.

    • Loading Capacity (%) = (Mass of drug in EVs / Mass of EVs) x 100

    • Loading Efficiency (%) = (Mass of drug in EVs / Initial mass of drug used for loading) x 100

Protocol 4: In Vitro Cellular Uptake and Cytotoxicity Assay

This protocol assesses the uptake of LA-EVs by cancer cells and their cytotoxic effect.

Materials:

  • Cancer cell line of interest (e.g., a breast cancer cell line like MDA-MB-231)

  • Fluorescently labeled EVs (e.g., using a lipophilic dye like DiI)

  • This compound-loaded EVs (LA-EVs)

  • Control groups: untreated cells, cells treated with free this compound, cells treated with unloaded EVs.

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo)

  • Fluorescence microscope or flow cytometer

Cellular Uptake:

  • Seed cancer cells in a multi-well plate or on coverslips.

  • Prepare fluorescently labeled LA-EVs and unloaded EVs.

  • Treat the cells with the labeled EVs for various time points (e.g., 2, 6, 12, 24 hours).

  • Wash the cells with PBS to remove non-internalized EVs.

  • Visualize the cellular uptake of the EVs using fluorescence microscopy or quantify the uptake using flow cytometry.

Cytotoxicity Assay:

  • Seed cancer cells in a 96-well plate.

  • Treat the cells with serial dilutions of LA-EVs, free this compound, and unloaded EVs.

  • Incubate the cells for 24, 48, and 72 hours.

  • Perform a cell viability assay according to the manufacturer's instructions.

  • Calculate the IC50 values to compare the cytotoxicity of the different treatments.

Visualizations

Experimental_Workflow cluster_0 EV Isolation cluster_1 Drug Loading cluster_2 Characterization cluster_3 In Vitro Studies CellCulture 1. Cell Culture (EV-depleted media) ConditionedMedia 2. Collect Conditioned Media CellCulture->ConditionedMedia Centrifugation 3. Differential Ultracentrifugation ConditionedMedia->Centrifugation IsolatedEVs 4. Isolated EVs Centrifugation->IsolatedEVs Sonication 5. Sonication IsolatedEVs->Sonication LinearmycinA This compound LinearmycinA->Sonication LA_EVs 6. This compound-loaded EVs (LA-EVs) Sonication->LA_EVs NTA NTA (Size, Conc.) LA_EVs->NTA TEM TEM (Morphology) LA_EVs->TEM WB Western Blot (Markers) LA_EVs->WB HPLC HPLC (Loading) LA_EVs->HPLC Uptake 7. Cellular Uptake Assay LA_EVs->Uptake Cytotoxicity 8. Cytotoxicity Assay LA_EVs->Cytotoxicity CancerCells Cancer Cells CancerCells->Uptake CancerCells->Cytotoxicity

Caption: Experimental workflow for this compound-loaded EV production and testing.

Signaling_Pathway LA_EV This compound-loaded EV Fusion Membrane Fusion/ Endocytosis LA_EV->Fusion CellMembrane Cancer Cell Membrane CellMembrane->Fusion LinearmycinRelease This compound Release into Cytoplasm Fusion->LinearmycinRelease MembraneDisruption Membrane Disruption & Pore Formation LinearmycinRelease->MembraneDisruption IonFlux Ion Flux Imbalance MembraneDisruption->IonFlux CellLysis Cell Lysis/ Apoptosis IonFlux->CellLysis

Caption: Proposed mechanism of action for this compound delivered by EVs.

References

Application Notes and Protocols for Studying Linearmycin A Gene Cluster Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the gene cluster expression of Linearmycin A, a potent polyketide antibiotic with antifungal and antibacterial properties. The protocols outlined below cover methods for quantifying gene expression, assessing promoter activity, and heterologously expressing the entire biosynthetic gene cluster (BGC) in a surrogate host.

Introduction to this compound and its Biosynthesis

This compound is a bioactive secondary metabolite produced by Streptomyces sp. Mg1. Its biosynthesis is orchestrated by a large polyketide synthase (PKS) gene cluster. A notable characteristic of this compound production is its association with the formation of extracellular vesicles, which are believed to play a role in its transport and delivery.[1] Understanding the regulation and expression of the this compound gene cluster is crucial for optimizing its production and for engineering novel derivatives.

I. Analysis of this compound Gene Cluster Expression via RT-qPCR

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive method for quantifying mRNA levels of specific genes within the this compound biosynthetic gene cluster. This allows for the investigation of gene expression under different growth conditions or in genetically modified strains.

Experimental Workflow for RT-qPCR Analysis

RT-qPCR Workflow cluster_0 Upstream Processing cluster_1 RT-qPCR cluster_2 Data Analysis Streptomyces_Culture 1. Streptomyces sp. Mg1 Culture RNA_Isolation 2. Total RNA Isolation Streptomyces_Culture->RNA_Isolation Harvest Mycelia DNase_Treatment 3. DNase I Treatment RNA_Isolation->DNase_Treatment Remove gDNA RNA_QC 4. RNA Quality & Quantity Check DNase_Treatment->RNA_QC Assess Integrity (RIN) cDNA_Synthesis 5. cDNA Synthesis RNA_QC->cDNA_Synthesis High-Quality RNA qPCR_Setup 6. qPCR Reaction Setup cDNA_Synthesis->qPCR_Setup cDNA Template qPCR_Run 7. Real-Time PCR qPCR_Setup->qPCR_Run Gene-Specific Primers Data_Analysis 8. Relative Quantification (ΔΔCt) qPCR_Run->Data_Analysis Ct Values Promoter_Activity_Workflow Promoter_ID 1. Identify Promoter Region (in silico analysis) Promoter_PCR 2. PCR Amplify Promoter from gDNA Promoter_ID->Promoter_PCR Cloning 4. Clone Promoter into Vector (Upstream of reporter gene) Promoter_PCR->Cloning Vector_Prep 3. Prepare Reporter Vector (e.g., pSET152 derivative) Vector_Prep->Cloning Transformation 5. Transform into E. coli (for plasmid propagation) Cloning->Transformation Conjugation 6. Conjugate into Streptomyces Transformation->Conjugation Strain_Culture 7. Culture Recombinant Strain (under desired conditions) Conjugation->Strain_Culture Assay 8. Measure Reporter Activity (e.g., Fluorescence, Colorimetry) Strain_Culture->Assay Heterologous_Expression_Strategy BGC_Cloning 1. Clone this compound BGC (e.g., TAR, SCLF) Vector_Assembly 2. Assemble into an Integrative or Replicative Vector BGC_Cloning->Vector_Assembly Host_Transformation 3. Introduce into Heterologous Host (e.g., S. coelicolor) via Conjugation Vector_Assembly->Host_Transformation Recombinant_Culture 4. Culture Recombinant Strain Host_Transformation->Recombinant_Culture Metabolite_Extraction 5. Extract Secondary Metabolites Recombinant_Culture->Metabolite_Extraction Metabolite_Analysis 6. Analyze by LC-MS/NMR (Confirm this compound production) Metabolite_Extraction->Metabolite_Analysis

References

Application Notes and Protocols for Studying Linearmycin A Gene Cluster Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the gene cluster expression of Linearmycin A, a potent polyketide antibiotic with antifungal and antibacterial properties. The protocols outlined below cover methods for quantifying gene expression, assessing promoter activity, and heterologously expressing the entire biosynthetic gene cluster (BGC) in a surrogate host.

Introduction to this compound and its Biosynthesis

This compound is a bioactive secondary metabolite produced by Streptomyces sp. Mg1. Its biosynthesis is orchestrated by a large polyketide synthase (PKS) gene cluster. A notable characteristic of this compound production is its association with the formation of extracellular vesicles, which are believed to play a role in its transport and delivery.[1] Understanding the regulation and expression of the this compound gene cluster is crucial for optimizing its production and for engineering novel derivatives.

I. Analysis of this compound Gene Cluster Expression via RT-qPCR

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive method for quantifying mRNA levels of specific genes within the this compound biosynthetic gene cluster. This allows for the investigation of gene expression under different growth conditions or in genetically modified strains.

Experimental Workflow for RT-qPCR Analysis

RT-qPCR Workflow cluster_0 Upstream Processing cluster_1 RT-qPCR cluster_2 Data Analysis Streptomyces_Culture 1. Streptomyces sp. Mg1 Culture RNA_Isolation 2. Total RNA Isolation Streptomyces_Culture->RNA_Isolation Harvest Mycelia DNase_Treatment 3. DNase I Treatment RNA_Isolation->DNase_Treatment Remove gDNA RNA_QC 4. RNA Quality & Quantity Check DNase_Treatment->RNA_QC Assess Integrity (RIN) cDNA_Synthesis 5. cDNA Synthesis RNA_QC->cDNA_Synthesis High-Quality RNA qPCR_Setup 6. qPCR Reaction Setup cDNA_Synthesis->qPCR_Setup cDNA Template qPCR_Run 7. Real-Time PCR qPCR_Setup->qPCR_Run Gene-Specific Primers Data_Analysis 8. Relative Quantification (ΔΔCt) qPCR_Run->Data_Analysis Ct Values Promoter_Activity_Workflow Promoter_ID 1. Identify Promoter Region (in silico analysis) Promoter_PCR 2. PCR Amplify Promoter from gDNA Promoter_ID->Promoter_PCR Cloning 4. Clone Promoter into Vector (Upstream of reporter gene) Promoter_PCR->Cloning Vector_Prep 3. Prepare Reporter Vector (e.g., pSET152 derivative) Vector_Prep->Cloning Transformation 5. Transform into E. coli (for plasmid propagation) Cloning->Transformation Conjugation 6. Conjugate into Streptomyces Transformation->Conjugation Strain_Culture 7. Culture Recombinant Strain (under desired conditions) Conjugation->Strain_Culture Assay 8. Measure Reporter Activity (e.g., Fluorescence, Colorimetry) Strain_Culture->Assay Heterologous_Expression_Strategy BGC_Cloning 1. Clone this compound BGC (e.g., TAR, SCLF) Vector_Assembly 2. Assemble into an Integrative or Replicative Vector BGC_Cloning->Vector_Assembly Host_Transformation 3. Introduce into Heterologous Host (e.g., S. coelicolor) via Conjugation Vector_Assembly->Host_Transformation Recombinant_Culture 4. Culture Recombinant Strain Host_Transformation->Recombinant_Culture Metabolite_Extraction 5. Extract Secondary Metabolites Recombinant_Culture->Metabolite_Extraction Metabolite_Analysis 6. Analyze by LC-MS/NMR (Confirm this compound production) Metabolite_Extraction->Metabolite_Analysis

References

Application Notes and Protocols for Studying Linearmycin A Gene Cluster Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the gene cluster expression of Linearmycin A, a potent polyketide antibiotic with antifungal and antibacterial properties. The protocols outlined below cover methods for quantifying gene expression, assessing promoter activity, and heterologously expressing the entire biosynthetic gene cluster (BGC) in a surrogate host.

Introduction to this compound and its Biosynthesis

This compound is a bioactive secondary metabolite produced by Streptomyces sp. Mg1. Its biosynthesis is orchestrated by a large polyketide synthase (PKS) gene cluster. A notable characteristic of this compound production is its association with the formation of extracellular vesicles, which are believed to play a role in its transport and delivery.[1] Understanding the regulation and expression of the this compound gene cluster is crucial for optimizing its production and for engineering novel derivatives.

I. Analysis of this compound Gene Cluster Expression via RT-qPCR

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive method for quantifying mRNA levels of specific genes within the this compound biosynthetic gene cluster. This allows for the investigation of gene expression under different growth conditions or in genetically modified strains.

Experimental Workflow for RT-qPCR Analysis

RT-qPCR Workflow cluster_0 Upstream Processing cluster_1 RT-qPCR cluster_2 Data Analysis Streptomyces_Culture 1. Streptomyces sp. Mg1 Culture RNA_Isolation 2. Total RNA Isolation Streptomyces_Culture->RNA_Isolation Harvest Mycelia DNase_Treatment 3. DNase I Treatment RNA_Isolation->DNase_Treatment Remove gDNA RNA_QC 4. RNA Quality & Quantity Check DNase_Treatment->RNA_QC Assess Integrity (RIN) cDNA_Synthesis 5. cDNA Synthesis RNA_QC->cDNA_Synthesis High-Quality RNA qPCR_Setup 6. qPCR Reaction Setup cDNA_Synthesis->qPCR_Setup cDNA Template qPCR_Run 7. Real-Time PCR qPCR_Setup->qPCR_Run Gene-Specific Primers Data_Analysis 8. Relative Quantification (ΔΔCt) qPCR_Run->Data_Analysis Ct Values Promoter_Activity_Workflow Promoter_ID 1. Identify Promoter Region (in silico analysis) Promoter_PCR 2. PCR Amplify Promoter from gDNA Promoter_ID->Promoter_PCR Cloning 4. Clone Promoter into Vector (Upstream of reporter gene) Promoter_PCR->Cloning Vector_Prep 3. Prepare Reporter Vector (e.g., pSET152 derivative) Vector_Prep->Cloning Transformation 5. Transform into E. coli (for plasmid propagation) Cloning->Transformation Conjugation 6. Conjugate into Streptomyces Transformation->Conjugation Strain_Culture 7. Culture Recombinant Strain (under desired conditions) Conjugation->Strain_Culture Assay 8. Measure Reporter Activity (e.g., Fluorescence, Colorimetry) Strain_Culture->Assay Heterologous_Expression_Strategy BGC_Cloning 1. Clone this compound BGC (e.g., TAR, SCLF) Vector_Assembly 2. Assemble into an Integrative or Replicative Vector BGC_Cloning->Vector_Assembly Host_Transformation 3. Introduce into Heterologous Host (e.g., S. coelicolor) via Conjugation Vector_Assembly->Host_Transformation Recombinant_Culture 4. Culture Recombinant Strain Host_Transformation->Recombinant_Culture Metabolite_Extraction 5. Extract Secondary Metabolites Recombinant_Culture->Metabolite_Extraction Metabolite_Analysis 6. Analyze by LC-MS/NMR (Confirm this compound production) Metabolite_Extraction->Metabolite_Analysis

References

Total Synthesis of Linearmycin A: Current Status, Biosynthesis, and Future Outlook

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

Linearmycin A is a potent polyene antibiotic with significant antifungal and antibacterial activity.[1][2] Its complex, linear structure, featuring multiple stereocenters and conjugated double bonds, presents a formidable challenge for total synthesis. As of this writing, a complete total synthesis of this compound has not been reported in the scientific literature. This document provides a comprehensive overview of the current knowledge of this compound, including its characterization, biosynthesis, and biological activity, to serve as a foundational resource for researchers interested in this promising natural product. A hypothetical synthetic strategy is also proposed to stimulate future research in this area.

Current Status of Total Synthesis

A thorough review of the scientific literature indicates that the total synthesis of this compound has not yet been accomplished. The significant structural complexity of the molecule, which includes a long carbon chain with numerous stereocenters and a conjugated polyene system, makes it a highly challenging synthetic target.

Characterization of this compound

This compound is a very long-chain fatty acid.[3] It was first isolated from Streptomyces sp.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆₄H₁₀₁NO₁₆
Molecular Weight1140.5 g/mol
AppearanceSolid
SolubilitySoluble in DMSO and Methanol

Biosynthesis of this compound

The biosynthesis of this compound follows a polyketide pathway. Isotopic labeling studies have shown that its carbon skeleton is derived from one molecule of γ-aminobutyric acid, 24 acetate (B1210297) units, and 4 propionate (B1217596) units. The biosynthesis is carried out by a Type I polyketide synthase (PKS) gene cluster.

G cluster_0 Precursor Pools cluster_1 Polyketide Synthase Assembly cluster_2 Post-PKS Modification cluster_3 Final Product GABA γ-Aminobutyric Acid PKS Type I Polyketide Synthase (PKS) GABA->PKS Acetate Acetate (x24) Acetate->PKS Propionate Propionate (x4) Propionate->PKS Modifications Tailoring Enzymes (e.g., Hydroxylases, Dehydratases) PKS->Modifications LinearmycinA This compound Modifications->LinearmycinA

Figure 1: Biosynthetic pathway of this compound.

Biological Activity of this compound

This compound exhibits a broad spectrum of biological activity against bacteria and fungi. It is known to induce lysis and degradation of Bacillus subtilis.

Table 2: In Vitro Activity of this compound

OrganismMIC (µ g/disc )Reference
Staphylococcus aureus3.1
Escherichia coli1.6
Saccharomyces cerevisiae0.1
Candida albicans1.6
Aspergillus niger0.2

Proposed Hypothetical Total Synthesis Workflow

Given the absence of a reported total synthesis, the following represents a conceptual workflow for a convergent approach to this compound. This strategy is based on dividing the complex molecule into several key fragments that could be synthesized independently and then coupled together.

G cluster_0 Fragment Synthesis cluster_1 Fragment Coupling cluster_2 Post-Coupling Modifications cluster_3 Final Product A Fragment A (Amino-terminus) Coupling2 Coupling of A and B-C A->Coupling2 B Fragment B (Polyol segment) Coupling1 Coupling of B and C B->Coupling1 C Fragment C (Polyene segment) C->Coupling1 Coupling1->Coupling2 Deprotection Global Deprotection Coupling2->Deprotection LinearmycinA This compound Deprotection->LinearmycinA

Figure 2: Hypothetical convergent synthesis workflow for this compound.

Protocols

As no total synthesis has been reported, experimental protocols for the chemical synthesis of this compound are not available. Researchers interested in this molecule should refer to the isolation protocols described in the literature.

Conclusion and Future Directions

This compound remains an attractive but challenging target for total synthesis. The development of a successful synthetic route would not only provide access to this potent antibiotic for further biological studies but also open avenues for the synthesis of novel analogs with potentially improved therapeutic properties. Future efforts in this area will likely rely on the development of novel stereoselective reactions and efficient strategies for the construction of the extended polyene and polyol segments of the molecule.

References

Total Synthesis of Linearmycin A: Current Status, Biosynthesis, and Future Outlook

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

Linearmycin A is a potent polyene antibiotic with significant antifungal and antibacterial activity.[1][2] Its complex, linear structure, featuring multiple stereocenters and conjugated double bonds, presents a formidable challenge for total synthesis. As of this writing, a complete total synthesis of this compound has not been reported in the scientific literature. This document provides a comprehensive overview of the current knowledge of this compound, including its characterization, biosynthesis, and biological activity, to serve as a foundational resource for researchers interested in this promising natural product. A hypothetical synthetic strategy is also proposed to stimulate future research in this area.

Current Status of Total Synthesis

A thorough review of the scientific literature indicates that the total synthesis of this compound has not yet been accomplished. The significant structural complexity of the molecule, which includes a long carbon chain with numerous stereocenters and a conjugated polyene system, makes it a highly challenging synthetic target.

Characterization of this compound

This compound is a very long-chain fatty acid.[3] It was first isolated from Streptomyces sp.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆₄H₁₀₁NO₁₆
Molecular Weight1140.5 g/mol
AppearanceSolid
SolubilitySoluble in DMSO and Methanol

Biosynthesis of this compound

The biosynthesis of this compound follows a polyketide pathway. Isotopic labeling studies have shown that its carbon skeleton is derived from one molecule of γ-aminobutyric acid, 24 acetate (B1210297) units, and 4 propionate (B1217596) units. The biosynthesis is carried out by a Type I polyketide synthase (PKS) gene cluster.

G cluster_0 Precursor Pools cluster_1 Polyketide Synthase Assembly cluster_2 Post-PKS Modification cluster_3 Final Product GABA γ-Aminobutyric Acid PKS Type I Polyketide Synthase (PKS) GABA->PKS Acetate Acetate (x24) Acetate->PKS Propionate Propionate (x4) Propionate->PKS Modifications Tailoring Enzymes (e.g., Hydroxylases, Dehydratases) PKS->Modifications LinearmycinA This compound Modifications->LinearmycinA

Figure 1: Biosynthetic pathway of this compound.

Biological Activity of this compound

This compound exhibits a broad spectrum of biological activity against bacteria and fungi. It is known to induce lysis and degradation of Bacillus subtilis.

Table 2: In Vitro Activity of this compound

OrganismMIC (µ g/disc )Reference
Staphylococcus aureus3.1
Escherichia coli1.6
Saccharomyces cerevisiae0.1
Candida albicans1.6
Aspergillus niger0.2

Proposed Hypothetical Total Synthesis Workflow

Given the absence of a reported total synthesis, the following represents a conceptual workflow for a convergent approach to this compound. This strategy is based on dividing the complex molecule into several key fragments that could be synthesized independently and then coupled together.

G cluster_0 Fragment Synthesis cluster_1 Fragment Coupling cluster_2 Post-Coupling Modifications cluster_3 Final Product A Fragment A (Amino-terminus) Coupling2 Coupling of A and B-C A->Coupling2 B Fragment B (Polyol segment) Coupling1 Coupling of B and C B->Coupling1 C Fragment C (Polyene segment) C->Coupling1 Coupling1->Coupling2 Deprotection Global Deprotection Coupling2->Deprotection LinearmycinA This compound Deprotection->LinearmycinA

Figure 2: Hypothetical convergent synthesis workflow for this compound.

Protocols

As no total synthesis has been reported, experimental protocols for the chemical synthesis of this compound are not available. Researchers interested in this molecule should refer to the isolation protocols described in the literature.

Conclusion and Future Directions

This compound remains an attractive but challenging target for total synthesis. The development of a successful synthetic route would not only provide access to this potent antibiotic for further biological studies but also open avenues for the synthesis of novel analogs with potentially improved therapeutic properties. Future efforts in this area will likely rely on the development of novel stereoselective reactions and efficient strategies for the construction of the extended polyene and polyol segments of the molecule.

References

Total Synthesis of Linearmycin A: Current Status, Biosynthesis, and Future Outlook

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Abstract

Linearmycin A is a potent polyene antibiotic with significant antifungal and antibacterial activity.[1][2] Its complex, linear structure, featuring multiple stereocenters and conjugated double bonds, presents a formidable challenge for total synthesis. As of this writing, a complete total synthesis of this compound has not been reported in the scientific literature. This document provides a comprehensive overview of the current knowledge of this compound, including its characterization, biosynthesis, and biological activity, to serve as a foundational resource for researchers interested in this promising natural product. A hypothetical synthetic strategy is also proposed to stimulate future research in this area.

Current Status of Total Synthesis

A thorough review of the scientific literature indicates that the total synthesis of this compound has not yet been accomplished. The significant structural complexity of the molecule, which includes a long carbon chain with numerous stereocenters and a conjugated polyene system, makes it a highly challenging synthetic target.

Characterization of this compound

This compound is a very long-chain fatty acid.[3] It was first isolated from Streptomyces sp.[4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆₄H₁₀₁NO₁₆
Molecular Weight1140.5 g/mol
AppearanceSolid
SolubilitySoluble in DMSO and Methanol

Biosynthesis of this compound

The biosynthesis of this compound follows a polyketide pathway. Isotopic labeling studies have shown that its carbon skeleton is derived from one molecule of γ-aminobutyric acid, 24 acetate units, and 4 propionate units. The biosynthesis is carried out by a Type I polyketide synthase (PKS) gene cluster.

G cluster_0 Precursor Pools cluster_1 Polyketide Synthase Assembly cluster_2 Post-PKS Modification cluster_3 Final Product GABA γ-Aminobutyric Acid PKS Type I Polyketide Synthase (PKS) GABA->PKS Acetate Acetate (x24) Acetate->PKS Propionate Propionate (x4) Propionate->PKS Modifications Tailoring Enzymes (e.g., Hydroxylases, Dehydratases) PKS->Modifications LinearmycinA This compound Modifications->LinearmycinA

Figure 1: Biosynthetic pathway of this compound.

Biological Activity of this compound

This compound exhibits a broad spectrum of biological activity against bacteria and fungi. It is known to induce lysis and degradation of Bacillus subtilis.

Table 2: In Vitro Activity of this compound

OrganismMIC (µ g/disc )Reference
Staphylococcus aureus3.1
Escherichia coli1.6
Saccharomyces cerevisiae0.1
Candida albicans1.6
Aspergillus niger0.2

Proposed Hypothetical Total Synthesis Workflow

Given the absence of a reported total synthesis, the following represents a conceptual workflow for a convergent approach to this compound. This strategy is based on dividing the complex molecule into several key fragments that could be synthesized independently and then coupled together.

G cluster_0 Fragment Synthesis cluster_1 Fragment Coupling cluster_2 Post-Coupling Modifications cluster_3 Final Product A Fragment A (Amino-terminus) Coupling2 Coupling of A and B-C A->Coupling2 B Fragment B (Polyol segment) Coupling1 Coupling of B and C B->Coupling1 C Fragment C (Polyene segment) C->Coupling1 Coupling1->Coupling2 Deprotection Global Deprotection Coupling2->Deprotection LinearmycinA This compound Deprotection->LinearmycinA

Figure 2: Hypothetical convergent synthesis workflow for this compound.

Protocols

As no total synthesis has been reported, experimental protocols for the chemical synthesis of this compound are not available. Researchers interested in this molecule should refer to the isolation protocols described in the literature.

Conclusion and Future Directions

This compound remains an attractive but challenging target for total synthesis. The development of a successful synthetic route would not only provide access to this potent antibiotic for further biological studies but also open avenues for the synthesis of novel analogs with potentially improved therapeutic properties. Future efforts in this area will likely rely on the development of novel stereoselective reactions and efficient strategies for the construction of the extended polyene and polyol segments of the molecule.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Linearmycin A Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Linearmycin A.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the known solvents for this compound?

This compound is a polyene antibiotic known to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and methanol.[1][2][3] However, it exhibits poor solubility in aqueous solutions, which can pose a significant challenge for in vitro and in vivo experiments.

Q2: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous buffer. What can I do?

Precipitation upon addition to an aqueous medium is a common issue for hydrophobic compounds like this compound. Here are several troubleshooting steps you can take:

  • Decrease the final concentration of this compound: The simplest solution is often to work at a lower final concentration in your aqueous medium.

  • Optimize the DMSO concentration: While DMSO is a good initial solvent, its concentration in the final aqueous solution should be kept to a minimum, ideally below 1% (v/v), to avoid solvent effects on your experimental system. However, a slightly higher DMSO concentration might be necessary to maintain solubility. It is recommended to run a vehicle control to account for any effects of the solvent.

  • Use a surfactant: Surfactants can help to create micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in aqueous solutions.[4][5] Tween® 80 is a commonly used non-ionic surfactant for this purpose.

  • Incorporate a co-solvent: Co-solvents can increase the solubility of hydrophobic compounds. Polyethylene glycol (PEG), such as PEG300 or PEG400, is often used in combination with other solvents.

  • Prepare a fresh stock solution: Ensure your this compound stock solution in DMSO is fresh and has not been stored for an extended period, as this can sometimes lead to degradation or aggregation. Stock solutions in DMSO should be stored at -20°C for up to one month or at -80°C for up to six months.

Q3: I need to prepare an aqueous solution of this compound for my cell-based assay. What formulation strategies can I try?

For in vitro assays, it is crucial to prepare a solution that is both stable and non-toxic to the cells. Below are some formulation strategies, starting with the simplest:

  • Direct Dilution of DMSO Stock: This is the most straightforward method. Prepare a high-concentration stock solution of this compound in DMSO and dilute it directly into your cell culture medium to the final desired concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).

  • Formulation with Surfactants: The use of non-ionic surfactants like Tween® 80 can improve solubility. A common approach is to mix the DMSO stock of this compound with a small amount of Tween® 80 before adding it to the aqueous medium.

  • Co-solvent Systems: A combination of DMSO and another co-solvent like PEG300 can be effective. A typical formulation might involve dissolving this compound in a mixture of DMSO and PEG300 before further dilution.

Q4: What are the recommended formulations for in vivo studies with this compound?

For in vivo administration, the formulation must be sterile and biocompatible. Based on general guidelines for poorly soluble drugs, here are some starting points for formulation development. It is crucial to test these formulations on a small scale first to ensure the stability and solubility of this compound.

Administration RouteFormulation Composition
Intravenous (IV) 10% DMSO, 40% PEG300, 5% Tween® 80, 45% Saline
Intraperitoneal (IP) 10% DMSO, 90% Corn oil
Oral (PO) Suspension in 0.5% Carboxymethyl cellulose (B213188) (CMC) in water
Oral (PO) Solution in 0.25% Tween® 80 and 0.5% Carboxymethyl cellulose (CMC) in water
Oral (PO) Solution in Polyethylene glycol 400 (PEG400)

Note: These are starting formulations and may require optimization for your specific experimental needs.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vitro Assays using a Surfactant

This protocol describes the preparation of a this compound working solution using Tween® 80 to improve its aqueous solubility.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Tween® 80

  • Sterile aqueous buffer or cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 1 mL of DMSO to get a 10 mg/mL stock solution.

  • In a separate sterile microcentrifuge tube, add the required volume of the this compound stock solution.

  • Add Tween® 80 to the DMSO stock. A common starting ratio is 1:2 (v/v) of Tween® 80 to the DMSO stock solution volume. For example, to 10 µL of the 10 mg/mL this compound stock, add 5 µL of Tween® 80.

  • Vortex the mixture thoroughly to ensure the this compound and Tween® 80 are well mixed.

  • Add the aqueous buffer or cell culture medium dropwise to the DMSO/Tween® 80 mixture while vortexing. Continue to add the aqueous phase until the final desired volume and concentration are reached.

  • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use in your experiment.

Protocol 2: Preparation of this compound Formulation for In Vivo Intravenous (IV) Administration

This protocol provides a method for preparing a this compound formulation suitable for intravenous injection using a co-solvent system.

Materials:

  • This compound powder

  • DMSO, sterile injectable grade

  • Polyethylene glycol 300 (PEG300), sterile injectable grade

  • Tween® 80, sterile injectable grade

  • Saline (0.9% NaCl), sterile injectable grade

  • Sterile vials

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, dissolve this compound in DMSO to a concentration of 10 mg/mL.

  • In a sterile vial, combine the components in the following order, mixing thoroughly after each addition:

    • 10% of the final volume with the this compound/DMSO stock solution.

    • 40% of the final volume with PEG300.

    • 5% of the final volume with Tween® 80.

    • 45% of the final volume with saline.

  • Vortex the final mixture until a clear, homogenous solution is obtained.

  • Filter the solution through a 0.22 µm sterile filter before administration.

  • Administer the formulation immediately after preparation.

Visual Guides

experimental_workflow cluster_prep Stock Solution Preparation cluster_formulation Formulation for Aqueous Solution stock This compound Powder stock_solution 10 mg/mL Stock in DMSO stock->stock_solution dmso DMSO dmso->stock_solution add_surfactant Add Tween® 80 stock_solution->add_surfactant mix1 Vortex add_surfactant->mix1 add_buffer Add Aqueous Buffer mix1->add_buffer mix2 Vortex add_buffer->mix2 final_solution Final Aqueous Solution mix2->final_solution

Caption: Workflow for preparing an aqueous solution of this compound.

logical_relationship cluster_solutions Troubleshooting Strategies problem This compound Precipitation in Aqueous Solution concentration Decrease Final Concentration problem->concentration surfactant Add Surfactant (e.g., Tween® 80) problem->surfactant cosolvent Use Co-solvent (e.g., PEG300) problem->cosolvent dmso_opt Optimize DMSO Concentration problem->dmso_opt

References

Technical Support Center: Overcoming Linearmycin A Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Linearmycin A.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the known solvents for this compound?

This compound is a polyene antibiotic known to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and methanol.[1][2][3] However, it exhibits poor solubility in aqueous solutions, which can pose a significant challenge for in vitro and in vivo experiments.

Q2: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous buffer. What can I do?

Precipitation upon addition to an aqueous medium is a common issue for hydrophobic compounds like this compound. Here are several troubleshooting steps you can take:

  • Decrease the final concentration of this compound: The simplest solution is often to work at a lower final concentration in your aqueous medium.

  • Optimize the DMSO concentration: While DMSO is a good initial solvent, its concentration in the final aqueous solution should be kept to a minimum, ideally below 1% (v/v), to avoid solvent effects on your experimental system. However, a slightly higher DMSO concentration might be necessary to maintain solubility. It is recommended to run a vehicle control to account for any effects of the solvent.

  • Use a surfactant: Surfactants can help to create micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in aqueous solutions.[4][5] Tween® 80 is a commonly used non-ionic surfactant for this purpose.

  • Incorporate a co-solvent: Co-solvents can increase the solubility of hydrophobic compounds. Polyethylene glycol (PEG), such as PEG300 or PEG400, is often used in combination with other solvents.

  • Prepare a fresh stock solution: Ensure your this compound stock solution in DMSO is fresh and has not been stored for an extended period, as this can sometimes lead to degradation or aggregation. Stock solutions in DMSO should be stored at -20°C for up to one month or at -80°C for up to six months.

Q3: I need to prepare an aqueous solution of this compound for my cell-based assay. What formulation strategies can I try?

For in vitro assays, it is crucial to prepare a solution that is both stable and non-toxic to the cells. Below are some formulation strategies, starting with the simplest:

  • Direct Dilution of DMSO Stock: This is the most straightforward method. Prepare a high-concentration stock solution of this compound in DMSO and dilute it directly into your cell culture medium to the final desired concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).

  • Formulation with Surfactants: The use of non-ionic surfactants like Tween® 80 can improve solubility. A common approach is to mix the DMSO stock of this compound with a small amount of Tween® 80 before adding it to the aqueous medium.

  • Co-solvent Systems: A combination of DMSO and another co-solvent like PEG300 can be effective. A typical formulation might involve dissolving this compound in a mixture of DMSO and PEG300 before further dilution.

Q4: What are the recommended formulations for in vivo studies with this compound?

For in vivo administration, the formulation must be sterile and biocompatible. Based on general guidelines for poorly soluble drugs, here are some starting points for formulation development. It is crucial to test these formulations on a small scale first to ensure the stability and solubility of this compound.

Administration RouteFormulation Composition
Intravenous (IV) 10% DMSO, 40% PEG300, 5% Tween® 80, 45% Saline
Intraperitoneal (IP) 10% DMSO, 90% Corn oil
Oral (PO) Suspension in 0.5% Carboxymethyl cellulose (B213188) (CMC) in water
Oral (PO) Solution in 0.25% Tween® 80 and 0.5% Carboxymethyl cellulose (CMC) in water
Oral (PO) Solution in Polyethylene glycol 400 (PEG400)

Note: These are starting formulations and may require optimization for your specific experimental needs.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vitro Assays using a Surfactant

This protocol describes the preparation of a this compound working solution using Tween® 80 to improve its aqueous solubility.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Tween® 80

  • Sterile aqueous buffer or cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 1 mL of DMSO to get a 10 mg/mL stock solution.

  • In a separate sterile microcentrifuge tube, add the required volume of the this compound stock solution.

  • Add Tween® 80 to the DMSO stock. A common starting ratio is 1:2 (v/v) of Tween® 80 to the DMSO stock solution volume. For example, to 10 µL of the 10 mg/mL this compound stock, add 5 µL of Tween® 80.

  • Vortex the mixture thoroughly to ensure the this compound and Tween® 80 are well mixed.

  • Add the aqueous buffer or cell culture medium dropwise to the DMSO/Tween® 80 mixture while vortexing. Continue to add the aqueous phase until the final desired volume and concentration are reached.

  • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use in your experiment.

Protocol 2: Preparation of this compound Formulation for In Vivo Intravenous (IV) Administration

This protocol provides a method for preparing a this compound formulation suitable for intravenous injection using a co-solvent system.

Materials:

  • This compound powder

  • DMSO, sterile injectable grade

  • Polyethylene glycol 300 (PEG300), sterile injectable grade

  • Tween® 80, sterile injectable grade

  • Saline (0.9% NaCl), sterile injectable grade

  • Sterile vials

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, dissolve this compound in DMSO to a concentration of 10 mg/mL.

  • In a sterile vial, combine the components in the following order, mixing thoroughly after each addition:

    • 10% of the final volume with the this compound/DMSO stock solution.

    • 40% of the final volume with PEG300.

    • 5% of the final volume with Tween® 80.

    • 45% of the final volume with saline.

  • Vortex the final mixture until a clear, homogenous solution is obtained.

  • Filter the solution through a 0.22 µm sterile filter before administration.

  • Administer the formulation immediately after preparation.

Visual Guides

experimental_workflow cluster_prep Stock Solution Preparation cluster_formulation Formulation for Aqueous Solution stock This compound Powder stock_solution 10 mg/mL Stock in DMSO stock->stock_solution dmso DMSO dmso->stock_solution add_surfactant Add Tween® 80 stock_solution->add_surfactant mix1 Vortex add_surfactant->mix1 add_buffer Add Aqueous Buffer mix1->add_buffer mix2 Vortex add_buffer->mix2 final_solution Final Aqueous Solution mix2->final_solution

Caption: Workflow for preparing an aqueous solution of this compound.

logical_relationship cluster_solutions Troubleshooting Strategies problem This compound Precipitation in Aqueous Solution concentration Decrease Final Concentration problem->concentration surfactant Add Surfactant (e.g., Tween® 80) problem->surfactant cosolvent Use Co-solvent (e.g., PEG300) problem->cosolvent dmso_opt Optimize DMSO Concentration problem->dmso_opt

References

Technical Support Center: Overcoming Linearmycin A Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Linearmycin A.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the known solvents for this compound?

This compound is a polyene antibiotic known to be soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and methanol.[1][2][3] However, it exhibits poor solubility in aqueous solutions, which can pose a significant challenge for in vitro and in vivo experiments.

Q2: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous buffer. What can I do?

Precipitation upon addition to an aqueous medium is a common issue for hydrophobic compounds like this compound. Here are several troubleshooting steps you can take:

  • Decrease the final concentration of this compound: The simplest solution is often to work at a lower final concentration in your aqueous medium.

  • Optimize the DMSO concentration: While DMSO is a good initial solvent, its concentration in the final aqueous solution should be kept to a minimum, ideally below 1% (v/v), to avoid solvent effects on your experimental system. However, a slightly higher DMSO concentration might be necessary to maintain solubility. It is recommended to run a vehicle control to account for any effects of the solvent.

  • Use a surfactant: Surfactants can help to create micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in aqueous solutions.[4][5] Tween® 80 is a commonly used non-ionic surfactant for this purpose.

  • Incorporate a co-solvent: Co-solvents can increase the solubility of hydrophobic compounds. Polyethylene glycol (PEG), such as PEG300 or PEG400, is often used in combination with other solvents.

  • Prepare a fresh stock solution: Ensure your this compound stock solution in DMSO is fresh and has not been stored for an extended period, as this can sometimes lead to degradation or aggregation. Stock solutions in DMSO should be stored at -20°C for up to one month or at -80°C for up to six months.

Q3: I need to prepare an aqueous solution of this compound for my cell-based assay. What formulation strategies can I try?

For in vitro assays, it is crucial to prepare a solution that is both stable and non-toxic to the cells. Below are some formulation strategies, starting with the simplest:

  • Direct Dilution of DMSO Stock: This is the most straightforward method. Prepare a high-concentration stock solution of this compound in DMSO and dilute it directly into your cell culture medium to the final desired concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).

  • Formulation with Surfactants: The use of non-ionic surfactants like Tween® 80 can improve solubility. A common approach is to mix the DMSO stock of this compound with a small amount of Tween® 80 before adding it to the aqueous medium.

  • Co-solvent Systems: A combination of DMSO and another co-solvent like PEG300 can be effective. A typical formulation might involve dissolving this compound in a mixture of DMSO and PEG300 before further dilution.

Q4: What are the recommended formulations for in vivo studies with this compound?

For in vivo administration, the formulation must be sterile and biocompatible. Based on general guidelines for poorly soluble drugs, here are some starting points for formulation development. It is crucial to test these formulations on a small scale first to ensure the stability and solubility of this compound.

Administration RouteFormulation Composition
Intravenous (IV) 10% DMSO, 40% PEG300, 5% Tween® 80, 45% Saline
Intraperitoneal (IP) 10% DMSO, 90% Corn oil
Oral (PO) Suspension in 0.5% Carboxymethyl cellulose (CMC) in water
Oral (PO) Solution in 0.25% Tween® 80 and 0.5% Carboxymethyl cellulose (CMC) in water
Oral (PO) Solution in Polyethylene glycol 400 (PEG400)

Note: These are starting formulations and may require optimization for your specific experimental needs.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vitro Assays using a Surfactant

This protocol describes the preparation of a this compound working solution using Tween® 80 to improve its aqueous solubility.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Tween® 80

  • Sterile aqueous buffer or cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 1 mL of DMSO to get a 10 mg/mL stock solution.

  • In a separate sterile microcentrifuge tube, add the required volume of the this compound stock solution.

  • Add Tween® 80 to the DMSO stock. A common starting ratio is 1:2 (v/v) of Tween® 80 to the DMSO stock solution volume. For example, to 10 µL of the 10 mg/mL this compound stock, add 5 µL of Tween® 80.

  • Vortex the mixture thoroughly to ensure the this compound and Tween® 80 are well mixed.

  • Add the aqueous buffer or cell culture medium dropwise to the DMSO/Tween® 80 mixture while vortexing. Continue to add the aqueous phase until the final desired volume and concentration are reached.

  • Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use in your experiment.

Protocol 2: Preparation of this compound Formulation for In Vivo Intravenous (IV) Administration

This protocol provides a method for preparing a this compound formulation suitable for intravenous injection using a co-solvent system.

Materials:

  • This compound powder

  • DMSO, sterile injectable grade

  • Polyethylene glycol 300 (PEG300), sterile injectable grade

  • Tween® 80, sterile injectable grade

  • Saline (0.9% NaCl), sterile injectable grade

  • Sterile vials

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, dissolve this compound in DMSO to a concentration of 10 mg/mL.

  • In a sterile vial, combine the components in the following order, mixing thoroughly after each addition:

    • 10% of the final volume with the this compound/DMSO stock solution.

    • 40% of the final volume with PEG300.

    • 5% of the final volume with Tween® 80.

    • 45% of the final volume with saline.

  • Vortex the final mixture until a clear, homogenous solution is obtained.

  • Filter the solution through a 0.22 µm sterile filter before administration.

  • Administer the formulation immediately after preparation.

Visual Guides

experimental_workflow cluster_prep Stock Solution Preparation cluster_formulation Formulation for Aqueous Solution stock This compound Powder stock_solution 10 mg/mL Stock in DMSO stock->stock_solution dmso DMSO dmso->stock_solution add_surfactant Add Tween® 80 stock_solution->add_surfactant mix1 Vortex add_surfactant->mix1 add_buffer Add Aqueous Buffer mix1->add_buffer mix2 Vortex add_buffer->mix2 final_solution Final Aqueous Solution mix2->final_solution

Caption: Workflow for preparing an aqueous solution of this compound.

logical_relationship cluster_solutions Troubleshooting Strategies problem This compound Precipitation in Aqueous Solution concentration Decrease Final Concentration problem->concentration surfactant Add Surfactant (e.g., Tween® 80) problem->surfactant cosolvent Use Co-solvent (e.g., PEG300) problem->cosolvent dmso_opt Optimize DMSO Concentration problem->dmso_opt

References

troubleshooting Linearmycin A instability during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability of Linearmycin A during storage.

Troubleshooting Guide: this compound Instability

This guide addresses specific issues you may encounter during the storage and handling of this compound.

Problem: Loss of biological activity of this compound after storage.

Potential Cause Recommended Action Preventative Measures
Exposure to Light Discard the sample if significant degradation is suspected. For critical samples, repurification by HPLC may be an option, but activity must be re-verified.Store this compound in amber vials or wrap containers in aluminum foil to protect from light.[1] Work in a dimly lit area or under yellow light when handling the compound.
Elevated Temperature If the sample has been exposed to temperatures above -20°C for an extended period, it is likely degraded. Biological activity should be re-assessed before use.Always store stock solutions and solid this compound at -20°C or below for long-term storage.[2][3] For short-term storage (days to weeks), 0-4°C can be used, but this is not ideal.[4] Use chilled solvents and perform manipulations on ice when possible.[1]
Inappropriate Solvent If this compound has precipitated out of solution, it may be possible to redissolve it by gentle warming and sonication. However, activity may be compromised. It is best to prepare fresh solutions.This compound is soluble in DMSO and methanol (B129727). Avoid aqueous solutions for storage as polyenes are unstable in such media. If an aqueous buffer is required for an experiment, prepare the solution immediately before use.
Incorrect pH If the solution pH was not controlled and is outside the optimal range, degradation is likely. The sample should be discarded.Maintain the pH of solutions between 6 and 8. Avoid acidic or alkaline conditions, as they can catalyze hydrolysis of the polyene structure.
Oxidation Oxidative degradation is generally irreversible. The sample should be discarded.Degas solvents to remove dissolved oxygen before preparing solutions. Consider preparing solutions under an inert atmosphere (e.g., argon or nitrogen). While antioxidants can be used, their compatibility with the experimental system must be verified.
Repeated Freeze-Thaw Cycles Discard the sample and prepare fresh aliquots from a new stock.Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at -20°C in a dry, dark environment.

Q2: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO and methanol. Stock solutions should be prepared in these solvents, aliquoted into single-use volumes in amber vials, and stored at -20°C.

Q3: My this compound solution has turned cloudy. What should I do?

Cloudiness or precipitation can indicate that the compound is coming out of solution or aggregating, a common issue with polyenes in aqueous media. This can be caused by a non-optimal solvent, low temperature, or exceeding the critical aggregation concentration. Gentle warming and sonication may redissolve the compound, but it is recommended to prepare a fresh solution.

Q4: I suspect my this compound has degraded. How can I check its integrity?

The integrity of this compound can be assessed by High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. The characteristic polyene chromophore has a strong UV absorbance. A reduction in the area of the main peak and the appearance of new peaks are indicative of degradation. Biological activity should also be re-assessed using a sensitive fungal or bacterial strain.

Q5: What are the primary degradation pathways for this compound?

As a polyene antibiotic, this compound is susceptible to three main degradation pathways:

  • Photodegradation: The conjugated double bond system is highly sensitive to light, leading to isomerization and cleavage of the polyene structure.

  • Oxidation: The polyene chain is prone to oxidation, which can be initiated by light, heat, or the presence of metal ions, leading to the formation of epoxides and other oxygenated derivatives.

  • Hydrolysis: The lactone ring and other functional groups in the molecule can be hydrolyzed under acidic or alkaline conditions.

Experimental Protocols

Protocol 1: Stability Indicating HPLC Method for this compound

This protocol describes a general reverse-phase HPLC method to assess the stability of this compound and detect degradation products.

Materials:

  • This compound sample

  • HPLC grade acetonitrile (B52724), methanol, and water

  • Phosphate (B84403) buffer components (e.g., sodium phosphate monobasic and dibasic)

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • HPLC system with a UV-Vis detector

Method:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for polyene antibiotics is a gradient of acetonitrile and a phosphate buffer (pH 6-7).

  • Standard Solution Preparation: Prepare a stock solution of this compound in DMSO or methanol at a known concentration (e.g., 1 mg/mL). Dilute this stock solution with the mobile phase to create a working standard at a suitable concentration for HPLC analysis (e.g., 10-50 µg/mL).

  • Sample Preparation: Dilute the this compound sample to be tested to the same concentration as the working standard using the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Detection Wavelength: Scan for the characteristic polyene absorbance maxima, typically between 300-450 nm.

    • Column Temperature: 25-30°C

  • Analysis: Inject the standard and sample solutions. Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak. The percentage of degradation can be calculated by comparing the peak area of this compound in the degraded sample to that of the standard.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating methods.

1. Acid and Base Hydrolysis:

  • Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.

  • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, neutralize it, and dilute it with the mobile phase for HPLC analysis.

2. Oxidative Degradation:

  • Prepare a solution of this compound and treat it with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).

  • Incubate at room temperature and protect from light for a defined period.

  • Withdraw aliquots at various time points and quench the reaction (if necessary) before diluting for HPLC analysis.

3. Thermal Degradation:

  • Store solid this compound and a solution of this compound at elevated temperatures (e.g., 40°C, 60°C, 80°C).

  • Analyze samples at various time points by HPLC to determine the rate of degradation.

4. Photodegradation:

  • Expose a solution of this compound to a controlled light source that provides both UV and visible light, as specified in ICH guideline Q1B.

  • Keep a control sample wrapped in foil to protect it from light.

  • Analyze both the exposed and control samples by HPLC at various time points.

Data Presentation

The following tables illustrate how to present quantitative data from stability studies. (Note: The data presented here is illustrative and not based on experimental results for this compound).

Table 1: Effect of Temperature on this compound Stability (Solution in DMSO, 24 hours)

Temperature (°C)% this compound Remaining
-20>99
498.5
25 (Room Temp)92.3
4081.7

Table 2: Effect of pH on this compound Stability (Aqueous Buffer with 10% DMSO, 4 hours at 25°C)

pH% this compound Remaining
4.085.2
6.097.1
7.098.9
8.096.5
10.079.8

Visualizations

degradation_pathway cluster_stress Stress Factors Linearmycin_A This compound (Stable) Degraded_Products Degraded Products (Inactive) Linearmycin_A->Degraded_Products Degradation Light Light (Photodegradation) Heat Heat (Thermal Degradation) Oxygen Oxygen (Oxidation) pH Extreme pH (Hydrolysis)

Caption: Major degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Start This compound Sample Stress Apply Stress Condition (Heat, Light, pH, Oxidant) Start->Stress Control Control Sample (No Stress) Start->Control HPLC HPLC Analysis Stress->HPLC Control->HPLC Data Data Interpretation (% Degradation) HPLC->Data

Caption: Workflow for a forced degradation study.

troubleshooting_logic Start Loss of Activity Observed Check_Storage Review Storage Conditions Start->Check_Storage Check_Handling Review Handling Procedures Check_Storage->Check_Handling No Improper_Storage Improper Storage Identified (Temp, Light) Check_Storage->Improper_Storage Yes Improper_Handling Improper Handling Identified (Solvent, pH, Freeze-Thaw) Check_Handling->Improper_Handling Yes Action_Storage Action: Discard and Use Properly Stored Sample Improper_Storage->Action_Storage Action_Handling Action: Prepare Fresh Solution Correctly Improper_Handling->Action_Handling

Caption: Troubleshooting logic for loss of activity.

References

troubleshooting Linearmycin A instability during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability of Linearmycin A during storage.

Troubleshooting Guide: this compound Instability

This guide addresses specific issues you may encounter during the storage and handling of this compound.

Problem: Loss of biological activity of this compound after storage.

Potential Cause Recommended Action Preventative Measures
Exposure to Light Discard the sample if significant degradation is suspected. For critical samples, repurification by HPLC may be an option, but activity must be re-verified.Store this compound in amber vials or wrap containers in aluminum foil to protect from light.[1] Work in a dimly lit area or under yellow light when handling the compound.
Elevated Temperature If the sample has been exposed to temperatures above -20°C for an extended period, it is likely degraded. Biological activity should be re-assessed before use.Always store stock solutions and solid this compound at -20°C or below for long-term storage.[2][3] For short-term storage (days to weeks), 0-4°C can be used, but this is not ideal.[4] Use chilled solvents and perform manipulations on ice when possible.[1]
Inappropriate Solvent If this compound has precipitated out of solution, it may be possible to redissolve it by gentle warming and sonication. However, activity may be compromised. It is best to prepare fresh solutions.This compound is soluble in DMSO and methanol (B129727). Avoid aqueous solutions for storage as polyenes are unstable in such media. If an aqueous buffer is required for an experiment, prepare the solution immediately before use.
Incorrect pH If the solution pH was not controlled and is outside the optimal range, degradation is likely. The sample should be discarded.Maintain the pH of solutions between 6 and 8. Avoid acidic or alkaline conditions, as they can catalyze hydrolysis of the polyene structure.
Oxidation Oxidative degradation is generally irreversible. The sample should be discarded.Degas solvents to remove dissolved oxygen before preparing solutions. Consider preparing solutions under an inert atmosphere (e.g., argon or nitrogen). While antioxidants can be used, their compatibility with the experimental system must be verified.
Repeated Freeze-Thaw Cycles Discard the sample and prepare fresh aliquots from a new stock.Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at -20°C in a dry, dark environment.

Q2: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO and methanol. Stock solutions should be prepared in these solvents, aliquoted into single-use volumes in amber vials, and stored at -20°C.

Q3: My this compound solution has turned cloudy. What should I do?

Cloudiness or precipitation can indicate that the compound is coming out of solution or aggregating, a common issue with polyenes in aqueous media. This can be caused by a non-optimal solvent, low temperature, or exceeding the critical aggregation concentration. Gentle warming and sonication may redissolve the compound, but it is recommended to prepare a fresh solution.

Q4: I suspect my this compound has degraded. How can I check its integrity?

The integrity of this compound can be assessed by High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. The characteristic polyene chromophore has a strong UV absorbance. A reduction in the area of the main peak and the appearance of new peaks are indicative of degradation. Biological activity should also be re-assessed using a sensitive fungal or bacterial strain.

Q5: What are the primary degradation pathways for this compound?

As a polyene antibiotic, this compound is susceptible to three main degradation pathways:

  • Photodegradation: The conjugated double bond system is highly sensitive to light, leading to isomerization and cleavage of the polyene structure.

  • Oxidation: The polyene chain is prone to oxidation, which can be initiated by light, heat, or the presence of metal ions, leading to the formation of epoxides and other oxygenated derivatives.

  • Hydrolysis: The lactone ring and other functional groups in the molecule can be hydrolyzed under acidic or alkaline conditions.

Experimental Protocols

Protocol 1: Stability Indicating HPLC Method for this compound

This protocol describes a general reverse-phase HPLC method to assess the stability of this compound and detect degradation products.

Materials:

  • This compound sample

  • HPLC grade acetonitrile (B52724), methanol, and water

  • Phosphate (B84403) buffer components (e.g., sodium phosphate monobasic and dibasic)

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • HPLC system with a UV-Vis detector

Method:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for polyene antibiotics is a gradient of acetonitrile and a phosphate buffer (pH 6-7).

  • Standard Solution Preparation: Prepare a stock solution of this compound in DMSO or methanol at a known concentration (e.g., 1 mg/mL). Dilute this stock solution with the mobile phase to create a working standard at a suitable concentration for HPLC analysis (e.g., 10-50 µg/mL).

  • Sample Preparation: Dilute the this compound sample to be tested to the same concentration as the working standard using the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Detection Wavelength: Scan for the characteristic polyene absorbance maxima, typically between 300-450 nm.

    • Column Temperature: 25-30°C

  • Analysis: Inject the standard and sample solutions. Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak. The percentage of degradation can be calculated by comparing the peak area of this compound in the degraded sample to that of the standard.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating methods.

1. Acid and Base Hydrolysis:

  • Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.

  • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, neutralize it, and dilute it with the mobile phase for HPLC analysis.

2. Oxidative Degradation:

  • Prepare a solution of this compound and treat it with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).

  • Incubate at room temperature and protect from light for a defined period.

  • Withdraw aliquots at various time points and quench the reaction (if necessary) before diluting for HPLC analysis.

3. Thermal Degradation:

  • Store solid this compound and a solution of this compound at elevated temperatures (e.g., 40°C, 60°C, 80°C).

  • Analyze samples at various time points by HPLC to determine the rate of degradation.

4. Photodegradation:

  • Expose a solution of this compound to a controlled light source that provides both UV and visible light, as specified in ICH guideline Q1B.

  • Keep a control sample wrapped in foil to protect it from light.

  • Analyze both the exposed and control samples by HPLC at various time points.

Data Presentation

The following tables illustrate how to present quantitative data from stability studies. (Note: The data presented here is illustrative and not based on experimental results for this compound).

Table 1: Effect of Temperature on this compound Stability (Solution in DMSO, 24 hours)

Temperature (°C)% this compound Remaining
-20>99
498.5
25 (Room Temp)92.3
4081.7

Table 2: Effect of pH on this compound Stability (Aqueous Buffer with 10% DMSO, 4 hours at 25°C)

pH% this compound Remaining
4.085.2
6.097.1
7.098.9
8.096.5
10.079.8

Visualizations

degradation_pathway cluster_stress Stress Factors Linearmycin_A This compound (Stable) Degraded_Products Degraded Products (Inactive) Linearmycin_A->Degraded_Products Degradation Light Light (Photodegradation) Heat Heat (Thermal Degradation) Oxygen Oxygen (Oxidation) pH Extreme pH (Hydrolysis)

Caption: Major degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Start This compound Sample Stress Apply Stress Condition (Heat, Light, pH, Oxidant) Start->Stress Control Control Sample (No Stress) Start->Control HPLC HPLC Analysis Stress->HPLC Control->HPLC Data Data Interpretation (% Degradation) HPLC->Data

Caption: Workflow for a forced degradation study.

troubleshooting_logic Start Loss of Activity Observed Check_Storage Review Storage Conditions Start->Check_Storage Check_Handling Review Handling Procedures Check_Storage->Check_Handling No Improper_Storage Improper Storage Identified (Temp, Light) Check_Storage->Improper_Storage Yes Improper_Handling Improper Handling Identified (Solvent, pH, Freeze-Thaw) Check_Handling->Improper_Handling Yes Action_Storage Action: Discard and Use Properly Stored Sample Improper_Storage->Action_Storage Action_Handling Action: Prepare Fresh Solution Correctly Improper_Handling->Action_Handling

Caption: Troubleshooting logic for loss of activity.

References

troubleshooting Linearmycin A instability during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability of Linearmycin A during storage.

Troubleshooting Guide: this compound Instability

This guide addresses specific issues you may encounter during the storage and handling of this compound.

Problem: Loss of biological activity of this compound after storage.

Potential Cause Recommended Action Preventative Measures
Exposure to Light Discard the sample if significant degradation is suspected. For critical samples, repurification by HPLC may be an option, but activity must be re-verified.Store this compound in amber vials or wrap containers in aluminum foil to protect from light.[1] Work in a dimly lit area or under yellow light when handling the compound.
Elevated Temperature If the sample has been exposed to temperatures above -20°C for an extended period, it is likely degraded. Biological activity should be re-assessed before use.Always store stock solutions and solid this compound at -20°C or below for long-term storage.[2][3] For short-term storage (days to weeks), 0-4°C can be used, but this is not ideal.[4] Use chilled solvents and perform manipulations on ice when possible.[1]
Inappropriate Solvent If this compound has precipitated out of solution, it may be possible to redissolve it by gentle warming and sonication. However, activity may be compromised. It is best to prepare fresh solutions.This compound is soluble in DMSO and methanol. Avoid aqueous solutions for storage as polyenes are unstable in such media. If an aqueous buffer is required for an experiment, prepare the solution immediately before use.
Incorrect pH If the solution pH was not controlled and is outside the optimal range, degradation is likely. The sample should be discarded.Maintain the pH of solutions between 6 and 8. Avoid acidic or alkaline conditions, as they can catalyze hydrolysis of the polyene structure.
Oxidation Oxidative degradation is generally irreversible. The sample should be discarded.Degas solvents to remove dissolved oxygen before preparing solutions. Consider preparing solutions under an inert atmosphere (e.g., argon or nitrogen). While antioxidants can be used, their compatibility with the experimental system must be verified.
Repeated Freeze-Thaw Cycles Discard the sample and prepare fresh aliquots from a new stock.Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at -20°C in a dry, dark environment.

Q2: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO and methanol. Stock solutions should be prepared in these solvents, aliquoted into single-use volumes in amber vials, and stored at -20°C.

Q3: My this compound solution has turned cloudy. What should I do?

Cloudiness or precipitation can indicate that the compound is coming out of solution or aggregating, a common issue with polyenes in aqueous media. This can be caused by a non-optimal solvent, low temperature, or exceeding the critical aggregation concentration. Gentle warming and sonication may redissolve the compound, but it is recommended to prepare a fresh solution.

Q4: I suspect my this compound has degraded. How can I check its integrity?

The integrity of this compound can be assessed by High-Performance Liquid Chromatography (HPLC) with UV-Vis detection. The characteristic polyene chromophore has a strong UV absorbance. A reduction in the area of the main peak and the appearance of new peaks are indicative of degradation. Biological activity should also be re-assessed using a sensitive fungal or bacterial strain.

Q5: What are the primary degradation pathways for this compound?

As a polyene antibiotic, this compound is susceptible to three main degradation pathways:

  • Photodegradation: The conjugated double bond system is highly sensitive to light, leading to isomerization and cleavage of the polyene structure.

  • Oxidation: The polyene chain is prone to oxidation, which can be initiated by light, heat, or the presence of metal ions, leading to the formation of epoxides and other oxygenated derivatives.

  • Hydrolysis: The lactone ring and other functional groups in the molecule can be hydrolyzed under acidic or alkaline conditions.

Experimental Protocols

Protocol 1: Stability Indicating HPLC Method for this compound

This protocol describes a general reverse-phase HPLC method to assess the stability of this compound and detect degradation products.

Materials:

  • This compound sample

  • HPLC grade acetonitrile, methanol, and water

  • Phosphate buffer components (e.g., sodium phosphate monobasic and dibasic)

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • HPLC system with a UV-Vis detector

Method:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for polyene antibiotics is a gradient of acetonitrile and a phosphate buffer (pH 6-7).

  • Standard Solution Preparation: Prepare a stock solution of this compound in DMSO or methanol at a known concentration (e.g., 1 mg/mL). Dilute this stock solution with the mobile phase to create a working standard at a suitable concentration for HPLC analysis (e.g., 10-50 µg/mL).

  • Sample Preparation: Dilute the this compound sample to be tested to the same concentration as the working standard using the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Detection Wavelength: Scan for the characteristic polyene absorbance maxima, typically between 300-450 nm.

    • Column Temperature: 25-30°C

  • Analysis: Inject the standard and sample solutions. Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak. The percentage of degradation can be calculated by comparing the peak area of this compound in the degraded sample to that of the standard.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating methods.

1. Acid and Base Hydrolysis:

  • Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.

  • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, neutralize it, and dilute it with the mobile phase for HPLC analysis.

2. Oxidative Degradation:

  • Prepare a solution of this compound and treat it with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).

  • Incubate at room temperature and protect from light for a defined period.

  • Withdraw aliquots at various time points and quench the reaction (if necessary) before diluting for HPLC analysis.

3. Thermal Degradation:

  • Store solid this compound and a solution of this compound at elevated temperatures (e.g., 40°C, 60°C, 80°C).

  • Analyze samples at various time points by HPLC to determine the rate of degradation.

4. Photodegradation:

  • Expose a solution of this compound to a controlled light source that provides both UV and visible light, as specified in ICH guideline Q1B.

  • Keep a control sample wrapped in foil to protect it from light.

  • Analyze both the exposed and control samples by HPLC at various time points.

Data Presentation

The following tables illustrate how to present quantitative data from stability studies. (Note: The data presented here is illustrative and not based on experimental results for this compound).

Table 1: Effect of Temperature on this compound Stability (Solution in DMSO, 24 hours)

Temperature (°C)% this compound Remaining
-20>99
498.5
25 (Room Temp)92.3
4081.7

Table 2: Effect of pH on this compound Stability (Aqueous Buffer with 10% DMSO, 4 hours at 25°C)

pH% this compound Remaining
4.085.2
6.097.1
7.098.9
8.096.5
10.079.8

Visualizations

degradation_pathway cluster_stress Stress Factors Linearmycin_A This compound (Stable) Degraded_Products Degraded Products (Inactive) Linearmycin_A->Degraded_Products Degradation Light Light (Photodegradation) Heat Heat (Thermal Degradation) Oxygen Oxygen (Oxidation) pH Extreme pH (Hydrolysis)

Caption: Major degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Start This compound Sample Stress Apply Stress Condition (Heat, Light, pH, Oxidant) Start->Stress Control Control Sample (No Stress) Start->Control HPLC HPLC Analysis Stress->HPLC Control->HPLC Data Data Interpretation (% Degradation) HPLC->Data

Caption: Workflow for a forced degradation study.

troubleshooting_logic Start Loss of Activity Observed Check_Storage Review Storage Conditions Start->Check_Storage Check_Handling Review Handling Procedures Check_Storage->Check_Handling No Improper_Storage Improper Storage Identified (Temp, Light) Check_Storage->Improper_Storage Yes Improper_Handling Improper Handling Identified (Solvent, pH, Freeze-Thaw) Check_Handling->Improper_Handling Yes Action_Storage Action: Discard and Use Properly Stored Sample Improper_Storage->Action_Storage Action_Handling Action: Prepare Fresh Solution Correctly Improper_Handling->Action_Handling

Caption: Troubleshooting logic for loss of activity.

References

Technical Support Center: Navigating Challenges in Linearmycin A Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers engaged in the structure-activity relationship (SAR) studies of Linearmycin A and its analogs. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My purified this compound analog shows poor solubility in aqueous buffers, affecting my biological assays. How can I address this?

A1: This is a common challenge due to the long, hydrophobic polyene backbone of linearmycins.[1] Here are several strategies to improve solubility:

  • Co-solvents: Initially dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or methanol (B129727) before preparing aqueous stocks.[2] Be sure to include a vehicle control in your experiments to account for any effects of the solvent.

  • Formulation with Liposomes or Vesicles: Linearmycins are naturally found in extracellular vesicles, which aid in their solubilization and delivery.[3] Preparing liposomal formulations of your analogs can mimic this natural delivery system and improve aqueous dispersibility.

  • Chemical Modification: For future analog design, consider incorporating polar functional groups, such as amino or carboxyl groups, at strategic positions to enhance water solubility.[4]

  • Use of Surfactants: Non-ionic surfactants at concentrations below their critical micelle concentration (CMC) can sometimes aid in solubilization. However, this must be carefully validated as surfactants can also disrupt cell membranes, interfering with the assay.

Q2: I am observing inconsistent results in my antibacterial assays. What are the potential sources of variability?

A2: Inconsistent results in antibacterial assays with this compound analogs can stem from several factors related to the compound's properties and the assay itself.

  • Compound Instability: The polyene structure of this compound is susceptible to degradation by light, heat, and oxidation.[1]

    • Troubleshooting:

      • Protect your compounds from light at all stages of handling and storage.

      • Prepare fresh stock solutions for each experiment.

      • Store stock solutions at -20°C or lower and avoid repeated freeze-thaw cycles.

  • Aggregation: Due to their hydrophobic nature, linearmycins can aggregate in aqueous solutions, reducing the effective concentration of the monomeric, active form.

    • Troubleshooting:

      • Briefly sonicate your stock solutions before use.

      • Visually inspect solutions for any precipitation.

      • Consider the solubility strategies mentioned in Q1.

  • Assay Conditions:

    • Troubleshooting:

      • Ensure a standardized inoculum size for your bacterial cultures.

      • Use a consistent growth medium, as components can interact with the compounds.

      • Verify the pH of your assay medium, as it can affect compound stability and activity.

Q3: How can I confirm that my this compound analog is targeting the bacterial cell membrane?

A3: Since this compound's primary mode of action is membrane disruption, several assays can be employed to verify this mechanism for your analogs.

  • Membrane Depolarization Assay: This is a key indicator of membrane targeting. The fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) can be used to monitor changes in bacterial membrane potential. Depolarization of the membrane results in the release of the dye from the cell and an increase in fluorescence.

  • Membrane Permeabilization Assay: Propidium iodide (PI) is a fluorescent intercalating agent that is unable to cross the membrane of live cells. If your analog creates pores in the membrane, PI can enter the cell and bind to DNA, resulting in a significant increase in fluorescence. This can be monitored simultaneously with the DiSC3(5) assay.

  • Liposome (B1194612) Leakage Assay: To demonstrate direct interaction with a lipid bilayer, you can encapsulate a fluorescent dye (e.g., calcein) within liposomes. Disruption of the liposome membrane by your analog will cause the dye to leak out, leading to a measurable change in fluorescence.

Quantitative Data Summary

Due to the limited availability of public data on a wide range of synthetic this compound analogs, the following table presents data for structurally related polyene antibiotics to illustrate the types of modifications and their effects on activity. This can serve as a guide for interpreting your own SAR data.

Compound/AnalogModificationTest OrganismMIC (µg/mL)Reference
Amphotericin B Parent CompoundCandida albicans1
S44HP Bioengineered nystatin (B1677061) analogCandida albicans1
BSG005 Bioengineered nystatin analogCandida albicans1
Compound 2j L-glutamate of 2-(N,N-dimethylamino)ethyl amide of S44HPCandida albicans1
Compound 3n N-(L-lysyl)-BSG005Candida albicans1
Compound 2l 4-N,N-dimethylaminobenzyl derivative of S44HPCandida albicans2
Compound 3l 4-N,N-dimethylaminobenzyl derivative of BSG005Candida albicans>16

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound analogs against various bacterial strains.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile growth medium (e.g., Mueller-Hinton Broth)

  • This compound analog stock solution (in DMSO)

  • Sterile DMSO (for vehicle control)

  • Multichannel pipette

Procedure:

  • Prepare a 2-fold serial dilution of the this compound analog in the microtiter plate. The final volume in each well should be 50 µL. a. Add 50 µL of sterile medium to wells 2-12 of a column. b. Add 100 µL of the highest concentration of the analog (in medium) to well 1. c. Transfer 50 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution down to well 10. d. Discard 50 µL from well 10. e. Well 11 should contain medium with the appropriate concentration of DMSO (vehicle control). f. Well 12 should contain only medium (sterility control).

  • Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the adjusted bacterial suspension in the growth medium to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.

  • Add 50 µL of the diluted bacterial suspension to wells 1-11. Do not add bacteria to the sterility control well (well 12).

  • The final volume in each well will be 100 µL.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the analog that completely inhibits visible growth of the organism.

Protocol 2: Bacterial Membrane Depolarization Assay using DiSC3(5)

This protocol allows for the real-time monitoring of bacterial cytoplasmic membrane depolarization induced by this compound analogs.

Materials:

  • Fluorometer or plate reader with fluorescence capabilities (Excitation: ~622 nm, Emission: ~670 nm)

  • Black, clear-bottom 96-well plates

  • Bacterial culture in logarithmic growth phase

  • HEPES buffer (5 mM, pH 7.2) containing 20 mM glucose

  • DiSC3(5) stock solution (in DMSO)

  • This compound analog stock solution (in DMSO)

  • Valinomycin (B1682140) (positive control for depolarization)

Procedure:

  • Grow bacteria to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).

  • Harvest the cells by centrifugation and wash twice with HEPES buffer.

  • Resuspend the cells in HEPES buffer to an OD600 of 0.05.

  • Add DiSC3(5) to the cell suspension to a final concentration of 1 µM.

  • Incubate the suspension in the dark at room temperature with shaking for 30-60 minutes to allow the dye to equilibrate and quench.

  • Add 200 µL of the cell-dye suspension to the wells of the 96-well plate.

  • Measure the baseline fluorescence for several minutes.

  • Add the this compound analog to the desired final concentration and continue to monitor the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization.

  • A positive control using a known membrane-depolarizing agent like valinomycin should be included. A vehicle control (DMSO) should also be run.

Protocol 3: Cytotoxicity Assay against Mammalian Cells (MTT Assay)

This protocol is used to assess the toxicity of this compound analogs against a mammalian cell line (e.g., HEK293).

Materials:

  • HEK293 cells (or other suitable mammalian cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • This compound analog stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed the 96-well plate with cells at a density of ~1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound analog in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted analog solutions. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours.

  • After the incubation with MTT, add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the vehicle-treated control cells.

Visualizations

experimental_workflow cluster_synthesis Analog Synthesis & Purification cluster_characterization Characterization cluster_activity Biological Evaluation synthesis Synthesis of This compound Analogs purification Purification (HPLC) synthesis->purification structure Structural Verification (NMR, MS) purification->structure purity Purity Assessment (HPLC) purification->purity mic MIC Determination purity->mic membrane Membrane Depolarization Assay purity->membrane cytotoxicity Cytotoxicity Assay purity->cytotoxicity troubleshooting_logic cluster_compound Compound-Related Issues cluster_assay Assay-Related Issues start Inconsistent Assay Results solubility Poor Solubility? start->solubility stability Degradation? start->stability aggregation Aggregation? start->aggregation inoculum Inconsistent Inoculum? start->inoculum media Media Interference? start->media solution1 solution1 solubility->solution1 Use Co-solvents Formulate with Liposomes solution2 solution2 stability->solution2 Protect from Light Prepare Fresh Stocks solution3 solution3 aggregation->solution3 Sonicate Stocks solution4 solution4 inoculum->solution4 Standardize Inoculum Size solution5 solution5 media->solution5 Use Consistent Media

References

Technical Support Center: Navigating Challenges in Linearmycin A Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers engaged in the structure-activity relationship (SAR) studies of Linearmycin A and its analogs. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My purified this compound analog shows poor solubility in aqueous buffers, affecting my biological assays. How can I address this?

A1: This is a common challenge due to the long, hydrophobic polyene backbone of linearmycins.[1] Here are several strategies to improve solubility:

  • Co-solvents: Initially dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or methanol (B129727) before preparing aqueous stocks.[2] Be sure to include a vehicle control in your experiments to account for any effects of the solvent.

  • Formulation with Liposomes or Vesicles: Linearmycins are naturally found in extracellular vesicles, which aid in their solubilization and delivery.[3] Preparing liposomal formulations of your analogs can mimic this natural delivery system and improve aqueous dispersibility.

  • Chemical Modification: For future analog design, consider incorporating polar functional groups, such as amino or carboxyl groups, at strategic positions to enhance water solubility.[4]

  • Use of Surfactants: Non-ionic surfactants at concentrations below their critical micelle concentration (CMC) can sometimes aid in solubilization. However, this must be carefully validated as surfactants can also disrupt cell membranes, interfering with the assay.

Q2: I am observing inconsistent results in my antibacterial assays. What are the potential sources of variability?

A2: Inconsistent results in antibacterial assays with this compound analogs can stem from several factors related to the compound's properties and the assay itself.

  • Compound Instability: The polyene structure of this compound is susceptible to degradation by light, heat, and oxidation.[1]

    • Troubleshooting:

      • Protect your compounds from light at all stages of handling and storage.

      • Prepare fresh stock solutions for each experiment.

      • Store stock solutions at -20°C or lower and avoid repeated freeze-thaw cycles.

  • Aggregation: Due to their hydrophobic nature, linearmycins can aggregate in aqueous solutions, reducing the effective concentration of the monomeric, active form.

    • Troubleshooting:

      • Briefly sonicate your stock solutions before use.

      • Visually inspect solutions for any precipitation.

      • Consider the solubility strategies mentioned in Q1.

  • Assay Conditions:

    • Troubleshooting:

      • Ensure a standardized inoculum size for your bacterial cultures.

      • Use a consistent growth medium, as components can interact with the compounds.

      • Verify the pH of your assay medium, as it can affect compound stability and activity.

Q3: How can I confirm that my this compound analog is targeting the bacterial cell membrane?

A3: Since this compound's primary mode of action is membrane disruption, several assays can be employed to verify this mechanism for your analogs.

  • Membrane Depolarization Assay: This is a key indicator of membrane targeting. The fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) can be used to monitor changes in bacterial membrane potential. Depolarization of the membrane results in the release of the dye from the cell and an increase in fluorescence.

  • Membrane Permeabilization Assay: Propidium iodide (PI) is a fluorescent intercalating agent that is unable to cross the membrane of live cells. If your analog creates pores in the membrane, PI can enter the cell and bind to DNA, resulting in a significant increase in fluorescence. This can be monitored simultaneously with the DiSC3(5) assay.

  • Liposome (B1194612) Leakage Assay: To demonstrate direct interaction with a lipid bilayer, you can encapsulate a fluorescent dye (e.g., calcein) within liposomes. Disruption of the liposome membrane by your analog will cause the dye to leak out, leading to a measurable change in fluorescence.

Quantitative Data Summary

Due to the limited availability of public data on a wide range of synthetic this compound analogs, the following table presents data for structurally related polyene antibiotics to illustrate the types of modifications and their effects on activity. This can serve as a guide for interpreting your own SAR data.

Compound/AnalogModificationTest OrganismMIC (µg/mL)Reference
Amphotericin B Parent CompoundCandida albicans1
S44HP Bioengineered nystatin (B1677061) analogCandida albicans1
BSG005 Bioengineered nystatin analogCandida albicans1
Compound 2j L-glutamate of 2-(N,N-dimethylamino)ethyl amide of S44HPCandida albicans1
Compound 3n N-(L-lysyl)-BSG005Candida albicans1
Compound 2l 4-N,N-dimethylaminobenzyl derivative of S44HPCandida albicans2
Compound 3l 4-N,N-dimethylaminobenzyl derivative of BSG005Candida albicans>16

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound analogs against various bacterial strains.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile growth medium (e.g., Mueller-Hinton Broth)

  • This compound analog stock solution (in DMSO)

  • Sterile DMSO (for vehicle control)

  • Multichannel pipette

Procedure:

  • Prepare a 2-fold serial dilution of the this compound analog in the microtiter plate. The final volume in each well should be 50 µL. a. Add 50 µL of sterile medium to wells 2-12 of a column. b. Add 100 µL of the highest concentration of the analog (in medium) to well 1. c. Transfer 50 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution down to well 10. d. Discard 50 µL from well 10. e. Well 11 should contain medium with the appropriate concentration of DMSO (vehicle control). f. Well 12 should contain only medium (sterility control).

  • Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the adjusted bacterial suspension in the growth medium to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.

  • Add 50 µL of the diluted bacterial suspension to wells 1-11. Do not add bacteria to the sterility control well (well 12).

  • The final volume in each well will be 100 µL.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the analog that completely inhibits visible growth of the organism.

Protocol 2: Bacterial Membrane Depolarization Assay using DiSC3(5)

This protocol allows for the real-time monitoring of bacterial cytoplasmic membrane depolarization induced by this compound analogs.

Materials:

  • Fluorometer or plate reader with fluorescence capabilities (Excitation: ~622 nm, Emission: ~670 nm)

  • Black, clear-bottom 96-well plates

  • Bacterial culture in logarithmic growth phase

  • HEPES buffer (5 mM, pH 7.2) containing 20 mM glucose

  • DiSC3(5) stock solution (in DMSO)

  • This compound analog stock solution (in DMSO)

  • Valinomycin (B1682140) (positive control for depolarization)

Procedure:

  • Grow bacteria to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).

  • Harvest the cells by centrifugation and wash twice with HEPES buffer.

  • Resuspend the cells in HEPES buffer to an OD600 of 0.05.

  • Add DiSC3(5) to the cell suspension to a final concentration of 1 µM.

  • Incubate the suspension in the dark at room temperature with shaking for 30-60 minutes to allow the dye to equilibrate and quench.

  • Add 200 µL of the cell-dye suspension to the wells of the 96-well plate.

  • Measure the baseline fluorescence for several minutes.

  • Add the this compound analog to the desired final concentration and continue to monitor the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization.

  • A positive control using a known membrane-depolarizing agent like valinomycin should be included. A vehicle control (DMSO) should also be run.

Protocol 3: Cytotoxicity Assay against Mammalian Cells (MTT Assay)

This protocol is used to assess the toxicity of this compound analogs against a mammalian cell line (e.g., HEK293).

Materials:

  • HEK293 cells (or other suitable mammalian cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • This compound analog stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed the 96-well plate with cells at a density of ~1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound analog in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted analog solutions. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours.

  • After the incubation with MTT, add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the vehicle-treated control cells.

Visualizations

experimental_workflow cluster_synthesis Analog Synthesis & Purification cluster_characterization Characterization cluster_activity Biological Evaluation synthesis Synthesis of This compound Analogs purification Purification (HPLC) synthesis->purification structure Structural Verification (NMR, MS) purification->structure purity Purity Assessment (HPLC) purification->purity mic MIC Determination purity->mic membrane Membrane Depolarization Assay purity->membrane cytotoxicity Cytotoxicity Assay purity->cytotoxicity troubleshooting_logic cluster_compound Compound-Related Issues cluster_assay Assay-Related Issues start Inconsistent Assay Results solubility Poor Solubility? start->solubility stability Degradation? start->stability aggregation Aggregation? start->aggregation inoculum Inconsistent Inoculum? start->inoculum media Media Interference? start->media solution1 solution1 solubility->solution1 Use Co-solvents Formulate with Liposomes solution2 solution2 stability->solution2 Protect from Light Prepare Fresh Stocks solution3 solution3 aggregation->solution3 Sonicate Stocks solution4 solution4 inoculum->solution4 Standardize Inoculum Size solution5 solution5 media->solution5 Use Consistent Media

References

Technical Support Center: Navigating Challenges in Linearmycin A Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers engaged in the structure-activity relationship (SAR) studies of Linearmycin A and its analogs. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My purified this compound analog shows poor solubility in aqueous buffers, affecting my biological assays. How can I address this?

A1: This is a common challenge due to the long, hydrophobic polyene backbone of linearmycins.[1] Here are several strategies to improve solubility:

  • Co-solvents: Initially dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or methanol before preparing aqueous stocks.[2] Be sure to include a vehicle control in your experiments to account for any effects of the solvent.

  • Formulation with Liposomes or Vesicles: Linearmycins are naturally found in extracellular vesicles, which aid in their solubilization and delivery.[3] Preparing liposomal formulations of your analogs can mimic this natural delivery system and improve aqueous dispersibility.

  • Chemical Modification: For future analog design, consider incorporating polar functional groups, such as amino or carboxyl groups, at strategic positions to enhance water solubility.[4]

  • Use of Surfactants: Non-ionic surfactants at concentrations below their critical micelle concentration (CMC) can sometimes aid in solubilization. However, this must be carefully validated as surfactants can also disrupt cell membranes, interfering with the assay.

Q2: I am observing inconsistent results in my antibacterial assays. What are the potential sources of variability?

A2: Inconsistent results in antibacterial assays with this compound analogs can stem from several factors related to the compound's properties and the assay itself.

  • Compound Instability: The polyene structure of this compound is susceptible to degradation by light, heat, and oxidation.[1]

    • Troubleshooting:

      • Protect your compounds from light at all stages of handling and storage.

      • Prepare fresh stock solutions for each experiment.

      • Store stock solutions at -20°C or lower and avoid repeated freeze-thaw cycles.

  • Aggregation: Due to their hydrophobic nature, linearmycins can aggregate in aqueous solutions, reducing the effective concentration of the monomeric, active form.

    • Troubleshooting:

      • Briefly sonicate your stock solutions before use.

      • Visually inspect solutions for any precipitation.

      • Consider the solubility strategies mentioned in Q1.

  • Assay Conditions:

    • Troubleshooting:

      • Ensure a standardized inoculum size for your bacterial cultures.

      • Use a consistent growth medium, as components can interact with the compounds.

      • Verify the pH of your assay medium, as it can affect compound stability and activity.

Q3: How can I confirm that my this compound analog is targeting the bacterial cell membrane?

A3: Since this compound's primary mode of action is membrane disruption, several assays can be employed to verify this mechanism for your analogs.

  • Membrane Depolarization Assay: This is a key indicator of membrane targeting. The fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC3(5)) can be used to monitor changes in bacterial membrane potential. Depolarization of the membrane results in the release of the dye from the cell and an increase in fluorescence.

  • Membrane Permeabilization Assay: Propidium iodide (PI) is a fluorescent intercalating agent that is unable to cross the membrane of live cells. If your analog creates pores in the membrane, PI can enter the cell and bind to DNA, resulting in a significant increase in fluorescence. This can be monitored simultaneously with the DiSC3(5) assay.

  • Liposome Leakage Assay: To demonstrate direct interaction with a lipid bilayer, you can encapsulate a fluorescent dye (e.g., calcein) within liposomes. Disruption of the liposome membrane by your analog will cause the dye to leak out, leading to a measurable change in fluorescence.

Quantitative Data Summary

Due to the limited availability of public data on a wide range of synthetic this compound analogs, the following table presents data for structurally related polyene antibiotics to illustrate the types of modifications and their effects on activity. This can serve as a guide for interpreting your own SAR data.

Compound/AnalogModificationTest OrganismMIC (µg/mL)Reference
Amphotericin B Parent CompoundCandida albicans1
S44HP Bioengineered nystatin analogCandida albicans1
BSG005 Bioengineered nystatin analogCandida albicans1
Compound 2j L-glutamate of 2-(N,N-dimethylamino)ethyl amide of S44HPCandida albicans1
Compound 3n N-(L-lysyl)-BSG005Candida albicans1
Compound 2l 4-N,N-dimethylaminobenzyl derivative of S44HPCandida albicans2
Compound 3l 4-N,N-dimethylaminobenzyl derivative of BSG005Candida albicans>16

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound analogs against various bacterial strains.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Appropriate sterile growth medium (e.g., Mueller-Hinton Broth)

  • This compound analog stock solution (in DMSO)

  • Sterile DMSO (for vehicle control)

  • Multichannel pipette

Procedure:

  • Prepare a 2-fold serial dilution of the this compound analog in the microtiter plate. The final volume in each well should be 50 µL. a. Add 50 µL of sterile medium to wells 2-12 of a column. b. Add 100 µL of the highest concentration of the analog (in medium) to well 1. c. Transfer 50 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution down to well 10. d. Discard 50 µL from well 10. e. Well 11 should contain medium with the appropriate concentration of DMSO (vehicle control). f. Well 12 should contain only medium (sterility control).

  • Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the adjusted bacterial suspension in the growth medium to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL.

  • Add 50 µL of the diluted bacterial suspension to wells 1-11. Do not add bacteria to the sterility control well (well 12).

  • The final volume in each well will be 100 µL.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the analog that completely inhibits visible growth of the organism.

Protocol 2: Bacterial Membrane Depolarization Assay using DiSC3(5)

This protocol allows for the real-time monitoring of bacterial cytoplasmic membrane depolarization induced by this compound analogs.

Materials:

  • Fluorometer or plate reader with fluorescence capabilities (Excitation: ~622 nm, Emission: ~670 nm)

  • Black, clear-bottom 96-well plates

  • Bacterial culture in logarithmic growth phase

  • HEPES buffer (5 mM, pH 7.2) containing 20 mM glucose

  • DiSC3(5) stock solution (in DMSO)

  • This compound analog stock solution (in DMSO)

  • Valinomycin (positive control for depolarization)

Procedure:

  • Grow bacteria to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).

  • Harvest the cells by centrifugation and wash twice with HEPES buffer.

  • Resuspend the cells in HEPES buffer to an OD600 of 0.05.

  • Add DiSC3(5) to the cell suspension to a final concentration of 1 µM.

  • Incubate the suspension in the dark at room temperature with shaking for 30-60 minutes to allow the dye to equilibrate and quench.

  • Add 200 µL of the cell-dye suspension to the wells of the 96-well plate.

  • Measure the baseline fluorescence for several minutes.

  • Add the this compound analog to the desired final concentration and continue to monitor the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization.

  • A positive control using a known membrane-depolarizing agent like valinomycin should be included. A vehicle control (DMSO) should also be run.

Protocol 3: Cytotoxicity Assay against Mammalian Cells (MTT Assay)

This protocol is used to assess the toxicity of this compound analogs against a mammalian cell line (e.g., HEK293).

Materials:

  • HEK293 cells (or other suitable mammalian cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • This compound analog stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Seed the 96-well plate with cells at a density of ~1 x 10⁴ cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound analog in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted analog solutions. Include wells with medium only (blank) and cells with medium containing DMSO (vehicle control).

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for an additional 2-4 hours.

  • After the incubation with MTT, add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the vehicle-treated control cells.

Visualizations

experimental_workflow cluster_synthesis Analog Synthesis & Purification cluster_characterization Characterization cluster_activity Biological Evaluation synthesis Synthesis of This compound Analogs purification Purification (HPLC) synthesis->purification structure Structural Verification (NMR, MS) purification->structure purity Purity Assessment (HPLC) purification->purity mic MIC Determination purity->mic membrane Membrane Depolarization Assay purity->membrane cytotoxicity Cytotoxicity Assay purity->cytotoxicity troubleshooting_logic cluster_compound Compound-Related Issues cluster_assay Assay-Related Issues start Inconsistent Assay Results solubility Poor Solubility? start->solubility stability Degradation? start->stability aggregation Aggregation? start->aggregation inoculum Inconsistent Inoculum? start->inoculum media Media Interference? start->media solution1 solution1 solubility->solution1 Use Co-solvents Formulate with Liposomes solution2 solution2 stability->solution2 Protect from Light Prepare Fresh Stocks solution3 solution3 aggregation->solution3 Sonicate Stocks solution4 solution4 inoculum->solution4 Standardize Inoculum Size solution5 solution5 media->solution5 Use Consistent Media

References

Technical Support Center: Minimizing Off-Target Effects of Linearmycin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Linearmycin A in their experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help mitigate potential off-target effects and ensure data integrity.

Frequently Asked questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a polyene antibiotic produced by Streptomyces species. Its principal mechanism of action is the targeting and disruption of the cytoplasmic membrane in susceptible bacteria, particularly Gram-positive organisms like Bacillus subtilis.[1][2][3] This interaction leads to rapid membrane depolarization, loss of membrane integrity, and ultimately cell lysis.[1][2]

Q2: What are the likely off-target effects of this compound?

Given that this compound's primary target is the cell membrane, the most probable off-target effects, especially in eukaryotic systems, would be non-specific membrane disruption at higher concentrations, leading to cytotoxicity. Unlike inhibitors that target specific enzymes, this compound's broad membrane activity can affect any lipid bilayer if concentrations are not optimized.

Q3: How can I differentiate between on-target antibacterial effects and off-target cytotoxicity?

Distinguishing between the intended antibacterial action and unintended cytotoxicity is crucial. A multi-faceted approach is recommended:

  • Dose-Response Curves: Conduct thorough dose-response experiments to determine the minimal inhibitory concentration (MIC) for your target bacteria and the concentration that induces toxicity in host or non-target cells. A significant window between the effective antibacterial concentration and the cytotoxic concentration suggests on-target activity.

  • Structurally Related Inactive Control: If available, use a structurally similar but inactive analog of this compound. Observing the same phenotype with an inactive compound strongly points to an off-target effect.

  • Orthogonal Approaches: Confirm your findings using a structurally different compound that has the same membrane-disrupting mechanism.

  • Genetic Validation: In bacterial systems, genetic modifications that alter membrane composition could confer resistance, confirming the on-target mechanism.

Q4: What are some proactive strategies to minimize off-target effects in my experimental design?

A well-thought-out experimental plan can significantly reduce the risk of off-target effects. Key considerations include:

  • Use the Lowest Effective Concentration: Once the potency of this compound against your target is established, use the lowest concentration that elicits a robust on-target effect.

  • Time-Course Experiments: Analyze the kinetics of both the intended on-target effect and any unexpected phenotypes. Differences in the timing of these events can offer insights into direct versus indirect or off-target effects.

  • Confirm Target Engagement: In bacterial studies, verify that this compound is disrupting the membrane at your working concentration using assays that measure membrane potential or integrity.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High cytotoxicity observed in eukaryotic cell lines. Concentration of this compound is too high, causing non-specific membrane damage.Perform a dose-response study to determine the CC50 (50% cytotoxic concentration) and use a concentration well below this for your experiments.
The cell line is particularly sensitive to membrane-active agents.Test on a different, more robust cell line if possible.
Inconsistent antibacterial activity. This compound is unstable or insoluble in the experimental medium.Linearmycins are known to be poorly soluble in aqueous solutions. Consider using a solubilizing agent like DMSO and ensure it is used at a consistent, non-toxic concentration across all experiments. It has been shown that Linearmycin can be stabilized in extracellular vesicles.
Bacterial strain has acquired resistance.Sequence key genes related to membrane composition and efflux pumps to check for mutations.
Observed phenotype does not align with known membrane disruption effects. The phenotype is a result of an indirect, downstream consequence of membrane stress.Investigate cellular pathways that are activated in response to membrane damage.
The phenotype is a true off-target effect unrelated to membrane interaction.Consider proteomic or genomic approaches to identify potential unintended molecular targets.

Experimental Protocols

Protocol 1: Determining the Dose-Response Curve for Antibacterial Activity and Cytotoxicity

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a target bacterium and the 50% Cytotoxic Concentration (CC50) in a relevant eukaryotic cell line.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions to create a range of concentrations.

  • Bacterial MIC Assay (Broth Microdilution):

    • In a 96-well plate, add serial dilutions of this compound to bacterial growth medium.

    • Inoculate each well with a standardized suspension of the target bacterium.

    • Include a positive control (bacteria with no compound) and a negative control (medium only).

    • Incubate at the optimal temperature for bacterial growth for 18-24 hours.

    • The MIC is the lowest concentration of this compound that visibly inhibits bacterial growth.

  • Eukaryotic Cytotoxicity Assay (e.g., MTT Assay):

    • Seed a 96-well plate with the eukaryotic cell line of interest and allow cells to adhere overnight.

    • Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO at the same final concentration).

    • Incubate for a predetermined time (e.g., 24, 48, or 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

    • Calculate the CC50 value by plotting the percentage of cell viability against the log of the compound concentration.

Protocol 2: Membrane Depolarization Assay

Objective: To confirm that this compound disrupts the bacterial cytoplasmic membrane potential.

Methodology:

  • Bacterial Culture Preparation: Grow the target bacteria to the mid-logarithmic phase.

  • Cell Staining: Pellet the bacteria by centrifugation, wash with a suitable buffer (e.g., PBS), and resuspend in the same buffer containing a membrane potential-sensitive dye (e.g., DiSC3(5)).

  • Fluorescence Measurement:

    • Transfer the stained bacterial suspension to a fluorometer cuvette.

    • Record the baseline fluorescence until it stabilizes.

    • Add this compound at the desired concentration and continue recording the fluorescence.

    • A rapid increase in fluorescence indicates membrane depolarization as the dye is released from the cells.

    • Include a positive control (e.g., a known membrane-depolarizing agent like gramicidin) and a vehicle control.

Visualizations

LinearmycinA_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cytoplasmic Membrane cluster_intracellular Intracellular Space This compound This compound Lipid Bilayer Lipid Bilayer This compound->Lipid Bilayer Intercalates into and disrupts Membrane Depolarization Depolarization Lipid Bilayer->Depolarization Leads to Cytoplasm Cytoplasm Cell Lysis Cell Lysis Depolarization->Cell Lysis Results in

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow start Unexpected Phenotype Observed dose_response Perform Dose-Response Curve for Phenotype and Target Activity start->dose_response concentration_check Phenotype at High Concentration Only? dose_response->concentration_check off_target Likely Off-Target Effect concentration_check->off_target Yes on_target Potentially On-Target or Downstream Effect concentration_check->on_target No inactive_control Use Structurally Inactive Analog on_target->inactive_control phenotype_persists Phenotype Persists? inactive_control->phenotype_persists confirm_off_target Confirmed Off-Target Effect phenotype_persists->confirm_off_target Yes confirm_on_target Validate with Orthogonal Methods (e.g., different compound, genetic knockout) phenotype_persists->confirm_on_target No

References

Technical Support Center: Minimizing Off-Target Effects of Linearmycin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Linearmycin A in their experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help mitigate potential off-target effects and ensure data integrity.

Frequently Asked questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a polyene antibiotic produced by Streptomyces species. Its principal mechanism of action is the targeting and disruption of the cytoplasmic membrane in susceptible bacteria, particularly Gram-positive organisms like Bacillus subtilis.[1][2][3] This interaction leads to rapid membrane depolarization, loss of membrane integrity, and ultimately cell lysis.[1][2]

Q2: What are the likely off-target effects of this compound?

Given that this compound's primary target is the cell membrane, the most probable off-target effects, especially in eukaryotic systems, would be non-specific membrane disruption at higher concentrations, leading to cytotoxicity. Unlike inhibitors that target specific enzymes, this compound's broad membrane activity can affect any lipid bilayer if concentrations are not optimized.

Q3: How can I differentiate between on-target antibacterial effects and off-target cytotoxicity?

Distinguishing between the intended antibacterial action and unintended cytotoxicity is crucial. A multi-faceted approach is recommended:

  • Dose-Response Curves: Conduct thorough dose-response experiments to determine the minimal inhibitory concentration (MIC) for your target bacteria and the concentration that induces toxicity in host or non-target cells. A significant window between the effective antibacterial concentration and the cytotoxic concentration suggests on-target activity.

  • Structurally Related Inactive Control: If available, use a structurally similar but inactive analog of this compound. Observing the same phenotype with an inactive compound strongly points to an off-target effect.

  • Orthogonal Approaches: Confirm your findings using a structurally different compound that has the same membrane-disrupting mechanism.

  • Genetic Validation: In bacterial systems, genetic modifications that alter membrane composition could confer resistance, confirming the on-target mechanism.

Q4: What are some proactive strategies to minimize off-target effects in my experimental design?

A well-thought-out experimental plan can significantly reduce the risk of off-target effects. Key considerations include:

  • Use the Lowest Effective Concentration: Once the potency of this compound against your target is established, use the lowest concentration that elicits a robust on-target effect.

  • Time-Course Experiments: Analyze the kinetics of both the intended on-target effect and any unexpected phenotypes. Differences in the timing of these events can offer insights into direct versus indirect or off-target effects.

  • Confirm Target Engagement: In bacterial studies, verify that this compound is disrupting the membrane at your working concentration using assays that measure membrane potential or integrity.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High cytotoxicity observed in eukaryotic cell lines. Concentration of this compound is too high, causing non-specific membrane damage.Perform a dose-response study to determine the CC50 (50% cytotoxic concentration) and use a concentration well below this for your experiments.
The cell line is particularly sensitive to membrane-active agents.Test on a different, more robust cell line if possible.
Inconsistent antibacterial activity. This compound is unstable or insoluble in the experimental medium.Linearmycins are known to be poorly soluble in aqueous solutions. Consider using a solubilizing agent like DMSO and ensure it is used at a consistent, non-toxic concentration across all experiments. It has been shown that Linearmycin can be stabilized in extracellular vesicles.
Bacterial strain has acquired resistance.Sequence key genes related to membrane composition and efflux pumps to check for mutations.
Observed phenotype does not align with known membrane disruption effects. The phenotype is a result of an indirect, downstream consequence of membrane stress.Investigate cellular pathways that are activated in response to membrane damage.
The phenotype is a true off-target effect unrelated to membrane interaction.Consider proteomic or genomic approaches to identify potential unintended molecular targets.

Experimental Protocols

Protocol 1: Determining the Dose-Response Curve for Antibacterial Activity and Cytotoxicity

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a target bacterium and the 50% Cytotoxic Concentration (CC50) in a relevant eukaryotic cell line.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions to create a range of concentrations.

  • Bacterial MIC Assay (Broth Microdilution):

    • In a 96-well plate, add serial dilutions of this compound to bacterial growth medium.

    • Inoculate each well with a standardized suspension of the target bacterium.

    • Include a positive control (bacteria with no compound) and a negative control (medium only).

    • Incubate at the optimal temperature for bacterial growth for 18-24 hours.

    • The MIC is the lowest concentration of this compound that visibly inhibits bacterial growth.

  • Eukaryotic Cytotoxicity Assay (e.g., MTT Assay):

    • Seed a 96-well plate with the eukaryotic cell line of interest and allow cells to adhere overnight.

    • Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO at the same final concentration).

    • Incubate for a predetermined time (e.g., 24, 48, or 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

    • Calculate the CC50 value by plotting the percentage of cell viability against the log of the compound concentration.

Protocol 2: Membrane Depolarization Assay

Objective: To confirm that this compound disrupts the bacterial cytoplasmic membrane potential.

Methodology:

  • Bacterial Culture Preparation: Grow the target bacteria to the mid-logarithmic phase.

  • Cell Staining: Pellet the bacteria by centrifugation, wash with a suitable buffer (e.g., PBS), and resuspend in the same buffer containing a membrane potential-sensitive dye (e.g., DiSC3(5)).

  • Fluorescence Measurement:

    • Transfer the stained bacterial suspension to a fluorometer cuvette.

    • Record the baseline fluorescence until it stabilizes.

    • Add this compound at the desired concentration and continue recording the fluorescence.

    • A rapid increase in fluorescence indicates membrane depolarization as the dye is released from the cells.

    • Include a positive control (e.g., a known membrane-depolarizing agent like gramicidin) and a vehicle control.

Visualizations

LinearmycinA_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cytoplasmic Membrane cluster_intracellular Intracellular Space This compound This compound Lipid Bilayer Lipid Bilayer This compound->Lipid Bilayer Intercalates into and disrupts Membrane Depolarization Depolarization Lipid Bilayer->Depolarization Leads to Cytoplasm Cytoplasm Cell Lysis Cell Lysis Depolarization->Cell Lysis Results in

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow start Unexpected Phenotype Observed dose_response Perform Dose-Response Curve for Phenotype and Target Activity start->dose_response concentration_check Phenotype at High Concentration Only? dose_response->concentration_check off_target Likely Off-Target Effect concentration_check->off_target Yes on_target Potentially On-Target or Downstream Effect concentration_check->on_target No inactive_control Use Structurally Inactive Analog on_target->inactive_control phenotype_persists Phenotype Persists? inactive_control->phenotype_persists confirm_off_target Confirmed Off-Target Effect phenotype_persists->confirm_off_target Yes confirm_on_target Validate with Orthogonal Methods (e.g., different compound, genetic knockout) phenotype_persists->confirm_on_target No

References

Technical Support Center: Minimizing Off-Target Effects of Linearmycin A

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Linearmycin A in their experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help mitigate potential off-target effects and ensure data integrity.

Frequently Asked questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a polyene antibiotic produced by Streptomyces species. Its principal mechanism of action is the targeting and disruption of the cytoplasmic membrane in susceptible bacteria, particularly Gram-positive organisms like Bacillus subtilis.[1][2][3] This interaction leads to rapid membrane depolarization, loss of membrane integrity, and ultimately cell lysis.[1][2]

Q2: What are the likely off-target effects of this compound?

Given that this compound's primary target is the cell membrane, the most probable off-target effects, especially in eukaryotic systems, would be non-specific membrane disruption at higher concentrations, leading to cytotoxicity. Unlike inhibitors that target specific enzymes, this compound's broad membrane activity can affect any lipid bilayer if concentrations are not optimized.

Q3: How can I differentiate between on-target antibacterial effects and off-target cytotoxicity?

Distinguishing between the intended antibacterial action and unintended cytotoxicity is crucial. A multi-faceted approach is recommended:

  • Dose-Response Curves: Conduct thorough dose-response experiments to determine the minimal inhibitory concentration (MIC) for your target bacteria and the concentration that induces toxicity in host or non-target cells. A significant window between the effective antibacterial concentration and the cytotoxic concentration suggests on-target activity.

  • Structurally Related Inactive Control: If available, use a structurally similar but inactive analog of this compound. Observing the same phenotype with an inactive compound strongly points to an off-target effect.

  • Orthogonal Approaches: Confirm your findings using a structurally different compound that has the same membrane-disrupting mechanism.

  • Genetic Validation: In bacterial systems, genetic modifications that alter membrane composition could confer resistance, confirming the on-target mechanism.

Q4: What are some proactive strategies to minimize off-target effects in my experimental design?

A well-thought-out experimental plan can significantly reduce the risk of off-target effects. Key considerations include:

  • Use the Lowest Effective Concentration: Once the potency of this compound against your target is established, use the lowest concentration that elicits a robust on-target effect.

  • Time-Course Experiments: Analyze the kinetics of both the intended on-target effect and any unexpected phenotypes. Differences in the timing of these events can offer insights into direct versus indirect or off-target effects.

  • Confirm Target Engagement: In bacterial studies, verify that this compound is disrupting the membrane at your working concentration using assays that measure membrane potential or integrity.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High cytotoxicity observed in eukaryotic cell lines. Concentration of this compound is too high, causing non-specific membrane damage.Perform a dose-response study to determine the CC50 (50% cytotoxic concentration) and use a concentration well below this for your experiments.
The cell line is particularly sensitive to membrane-active agents.Test on a different, more robust cell line if possible.
Inconsistent antibacterial activity. This compound is unstable or insoluble in the experimental medium.Linearmycins are known to be poorly soluble in aqueous solutions. Consider using a solubilizing agent like DMSO and ensure it is used at a consistent, non-toxic concentration across all experiments. It has been shown that Linearmycin can be stabilized in extracellular vesicles.
Bacterial strain has acquired resistance.Sequence key genes related to membrane composition and efflux pumps to check for mutations.
Observed phenotype does not align with known membrane disruption effects. The phenotype is a result of an indirect, downstream consequence of membrane stress.Investigate cellular pathways that are activated in response to membrane damage.
The phenotype is a true off-target effect unrelated to membrane interaction.Consider proteomic or genomic approaches to identify potential unintended molecular targets.

Experimental Protocols

Protocol 1: Determining the Dose-Response Curve for Antibacterial Activity and Cytotoxicity

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a target bacterium and the 50% Cytotoxic Concentration (CC50) in a relevant eukaryotic cell line.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions to create a range of concentrations.

  • Bacterial MIC Assay (Broth Microdilution):

    • In a 96-well plate, add serial dilutions of this compound to bacterial growth medium.

    • Inoculate each well with a standardized suspension of the target bacterium.

    • Include a positive control (bacteria with no compound) and a negative control (medium only).

    • Incubate at the optimal temperature for bacterial growth for 18-24 hours.

    • The MIC is the lowest concentration of this compound that visibly inhibits bacterial growth.

  • Eukaryotic Cytotoxicity Assay (e.g., MTT Assay):

    • Seed a 96-well plate with the eukaryotic cell line of interest and allow cells to adhere overnight.

    • Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO at the same final concentration).

    • Incubate for a predetermined time (e.g., 24, 48, or 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm).

    • Calculate the CC50 value by plotting the percentage of cell viability against the log of the compound concentration.

Protocol 2: Membrane Depolarization Assay

Objective: To confirm that this compound disrupts the bacterial cytoplasmic membrane potential.

Methodology:

  • Bacterial Culture Preparation: Grow the target bacteria to the mid-logarithmic phase.

  • Cell Staining: Pellet the bacteria by centrifugation, wash with a suitable buffer (e.g., PBS), and resuspend in the same buffer containing a membrane potential-sensitive dye (e.g., DiSC3(5)).

  • Fluorescence Measurement:

    • Transfer the stained bacterial suspension to a fluorometer cuvette.

    • Record the baseline fluorescence until it stabilizes.

    • Add this compound at the desired concentration and continue recording the fluorescence.

    • A rapid increase in fluorescence indicates membrane depolarization as the dye is released from the cells.

    • Include a positive control (e.g., a known membrane-depolarizing agent like gramicidin) and a vehicle control.

Visualizations

LinearmycinA_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cytoplasmic Membrane cluster_intracellular Intracellular Space This compound This compound Lipid Bilayer Lipid Bilayer This compound->Lipid Bilayer Intercalates into and disrupts Membrane Depolarization Depolarization Lipid Bilayer->Depolarization Leads to Cytoplasm Cytoplasm Cell Lysis Cell Lysis Depolarization->Cell Lysis Results in

Caption: Mechanism of action of this compound.

Troubleshooting_Workflow start Unexpected Phenotype Observed dose_response Perform Dose-Response Curve for Phenotype and Target Activity start->dose_response concentration_check Phenotype at High Concentration Only? dose_response->concentration_check off_target Likely Off-Target Effect concentration_check->off_target Yes on_target Potentially On-Target or Downstream Effect concentration_check->on_target No inactive_control Use Structurally Inactive Analog on_target->inactive_control phenotype_persists Phenotype Persists? inactive_control->phenotype_persists confirm_off_target Confirmed Off-Target Effect phenotype_persists->confirm_off_target Yes confirm_on_target Validate with Orthogonal Methods (e.g., different compound, genetic knockout) phenotype_persists->confirm_on_target No

References

Technical Support Center: Mass Spectrometry Analysis of Linearmycin A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Linearmycin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound relevant for mass spectrometry?

A1: this compound is a large, linear polyketide with a molecular formula of C64H101NO16.[1] Its molecular weight is approximately 1140.5 g/mol , with an exact mass of 1139.71203613 Da.[1] It is soluble in methanol (B129727) and DMSO.[2][3] Due to its large size and numerous hydroxyl groups, it is prone to forming adducts and can be susceptible to in-source fragmentation.

Q2: What ionization technique is most suitable for this compound analysis?

A2: Electrospray ionization (ESI) is the preferred method for analyzing large, polar molecules like this compound and other polyketides.[4] ESI is a soft ionization technique that minimizes in-source fragmentation, allowing for the detection of the intact molecular ion. Both positive and negative ion modes should be evaluated, as polyketides can show good response in either mode, though negative mode has been suggested to be more suitable for some polyketides.

Q3: I am not seeing any peaks in my chromatogram. What should I do?

A3: The absence of peaks can be due to several factors. First, verify your sample preparation, ensuring the concentration is adequate and the sample has not degraded. Check the instrument for leaks and ensure the autosampler and syringe are functioning correctly. Confirm that the detector is on and the gas flows are correct. It is also crucial to check the stability of the ionization spray; an irregular or absent spray can be caused by a clog in the ESI capillary.

Q4: My signal intensity for this compound is very low. How can I improve it?

A4: Poor signal intensity can be addressed by optimizing several parameters. Ensure your sample is appropriately concentrated; samples that are too dilute may not produce a strong signal, while overly concentrated samples can cause ion suppression. Optimize the ionization efficiency by adjusting source parameters such as capillary voltage, source temperature, and gas flows. Regular tuning and calibration of the mass spectrometer are also essential for optimal performance.

Q5: I am observing multiple peaks that could be adducts of this compound. How can I confirm and control this?

A5: Adduct formation is common for large polar molecules in ESI-MS. Common adducts in positive ion mode include sodium ([M+Na]+) and potassium ([M+K]+), while in negative ion mode, formate (B1220265) ([M+HCOO]-) and acetate (B1210297) ([M+CH3COO]-) adducts are often seen. To control adduct formation, you can lower the pH of the mobile phase with an acid like formic acid to promote protonation ([M+H]+). Conversely, to enhance a specific adduct for quantification, you can add a low concentration of the corresponding salt (e.g., sodium acetate) to the mobile phase.

Troubleshooting Guides

Poor Peak Shape: Tailing, Broadening, or Splitting
Symptom Potential Cause Troubleshooting Steps
Peak Tailing Secondary interactions with the column; column contamination.Use a mobile phase with an appropriate buffer. Flush the column or replace the guard column.
Peak Broadening High extra-column volume; column aging.Check and minimize the length and diameter of tubing. Replace the analytical column if necessary.
Peak Splitting Sample solvent stronger than the mobile phase; column contamination.Dilute the sample in a solvent weaker than or the same as the initial mobile phase. Clean or replace the column frit.
Inconsistent Retention Times
Symptom Potential Cause Troubleshooting Steps
Shifting Retention Times Changes in mobile phase composition or pH; column degradation.Prepare fresh mobile phase and ensure accurate composition. Replace the column if performance has degraded.
No Retention Incorrect mobile phase or column; strong sample solvent.Verify the mobile phase composition and column type are appropriate for the analyte. Ensure the sample solvent is not significantly stronger than the mobile phase.
Mass Accuracy and Spectral Interpretation Issues
Symptom Potential Cause Troubleshooting Steps
Poor Mass Accuracy Instrument out of calibration; instrument drift.Perform regular mass calibration using appropriate standards. Ensure the instrument has had adequate warm-up time.
Unexpected Fragments In-source fragmentation; contamination.Optimize ion source settings (e.g., lower capillary voltage and source temperature) to minimize in-source fragmentation. Run a blank to check for contaminants.
Complex Spectrum Multiple adducts; co-eluting compounds.Simplify the mobile phase to reduce adduct formation (e.g., use formic acid for protonation). Improve chromatographic separation to resolve co-eluting species.

Data Presentation

Table 1: Common Adducts in ESI-MS
Positive Ion Mode Adduct Mass Difference (Da) Negative Ion Mode Adduct Mass Difference (Da)
[M+H]++1.0078[M-H]--1.0078
[M+NH4]++18.0344[M+HCOO]-+44.9977
[M+Na]++22.9898[M+CH3COO]-+59.0133
[M+K]++38.9637[M+Cl]-+34.9689
[M+CH3OH+H]++33.0340[M+Br]-+78.9183
[M+ACN+H]++42.0344
[2M+H]+M + 1.0078[2M-H]-M - 1.0078

Data compiled from multiple sources.

Table 2: Recommended Starting LC-MS Parameters for Large Polyketides
Parameter Recommended Setting Rationale
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Good retention and separation for large, relatively nonpolar molecules.
Mobile Phase A Water with 0.1% Formic AcidPromotes protonation for positive ion mode ESI.
Mobile Phase B Acetonitrile (B52724) or Methanol with 0.1% Formic AcidCommon organic solvents for reverse-phase chromatography.
Gradient Start with a low percentage of B and gradually increase.To ensure good separation from other matrix components.
Flow Rate 0.2 - 0.4 mL/minTypical for analytical scale LC-MS.
Ionization Mode ESI (Positive and Negative)Evaluate both modes for optimal sensitivity.
Capillary Voltage 3-4 kVA good starting point for ESI, optimize for signal intensity.
Source Temperature 120-150 °CLower temperatures can help reduce in-source fragmentation.
Desolvation Temperature 350-500 °CEfficiently desolvates the ESI droplets.
Collision Energy (for MS/MS) Ramped (e.g., 20-60 eV)To obtain a range of fragment ions for structural confirmation.

Experimental Protocols

Protocol 1: Sample Preparation from Bacterial Culture
  • Extraction:

    • Lyophilize the bacterial culture.

    • Extract the dried biomass with methanol or a mixture of dichloromethane (B109758) and methanol (e.g., 1:1 v/v).

    • Sonicate the mixture to ensure complete extraction.

    • Centrifuge to pellet the cell debris and collect the supernatant.

    • Dry the supernatant under a stream of nitrogen or using a rotary evaporator.

  • Solid-Phase Extraction (SPE) Cleanup (Optional):

    • Reconstitute the dried extract in a suitable solvent (e.g., 10% acetonitrile in water).

    • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 10% acetonitrile) to remove polar impurities.

    • Elute this compound with a higher percentage of organic solvent (e.g., 90% acetonitrile).

    • Dry the eluate and reconstitute in the initial mobile phase for LC-MS analysis.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution start Mass Spec Analysis Issue Identified no_peaks No Peaks / Poor Signal start->no_peaks bad_peak_shape Poor Peak Shape start->bad_peak_shape rt_shift Retention Time Shift start->rt_shift mass_error Mass Inaccuracy start->mass_error check_sample Check Sample Integrity & Concentration no_peaks->check_sample check_instrument Check Instrument Parameters & Connections no_peaks->check_instrument bad_peak_shape->check_instrument check_mobile_phase Check Mobile Phase & Column bad_peak_shape->check_mobile_phase rt_shift->check_mobile_phase check_calibration Check Mass Calibration mass_error->check_calibration prepare_fresh Prepare Fresh Sample/Mobile Phase check_sample->prepare_fresh optimize_params Optimize Source Parameters check_instrument->optimize_params clean_system Clean/Replace Column & Source check_instrument->clean_system check_mobile_phase->prepare_fresh check_mobile_phase->clean_system recalibrate Recalibrate Mass Spectrometer check_calibration->recalibrate end end optimize_params->end Problem Resolved prepare_fresh->end Problem Resolved clean_system->end Problem Resolved recalibrate->end Problem Resolved

Caption: A general troubleshooting workflow for mass spectrometry analysis.

Sample_Prep_Workflow cluster_start Start cluster_extraction Extraction cluster_cleanup Cleanup (Optional) cluster_final Final Preparation start Bacterial Culture lyophilize Lyophilize Culture start->lyophilize extract Extract with Solvent lyophilize->extract centrifuge Centrifuge & Collect Supernatant extract->centrifuge dry_extract Dry Extract centrifuge->dry_extract reconstitute_spe Reconstitute for SPE dry_extract->reconstitute_spe reconstitute_final Reconstitute in Mobile Phase dry_extract->reconstitute_final Without SPE spe Solid-Phase Extraction (SPE) reconstitute_spe->spe dry_eluate Dry Eluate spe->dry_eluate dry_eluate->reconstitute_final analyze LC-MS Analysis reconstitute_final->analyze

Caption: A typical sample preparation workflow for this compound analysis.

References

Technical Support Center: Mass Spectrometry Analysis of Linearmycin A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Linearmycin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound relevant for mass spectrometry?

A1: this compound is a large, linear polyketide with a molecular formula of C64H101NO16.[1] Its molecular weight is approximately 1140.5 g/mol , with an exact mass of 1139.71203613 Da.[1] It is soluble in methanol (B129727) and DMSO.[2][3] Due to its large size and numerous hydroxyl groups, it is prone to forming adducts and can be susceptible to in-source fragmentation.

Q2: What ionization technique is most suitable for this compound analysis?

A2: Electrospray ionization (ESI) is the preferred method for analyzing large, polar molecules like this compound and other polyketides.[4] ESI is a soft ionization technique that minimizes in-source fragmentation, allowing for the detection of the intact molecular ion. Both positive and negative ion modes should be evaluated, as polyketides can show good response in either mode, though negative mode has been suggested to be more suitable for some polyketides.

Q3: I am not seeing any peaks in my chromatogram. What should I do?

A3: The absence of peaks can be due to several factors. First, verify your sample preparation, ensuring the concentration is adequate and the sample has not degraded. Check the instrument for leaks and ensure the autosampler and syringe are functioning correctly. Confirm that the detector is on and the gas flows are correct. It is also crucial to check the stability of the ionization spray; an irregular or absent spray can be caused by a clog in the ESI capillary.

Q4: My signal intensity for this compound is very low. How can I improve it?

A4: Poor signal intensity can be addressed by optimizing several parameters. Ensure your sample is appropriately concentrated; samples that are too dilute may not produce a strong signal, while overly concentrated samples can cause ion suppression. Optimize the ionization efficiency by adjusting source parameters such as capillary voltage, source temperature, and gas flows. Regular tuning and calibration of the mass spectrometer are also essential for optimal performance.

Q5: I am observing multiple peaks that could be adducts of this compound. How can I confirm and control this?

A5: Adduct formation is common for large polar molecules in ESI-MS. Common adducts in positive ion mode include sodium ([M+Na]+) and potassium ([M+K]+), while in negative ion mode, formate (B1220265) ([M+HCOO]-) and acetate (B1210297) ([M+CH3COO]-) adducts are often seen. To control adduct formation, you can lower the pH of the mobile phase with an acid like formic acid to promote protonation ([M+H]+). Conversely, to enhance a specific adduct for quantification, you can add a low concentration of the corresponding salt (e.g., sodium acetate) to the mobile phase.

Troubleshooting Guides

Poor Peak Shape: Tailing, Broadening, or Splitting
Symptom Potential Cause Troubleshooting Steps
Peak Tailing Secondary interactions with the column; column contamination.Use a mobile phase with an appropriate buffer. Flush the column or replace the guard column.
Peak Broadening High extra-column volume; column aging.Check and minimize the length and diameter of tubing. Replace the analytical column if necessary.
Peak Splitting Sample solvent stronger than the mobile phase; column contamination.Dilute the sample in a solvent weaker than or the same as the initial mobile phase. Clean or replace the column frit.
Inconsistent Retention Times
Symptom Potential Cause Troubleshooting Steps
Shifting Retention Times Changes in mobile phase composition or pH; column degradation.Prepare fresh mobile phase and ensure accurate composition. Replace the column if performance has degraded.
No Retention Incorrect mobile phase or column; strong sample solvent.Verify the mobile phase composition and column type are appropriate for the analyte. Ensure the sample solvent is not significantly stronger than the mobile phase.
Mass Accuracy and Spectral Interpretation Issues
Symptom Potential Cause Troubleshooting Steps
Poor Mass Accuracy Instrument out of calibration; instrument drift.Perform regular mass calibration using appropriate standards. Ensure the instrument has had adequate warm-up time.
Unexpected Fragments In-source fragmentation; contamination.Optimize ion source settings (e.g., lower capillary voltage and source temperature) to minimize in-source fragmentation. Run a blank to check for contaminants.
Complex Spectrum Multiple adducts; co-eluting compounds.Simplify the mobile phase to reduce adduct formation (e.g., use formic acid for protonation). Improve chromatographic separation to resolve co-eluting species.

Data Presentation

Table 1: Common Adducts in ESI-MS
Positive Ion Mode Adduct Mass Difference (Da) Negative Ion Mode Adduct Mass Difference (Da)
[M+H]++1.0078[M-H]--1.0078
[M+NH4]++18.0344[M+HCOO]-+44.9977
[M+Na]++22.9898[M+CH3COO]-+59.0133
[M+K]++38.9637[M+Cl]-+34.9689
[M+CH3OH+H]++33.0340[M+Br]-+78.9183
[M+ACN+H]++42.0344
[2M+H]+M + 1.0078[2M-H]-M - 1.0078

Data compiled from multiple sources.

Table 2: Recommended Starting LC-MS Parameters for Large Polyketides
Parameter Recommended Setting Rationale
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Good retention and separation for large, relatively nonpolar molecules.
Mobile Phase A Water with 0.1% Formic AcidPromotes protonation for positive ion mode ESI.
Mobile Phase B Acetonitrile (B52724) or Methanol with 0.1% Formic AcidCommon organic solvents for reverse-phase chromatography.
Gradient Start with a low percentage of B and gradually increase.To ensure good separation from other matrix components.
Flow Rate 0.2 - 0.4 mL/minTypical for analytical scale LC-MS.
Ionization Mode ESI (Positive and Negative)Evaluate both modes for optimal sensitivity.
Capillary Voltage 3-4 kVA good starting point for ESI, optimize for signal intensity.
Source Temperature 120-150 °CLower temperatures can help reduce in-source fragmentation.
Desolvation Temperature 350-500 °CEfficiently desolvates the ESI droplets.
Collision Energy (for MS/MS) Ramped (e.g., 20-60 eV)To obtain a range of fragment ions for structural confirmation.

Experimental Protocols

Protocol 1: Sample Preparation from Bacterial Culture
  • Extraction:

    • Lyophilize the bacterial culture.

    • Extract the dried biomass with methanol or a mixture of dichloromethane (B109758) and methanol (e.g., 1:1 v/v).

    • Sonicate the mixture to ensure complete extraction.

    • Centrifuge to pellet the cell debris and collect the supernatant.

    • Dry the supernatant under a stream of nitrogen or using a rotary evaporator.

  • Solid-Phase Extraction (SPE) Cleanup (Optional):

    • Reconstitute the dried extract in a suitable solvent (e.g., 10% acetonitrile in water).

    • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 10% acetonitrile) to remove polar impurities.

    • Elute this compound with a higher percentage of organic solvent (e.g., 90% acetonitrile).

    • Dry the eluate and reconstitute in the initial mobile phase for LC-MS analysis.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution start Mass Spec Analysis Issue Identified no_peaks No Peaks / Poor Signal start->no_peaks bad_peak_shape Poor Peak Shape start->bad_peak_shape rt_shift Retention Time Shift start->rt_shift mass_error Mass Inaccuracy start->mass_error check_sample Check Sample Integrity & Concentration no_peaks->check_sample check_instrument Check Instrument Parameters & Connections no_peaks->check_instrument bad_peak_shape->check_instrument check_mobile_phase Check Mobile Phase & Column bad_peak_shape->check_mobile_phase rt_shift->check_mobile_phase check_calibration Check Mass Calibration mass_error->check_calibration prepare_fresh Prepare Fresh Sample/Mobile Phase check_sample->prepare_fresh optimize_params Optimize Source Parameters check_instrument->optimize_params clean_system Clean/Replace Column & Source check_instrument->clean_system check_mobile_phase->prepare_fresh check_mobile_phase->clean_system recalibrate Recalibrate Mass Spectrometer check_calibration->recalibrate end end optimize_params->end Problem Resolved prepare_fresh->end Problem Resolved clean_system->end Problem Resolved recalibrate->end Problem Resolved

Caption: A general troubleshooting workflow for mass spectrometry analysis.

Sample_Prep_Workflow cluster_start Start cluster_extraction Extraction cluster_cleanup Cleanup (Optional) cluster_final Final Preparation start Bacterial Culture lyophilize Lyophilize Culture start->lyophilize extract Extract with Solvent lyophilize->extract centrifuge Centrifuge & Collect Supernatant extract->centrifuge dry_extract Dry Extract centrifuge->dry_extract reconstitute_spe Reconstitute for SPE dry_extract->reconstitute_spe reconstitute_final Reconstitute in Mobile Phase dry_extract->reconstitute_final Without SPE spe Solid-Phase Extraction (SPE) reconstitute_spe->spe dry_eluate Dry Eluate spe->dry_eluate dry_eluate->reconstitute_final analyze LC-MS Analysis reconstitute_final->analyze

Caption: A typical sample preparation workflow for this compound analysis.

References

Technical Support Center: Mass Spectrometry Analysis of Linearmycin A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Linearmycin A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound relevant for mass spectrometry?

A1: this compound is a large, linear polyketide with a molecular formula of C64H101NO16.[1] Its molecular weight is approximately 1140.5 g/mol , with an exact mass of 1139.71203613 Da.[1] It is soluble in methanol and DMSO.[2][3] Due to its large size and numerous hydroxyl groups, it is prone to forming adducts and can be susceptible to in-source fragmentation.

Q2: What ionization technique is most suitable for this compound analysis?

A2: Electrospray ionization (ESI) is the preferred method for analyzing large, polar molecules like this compound and other polyketides.[4] ESI is a soft ionization technique that minimizes in-source fragmentation, allowing for the detection of the intact molecular ion. Both positive and negative ion modes should be evaluated, as polyketides can show good response in either mode, though negative mode has been suggested to be more suitable for some polyketides.

Q3: I am not seeing any peaks in my chromatogram. What should I do?

A3: The absence of peaks can be due to several factors. First, verify your sample preparation, ensuring the concentration is adequate and the sample has not degraded. Check the instrument for leaks and ensure the autosampler and syringe are functioning correctly. Confirm that the detector is on and the gas flows are correct. It is also crucial to check the stability of the ionization spray; an irregular or absent spray can be caused by a clog in the ESI capillary.

Q4: My signal intensity for this compound is very low. How can I improve it?

A4: Poor signal intensity can be addressed by optimizing several parameters. Ensure your sample is appropriately concentrated; samples that are too dilute may not produce a strong signal, while overly concentrated samples can cause ion suppression. Optimize the ionization efficiency by adjusting source parameters such as capillary voltage, source temperature, and gas flows. Regular tuning and calibration of the mass spectrometer are also essential for optimal performance.

Q5: I am observing multiple peaks that could be adducts of this compound. How can I confirm and control this?

A5: Adduct formation is common for large polar molecules in ESI-MS. Common adducts in positive ion mode include sodium ([M+Na]+) and potassium ([M+K]+), while in negative ion mode, formate ([M+HCOO]-) and acetate ([M+CH3COO]-) adducts are often seen. To control adduct formation, you can lower the pH of the mobile phase with an acid like formic acid to promote protonation ([M+H]+). Conversely, to enhance a specific adduct for quantification, you can add a low concentration of the corresponding salt (e.g., sodium acetate) to the mobile phase.

Troubleshooting Guides

Poor Peak Shape: Tailing, Broadening, or Splitting
Symptom Potential Cause Troubleshooting Steps
Peak Tailing Secondary interactions with the column; column contamination.Use a mobile phase with an appropriate buffer. Flush the column or replace the guard column.
Peak Broadening High extra-column volume; column aging.Check and minimize the length and diameter of tubing. Replace the analytical column if necessary.
Peak Splitting Sample solvent stronger than the mobile phase; column contamination.Dilute the sample in a solvent weaker than or the same as the initial mobile phase. Clean or replace the column frit.
Inconsistent Retention Times
Symptom Potential Cause Troubleshooting Steps
Shifting Retention Times Changes in mobile phase composition or pH; column degradation.Prepare fresh mobile phase and ensure accurate composition. Replace the column if performance has degraded.
No Retention Incorrect mobile phase or column; strong sample solvent.Verify the mobile phase composition and column type are appropriate for the analyte. Ensure the sample solvent is not significantly stronger than the mobile phase.
Mass Accuracy and Spectral Interpretation Issues
Symptom Potential Cause Troubleshooting Steps
Poor Mass Accuracy Instrument out of calibration; instrument drift.Perform regular mass calibration using appropriate standards. Ensure the instrument has had adequate warm-up time.
Unexpected Fragments In-source fragmentation; contamination.Optimize ion source settings (e.g., lower capillary voltage and source temperature) to minimize in-source fragmentation. Run a blank to check for contaminants.
Complex Spectrum Multiple adducts; co-eluting compounds.Simplify the mobile phase to reduce adduct formation (e.g., use formic acid for protonation). Improve chromatographic separation to resolve co-eluting species.

Data Presentation

Table 1: Common Adducts in ESI-MS
Positive Ion Mode Adduct Mass Difference (Da) Negative Ion Mode Adduct Mass Difference (Da)
[M+H]++1.0078[M-H]--1.0078
[M+NH4]++18.0344[M+HCOO]-+44.9977
[M+Na]++22.9898[M+CH3COO]-+59.0133
[M+K]++38.9637[M+Cl]-+34.9689
[M+CH3OH+H]++33.0340[M+Br]-+78.9183
[M+ACN+H]++42.0344
[2M+H]+M + 1.0078[2M-H]-M - 1.0078

Data compiled from multiple sources.

Table 2: Recommended Starting LC-MS Parameters for Large Polyketides
Parameter Recommended Setting Rationale
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Good retention and separation for large, relatively nonpolar molecules.
Mobile Phase A Water with 0.1% Formic AcidPromotes protonation for positive ion mode ESI.
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic AcidCommon organic solvents for reverse-phase chromatography.
Gradient Start with a low percentage of B and gradually increase.To ensure good separation from other matrix components.
Flow Rate 0.2 - 0.4 mL/minTypical for analytical scale LC-MS.
Ionization Mode ESI (Positive and Negative)Evaluate both modes for optimal sensitivity.
Capillary Voltage 3-4 kVA good starting point for ESI, optimize for signal intensity.
Source Temperature 120-150 °CLower temperatures can help reduce in-source fragmentation.
Desolvation Temperature 350-500 °CEfficiently desolvates the ESI droplets.
Collision Energy (for MS/MS) Ramped (e.g., 20-60 eV)To obtain a range of fragment ions for structural confirmation.

Experimental Protocols

Protocol 1: Sample Preparation from Bacterial Culture
  • Extraction:

    • Lyophilize the bacterial culture.

    • Extract the dried biomass with methanol or a mixture of dichloromethane and methanol (e.g., 1:1 v/v).

    • Sonicate the mixture to ensure complete extraction.

    • Centrifuge to pellet the cell debris and collect the supernatant.

    • Dry the supernatant under a stream of nitrogen or using a rotary evaporator.

  • Solid-Phase Extraction (SPE) Cleanup (Optional):

    • Reconstitute the dried extract in a suitable solvent (e.g., 10% acetonitrile in water).

    • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 10% acetonitrile) to remove polar impurities.

    • Elute this compound with a higher percentage of organic solvent (e.g., 90% acetonitrile).

    • Dry the eluate and reconstitute in the initial mobile phase for LC-MS analysis.

Visualizations

Troubleshooting_Workflow cluster_start Start cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solution start Mass Spec Analysis Issue Identified no_peaks No Peaks / Poor Signal start->no_peaks bad_peak_shape Poor Peak Shape start->bad_peak_shape rt_shift Retention Time Shift start->rt_shift mass_error Mass Inaccuracy start->mass_error check_sample Check Sample Integrity & Concentration no_peaks->check_sample check_instrument Check Instrument Parameters & Connections no_peaks->check_instrument bad_peak_shape->check_instrument check_mobile_phase Check Mobile Phase & Column bad_peak_shape->check_mobile_phase rt_shift->check_mobile_phase check_calibration Check Mass Calibration mass_error->check_calibration prepare_fresh Prepare Fresh Sample/Mobile Phase check_sample->prepare_fresh optimize_params Optimize Source Parameters check_instrument->optimize_params clean_system Clean/Replace Column & Source check_instrument->clean_system check_mobile_phase->prepare_fresh check_mobile_phase->clean_system recalibrate Recalibrate Mass Spectrometer check_calibration->recalibrate end end optimize_params->end Problem Resolved prepare_fresh->end Problem Resolved clean_system->end Problem Resolved recalibrate->end Problem Resolved

Caption: A general troubleshooting workflow for mass spectrometry analysis.

Sample_Prep_Workflow cluster_start Start cluster_extraction Extraction cluster_cleanup Cleanup (Optional) cluster_final Final Preparation start Bacterial Culture lyophilize Lyophilize Culture start->lyophilize extract Extract with Solvent lyophilize->extract centrifuge Centrifuge & Collect Supernatant extract->centrifuge dry_extract Dry Extract centrifuge->dry_extract reconstitute_spe Reconstitute for SPE dry_extract->reconstitute_spe reconstitute_final Reconstitute in Mobile Phase dry_extract->reconstitute_final Without SPE spe Solid-Phase Extraction (SPE) reconstitute_spe->spe dry_eluate Dry Eluate spe->dry_eluate dry_eluate->reconstitute_final analyze LC-MS Analysis reconstitute_final->analyze

Caption: A typical sample preparation workflow for this compound analysis.

References

Validation & Comparative

Comparative Analysis of Linearmycin A and Other Membrane-Targeting Antibiotics in Combating Bacterial Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the antibacterial mechanism of Linearmycin A reveals its potent membrane-disrupting capabilities, positioning it as a significant candidate in the fight against Gram-positive bacteria. This guide provides a comparative analysis of this compound against other membrane-targeting antibiotics, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound, a polyene antibiotic produced by Streptomyces species, has been identified as a potent antibacterial agent with a primary mechanism of action involving the disruption of the bacterial cytoplasmic membrane.[1][2] This mode of action leads to rapid cell lysis and degradation, particularly in Gram-positive bacteria such as Bacillus subtilis.[1][2] Unlike cell-wall targeting antibiotics, this compound's ability to cause lysis is intrinsic and does not depend on active cellular metabolism or growth.[3]

Performance Comparison: this compound vs. Alternatives

To contextualize the efficacy of this compound, its performance was compared against other well-known membrane-targeting antibiotics: daptomycin, a cyclic lipopeptide; amphotericin B and nystatin, both polyene antifungals with some antibacterial activity; and valinomycin, a potassium ionophore. The comparison focuses on their Minimum Inhibitory Concentrations (MICs) against key bacterial strains.

AntibioticTarget OrganismMIC (µg/mL)Notes
This compound Staphylococcus aureus3.1 (µ g/disc )Disc diffusion assay
Escherichia coli1.6 (µ g/disc )Disc diffusion assay
Bacillus subtilisNot explicitly quantified in sources, but potent lysis observed.Induces lysis and degradation.
Daptomycin Bacillus subtilis MRL 118030.5
Bacillus subtilis 1681.0
Bacillus species (100% of 70 isolates)≤ 2
Amphotericin B Bacillus subtilisNot consistently reportedPrimarily an antifungal agent.
Nystatin Bacillus subtilisNot consistently reportedPrimarily an antifungal agent.
Valinomycin Bacillus subtilisActivity is pH and K+ dependent.Increased activity at higher pH.
Streptococcus pyogenes0.02In low K+ concentration medium.

Understanding the Mechanism: Experimental Insights

The confirmation of the cytoplasmic membrane as the direct target of this compound is supported by several key experimental observations. Exposure of B. subtilis to this compound results in rapid depolarization of the cytoplasmic membrane, a phenomenon directly correlated with a loss of cell viability. Furthermore, in vitro studies using liposomes as model membranes have demonstrated that this compound can directly disrupt lipid bilayers without the need for any other cellular components.

Experimental Workflow for Target Confirmation

The following diagram illustrates a typical workflow to confirm the membrane-targeting activity of an antibacterial compound like this compound.

G cluster_0 In Vitro Analysis cluster_1 Cell-Based Assays cluster_2 Data Analysis & Conclusion A Isolate/Synthesize Compound B Liposome (B1194612) Disruption Assay A->B C Determine MIC against Target Bacteria A->C G Correlate Membrane Disruption/Depolarization with Cell Death B->G D Treat Bacteria with Compound E Membrane Depolarization Assay D->E F Viability Assay (e.g., CFU counting) D->F E->G F->G H Confirm Cytoplasmic Membrane as Target G->H

Fig. 1: Experimental workflow for confirming a membrane-targeting antibacterial.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, the following are detailed protocols for key experiments.

Membrane Depolarization Assay using DiSC3(5)

This assay measures changes in bacterial membrane potential. The fluorescent dye DiSC3(5) accumulates in polarized membranes, and its fluorescence is quenched. Depolarization of the membrane leads to the release of the dye into the cytoplasm, resulting in an increase in fluorescence.

Materials:

  • Bacterial culture in mid-log phase

  • DiSC3(5) stock solution (in DMSO)

  • Assay buffer (e.g., PBS)

  • Test compound (this compound)

  • Positive control (e.g., Valinomycin)

  • Negative control (vehicle)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Wash and resuspend the bacterial cells in the assay buffer to a desired optical density (e.g., OD600 of 0.05).

  • Add DiSC3(5) to the cell suspension to a final concentration of 1-5 µM.

  • Incubate in the dark for 30-60 minutes to allow the dye to equilibrate across the membranes.

  • Add 100 µL of the stained cell suspension to each well of the 96-well plate.

  • Add the test compound, positive control, and negative control to their respective wells.

  • Immediately place the plate in a fluorescence plate reader and monitor the fluorescence intensity over time (e.g., every 1-2 minutes for 30-60 minutes) at an excitation wavelength of ~622 nm and an emission wavelength of ~670 nm.

  • An increase in fluorescence intensity in the presence of the test compound indicates membrane depolarization.

Liposome Disruption Assay using Carboxyfluorescein

This in vitro assay assesses the ability of a compound to directly permeabilize lipid bilayers. Carboxyfluorescein is encapsulated in liposomes at a self-quenching concentration. Disruption of the liposome membrane by the test compound causes the release of the dye, leading to its dilution and a subsequent increase in fluorescence.

Materials:

  • Lipids (e.g., a mixture of phosphatidylcholine and phosphatidylglycerol to mimic bacterial membranes)

  • Carboxyfluorescein

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Assay buffer (e.g., HEPES buffer)

  • Test compound (this compound)

  • Positive control (e.g., Triton X-100)

  • Negative control (vehicle)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare large unilamellar vesicles (LUVs) encapsulating a high concentration of carboxyfluorescein (e.g., 50 mM) using standard methods such as extrusion.

  • Remove unencapsulated carboxyfluorescein by passing the liposome suspension through a size-exclusion chromatography column.

  • Dilute the liposome suspension in the assay buffer to a suitable concentration.

  • Add 100 µL of the liposome suspension to each well of the 96-well plate.

  • Add the test compound, positive control, and negative control to their respective wells.

  • Incubate for a desired period (e.g., 30 minutes) at room temperature.

  • Measure the fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.

  • To determine the maximum fluorescence (100% leakage), add a detergent like Triton X-100 to a final concentration of 0.1%.

  • Calculate the percentage of leakage caused by the test compound relative to the maximum leakage.

Signaling Pathway and Logical Relationships

The interaction of this compound with the bacterial cell envelope can trigger specific stress responses. The following diagram illustrates the logical relationship between this compound exposure and the subsequent cellular events leading to cell death.

G A This compound B Interaction with Cytoplasmic Membrane A->B C Membrane Permeabilization B->C D Ion Leakage (K+, etc.) C->D E Membrane Depolarization C->E D->E F Disruption of Proton Motive Force E->F G Inhibition of Essential Cellular Processes F->G H Cell Death G->H

Fig. 2: Cascade of events following this compound exposure.

Conclusion

The available evidence strongly confirms that the antibacterial target of this compound is the cytoplasmic membrane. Its ability to directly disrupt the lipid bilayer and cause rapid depolarization makes it a potent bactericidal agent, particularly against Gram-positive bacteria. While direct comparative MIC data against a broad range of bacteria is still emerging, its distinct mechanism of action, different from many clinically used antibiotics, highlights its potential as a valuable tool in combating antibiotic resistance. Further research focusing on head-to-head comparisons with other membrane-active agents and in vivo efficacy studies will be crucial in fully elucidating the therapeutic potential of this compound.

References

Comparative Analysis of Linearmycin A and Other Membrane-Targeting Antibiotics in Combating Bacterial Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the antibacterial mechanism of Linearmycin A reveals its potent membrane-disrupting capabilities, positioning it as a significant candidate in the fight against Gram-positive bacteria. This guide provides a comparative analysis of this compound against other membrane-targeting antibiotics, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound, a polyene antibiotic produced by Streptomyces species, has been identified as a potent antibacterial agent with a primary mechanism of action involving the disruption of the bacterial cytoplasmic membrane.[1][2] This mode of action leads to rapid cell lysis and degradation, particularly in Gram-positive bacteria such as Bacillus subtilis.[1][2] Unlike cell-wall targeting antibiotics, this compound's ability to cause lysis is intrinsic and does not depend on active cellular metabolism or growth.[3]

Performance Comparison: this compound vs. Alternatives

To contextualize the efficacy of this compound, its performance was compared against other well-known membrane-targeting antibiotics: daptomycin, a cyclic lipopeptide; amphotericin B and nystatin, both polyene antifungals with some antibacterial activity; and valinomycin, a potassium ionophore. The comparison focuses on their Minimum Inhibitory Concentrations (MICs) against key bacterial strains.

AntibioticTarget OrganismMIC (µg/mL)Notes
This compound Staphylococcus aureus3.1 (µ g/disc )Disc diffusion assay
Escherichia coli1.6 (µ g/disc )Disc diffusion assay
Bacillus subtilisNot explicitly quantified in sources, but potent lysis observed.Induces lysis and degradation.
Daptomycin Bacillus subtilis MRL 118030.5
Bacillus subtilis 1681.0
Bacillus species (100% of 70 isolates)≤ 2
Amphotericin B Bacillus subtilisNot consistently reportedPrimarily an antifungal agent.
Nystatin Bacillus subtilisNot consistently reportedPrimarily an antifungal agent.
Valinomycin Bacillus subtilisActivity is pH and K+ dependent.Increased activity at higher pH.
Streptococcus pyogenes0.02In low K+ concentration medium.

Understanding the Mechanism: Experimental Insights

The confirmation of the cytoplasmic membrane as the direct target of this compound is supported by several key experimental observations. Exposure of B. subtilis to this compound results in rapid depolarization of the cytoplasmic membrane, a phenomenon directly correlated with a loss of cell viability. Furthermore, in vitro studies using liposomes as model membranes have demonstrated that this compound can directly disrupt lipid bilayers without the need for any other cellular components.

Experimental Workflow for Target Confirmation

The following diagram illustrates a typical workflow to confirm the membrane-targeting activity of an antibacterial compound like this compound.

G cluster_0 In Vitro Analysis cluster_1 Cell-Based Assays cluster_2 Data Analysis & Conclusion A Isolate/Synthesize Compound B Liposome (B1194612) Disruption Assay A->B C Determine MIC against Target Bacteria A->C G Correlate Membrane Disruption/Depolarization with Cell Death B->G D Treat Bacteria with Compound E Membrane Depolarization Assay D->E F Viability Assay (e.g., CFU counting) D->F E->G F->G H Confirm Cytoplasmic Membrane as Target G->H

Fig. 1: Experimental workflow for confirming a membrane-targeting antibacterial.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, the following are detailed protocols for key experiments.

Membrane Depolarization Assay using DiSC3(5)

This assay measures changes in bacterial membrane potential. The fluorescent dye DiSC3(5) accumulates in polarized membranes, and its fluorescence is quenched. Depolarization of the membrane leads to the release of the dye into the cytoplasm, resulting in an increase in fluorescence.

Materials:

  • Bacterial culture in mid-log phase

  • DiSC3(5) stock solution (in DMSO)

  • Assay buffer (e.g., PBS)

  • Test compound (this compound)

  • Positive control (e.g., Valinomycin)

  • Negative control (vehicle)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Wash and resuspend the bacterial cells in the assay buffer to a desired optical density (e.g., OD600 of 0.05).

  • Add DiSC3(5) to the cell suspension to a final concentration of 1-5 µM.

  • Incubate in the dark for 30-60 minutes to allow the dye to equilibrate across the membranes.

  • Add 100 µL of the stained cell suspension to each well of the 96-well plate.

  • Add the test compound, positive control, and negative control to their respective wells.

  • Immediately place the plate in a fluorescence plate reader and monitor the fluorescence intensity over time (e.g., every 1-2 minutes for 30-60 minutes) at an excitation wavelength of ~622 nm and an emission wavelength of ~670 nm.

  • An increase in fluorescence intensity in the presence of the test compound indicates membrane depolarization.

Liposome Disruption Assay using Carboxyfluorescein

This in vitro assay assesses the ability of a compound to directly permeabilize lipid bilayers. Carboxyfluorescein is encapsulated in liposomes at a self-quenching concentration. Disruption of the liposome membrane by the test compound causes the release of the dye, leading to its dilution and a subsequent increase in fluorescence.

Materials:

  • Lipids (e.g., a mixture of phosphatidylcholine and phosphatidylglycerol to mimic bacterial membranes)

  • Carboxyfluorescein

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Assay buffer (e.g., HEPES buffer)

  • Test compound (this compound)

  • Positive control (e.g., Triton X-100)

  • Negative control (vehicle)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare large unilamellar vesicles (LUVs) encapsulating a high concentration of carboxyfluorescein (e.g., 50 mM) using standard methods such as extrusion.

  • Remove unencapsulated carboxyfluorescein by passing the liposome suspension through a size-exclusion chromatography column.

  • Dilute the liposome suspension in the assay buffer to a suitable concentration.

  • Add 100 µL of the liposome suspension to each well of the 96-well plate.

  • Add the test compound, positive control, and negative control to their respective wells.

  • Incubate for a desired period (e.g., 30 minutes) at room temperature.

  • Measure the fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.

  • To determine the maximum fluorescence (100% leakage), add a detergent like Triton X-100 to a final concentration of 0.1%.

  • Calculate the percentage of leakage caused by the test compound relative to the maximum leakage.

Signaling Pathway and Logical Relationships

The interaction of this compound with the bacterial cell envelope can trigger specific stress responses. The following diagram illustrates the logical relationship between this compound exposure and the subsequent cellular events leading to cell death.

G A This compound B Interaction with Cytoplasmic Membrane A->B C Membrane Permeabilization B->C D Ion Leakage (K+, etc.) C->D E Membrane Depolarization C->E D->E F Disruption of Proton Motive Force E->F G Inhibition of Essential Cellular Processes F->G H Cell Death G->H

Fig. 2: Cascade of events following this compound exposure.

Conclusion

The available evidence strongly confirms that the antibacterial target of this compound is the cytoplasmic membrane. Its ability to directly disrupt the lipid bilayer and cause rapid depolarization makes it a potent bactericidal agent, particularly against Gram-positive bacteria. While direct comparative MIC data against a broad range of bacteria is still emerging, its distinct mechanism of action, different from many clinically used antibiotics, highlights its potential as a valuable tool in combating antibiotic resistance. Further research focusing on head-to-head comparisons with other membrane-active agents and in vivo efficacy studies will be crucial in fully elucidating the therapeutic potential of this compound.

References

Comparative Analysis of Linearmycin A and Other Membrane-Targeting Antibiotics in Combating Bacterial Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the antibacterial mechanism of Linearmycin A reveals its potent membrane-disrupting capabilities, positioning it as a significant candidate in the fight against Gram-positive bacteria. This guide provides a comparative analysis of this compound against other membrane-targeting antibiotics, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

This compound, a polyene antibiotic produced by Streptomyces species, has been identified as a potent antibacterial agent with a primary mechanism of action involving the disruption of the bacterial cytoplasmic membrane.[1][2] This mode of action leads to rapid cell lysis and degradation, particularly in Gram-positive bacteria such as Bacillus subtilis.[1][2] Unlike cell-wall targeting antibiotics, this compound's ability to cause lysis is intrinsic and does not depend on active cellular metabolism or growth.[3]

Performance Comparison: this compound vs. Alternatives

To contextualize the efficacy of this compound, its performance was compared against other well-known membrane-targeting antibiotics: daptomycin, a cyclic lipopeptide; amphotericin B and nystatin, both polyene antifungals with some antibacterial activity; and valinomycin, a potassium ionophore. The comparison focuses on their Minimum Inhibitory Concentrations (MICs) against key bacterial strains.

AntibioticTarget OrganismMIC (µg/mL)Notes
This compound Staphylococcus aureus3.1 (µ g/disc )Disc diffusion assay
Escherichia coli1.6 (µ g/disc )Disc diffusion assay
Bacillus subtilisNot explicitly quantified in sources, but potent lysis observed.Induces lysis and degradation.
Daptomycin Bacillus subtilis MRL 118030.5
Bacillus subtilis 1681.0
Bacillus species (100% of 70 isolates)≤ 2
Amphotericin B Bacillus subtilisNot consistently reportedPrimarily an antifungal agent.
Nystatin Bacillus subtilisNot consistently reportedPrimarily an antifungal agent.
Valinomycin Bacillus subtilisActivity is pH and K+ dependent.Increased activity at higher pH.
Streptococcus pyogenes0.02In low K+ concentration medium.

Understanding the Mechanism: Experimental Insights

The confirmation of the cytoplasmic membrane as the direct target of this compound is supported by several key experimental observations. Exposure of B. subtilis to this compound results in rapid depolarization of the cytoplasmic membrane, a phenomenon directly correlated with a loss of cell viability. Furthermore, in vitro studies using liposomes as model membranes have demonstrated that this compound can directly disrupt lipid bilayers without the need for any other cellular components.

Experimental Workflow for Target Confirmation

The following diagram illustrates a typical workflow to confirm the membrane-targeting activity of an antibacterial compound like this compound.

G cluster_0 In Vitro Analysis cluster_1 Cell-Based Assays cluster_2 Data Analysis & Conclusion A Isolate/Synthesize Compound B Liposome Disruption Assay A->B C Determine MIC against Target Bacteria A->C G Correlate Membrane Disruption/Depolarization with Cell Death B->G D Treat Bacteria with Compound E Membrane Depolarization Assay D->E F Viability Assay (e.g., CFU counting) D->F E->G F->G H Confirm Cytoplasmic Membrane as Target G->H

Fig. 1: Experimental workflow for confirming a membrane-targeting antibacterial.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, the following are detailed protocols for key experiments.

Membrane Depolarization Assay using DiSC3(5)

This assay measures changes in bacterial membrane potential. The fluorescent dye DiSC3(5) accumulates in polarized membranes, and its fluorescence is quenched. Depolarization of the membrane leads to the release of the dye into the cytoplasm, resulting in an increase in fluorescence.

Materials:

  • Bacterial culture in mid-log phase

  • DiSC3(5) stock solution (in DMSO)

  • Assay buffer (e.g., PBS)

  • Test compound (this compound)

  • Positive control (e.g., Valinomycin)

  • Negative control (vehicle)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Wash and resuspend the bacterial cells in the assay buffer to a desired optical density (e.g., OD600 of 0.05).

  • Add DiSC3(5) to the cell suspension to a final concentration of 1-5 µM.

  • Incubate in the dark for 30-60 minutes to allow the dye to equilibrate across the membranes.

  • Add 100 µL of the stained cell suspension to each well of the 96-well plate.

  • Add the test compound, positive control, and negative control to their respective wells.

  • Immediately place the plate in a fluorescence plate reader and monitor the fluorescence intensity over time (e.g., every 1-2 minutes for 30-60 minutes) at an excitation wavelength of ~622 nm and an emission wavelength of ~670 nm.

  • An increase in fluorescence intensity in the presence of the test compound indicates membrane depolarization.

Liposome Disruption Assay using Carboxyfluorescein

This in vitro assay assesses the ability of a compound to directly permeabilize lipid bilayers. Carboxyfluorescein is encapsulated in liposomes at a self-quenching concentration. Disruption of the liposome membrane by the test compound causes the release of the dye, leading to its dilution and a subsequent increase in fluorescence.

Materials:

  • Lipids (e.g., a mixture of phosphatidylcholine and phosphatidylglycerol to mimic bacterial membranes)

  • Carboxyfluorescein

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

  • Assay buffer (e.g., HEPES buffer)

  • Test compound (this compound)

  • Positive control (e.g., Triton X-100)

  • Negative control (vehicle)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare large unilamellar vesicles (LUVs) encapsulating a high concentration of carboxyfluorescein (e.g., 50 mM) using standard methods such as extrusion.

  • Remove unencapsulated carboxyfluorescein by passing the liposome suspension through a size-exclusion chromatography column.

  • Dilute the liposome suspension in the assay buffer to a suitable concentration.

  • Add 100 µL of the liposome suspension to each well of the 96-well plate.

  • Add the test compound, positive control, and negative control to their respective wells.

  • Incubate for a desired period (e.g., 30 minutes) at room temperature.

  • Measure the fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.

  • To determine the maximum fluorescence (100% leakage), add a detergent like Triton X-100 to a final concentration of 0.1%.

  • Calculate the percentage of leakage caused by the test compound relative to the maximum leakage.

Signaling Pathway and Logical Relationships

The interaction of this compound with the bacterial cell envelope can trigger specific stress responses. The following diagram illustrates the logical relationship between this compound exposure and the subsequent cellular events leading to cell death.

G A This compound B Interaction with Cytoplasmic Membrane A->B C Membrane Permeabilization B->C D Ion Leakage (K+, etc.) C->D E Membrane Depolarization C->E D->E F Disruption of Proton Motive Force E->F G Inhibition of Essential Cellular Processes F->G H Cell Death G->H

Fig. 2: Cascade of events following this compound exposure.

Conclusion

The available evidence strongly confirms that the antibacterial target of this compound is the cytoplasmic membrane. Its ability to directly disrupt the lipid bilayer and cause rapid depolarization makes it a potent bactericidal agent, particularly against Gram-positive bacteria. While direct comparative MIC data against a broad range of bacteria is still emerging, its distinct mechanism of action, different from many clinically used antibiotics, highlights its potential as a valuable tool in combating antibiotic resistance. Further research focusing on head-to-head comparisons with other membrane-active agents and in vivo efficacy studies will be crucial in fully elucidating the therapeutic potential of this compound.

References

A Comparative Analysis of Linearmycin A and Polyene Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison between Linearmycin A, a linear polyene antibiotic, and traditional polyene antifungals, such as Amphotericin B. The focus is on their respective mechanisms of action, antifungal efficacy, and cytotoxicity, supported by experimental data and protocols for key assays. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals.[1] Polyene antifungals, discovered in the 1950s, have long been a cornerstone for treating serious systemic fungal infections.[1] This class of drugs, which includes well-known agents like Amphotericin B and Nystatin, is derived from Streptomyces species.[1][2] They are characterized by a large macrolide ring with multiple conjugated double bonds.[1]

Linearmycins are a more recently identified family of polyketide antibiotics, also produced by Streptomyces. Unlike the cyclic structure of conventional polyenes, linearmycins possess a long, linear backbone. Initially classified as antifungal metabolites, they have also demonstrated potent antibacterial activity. This guide compares the antifungal properties of this compound with those of classic polyenes to highlight their similarities, differences, and therapeutic potential.

Mechanism of Action

Both this compound and traditional polyenes target the fungal cell membrane, but their precise interactions and the resulting downstream effects show subtle differences.

Polyene Antifungals (e.g., Amphotericin B): The primary mechanism of action for polyenes involves binding to ergosterol (B1671047), the main sterol component in fungal cell membranes. This binding leads to two proposed models of action:

  • Pore Formation: The polyene molecules insert themselves into the membrane, forming channels or pores. This disrupts the membrane's integrity, causing leakage of essential intracellular ions like K⁺ and Na⁺, which ultimately leads to fungal cell death.

  • Ergosterol Extraction: A more recent model suggests that polyenes actively extract ergosterol molecules directly from the cell membrane. This disruption of the membrane's lipid organization interferes with crucial cellular processes that depend on ergosterol, such as endocytosis, cell signaling, and the function of membrane proteins.

Polyenes exhibit selective toxicity because they have a much higher affinity for fungal ergosterol than for cholesterol, the predominant sterol in mammalian cell membranes. However, at high concentrations, they can interact with cholesterol, leading to host cell toxicity.

This compound: this compound, sharing structural similarities with polyenes, also targets the cytoplasmic membrane. Its mechanism is characterized by the rapid depolarization of the membrane, leading to a loss of cellular viability. Studies have shown that linearmycins can disrupt lipid bilayers directly, without the need for other cellular components, causing cell lysis. While the interaction is thought to be with the membrane, the specific requirement for ergosterol binding, as seen with classic polyenes, is less defined. The lytic effect appears more direct and is also observed against certain Gram-positive bacteria.

G cluster_0 Polyene (e.g., Amphotericin B) Mechanism cluster_1 This compound Mechanism Polyene Polyene Antifungal Ergosterol Ergosterol in Fungal Membrane Polyene->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Extraction Ergosterol Extraction Ergosterol->Extraction Leakage Ion Leakage (K+, Na+) Pore->Leakage Disruption Membrane Function Disruption Extraction->Disruption Death1 Fungal Cell Death Leakage->Death1 Disruption->Death1 Linearmycin This compound Membrane Fungal Cytoplasmic Membrane Linearmycin->Membrane Targets Depolarization Rapid Membrane Depolarization Membrane->Depolarization Causes Lysis Cell Lysis Depolarization->Lysis Death2 Fungal Cell Death Lysis->Death2

Caption: Comparative mechanisms of action for Polyenes and this compound.

Data Presentation: Antifungal Activity and Cytotoxicity

The in vitro antifungal activity is commonly measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Table 1: In Vitro Antifungal Activity (MIC)

CompoundFungal SpeciesMIC Range (µg/mL)Reference(s)
This compound Candida albicans1.6 (µ g/disc )
Saccharomyces cerevisiae0.1 (µ g/disc )
Turonicin A *Candida albicans0.0031
Saccharomyces cerevisiae0.0008
Amphotericin B Candida albicans0.125 - 1.0
Candida spp. (various)0.25 - 2.0

*Turonicin A is a structurally related linear polyene with potent activity and provides a benchmark for the potential of this compound class.

Table 2: Cytotoxicity Profile

CompoundAssayCell TypeResultReference(s)
Polyenes (General) Hemolysis / CytotoxicityMammalian CellsToxic at high doses due to binding with cholesterol.
Amphotericin B NephrotoxicityHuman Kidney CellsDose-limiting side effect.
Turonicin A *Cytotoxicity AssayHuman FibroblastsNo cytotoxicity observed.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antifungal agents.

This protocol determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast.

Materials:

  • RPMI-1640 medium buffered with MOPS.

  • 96-well microtiter plates.

  • Antifungal agent stock solution.

  • Yeast isolate, cultured for 24 hours.

  • Spectrophotometer.

  • Sterile saline or phosphate-buffered saline (PBS).

Procedure:

  • Inoculum Preparation:

    • Pick several colonies from a 24-hour culture of the yeast.

    • Suspend the colonies in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Drug Dilution:

    • Perform serial two-fold dilutions of the antifungal agent in the 96-well plate using RPMI-1640 medium.

    • Each well should contain 100 µL of the diluted drug. The final column serves as a drug-free growth control.

  • Inoculation:

    • Add 100 µL of the prepared yeast inoculum to each well.

  • Incubation:

    • Incubate the plates at 35°C for 24 to 48 hours.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% or 100% for polyenes) compared to the drug-free control well.

G A Prepare Yeast Inoculum (0.5 McFarland) C Inoculate Plate with Yeast Suspension A->C B Prepare Serial Dilutions of Antifungal in 96-Well Plate B->C D Incubate at 35°C for 24-48 hours C->D E Read MIC Visually or with Spectrophotometer D->E F Determine Lowest Concentration with Significant Growth Inhibition E->F

Caption: Workflow for Broth Microdilution MIC Assay.

This assay measures the ability of a compound to lyse red blood cells (erythrocytes), which serves as a primary screen for membrane-disrupting toxicity.

Materials:

  • Freshly collected human or animal blood with an anticoagulant (e.g., EDTA).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • 96-well microtiter plates (round-bottom for incubation, flat-bottom for reading).

  • Test compound solutions at various concentrations.

  • Positive control: Triton X-100 (e.g., 1%) or distilled water to cause 100% hemolysis.

  • Negative control: PBS.

  • Centrifuge and spectrophotometer.

Procedure:

  • Erythrocyte Preparation:

    • Centrifuge the whole blood to pellet the erythrocytes.

    • Wash the erythrocyte pellet multiple times with cold PBS until the supernatant is clear.

    • Resuspend the washed erythrocytes in PBS to a final concentration of 1-2%.

  • Assay Setup:

    • In a round-bottom 96-well plate, add 100 µL of the test compound dilutions, positive control, and negative control to respective wells.

    • Add 100 µL of the erythrocyte suspension to each well.

  • Incubation:

    • Incubate the plate at 37°C for 1 hour.

  • Pelleting and Transfer:

    • Centrifuge the plate to pellet intact erythrocytes.

    • Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom plate.

  • Measurement:

    • Measure the absorbance of the supernatant at 415 nm or 540 nm to quantify hemoglobin release.

  • Calculation:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

G A Prepare Washed Erythrocyte Suspension (2%) C Add Erythrocyte Suspension to all Wells A->C B Add Controls & Test Compound Dilutions to 96-Well Plate B->C D Incubate at 37°C for 1 hour C->D E Centrifuge Plate to Pellet Intact Cells D->E F Transfer Supernatant to New Plate E->F G Measure Absorbance (e.g., 540 nm) F->G H Calculate % Hemolysis G->H

Caption: Workflow for a standard Hemolysis Assay.

Summary and Conclusion

This compound and traditional polyenes represent two related yet distinct families of membrane-targeting antifungal agents.

  • Structural Difference: The most prominent difference is structural; classic polyenes like Amphotericin B are cyclic macrolides, whereas linearmycins are linear polyketides.

  • Mechanism: Both classes disrupt the fungal membrane. Polyenes are well-documented to act via ergosterol binding, leading to pore formation or sterol extraction. Linearmycins cause rapid membrane depolarization and lysis, a mechanism that also proves effective against some bacteria.

  • Antifungal Potency: Data on this compound itself is limited, but related linear polyenes like Turonicin A show exceptionally potent in vitro activity against Candida albicans, with MIC values significantly lower than those for Amphotericin B.

  • Toxicity and Therapeutic Potential: The clinical use of polyenes is often hampered by significant toxicity, particularly nephrotoxicity. Early data suggests that linear polyenes may possess a more favorable safety profile, with analogues showing no cytotoxicity against human cell lines. This combination of high potency and low toxicity makes the linearmycin class an attractive scaffold for the development of next-generation antifungal therapeutics.

Further in vivo studies are necessary to fully elucidate the efficacy and safety of this compound and its derivatives, but the initial data presents a promising avenue for addressing the challenges of invasive fungal infections and antifungal resistance.

References

A Comparative Analysis of Linearmycin A and Polyene Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison between Linearmycin A, a linear polyene antibiotic, and traditional polyene antifungals, such as Amphotericin B. The focus is on their respective mechanisms of action, antifungal efficacy, and cytotoxicity, supported by experimental data and protocols for key assays. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals.[1] Polyene antifungals, discovered in the 1950s, have long been a cornerstone for treating serious systemic fungal infections.[1] This class of drugs, which includes well-known agents like Amphotericin B and Nystatin, is derived from Streptomyces species.[1][2] They are characterized by a large macrolide ring with multiple conjugated double bonds.[1]

Linearmycins are a more recently identified family of polyketide antibiotics, also produced by Streptomyces. Unlike the cyclic structure of conventional polyenes, linearmycins possess a long, linear backbone. Initially classified as antifungal metabolites, they have also demonstrated potent antibacterial activity. This guide compares the antifungal properties of this compound with those of classic polyenes to highlight their similarities, differences, and therapeutic potential.

Mechanism of Action

Both this compound and traditional polyenes target the fungal cell membrane, but their precise interactions and the resulting downstream effects show subtle differences.

Polyene Antifungals (e.g., Amphotericin B): The primary mechanism of action for polyenes involves binding to ergosterol (B1671047), the main sterol component in fungal cell membranes. This binding leads to two proposed models of action:

  • Pore Formation: The polyene molecules insert themselves into the membrane, forming channels or pores. This disrupts the membrane's integrity, causing leakage of essential intracellular ions like K⁺ and Na⁺, which ultimately leads to fungal cell death.

  • Ergosterol Extraction: A more recent model suggests that polyenes actively extract ergosterol molecules directly from the cell membrane. This disruption of the membrane's lipid organization interferes with crucial cellular processes that depend on ergosterol, such as endocytosis, cell signaling, and the function of membrane proteins.

Polyenes exhibit selective toxicity because they have a much higher affinity for fungal ergosterol than for cholesterol, the predominant sterol in mammalian cell membranes. However, at high concentrations, they can interact with cholesterol, leading to host cell toxicity.

This compound: this compound, sharing structural similarities with polyenes, also targets the cytoplasmic membrane. Its mechanism is characterized by the rapid depolarization of the membrane, leading to a loss of cellular viability. Studies have shown that linearmycins can disrupt lipid bilayers directly, without the need for other cellular components, causing cell lysis. While the interaction is thought to be with the membrane, the specific requirement for ergosterol binding, as seen with classic polyenes, is less defined. The lytic effect appears more direct and is also observed against certain Gram-positive bacteria.

G cluster_0 Polyene (e.g., Amphotericin B) Mechanism cluster_1 This compound Mechanism Polyene Polyene Antifungal Ergosterol Ergosterol in Fungal Membrane Polyene->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Extraction Ergosterol Extraction Ergosterol->Extraction Leakage Ion Leakage (K+, Na+) Pore->Leakage Disruption Membrane Function Disruption Extraction->Disruption Death1 Fungal Cell Death Leakage->Death1 Disruption->Death1 Linearmycin This compound Membrane Fungal Cytoplasmic Membrane Linearmycin->Membrane Targets Depolarization Rapid Membrane Depolarization Membrane->Depolarization Causes Lysis Cell Lysis Depolarization->Lysis Death2 Fungal Cell Death Lysis->Death2

Caption: Comparative mechanisms of action for Polyenes and this compound.

Data Presentation: Antifungal Activity and Cytotoxicity

The in vitro antifungal activity is commonly measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Table 1: In Vitro Antifungal Activity (MIC)

CompoundFungal SpeciesMIC Range (µg/mL)Reference(s)
This compound Candida albicans1.6 (µ g/disc )
Saccharomyces cerevisiae0.1 (µ g/disc )
Turonicin A *Candida albicans0.0031
Saccharomyces cerevisiae0.0008
Amphotericin B Candida albicans0.125 - 1.0
Candida spp. (various)0.25 - 2.0

*Turonicin A is a structurally related linear polyene with potent activity and provides a benchmark for the potential of this compound class.

Table 2: Cytotoxicity Profile

CompoundAssayCell TypeResultReference(s)
Polyenes (General) Hemolysis / CytotoxicityMammalian CellsToxic at high doses due to binding with cholesterol.
Amphotericin B NephrotoxicityHuman Kidney CellsDose-limiting side effect.
Turonicin A *Cytotoxicity AssayHuman FibroblastsNo cytotoxicity observed.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antifungal agents.

This protocol determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast.

Materials:

  • RPMI-1640 medium buffered with MOPS.

  • 96-well microtiter plates.

  • Antifungal agent stock solution.

  • Yeast isolate, cultured for 24 hours.

  • Spectrophotometer.

  • Sterile saline or phosphate-buffered saline (PBS).

Procedure:

  • Inoculum Preparation:

    • Pick several colonies from a 24-hour culture of the yeast.

    • Suspend the colonies in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Drug Dilution:

    • Perform serial two-fold dilutions of the antifungal agent in the 96-well plate using RPMI-1640 medium.

    • Each well should contain 100 µL of the diluted drug. The final column serves as a drug-free growth control.

  • Inoculation:

    • Add 100 µL of the prepared yeast inoculum to each well.

  • Incubation:

    • Incubate the plates at 35°C for 24 to 48 hours.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% or 100% for polyenes) compared to the drug-free control well.

G A Prepare Yeast Inoculum (0.5 McFarland) C Inoculate Plate with Yeast Suspension A->C B Prepare Serial Dilutions of Antifungal in 96-Well Plate B->C D Incubate at 35°C for 24-48 hours C->D E Read MIC Visually or with Spectrophotometer D->E F Determine Lowest Concentration with Significant Growth Inhibition E->F

Caption: Workflow for Broth Microdilution MIC Assay.

This assay measures the ability of a compound to lyse red blood cells (erythrocytes), which serves as a primary screen for membrane-disrupting toxicity.

Materials:

  • Freshly collected human or animal blood with an anticoagulant (e.g., EDTA).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • 96-well microtiter plates (round-bottom for incubation, flat-bottom for reading).

  • Test compound solutions at various concentrations.

  • Positive control: Triton X-100 (e.g., 1%) or distilled water to cause 100% hemolysis.

  • Negative control: PBS.

  • Centrifuge and spectrophotometer.

Procedure:

  • Erythrocyte Preparation:

    • Centrifuge the whole blood to pellet the erythrocytes.

    • Wash the erythrocyte pellet multiple times with cold PBS until the supernatant is clear.

    • Resuspend the washed erythrocytes in PBS to a final concentration of 1-2%.

  • Assay Setup:

    • In a round-bottom 96-well plate, add 100 µL of the test compound dilutions, positive control, and negative control to respective wells.

    • Add 100 µL of the erythrocyte suspension to each well.

  • Incubation:

    • Incubate the plate at 37°C for 1 hour.

  • Pelleting and Transfer:

    • Centrifuge the plate to pellet intact erythrocytes.

    • Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom plate.

  • Measurement:

    • Measure the absorbance of the supernatant at 415 nm or 540 nm to quantify hemoglobin release.

  • Calculation:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

G A Prepare Washed Erythrocyte Suspension (2%) C Add Erythrocyte Suspension to all Wells A->C B Add Controls & Test Compound Dilutions to 96-Well Plate B->C D Incubate at 37°C for 1 hour C->D E Centrifuge Plate to Pellet Intact Cells D->E F Transfer Supernatant to New Plate E->F G Measure Absorbance (e.g., 540 nm) F->G H Calculate % Hemolysis G->H

Caption: Workflow for a standard Hemolysis Assay.

Summary and Conclusion

This compound and traditional polyenes represent two related yet distinct families of membrane-targeting antifungal agents.

  • Structural Difference: The most prominent difference is structural; classic polyenes like Amphotericin B are cyclic macrolides, whereas linearmycins are linear polyketides.

  • Mechanism: Both classes disrupt the fungal membrane. Polyenes are well-documented to act via ergosterol binding, leading to pore formation or sterol extraction. Linearmycins cause rapid membrane depolarization and lysis, a mechanism that also proves effective against some bacteria.

  • Antifungal Potency: Data on this compound itself is limited, but related linear polyenes like Turonicin A show exceptionally potent in vitro activity against Candida albicans, with MIC values significantly lower than those for Amphotericin B.

  • Toxicity and Therapeutic Potential: The clinical use of polyenes is often hampered by significant toxicity, particularly nephrotoxicity. Early data suggests that linear polyenes may possess a more favorable safety profile, with analogues showing no cytotoxicity against human cell lines. This combination of high potency and low toxicity makes the linearmycin class an attractive scaffold for the development of next-generation antifungal therapeutics.

Further in vivo studies are necessary to fully elucidate the efficacy and safety of this compound and its derivatives, but the initial data presents a promising avenue for addressing the challenges of invasive fungal infections and antifungal resistance.

References

A Comparative Analysis of Linearmycin A and Polyene Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison between Linearmycin A, a linear polyene antibiotic, and traditional polyene antifungals, such as Amphotericin B. The focus is on their respective mechanisms of action, antifungal efficacy, and cytotoxicity, supported by experimental data and protocols for key assays. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Fungal infections pose a significant threat to human health, particularly in immunocompromised individuals.[1] Polyene antifungals, discovered in the 1950s, have long been a cornerstone for treating serious systemic fungal infections.[1] This class of drugs, which includes well-known agents like Amphotericin B and Nystatin, is derived from Streptomyces species.[1][2] They are characterized by a large macrolide ring with multiple conjugated double bonds.[1]

Linearmycins are a more recently identified family of polyketide antibiotics, also produced by Streptomyces. Unlike the cyclic structure of conventional polyenes, linearmycins possess a long, linear backbone. Initially classified as antifungal metabolites, they have also demonstrated potent antibacterial activity. This guide compares the antifungal properties of this compound with those of classic polyenes to highlight their similarities, differences, and therapeutic potential.

Mechanism of Action

Both this compound and traditional polyenes target the fungal cell membrane, but their precise interactions and the resulting downstream effects show subtle differences.

Polyene Antifungals (e.g., Amphotericin B): The primary mechanism of action for polyenes involves binding to ergosterol, the main sterol component in fungal cell membranes. This binding leads to two proposed models of action:

  • Pore Formation: The polyene molecules insert themselves into the membrane, forming channels or pores. This disrupts the membrane's integrity, causing leakage of essential intracellular ions like K⁺ and Na⁺, which ultimately leads to fungal cell death.

  • Ergosterol Extraction: A more recent model suggests that polyenes actively extract ergosterol molecules directly from the cell membrane. This disruption of the membrane's lipid organization interferes with crucial cellular processes that depend on ergosterol, such as endocytosis, cell signaling, and the function of membrane proteins.

Polyenes exhibit selective toxicity because they have a much higher affinity for fungal ergosterol than for cholesterol, the predominant sterol in mammalian cell membranes. However, at high concentrations, they can interact with cholesterol, leading to host cell toxicity.

This compound: this compound, sharing structural similarities with polyenes, also targets the cytoplasmic membrane. Its mechanism is characterized by the rapid depolarization of the membrane, leading to a loss of cellular viability. Studies have shown that linearmycins can disrupt lipid bilayers directly, without the need for other cellular components, causing cell lysis. While the interaction is thought to be with the membrane, the specific requirement for ergosterol binding, as seen with classic polyenes, is less defined. The lytic effect appears more direct and is also observed against certain Gram-positive bacteria.

G cluster_0 Polyene (e.g., Amphotericin B) Mechanism cluster_1 This compound Mechanism Polyene Polyene Antifungal Ergosterol Ergosterol in Fungal Membrane Polyene->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Extraction Ergosterol Extraction Ergosterol->Extraction Leakage Ion Leakage (K+, Na+) Pore->Leakage Disruption Membrane Function Disruption Extraction->Disruption Death1 Fungal Cell Death Leakage->Death1 Disruption->Death1 Linearmycin This compound Membrane Fungal Cytoplasmic Membrane Linearmycin->Membrane Targets Depolarization Rapid Membrane Depolarization Membrane->Depolarization Causes Lysis Cell Lysis Depolarization->Lysis Death2 Fungal Cell Death Lysis->Death2

Caption: Comparative mechanisms of action for Polyenes and this compound.

Data Presentation: Antifungal Activity and Cytotoxicity

The in vitro antifungal activity is commonly measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Table 1: In Vitro Antifungal Activity (MIC)

CompoundFungal SpeciesMIC Range (µg/mL)Reference(s)
This compound Candida albicans1.6 (µ g/disc )
Saccharomyces cerevisiae0.1 (µ g/disc )
Turonicin A *Candida albicans0.0031
Saccharomyces cerevisiae0.0008
Amphotericin B Candida albicans0.125 - 1.0
Candida spp. (various)0.25 - 2.0

*Turonicin A is a structurally related linear polyene with potent activity and provides a benchmark for the potential of this compound class.

Table 2: Cytotoxicity Profile

CompoundAssayCell TypeResultReference(s)
Polyenes (General) Hemolysis / CytotoxicityMammalian CellsToxic at high doses due to binding with cholesterol.
Amphotericin B NephrotoxicityHuman Kidney CellsDose-limiting side effect.
Turonicin A *Cytotoxicity AssayHuman FibroblastsNo cytotoxicity observed.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of antifungal agents.

This protocol determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast.

Materials:

  • RPMI-1640 medium buffered with MOPS.

  • 96-well microtiter plates.

  • Antifungal agent stock solution.

  • Yeast isolate, cultured for 24 hours.

  • Spectrophotometer.

  • Sterile saline or phosphate-buffered saline (PBS).

Procedure:

  • Inoculum Preparation:

    • Pick several colonies from a 24-hour culture of the yeast.

    • Suspend the colonies in sterile saline.

    • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Drug Dilution:

    • Perform serial two-fold dilutions of the antifungal agent in the 96-well plate using RPMI-1640 medium.

    • Each well should contain 100 µL of the diluted drug. The final column serves as a drug-free growth control.

  • Inoculation:

    • Add 100 µL of the prepared yeast inoculum to each well.

  • Incubation:

    • Incubate the plates at 35°C for 24 to 48 hours.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% or 100% for polyenes) compared to the drug-free control well.

G A Prepare Yeast Inoculum (0.5 McFarland) C Inoculate Plate with Yeast Suspension A->C B Prepare Serial Dilutions of Antifungal in 96-Well Plate B->C D Incubate at 35°C for 24-48 hours C->D E Read MIC Visually or with Spectrophotometer D->E F Determine Lowest Concentration with Significant Growth Inhibition E->F

Caption: Workflow for Broth Microdilution MIC Assay.

This assay measures the ability of a compound to lyse red blood cells (erythrocytes), which serves as a primary screen for membrane-disrupting toxicity.

Materials:

  • Freshly collected human or animal blood with an anticoagulant (e.g., EDTA).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • 96-well microtiter plates (round-bottom for incubation, flat-bottom for reading).

  • Test compound solutions at various concentrations.

  • Positive control: Triton X-100 (e.g., 1%) or distilled water to cause 100% hemolysis.

  • Negative control: PBS.

  • Centrifuge and spectrophotometer.

Procedure:

  • Erythrocyte Preparation:

    • Centrifuge the whole blood to pellet the erythrocytes.

    • Wash the erythrocyte pellet multiple times with cold PBS until the supernatant is clear.

    • Resuspend the washed erythrocytes in PBS to a final concentration of 1-2%.

  • Assay Setup:

    • In a round-bottom 96-well plate, add 100 µL of the test compound dilutions, positive control, and negative control to respective wells.

    • Add 100 µL of the erythrocyte suspension to each well.

  • Incubation:

    • Incubate the plate at 37°C for 1 hour.

  • Pelleting and Transfer:

    • Centrifuge the plate to pellet intact erythrocytes.

    • Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom plate.

  • Measurement:

    • Measure the absorbance of the supernatant at 415 nm or 540 nm to quantify hemoglobin release.

  • Calculation:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

G A Prepare Washed Erythrocyte Suspension (2%) C Add Erythrocyte Suspension to all Wells A->C B Add Controls & Test Compound Dilutions to 96-Well Plate B->C D Incubate at 37°C for 1 hour C->D E Centrifuge Plate to Pellet Intact Cells D->E F Transfer Supernatant to New Plate E->F G Measure Absorbance (e.g., 540 nm) F->G H Calculate % Hemolysis G->H

Caption: Workflow for a standard Hemolysis Assay.

Summary and Conclusion

This compound and traditional polyenes represent two related yet distinct families of membrane-targeting antifungal agents.

  • Structural Difference: The most prominent difference is structural; classic polyenes like Amphotericin B are cyclic macrolides, whereas linearmycins are linear polyketides.

  • Mechanism: Both classes disrupt the fungal membrane. Polyenes are well-documented to act via ergosterol binding, leading to pore formation or sterol extraction. Linearmycins cause rapid membrane depolarization and lysis, a mechanism that also proves effective against some bacteria.

  • Antifungal Potency: Data on this compound itself is limited, but related linear polyenes like Turonicin A show exceptionally potent in vitro activity against Candida albicans, with MIC values significantly lower than those for Amphotericin B.

  • Toxicity and Therapeutic Potential: The clinical use of polyenes is often hampered by significant toxicity, particularly nephrotoxicity. Early data suggests that linear polyenes may possess a more favorable safety profile, with analogues showing no cytotoxicity against human cell lines. This combination of high potency and low toxicity makes the linearmycin class an attractive scaffold for the development of next-generation antifungal therapeutics.

Further in vivo studies are necessary to fully elucidate the efficacy and safety of this compound and its derivatives, but the initial data presents a promising avenue for addressing the challenges of invasive fungal infections and antifungal resistance.

References

Unveiling the Potency of Linearmycin A: A Comparative Guide to its Effects on Bacterial Membrane Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of Linearmycin A's impact on bacterial membrane potential is presented today, offering researchers and drug development professionals a valuable comparative guide. This publication details the potent membrane-depolarizing effects of this compound and contrasts its activity with other well-known membrane-active agents, supported by clear experimental data and detailed protocols.

This compound, a polyketide antibiotic, has been identified as a potent disruptor of the cytoplasmic membrane in Gram-positive bacteria, leading to rapid depolarization and subsequent cell death.[1][2] This guide provides a quantitative comparison of this compound's efficacy against that of other membrane-targeting compounds, including the lipopeptide daptomycin, the lantibiotic nisin, and the potassium ionophore valinomycin.

Comparative Analysis of Membrane Depolarization

The following table summarizes the effects of this compound and comparator compounds on bacterial membrane potential, as measured by the voltage-sensitive fluorescent dye DiSC3(5). An increase in fluorescence intensity indicates membrane depolarization.

CompoundTarget Organism(s)ConcentrationTime to Max DepolarizationKey FindingsReference(s)
This compound Bacillus subtilis5–20 mAU s/µLRapidCauses rapid and significant depolarization of the cytoplasmic membrane.[1]
Daptomycin Staphylococcus aureus5 µg/mL (8x MIC)30 - 60 minutesInduces a gradual dissipation of membrane potential.[3][4]
Nisin Lactococcus lactis, Staphylococcus aureus25 µg/mL (4x MIC)< 5 minutesCauses rapid and complete membrane depolarization through pore formation.
Valinomycin Bacillus subtilis4-5 µMRapidActs as a K+ carrier, leading to rapid membrane depolarization.

Experimental Validation: Methodologies

The validation of this compound's effect on membrane potential relies on robust experimental protocols. A key method employed is the use of voltage-sensitive fluorescent dyes, such as DiSC3(5).

Membrane Potential Measurement using DiSC3(5) Assay

This protocol is adapted from studies on this compound and other membrane-active agents.

Objective: To measure changes in bacterial cytoplasmic membrane potential upon exposure to this compound or other compounds.

Materials:

  • Mid-logarithmic phase culture of Bacillus subtilis (or other target bacteria)

  • This compound (or comparator compound)

  • 3,3’-Dipropylthiadicarbocyanine iodide (DiSC3(5)) stock solution (in DMSO)

  • Appropriate bacterial growth medium (e.g., MYM)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Cell Preparation: Grow Bacillus subtilis to mid-logarithmic phase (OD600 ≈ 0.4-0.6) in the appropriate medium.

  • Dye Loading: Dilute the bacterial culture to a final OD600 of 0.05 in fresh, pre-warmed medium containing 1 µM DiSC3(5). Incubate for 30 minutes at 37°C to allow the dye to accumulate in polarized cells.

  • Assay Setup: Aliquot 100 µL of the cell suspension with DiSC3(5) into each well of a 96-well microplate.

  • Baseline Reading: Measure the baseline fluorescence for 2-3 minutes to establish a stable signal. The accumulation of DiSC3(5) in polarized membranes leads to fluorescence quenching.

  • Compound Addition: Add this compound or the comparator compound at the desired concentration to the wells.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity every minute for a defined period (e.g., 30-60 minutes). Depolarization of the membrane causes the release of DiSC3(5) into the medium, resulting in an increase in fluorescence.

  • Data Analysis: Plot the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization. The rate and extent of depolarization can be quantified and compared between different compounds.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for assessing membrane potential and the known signaling pathway activated by this compound.

G cluster_prep Cell and Reagent Preparation cluster_assay Fluorescence Assay cluster_analysis Data Analysis b_subtilis Bacillus subtilis Culture log_phase Grow to Mid-Log Phase b_subtilis->log_phase dilution Dilute Culture log_phase->dilution dye_loading Add DiSC3(5) to Cells dilution->dye_loading disc3_5 DiSC3(5) Stock disc3_5->dye_loading incubation Incubate for Dye Loading dye_loading->incubation plate_loading Aliquot to 96-Well Plate incubation->plate_loading baseline Measure Baseline Fluorescence plate_loading->baseline add_compound Add this compound / Comparator baseline->add_compound kinetic_read Kinetic Fluorescence Reading add_compound->kinetic_read plot_data Plot Fluorescence vs. Time kinetic_read->plot_data quantify Quantify Depolarization plot_data->quantify compare Compare Compounds quantify->compare

Figure 1. Experimental workflow for membrane potential assay.

G cluster_membrane Bacterial Cytoplasmic Membrane LnrJ LnrJ (Histidine Kinase) LnrK LnrK (Response Regulator) LnrJ->LnrK phosphorylates LnrLMN LnrLMN (ABC Transporter) Resistance This compound Resistance LnrLMN->Resistance confers Linearmycin_A This compound Linearmycin_A->LnrJ activates Depolarization Membrane Depolarization Linearmycin_A->Depolarization causes LnrK_P LnrK-P LnrK->LnrK_P lnrLMN_gene lnrLMN gene expression LnrK_P->lnrLMN_gene activates lnrLMN_gene->LnrLMN leads to

Figure 2. this compound signaling pathway for resistance.

Mechanism of Action and Resistance

This compound directly targets the bacterial cytoplasmic membrane, causing a rapid loss of membrane potential. In response to this stress, bacteria such as Bacillus subtilis have developed a specific defense mechanism. This compound activates the histidine kinase LnrJ, a sensor protein in the bacterial membrane. This triggers a phosphorylation cascade, leading to the activation of the response regulator LnrK. Activated LnrK then promotes the expression of the lnrLMN operon, which encodes an ATP-binding cassette (ABC) transporter. This transporter is believed to function as an efflux pump, removing this compound from the membrane and thus conferring resistance.

This guide provides a foundational understanding of this compound's potent antibacterial activity and the cellular response it elicits. The presented data and protocols offer a valuable resource for researchers investigating novel antimicrobial agents and bacterial resistance mechanisms.

References

Unveiling the Potency of Linearmycin A: A Comparative Guide to its Effects on Bacterial Membrane Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of Linearmycin A's impact on bacterial membrane potential is presented today, offering researchers and drug development professionals a valuable comparative guide. This publication details the potent membrane-depolarizing effects of this compound and contrasts its activity with other well-known membrane-active agents, supported by clear experimental data and detailed protocols.

This compound, a polyketide antibiotic, has been identified as a potent disruptor of the cytoplasmic membrane in Gram-positive bacteria, leading to rapid depolarization and subsequent cell death.[1][2] This guide provides a quantitative comparison of this compound's efficacy against that of other membrane-targeting compounds, including the lipopeptide daptomycin, the lantibiotic nisin, and the potassium ionophore valinomycin.

Comparative Analysis of Membrane Depolarization

The following table summarizes the effects of this compound and comparator compounds on bacterial membrane potential, as measured by the voltage-sensitive fluorescent dye DiSC3(5). An increase in fluorescence intensity indicates membrane depolarization.

CompoundTarget Organism(s)ConcentrationTime to Max DepolarizationKey FindingsReference(s)
This compound Bacillus subtilis5–20 mAU s/µLRapidCauses rapid and significant depolarization of the cytoplasmic membrane.[1]
Daptomycin Staphylococcus aureus5 µg/mL (8x MIC)30 - 60 minutesInduces a gradual dissipation of membrane potential.[3][4]
Nisin Lactococcus lactis, Staphylococcus aureus25 µg/mL (4x MIC)< 5 minutesCauses rapid and complete membrane depolarization through pore formation.
Valinomycin Bacillus subtilis4-5 µMRapidActs as a K+ carrier, leading to rapid membrane depolarization.

Experimental Validation: Methodologies

The validation of this compound's effect on membrane potential relies on robust experimental protocols. A key method employed is the use of voltage-sensitive fluorescent dyes, such as DiSC3(5).

Membrane Potential Measurement using DiSC3(5) Assay

This protocol is adapted from studies on this compound and other membrane-active agents.

Objective: To measure changes in bacterial cytoplasmic membrane potential upon exposure to this compound or other compounds.

Materials:

  • Mid-logarithmic phase culture of Bacillus subtilis (or other target bacteria)

  • This compound (or comparator compound)

  • 3,3’-Dipropylthiadicarbocyanine iodide (DiSC3(5)) stock solution (in DMSO)

  • Appropriate bacterial growth medium (e.g., MYM)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Cell Preparation: Grow Bacillus subtilis to mid-logarithmic phase (OD600 ≈ 0.4-0.6) in the appropriate medium.

  • Dye Loading: Dilute the bacterial culture to a final OD600 of 0.05 in fresh, pre-warmed medium containing 1 µM DiSC3(5). Incubate for 30 minutes at 37°C to allow the dye to accumulate in polarized cells.

  • Assay Setup: Aliquot 100 µL of the cell suspension with DiSC3(5) into each well of a 96-well microplate.

  • Baseline Reading: Measure the baseline fluorescence for 2-3 minutes to establish a stable signal. The accumulation of DiSC3(5) in polarized membranes leads to fluorescence quenching.

  • Compound Addition: Add this compound or the comparator compound at the desired concentration to the wells.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity every minute for a defined period (e.g., 30-60 minutes). Depolarization of the membrane causes the release of DiSC3(5) into the medium, resulting in an increase in fluorescence.

  • Data Analysis: Plot the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization. The rate and extent of depolarization can be quantified and compared between different compounds.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for assessing membrane potential and the known signaling pathway activated by this compound.

G cluster_prep Cell and Reagent Preparation cluster_assay Fluorescence Assay cluster_analysis Data Analysis b_subtilis Bacillus subtilis Culture log_phase Grow to Mid-Log Phase b_subtilis->log_phase dilution Dilute Culture log_phase->dilution dye_loading Add DiSC3(5) to Cells dilution->dye_loading disc3_5 DiSC3(5) Stock disc3_5->dye_loading incubation Incubate for Dye Loading dye_loading->incubation plate_loading Aliquot to 96-Well Plate incubation->plate_loading baseline Measure Baseline Fluorescence plate_loading->baseline add_compound Add this compound / Comparator baseline->add_compound kinetic_read Kinetic Fluorescence Reading add_compound->kinetic_read plot_data Plot Fluorescence vs. Time kinetic_read->plot_data quantify Quantify Depolarization plot_data->quantify compare Compare Compounds quantify->compare

Figure 1. Experimental workflow for membrane potential assay.

G cluster_membrane Bacterial Cytoplasmic Membrane LnrJ LnrJ (Histidine Kinase) LnrK LnrK (Response Regulator) LnrJ->LnrK phosphorylates LnrLMN LnrLMN (ABC Transporter) Resistance This compound Resistance LnrLMN->Resistance confers Linearmycin_A This compound Linearmycin_A->LnrJ activates Depolarization Membrane Depolarization Linearmycin_A->Depolarization causes LnrK_P LnrK-P LnrK->LnrK_P lnrLMN_gene lnrLMN gene expression LnrK_P->lnrLMN_gene activates lnrLMN_gene->LnrLMN leads to

Figure 2. this compound signaling pathway for resistance.

Mechanism of Action and Resistance

This compound directly targets the bacterial cytoplasmic membrane, causing a rapid loss of membrane potential. In response to this stress, bacteria such as Bacillus subtilis have developed a specific defense mechanism. This compound activates the histidine kinase LnrJ, a sensor protein in the bacterial membrane. This triggers a phosphorylation cascade, leading to the activation of the response regulator LnrK. Activated LnrK then promotes the expression of the lnrLMN operon, which encodes an ATP-binding cassette (ABC) transporter. This transporter is believed to function as an efflux pump, removing this compound from the membrane and thus conferring resistance.

This guide provides a foundational understanding of this compound's potent antibacterial activity and the cellular response it elicits. The presented data and protocols offer a valuable resource for researchers investigating novel antimicrobial agents and bacterial resistance mechanisms.

References

Unveiling the Potency of Linearmycin A: A Comparative Guide to its Effects on Bacterial Membrane Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of Linearmycin A's impact on bacterial membrane potential is presented today, offering researchers and drug development professionals a valuable comparative guide. This publication details the potent membrane-depolarizing effects of this compound and contrasts its activity with other well-known membrane-active agents, supported by clear experimental data and detailed protocols.

This compound, a polyketide antibiotic, has been identified as a potent disruptor of the cytoplasmic membrane in Gram-positive bacteria, leading to rapid depolarization and subsequent cell death.[1][2] This guide provides a quantitative comparison of this compound's efficacy against that of other membrane-targeting compounds, including the lipopeptide daptomycin, the lantibiotic nisin, and the potassium ionophore valinomycin.

Comparative Analysis of Membrane Depolarization

The following table summarizes the effects of this compound and comparator compounds on bacterial membrane potential, as measured by the voltage-sensitive fluorescent dye DiSC3(5). An increase in fluorescence intensity indicates membrane depolarization.

CompoundTarget Organism(s)ConcentrationTime to Max DepolarizationKey FindingsReference(s)
This compound Bacillus subtilis5–20 mAU s/µLRapidCauses rapid and significant depolarization of the cytoplasmic membrane.[1]
Daptomycin Staphylococcus aureus5 µg/mL (8x MIC)30 - 60 minutesInduces a gradual dissipation of membrane potential.[3][4]
Nisin Lactococcus lactis, Staphylococcus aureus25 µg/mL (4x MIC)< 5 minutesCauses rapid and complete membrane depolarization through pore formation.
Valinomycin Bacillus subtilis4-5 µMRapidActs as a K+ carrier, leading to rapid membrane depolarization.

Experimental Validation: Methodologies

The validation of this compound's effect on membrane potential relies on robust experimental protocols. A key method employed is the use of voltage-sensitive fluorescent dyes, such as DiSC3(5).

Membrane Potential Measurement using DiSC3(5) Assay

This protocol is adapted from studies on this compound and other membrane-active agents.

Objective: To measure changes in bacterial cytoplasmic membrane potential upon exposure to this compound or other compounds.

Materials:

  • Mid-logarithmic phase culture of Bacillus subtilis (or other target bacteria)

  • This compound (or comparator compound)

  • 3,3’-Dipropylthiadicarbocyanine iodide (DiSC3(5)) stock solution (in DMSO)

  • Appropriate bacterial growth medium (e.g., MYM)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Cell Preparation: Grow Bacillus subtilis to mid-logarithmic phase (OD600 ≈ 0.4-0.6) in the appropriate medium.

  • Dye Loading: Dilute the bacterial culture to a final OD600 of 0.05 in fresh, pre-warmed medium containing 1 µM DiSC3(5). Incubate for 30 minutes at 37°C to allow the dye to accumulate in polarized cells.

  • Assay Setup: Aliquot 100 µL of the cell suspension with DiSC3(5) into each well of a 96-well microplate.

  • Baseline Reading: Measure the baseline fluorescence for 2-3 minutes to establish a stable signal. The accumulation of DiSC3(5) in polarized membranes leads to fluorescence quenching.

  • Compound Addition: Add this compound or the comparator compound at the desired concentration to the wells.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity every minute for a defined period (e.g., 30-60 minutes). Depolarization of the membrane causes the release of DiSC3(5) into the medium, resulting in an increase in fluorescence.

  • Data Analysis: Plot the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization. The rate and extent of depolarization can be quantified and compared between different compounds.

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for assessing membrane potential and the known signaling pathway activated by this compound.

G cluster_prep Cell and Reagent Preparation cluster_assay Fluorescence Assay cluster_analysis Data Analysis b_subtilis Bacillus subtilis Culture log_phase Grow to Mid-Log Phase b_subtilis->log_phase dilution Dilute Culture log_phase->dilution dye_loading Add DiSC3(5) to Cells dilution->dye_loading disc3_5 DiSC3(5) Stock disc3_5->dye_loading incubation Incubate for Dye Loading dye_loading->incubation plate_loading Aliquot to 96-Well Plate incubation->plate_loading baseline Measure Baseline Fluorescence plate_loading->baseline add_compound Add this compound / Comparator baseline->add_compound kinetic_read Kinetic Fluorescence Reading add_compound->kinetic_read plot_data Plot Fluorescence vs. Time kinetic_read->plot_data quantify Quantify Depolarization plot_data->quantify compare Compare Compounds quantify->compare

Figure 1. Experimental workflow for membrane potential assay.

G cluster_membrane Bacterial Cytoplasmic Membrane LnrJ LnrJ (Histidine Kinase) LnrK LnrK (Response Regulator) LnrJ->LnrK phosphorylates LnrLMN LnrLMN (ABC Transporter) Resistance This compound Resistance LnrLMN->Resistance confers Linearmycin_A This compound Linearmycin_A->LnrJ activates Depolarization Membrane Depolarization Linearmycin_A->Depolarization causes LnrK_P LnrK-P LnrK->LnrK_P lnrLMN_gene lnrLMN gene expression LnrK_P->lnrLMN_gene activates lnrLMN_gene->LnrLMN leads to

Figure 2. this compound signaling pathway for resistance.

Mechanism of Action and Resistance

This compound directly targets the bacterial cytoplasmic membrane, causing a rapid loss of membrane potential. In response to this stress, bacteria such as Bacillus subtilis have developed a specific defense mechanism. This compound activates the histidine kinase LnrJ, a sensor protein in the bacterial membrane. This triggers a phosphorylation cascade, leading to the activation of the response regulator LnrK. Activated LnrK then promotes the expression of the lnrLMN operon, which encodes an ATP-binding cassette (ABC) transporter. This transporter is believed to function as an efflux pump, removing this compound from the membrane and thus conferring resistance.

This guide provides a foundational understanding of this compound's potent antibacterial activity and the cellular response it elicits. The presented data and protocols offer a valuable resource for researchers investigating novel antimicrobial agents and bacterial resistance mechanisms.

References

Navigating Resistance: A Comparative Guide to Linearmycin A and Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current understanding of Linearmycin A's antibacterial activity and resistance mechanisms, placed in the context of other antibiotic classes. While direct comparative studies on cross-resistance with this compound are limited in publicly available literature, this document synthesizes existing data and proposes a framework for future cross-resistance investigations.

This compound: Mechanism of Action and Spectrum of Activity

This compound is a polyene antibiotic produced by Streptomyces species.[1][2][3] Its primary mode of action is the disruption of the bacterial cytoplasmic membrane, leading to depolarization, leakage of cellular contents, and ultimately, cell lysis.[4][5] This direct targeting of the membrane is a mechanism shared with other antibiotic classes, such as the lipopeptide daptomycin (B549167).

This compound has demonstrated activity against a range of bacteria. It is particularly effective against Gram-positive bacteria, with notable lytic activity against various Bacillus species. Limited data from disc diffusion assays also indicate activity against Staphylococcus aureus and Escherichia coli.

The Known Resistance Mechanism to this compound

Research into resistance to this compound has primarily focused on Bacillus subtilis. In this bacterium, resistance is not conferred by modification of the antibiotic's target but rather through the activation of an efflux pump system.

This resistance is mediated by a specific two-component signaling (TCS) system, encoded by the lnrJK (also known as yfiJK) operon. In the presence of this compound, the histidine kinase LnrJ is activated. This, in turn, phosphorylates the response regulator LnrK. Activated LnrK then upregulates the expression of the lnrLMN (yfiLMN) operon, which encodes an ATP-binding cassette (ABC) transporter. This ABC transporter is believed to function as an efflux pump, actively removing this compound from the cell and thus conferring resistance.

Linearmycin_A_Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Linearmycin_A This compound LnrJ LnrJ (Histidine Kinase) Linearmycin_A->LnrJ 1. Senses membrane stress ABC_Transporter LnrLMN (ABC Transporter) Linearmycin_A->ABC_Transporter 5. Efflux LnrK LnrK (Response Regulator) LnrJ->LnrK 2. Phosphorylates Phosphorylation P LnrK->Phosphorylation lnrLMN_operon lnrLMN operon lnrLMN_operon->ABC_Transporter 4. Upregulates expression Phosphorylation->lnrLMN_operon 3. Activates transcription

Caption: Resistance mechanism to this compound in Bacillus subtilis.

Cross-Resistance Profile: Current Knowledge and Future Directions

A critical question for any new antibiotic is its potential for cross-resistance with existing drugs. Based on current literature, there are no comprehensive studies that directly assess the cross-resistance profile of this compound against a broad panel of antibiotic-resistant bacteria.

However, some inferences can be drawn from its mechanism of action and known resistance pathway. One study noted that daptomycin, which also targets the cell membrane, does not activate the LnrJ signaling system in B. subtilis. This suggests that the resistance mechanism to this compound in this organism is specific and may not confer resistance to other membrane-active agents, indicating a potential lack of cross-resistance.

To definitively establish the cross-resistance profile of this compound, dedicated studies are required. The following section outlines a proposed experimental framework for such an investigation.

Proposed Experimental Protocol for Cross-Resistance Analysis

This protocol describes a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a panel of antibiotic-resistant and susceptible bacterial strains using the broth microdilution method.

Objective: To compare the in vitro activity of this compound against a panel of clinically relevant antibiotic-resistant and susceptible bacterial strains to assess for potential cross-resistance.

Materials:

  • This compound

  • Panel of bacterial strains (see Table 1 for examples)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, select several colonies and suspend them in saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of this compound in CAMHB in the 96-well plates to achieve a range of final concentrations (e.g., from 64 µg/mL to 0.0625 µg/mL).

  • Inoculation and Incubation:

    • Inoculate each well containing the this compound dilutions with the standardized bacterial suspension.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria) for each bacterial strain.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Cross_Resistance_Workflow Start Start: Select Bacterial Strains Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Prepare_Antibiotic Prepare Serial Dilutions of this compound Start->Prepare_Antibiotic Inoculate_Plate Inoculate 96-Well Plate Prepare_Inoculum->Inoculate_Plate Prepare_Antibiotic->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC Analyze_Data Analyze and Compare MICs Read_MIC->Analyze_Data

Caption: Proposed experimental workflow for a cross-resistance study.
Data Presentation: Comparative MIC Table

The results of the proposed study should be summarized in a clear and structured table to facilitate comparison.

Table 1: Proposed Comparative MIC Data for this compound

Bacterial StrainResistance PhenotypeMIC of Comparator Antibiotic (µg/mL)MIC of this compound (µg/mL)
Staphylococcus aureus ATCC 29213SusceptibleOxacillin: ≤2
S. aureus (MRSA)Methicillin-ResistantOxacillin: ≥4
Enterococcus faecalis ATCC 29212SusceptibleVancomycin: ≤4
E. faecalis (VRE)Vancomycin-ResistantVancomycin: ≥32
Escherichia coli ATCC 25922SusceptibleCiprofloxacin: ≤1
E. coli (MDR)Fluoroquinolone-Resistant, ESBL-producingCiprofloxacin: ≥4
Pseudomonas aeruginosa ATCC 27853SusceptibleMeropenem: ≤2
P. aeruginosa (MDR)Carbapenem-ResistantMeropenem: ≥8

Note: The comparator antibiotic concentrations are illustrative and based on CLSI guidelines. The column for this compound MIC would be populated with experimental data.

Conclusion

This compound's unique mode of action, targeting the bacterial cell membrane, makes it a promising candidate for further investigation, especially in an era of growing antibiotic resistance. While the currently available data on cross-resistance is sparse, the lack of activation of the B. subtilis resistance pathway by other membrane-active agents like daptomycin is an encouraging sign. The proposed experimental framework provides a clear path forward for systematically evaluating the cross-resistance profile of this compound. The results of such studies will be crucial in determining its potential clinical utility and its role in combating multidrug-resistant pathogens.

References

Navigating Resistance: A Comparative Guide to Linearmycin A and Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current understanding of Linearmycin A's antibacterial activity and resistance mechanisms, placed in the context of other antibiotic classes. While direct comparative studies on cross-resistance with this compound are limited in publicly available literature, this document synthesizes existing data and proposes a framework for future cross-resistance investigations.

This compound: Mechanism of Action and Spectrum of Activity

This compound is a polyene antibiotic produced by Streptomyces species.[1][2][3] Its primary mode of action is the disruption of the bacterial cytoplasmic membrane, leading to depolarization, leakage of cellular contents, and ultimately, cell lysis.[4][5] This direct targeting of the membrane is a mechanism shared with other antibiotic classes, such as the lipopeptide daptomycin (B549167).

This compound has demonstrated activity against a range of bacteria. It is particularly effective against Gram-positive bacteria, with notable lytic activity against various Bacillus species. Limited data from disc diffusion assays also indicate activity against Staphylococcus aureus and Escherichia coli.

The Known Resistance Mechanism to this compound

Research into resistance to this compound has primarily focused on Bacillus subtilis. In this bacterium, resistance is not conferred by modification of the antibiotic's target but rather through the activation of an efflux pump system.

This resistance is mediated by a specific two-component signaling (TCS) system, encoded by the lnrJK (also known as yfiJK) operon. In the presence of this compound, the histidine kinase LnrJ is activated. This, in turn, phosphorylates the response regulator LnrK. Activated LnrK then upregulates the expression of the lnrLMN (yfiLMN) operon, which encodes an ATP-binding cassette (ABC) transporter. This ABC transporter is believed to function as an efflux pump, actively removing this compound from the cell and thus conferring resistance.

Linearmycin_A_Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Linearmycin_A This compound LnrJ LnrJ (Histidine Kinase) Linearmycin_A->LnrJ 1. Senses membrane stress ABC_Transporter LnrLMN (ABC Transporter) Linearmycin_A->ABC_Transporter 5. Efflux LnrK LnrK (Response Regulator) LnrJ->LnrK 2. Phosphorylates Phosphorylation P LnrK->Phosphorylation lnrLMN_operon lnrLMN operon lnrLMN_operon->ABC_Transporter 4. Upregulates expression Phosphorylation->lnrLMN_operon 3. Activates transcription

Caption: Resistance mechanism to this compound in Bacillus subtilis.

Cross-Resistance Profile: Current Knowledge and Future Directions

A critical question for any new antibiotic is its potential for cross-resistance with existing drugs. Based on current literature, there are no comprehensive studies that directly assess the cross-resistance profile of this compound against a broad panel of antibiotic-resistant bacteria.

However, some inferences can be drawn from its mechanism of action and known resistance pathway. One study noted that daptomycin, which also targets the cell membrane, does not activate the LnrJ signaling system in B. subtilis. This suggests that the resistance mechanism to this compound in this organism is specific and may not confer resistance to other membrane-active agents, indicating a potential lack of cross-resistance.

To definitively establish the cross-resistance profile of this compound, dedicated studies are required. The following section outlines a proposed experimental framework for such an investigation.

Proposed Experimental Protocol for Cross-Resistance Analysis

This protocol describes a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a panel of antibiotic-resistant and susceptible bacterial strains using the broth microdilution method.

Objective: To compare the in vitro activity of this compound against a panel of clinically relevant antibiotic-resistant and susceptible bacterial strains to assess for potential cross-resistance.

Materials:

  • This compound

  • Panel of bacterial strains (see Table 1 for examples)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, select several colonies and suspend them in saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of this compound in CAMHB in the 96-well plates to achieve a range of final concentrations (e.g., from 64 µg/mL to 0.0625 µg/mL).

  • Inoculation and Incubation:

    • Inoculate each well containing the this compound dilutions with the standardized bacterial suspension.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria) for each bacterial strain.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Cross_Resistance_Workflow Start Start: Select Bacterial Strains Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Prepare_Antibiotic Prepare Serial Dilutions of this compound Start->Prepare_Antibiotic Inoculate_Plate Inoculate 96-Well Plate Prepare_Inoculum->Inoculate_Plate Prepare_Antibiotic->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC Analyze_Data Analyze and Compare MICs Read_MIC->Analyze_Data

Caption: Proposed experimental workflow for a cross-resistance study.
Data Presentation: Comparative MIC Table

The results of the proposed study should be summarized in a clear and structured table to facilitate comparison.

Table 1: Proposed Comparative MIC Data for this compound

Bacterial StrainResistance PhenotypeMIC of Comparator Antibiotic (µg/mL)MIC of this compound (µg/mL)
Staphylococcus aureus ATCC 29213SusceptibleOxacillin: ≤2
S. aureus (MRSA)Methicillin-ResistantOxacillin: ≥4
Enterococcus faecalis ATCC 29212SusceptibleVancomycin: ≤4
E. faecalis (VRE)Vancomycin-ResistantVancomycin: ≥32
Escherichia coli ATCC 25922SusceptibleCiprofloxacin: ≤1
E. coli (MDR)Fluoroquinolone-Resistant, ESBL-producingCiprofloxacin: ≥4
Pseudomonas aeruginosa ATCC 27853SusceptibleMeropenem: ≤2
P. aeruginosa (MDR)Carbapenem-ResistantMeropenem: ≥8

Note: The comparator antibiotic concentrations are illustrative and based on CLSI guidelines. The column for this compound MIC would be populated with experimental data.

Conclusion

This compound's unique mode of action, targeting the bacterial cell membrane, makes it a promising candidate for further investigation, especially in an era of growing antibiotic resistance. While the currently available data on cross-resistance is sparse, the lack of activation of the B. subtilis resistance pathway by other membrane-active agents like daptomycin is an encouraging sign. The proposed experimental framework provides a clear path forward for systematically evaluating the cross-resistance profile of this compound. The results of such studies will be crucial in determining its potential clinical utility and its role in combating multidrug-resistant pathogens.

References

Navigating Resistance: A Comparative Guide to Linearmycin A and Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current understanding of Linearmycin A's antibacterial activity and resistance mechanisms, placed in the context of other antibiotic classes. While direct comparative studies on cross-resistance with this compound are limited in publicly available literature, this document synthesizes existing data and proposes a framework for future cross-resistance investigations.

This compound: Mechanism of Action and Spectrum of Activity

This compound is a polyene antibiotic produced by Streptomyces species.[1][2][3] Its primary mode of action is the disruption of the bacterial cytoplasmic membrane, leading to depolarization, leakage of cellular contents, and ultimately, cell lysis.[4][5] This direct targeting of the membrane is a mechanism shared with other antibiotic classes, such as the lipopeptide daptomycin.

This compound has demonstrated activity against a range of bacteria. It is particularly effective against Gram-positive bacteria, with notable lytic activity against various Bacillus species. Limited data from disc diffusion assays also indicate activity against Staphylococcus aureus and Escherichia coli.

The Known Resistance Mechanism to this compound

Research into resistance to this compound has primarily focused on Bacillus subtilis. In this bacterium, resistance is not conferred by modification of the antibiotic's target but rather through the activation of an efflux pump system.

This resistance is mediated by a specific two-component signaling (TCS) system, encoded by the lnrJK (also known as yfiJK) operon. In the presence of this compound, the histidine kinase LnrJ is activated. This, in turn, phosphorylates the response regulator LnrK. Activated LnrK then upregulates the expression of the lnrLMN (yfiLMN) operon, which encodes an ATP-binding cassette (ABC) transporter. This ABC transporter is believed to function as an efflux pump, actively removing this compound from the cell and thus conferring resistance.

Linearmycin_A_Resistance cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Linearmycin_A This compound LnrJ LnrJ (Histidine Kinase) Linearmycin_A->LnrJ 1. Senses membrane stress ABC_Transporter LnrLMN (ABC Transporter) Linearmycin_A->ABC_Transporter 5. Efflux LnrK LnrK (Response Regulator) LnrJ->LnrK 2. Phosphorylates Phosphorylation P LnrK->Phosphorylation lnrLMN_operon lnrLMN operon lnrLMN_operon->ABC_Transporter 4. Upregulates expression Phosphorylation->lnrLMN_operon 3. Activates transcription

Caption: Resistance mechanism to this compound in Bacillus subtilis.

Cross-Resistance Profile: Current Knowledge and Future Directions

A critical question for any new antibiotic is its potential for cross-resistance with existing drugs. Based on current literature, there are no comprehensive studies that directly assess the cross-resistance profile of this compound against a broad panel of antibiotic-resistant bacteria.

However, some inferences can be drawn from its mechanism of action and known resistance pathway. One study noted that daptomycin, which also targets the cell membrane, does not activate the LnrJ signaling system in B. subtilis. This suggests that the resistance mechanism to this compound in this organism is specific and may not confer resistance to other membrane-active agents, indicating a potential lack of cross-resistance.

To definitively establish the cross-resistance profile of this compound, dedicated studies are required. The following section outlines a proposed experimental framework for such an investigation.

Proposed Experimental Protocol for Cross-Resistance Analysis

This protocol describes a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a panel of antibiotic-resistant and susceptible bacterial strains using the broth microdilution method.

Objective: To compare the in vitro activity of this compound against a panel of clinically relevant antibiotic-resistant and susceptible bacterial strains to assess for potential cross-resistance.

Materials:

  • This compound

  • Panel of bacterial strains (see Table 1 for examples)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, select several colonies and suspend them in saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of this compound in CAMHB in the 96-well plates to achieve a range of final concentrations (e.g., from 64 µg/mL to 0.0625 µg/mL).

  • Inoculation and Incubation:

    • Inoculate each well containing the this compound dilutions with the standardized bacterial suspension.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria) for each bacterial strain.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Cross_Resistance_Workflow Start Start: Select Bacterial Strains Prepare_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Prepare_Antibiotic Prepare Serial Dilutions of this compound Start->Prepare_Antibiotic Inoculate_Plate Inoculate 96-Well Plate Prepare_Inoculum->Inoculate_Plate Prepare_Antibiotic->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_MIC Determine MIC (Lowest concentration with no visible growth) Incubate->Read_MIC Analyze_Data Analyze and Compare MICs Read_MIC->Analyze_Data

Caption: Proposed experimental workflow for a cross-resistance study.
Data Presentation: Comparative MIC Table

The results of the proposed study should be summarized in a clear and structured table to facilitate comparison.

Table 1: Proposed Comparative MIC Data for this compound

Bacterial StrainResistance PhenotypeMIC of Comparator Antibiotic (µg/mL)MIC of this compound (µg/mL)
Staphylococcus aureus ATCC 29213SusceptibleOxacillin: ≤2
S. aureus (MRSA)Methicillin-ResistantOxacillin: ≥4
Enterococcus faecalis ATCC 29212SusceptibleVancomycin: ≤4
E. faecalis (VRE)Vancomycin-ResistantVancomycin: ≥32
Escherichia coli ATCC 25922SusceptibleCiprofloxacin: ≤1
E. coli (MDR)Fluoroquinolone-Resistant, ESBL-producingCiprofloxacin: ≥4
Pseudomonas aeruginosa ATCC 27853SusceptibleMeropenem: ≤2
P. aeruginosa (MDR)Carbapenem-ResistantMeropenem: ≥8

Note: The comparator antibiotic concentrations are illustrative and based on CLSI guidelines. The column for this compound MIC would be populated with experimental data.

Conclusion

This compound's unique mode of action, targeting the bacterial cell membrane, makes it a promising candidate for further investigation, especially in an era of growing antibiotic resistance. While the currently available data on cross-resistance is sparse, the lack of activation of the B. subtilis resistance pathway by other membrane-active agents like daptomycin is an encouraging sign. The proposed experimental framework provides a clear path forward for systematically evaluating the cross-resistance profile of this compound. The results of such studies will be crucial in determining its potential clinical utility and its role in combating multidrug-resistant pathogens.

References

Validating the LnrJ Signaling System's Role in Linearmycin A Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the LnrJ two-component signaling (TCS) system's performance in response to the antibiotic Linearmycin A against other antibiotic resistance mechanisms. Supporting experimental data and detailed protocols are presented to validate its central role in mediating resistance.

The LnrJ signaling pathway in Bacillus subtilis is a specialized two-component system that detects and responds to the presence of this compound, a polyketide antibiotic. This system is critical for the bacterium's survival in the presence of this antimicrobial agent. The primary defense mechanism activated by the LnrJ system is the upregulation of an ATP-binding cassette (ABC) transporter, which is believed to efflux the antibiotic from the cell.

Performance Comparison of Antibiotic Resistance Signaling Systems

The LnrJ system demonstrates a highly specific and robust response to this compound. While other two-component systems in B. subtilis also contribute to antibiotic resistance, the LnrJ pathway is notable for its potent induction and specificity.

Signaling SystemInducing AntibioticEffector MechanismLevel of InductionSpecificity
LnrJ/LnrK This compound ABC Transporter (LnrLMN) ~135-fold (in constitutively active mutant) [1]High (Strongest activation by linearmycin compared to other polyenes) [1]
BceRSBacitracinABC Transporter (BceAB)HighHigh
VraSRCell wall antibioticsCell wall synthesisModerate to HighBroad (Vancomycin, etc.)
LiaFSRCell envelope stressCell envelope integrityModerateBroad

LnrJ Signaling Pathway

The LnrJ signaling cascade is initiated upon the detection of this compound. LnrJ, a membrane-anchored histidine kinase, is thought to sense the antibiotic either directly or through membrane perturbations.[1] Upon activation, LnrJ autophosphorylates and subsequently transfers the phosphoryl group to its cognate response regulator, LnrK. Phosphorylated LnrK then acts as a transcriptional activator, binding to the promoter of the lnrLMN operon and driving the expression of the ABC transporter.

LnrJ_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LnrJ LnrJ (Histidine Kinase) LnrK LnrK LnrJ->LnrK 2. Phosphotransfer LnrK_P LnrK-P (Response Regulator) lnrLMN_promoter lnrLMN promoter LnrK_P->lnrLMN_promoter 3. Transcriptional Activation LnrK->LnrK_P ATP -> ADP Linearmycin_A This compound Linearmycin_A->LnrJ 1. Sensing LnrLMN_transporter LnrLMN (ABC Transporter) Linearmycin_A->LnrLMN_transporter lnrLMN_promoter->LnrLMN_transporter 4. Expression Efflux Efflux LnrLMN_transporter->Efflux

LnrJ signaling pathway in response to this compound.

Experimental Protocols

Minimal Inhibitory Concentration (MIC) Determination of this compound

This protocol is used to determine the minimum concentration of this compound that inhibits the visible growth of B. subtilis.

Materials:

  • Bacillus subtilis strains (wild-type and ΔlnrJ mutant)

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well microtiter plates

  • Incubator (37°C)

  • Microplate reader (OD600 nm)

Procedure:

  • Prepare a bacterial inoculum by diluting an overnight culture of B. subtilis in MHB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare a two-fold serial dilution of this compound in MHB in a 96-well plate. The concentration range should be chosen based on expected MIC values.

  • Add 100 µL of the bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible bacterial growth. Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the positive control.

β-Galactosidase Reporter Assay for lnrLMN Promoter Activity

This assay quantifies the induction of the lnrLMN promoter in response to this compound using a lacZ reporter gene fusion.

Materials:

  • B. subtilis strain carrying a PlnrLMN-lacZ reporter fusion

  • Luria-Bertani (LB) medium

  • This compound

  • ONPG (o-nitrophenyl-β-D-galactopyranoside)

  • Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0)

  • Chloroform (B151607)

  • 0.1% SDS

  • 1 M Na2CO3

  • Spectrophotometer

Procedure:

  • Grow the B. subtilis reporter strain in LB medium to mid-log phase (OD600 ≈ 0.4-0.6).

  • Divide the culture into aliquots and expose them to different concentrations of this compound for a defined period (e.g., 1-2 hours). Include an untreated control.

  • Harvest the cells by centrifugation and resuspend them in Z-buffer.

  • Lyse the cells by adding chloroform and SDS, followed by vortexing.

  • Initiate the enzymatic reaction by adding ONPG and incubate at 28°C until a yellow color develops.

  • Stop the reaction by adding 1 M Na2CO3.

  • Measure the absorbance at 420 nm (A420) and 550 nm (A550) to quantify the yellow product and light scattering, respectively.

  • Measure the OD600 of the initial culture.

  • Calculate the Miller Units using the following formula: Miller Units = 1000 × [A420 - (1.75 × A550)] / (Time × Volume × OD600)

Experimental Workflow

The validation of the LnrJ signaling system's role involves a series of interconnected experiments.

Experimental_Workflow cluster_mic MIC Determination cluster_reporter Reporter Gene Assay cluster_homology Comparative Genomics cluster_output Data Analysis & Comparison MIC_WT Determine MIC in Wild-Type B. subtilis Compare_MICs Compare MICs of WT and Mutant MIC_WT->Compare_MICs MIC_mutant Determine MIC in ΔlnrJ Mutant MIC_mutant->Compare_MICs Reporter_construction Construct PlnrLMN-lacZ Reporter Strain Reporter_assay Measure β-galactosidase Activity with this compound Reporter_construction->Reporter_assay Quantify_induction Quantify Promoter Induction Reporter_assay->Quantify_induction Homology_search Identify LnrJ Homologues Functional_analysis Functional Analysis of Homologues (if available) Homology_search->Functional_analysis Compare_TCS Compare with other Antibiotic Resistance TCS Functional_analysis->Compare_TCS Compare_MICs->Compare_TCS Quantify_induction->Compare_TCS

Workflow for validating the LnrJ signaling system.

LnrJ Homologues in Other Bacteria

Homologues of the LnrJ histidine kinase have been identified in other bacterial species, suggesting a potentially conserved mechanism of antibiotic resistance. However, the functional characterization of these homologues is largely incomplete. Further research is required to determine if these systems respond to this compound or other similar antibiotics and if they regulate analogous efflux pumps.

Bacterial SpeciesLnrJ HomologuePercent IdentityPutative Function
Bacillus licheniformisYvqEHighSensory histidine kinase
Staphylococcus aureusGraSModerateSensory histidine kinase (cationic peptide resistance)
Enterococcus faecalisEptSModerateSensory histidine kinase

References

Validating the LnrJ Signaling System's Role in Linearmycin A Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the LnrJ two-component signaling (TCS) system's performance in response to the antibiotic Linearmycin A against other antibiotic resistance mechanisms. Supporting experimental data and detailed protocols are presented to validate its central role in mediating resistance.

The LnrJ signaling pathway in Bacillus subtilis is a specialized two-component system that detects and responds to the presence of this compound, a polyketide antibiotic. This system is critical for the bacterium's survival in the presence of this antimicrobial agent. The primary defense mechanism activated by the LnrJ system is the upregulation of an ATP-binding cassette (ABC) transporter, which is believed to efflux the antibiotic from the cell.

Performance Comparison of Antibiotic Resistance Signaling Systems

The LnrJ system demonstrates a highly specific and robust response to this compound. While other two-component systems in B. subtilis also contribute to antibiotic resistance, the LnrJ pathway is notable for its potent induction and specificity.

Signaling SystemInducing AntibioticEffector MechanismLevel of InductionSpecificity
LnrJ/LnrK This compound ABC Transporter (LnrLMN) ~135-fold (in constitutively active mutant) [1]High (Strongest activation by linearmycin compared to other polyenes) [1]
BceRSBacitracinABC Transporter (BceAB)HighHigh
VraSRCell wall antibioticsCell wall synthesisModerate to HighBroad (Vancomycin, etc.)
LiaFSRCell envelope stressCell envelope integrityModerateBroad

LnrJ Signaling Pathway

The LnrJ signaling cascade is initiated upon the detection of this compound. LnrJ, a membrane-anchored histidine kinase, is thought to sense the antibiotic either directly or through membrane perturbations.[1] Upon activation, LnrJ autophosphorylates and subsequently transfers the phosphoryl group to its cognate response regulator, LnrK. Phosphorylated LnrK then acts as a transcriptional activator, binding to the promoter of the lnrLMN operon and driving the expression of the ABC transporter.

LnrJ_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LnrJ LnrJ (Histidine Kinase) LnrK LnrK LnrJ->LnrK 2. Phosphotransfer LnrK_P LnrK-P (Response Regulator) lnrLMN_promoter lnrLMN promoter LnrK_P->lnrLMN_promoter 3. Transcriptional Activation LnrK->LnrK_P ATP -> ADP Linearmycin_A This compound Linearmycin_A->LnrJ 1. Sensing LnrLMN_transporter LnrLMN (ABC Transporter) Linearmycin_A->LnrLMN_transporter lnrLMN_promoter->LnrLMN_transporter 4. Expression Efflux Efflux LnrLMN_transporter->Efflux

LnrJ signaling pathway in response to this compound.

Experimental Protocols

Minimal Inhibitory Concentration (MIC) Determination of this compound

This protocol is used to determine the minimum concentration of this compound that inhibits the visible growth of B. subtilis.

Materials:

  • Bacillus subtilis strains (wild-type and ΔlnrJ mutant)

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well microtiter plates

  • Incubator (37°C)

  • Microplate reader (OD600 nm)

Procedure:

  • Prepare a bacterial inoculum by diluting an overnight culture of B. subtilis in MHB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare a two-fold serial dilution of this compound in MHB in a 96-well plate. The concentration range should be chosen based on expected MIC values.

  • Add 100 µL of the bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible bacterial growth. Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the positive control.

β-Galactosidase Reporter Assay for lnrLMN Promoter Activity

This assay quantifies the induction of the lnrLMN promoter in response to this compound using a lacZ reporter gene fusion.

Materials:

  • B. subtilis strain carrying a PlnrLMN-lacZ reporter fusion

  • Luria-Bertani (LB) medium

  • This compound

  • ONPG (o-nitrophenyl-β-D-galactopyranoside)

  • Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0)

  • Chloroform (B151607)

  • 0.1% SDS

  • 1 M Na2CO3

  • Spectrophotometer

Procedure:

  • Grow the B. subtilis reporter strain in LB medium to mid-log phase (OD600 ≈ 0.4-0.6).

  • Divide the culture into aliquots and expose them to different concentrations of this compound for a defined period (e.g., 1-2 hours). Include an untreated control.

  • Harvest the cells by centrifugation and resuspend them in Z-buffer.

  • Lyse the cells by adding chloroform and SDS, followed by vortexing.

  • Initiate the enzymatic reaction by adding ONPG and incubate at 28°C until a yellow color develops.

  • Stop the reaction by adding 1 M Na2CO3.

  • Measure the absorbance at 420 nm (A420) and 550 nm (A550) to quantify the yellow product and light scattering, respectively.

  • Measure the OD600 of the initial culture.

  • Calculate the Miller Units using the following formula: Miller Units = 1000 × [A420 - (1.75 × A550)] / (Time × Volume × OD600)

Experimental Workflow

The validation of the LnrJ signaling system's role involves a series of interconnected experiments.

Experimental_Workflow cluster_mic MIC Determination cluster_reporter Reporter Gene Assay cluster_homology Comparative Genomics cluster_output Data Analysis & Comparison MIC_WT Determine MIC in Wild-Type B. subtilis Compare_MICs Compare MICs of WT and Mutant MIC_WT->Compare_MICs MIC_mutant Determine MIC in ΔlnrJ Mutant MIC_mutant->Compare_MICs Reporter_construction Construct PlnrLMN-lacZ Reporter Strain Reporter_assay Measure β-galactosidase Activity with this compound Reporter_construction->Reporter_assay Quantify_induction Quantify Promoter Induction Reporter_assay->Quantify_induction Homology_search Identify LnrJ Homologues Functional_analysis Functional Analysis of Homologues (if available) Homology_search->Functional_analysis Compare_TCS Compare with other Antibiotic Resistance TCS Functional_analysis->Compare_TCS Compare_MICs->Compare_TCS Quantify_induction->Compare_TCS

Workflow for validating the LnrJ signaling system.

LnrJ Homologues in Other Bacteria

Homologues of the LnrJ histidine kinase have been identified in other bacterial species, suggesting a potentially conserved mechanism of antibiotic resistance. However, the functional characterization of these homologues is largely incomplete. Further research is required to determine if these systems respond to this compound or other similar antibiotics and if they regulate analogous efflux pumps.

Bacterial SpeciesLnrJ HomologuePercent IdentityPutative Function
Bacillus licheniformisYvqEHighSensory histidine kinase
Staphylococcus aureusGraSModerateSensory histidine kinase (cationic peptide resistance)
Enterococcus faecalisEptSModerateSensory histidine kinase

References

Validating the LnrJ Signaling System's Role in Linearmycin A Response: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the LnrJ two-component signaling (TCS) system's performance in response to the antibiotic Linearmycin A against other antibiotic resistance mechanisms. Supporting experimental data and detailed protocols are presented to validate its central role in mediating resistance.

The LnrJ signaling pathway in Bacillus subtilis is a specialized two-component system that detects and responds to the presence of this compound, a polyketide antibiotic. This system is critical for the bacterium's survival in the presence of this antimicrobial agent. The primary defense mechanism activated by the LnrJ system is the upregulation of an ATP-binding cassette (ABC) transporter, which is believed to efflux the antibiotic from the cell.

Performance Comparison of Antibiotic Resistance Signaling Systems

The LnrJ system demonstrates a highly specific and robust response to this compound. While other two-component systems in B. subtilis also contribute to antibiotic resistance, the LnrJ pathway is notable for its potent induction and specificity.

Signaling SystemInducing AntibioticEffector MechanismLevel of InductionSpecificity
LnrJ/LnrK This compound ABC Transporter (LnrLMN) ~135-fold (in constitutively active mutant) [1]High (Strongest activation by linearmycin compared to other polyenes) [1]
BceRSBacitracinABC Transporter (BceAB)HighHigh
VraSRCell wall antibioticsCell wall synthesisModerate to HighBroad (Vancomycin, etc.)
LiaFSRCell envelope stressCell envelope integrityModerateBroad

LnrJ Signaling Pathway

The LnrJ signaling cascade is initiated upon the detection of this compound. LnrJ, a membrane-anchored histidine kinase, is thought to sense the antibiotic either directly or through membrane perturbations.[1] Upon activation, LnrJ autophosphorylates and subsequently transfers the phosphoryl group to its cognate response regulator, LnrK. Phosphorylated LnrK then acts as a transcriptional activator, binding to the promoter of the lnrLMN operon and driving the expression of the ABC transporter.

LnrJ_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LnrJ LnrJ (Histidine Kinase) LnrK LnrK LnrJ->LnrK 2. Phosphotransfer LnrK_P LnrK-P (Response Regulator) lnrLMN_promoter lnrLMN promoter LnrK_P->lnrLMN_promoter 3. Transcriptional Activation LnrK->LnrK_P ATP -> ADP Linearmycin_A This compound Linearmycin_A->LnrJ 1. Sensing LnrLMN_transporter LnrLMN (ABC Transporter) Linearmycin_A->LnrLMN_transporter lnrLMN_promoter->LnrLMN_transporter 4. Expression Efflux Efflux LnrLMN_transporter->Efflux

LnrJ signaling pathway in response to this compound.

Experimental Protocols

Minimal Inhibitory Concentration (MIC) Determination of this compound

This protocol is used to determine the minimum concentration of this compound that inhibits the visible growth of B. subtilis.

Materials:

  • Bacillus subtilis strains (wild-type and ΔlnrJ mutant)

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution (in a suitable solvent like DMSO)

  • 96-well microtiter plates

  • Incubator (37°C)

  • Microplate reader (OD600 nm)

Procedure:

  • Prepare a bacterial inoculum by diluting an overnight culture of B. subtilis in MHB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare a two-fold serial dilution of this compound in MHB in a 96-well plate. The concentration range should be chosen based on expected MIC values.

  • Add 100 µL of the bacterial inoculum to each well containing the this compound dilutions. Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible bacterial growth. Alternatively, measure the optical density at 600 nm (OD600) using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the positive control.

β-Galactosidase Reporter Assay for lnrLMN Promoter Activity

This assay quantifies the induction of the lnrLMN promoter in response to this compound using a lacZ reporter gene fusion.

Materials:

  • B. subtilis strain carrying a PlnrLMN-lacZ reporter fusion

  • Luria-Bertani (LB) medium

  • This compound

  • ONPG (o-nitrophenyl-β-D-galactopyranoside)

  • Z-buffer (60 mM Na2HPO4, 40 mM NaH2PO4, 10 mM KCl, 1 mM MgSO4, 50 mM β-mercaptoethanol, pH 7.0)

  • Chloroform

  • 0.1% SDS

  • 1 M Na2CO3

  • Spectrophotometer

Procedure:

  • Grow the B. subtilis reporter strain in LB medium to mid-log phase (OD600 ≈ 0.4-0.6).

  • Divide the culture into aliquots and expose them to different concentrations of this compound for a defined period (e.g., 1-2 hours). Include an untreated control.

  • Harvest the cells by centrifugation and resuspend them in Z-buffer.

  • Lyse the cells by adding chloroform and SDS, followed by vortexing.

  • Initiate the enzymatic reaction by adding ONPG and incubate at 28°C until a yellow color develops.

  • Stop the reaction by adding 1 M Na2CO3.

  • Measure the absorbance at 420 nm (A420) and 550 nm (A550) to quantify the yellow product and light scattering, respectively.

  • Measure the OD600 of the initial culture.

  • Calculate the Miller Units using the following formula: Miller Units = 1000 × [A420 - (1.75 × A550)] / (Time × Volume × OD600)

Experimental Workflow

The validation of the LnrJ signaling system's role involves a series of interconnected experiments.

Experimental_Workflow cluster_mic MIC Determination cluster_reporter Reporter Gene Assay cluster_homology Comparative Genomics cluster_output Data Analysis & Comparison MIC_WT Determine MIC in Wild-Type B. subtilis Compare_MICs Compare MICs of WT and Mutant MIC_WT->Compare_MICs MIC_mutant Determine MIC in ΔlnrJ Mutant MIC_mutant->Compare_MICs Reporter_construction Construct PlnrLMN-lacZ Reporter Strain Reporter_assay Measure β-galactosidase Activity with this compound Reporter_construction->Reporter_assay Quantify_induction Quantify Promoter Induction Reporter_assay->Quantify_induction Homology_search Identify LnrJ Homologues Functional_analysis Functional Analysis of Homologues (if available) Homology_search->Functional_analysis Compare_TCS Compare with other Antibiotic Resistance TCS Functional_analysis->Compare_TCS Compare_MICs->Compare_TCS Quantify_induction->Compare_TCS

Workflow for validating the LnrJ signaling system.

LnrJ Homologues in Other Bacteria

Homologues of the LnrJ histidine kinase have been identified in other bacterial species, suggesting a potentially conserved mechanism of antibiotic resistance. However, the functional characterization of these homologues is largely incomplete. Further research is required to determine if these systems respond to this compound or other similar antibiotics and if they regulate analogous efflux pumps.

Bacterial SpeciesLnrJ HomologuePercent IdentityPutative Function
Bacillus licheniformisYvqEHighSensory histidine kinase
Staphylococcus aureusGraSModerateSensory histidine kinase (cationic peptide resistance)
Enterococcus faecalisEptSModerateSensory histidine kinase

References

Validating the Assembly Line: Gene Knockout Confirms Linearmycin A Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive validation of the biosynthetic pathway for the potent polyketide antibiotic, Linearmycin A, has been achieved through targeted gene knockout experiments. This guide provides a comparative analysis of this validation method, presenting the supporting experimental data and protocols for researchers in antibiotic discovery and development.

The biosynthetic gene cluster (BGC) responsible for producing this compound in Streptomyces sp. Mg1 was identified and its function confirmed by disrupting a key gene, lnyI. This targeted inactivation resulted in the complete abolishment of linearmycin production, providing unequivocal evidence for the direct involvement of this gene cluster in the antibiotic's synthesis.[1][2]

Comparative Analysis of Production

While specific yields of this compound in wild-type versus the knockout mutant are not extensively published, the phenotypic effects of the gene knockout provide a clear quantitative comparison. The ∆lnyI mutant of Streptomyces sp. Mg1 not only ceased production of linearmycins but also exhibited a significant reduction in the formation of extracellular vesicles, which are responsible for trafficking the antibiotic.[1][3] This provides a measurable proxy for the loss of this compound production.

StrainThis compound ProductionExtracellular Vesicle Production (relative to Wild-Type)Lytic Activity against B. subtilis
Streptomyces sp. Mg1 (Wild-Type)Produced100%Present
Streptomyces sp. Mg1 ∆lnyIAbolished~27%Absent

Methodological Comparison: Validating Biosynthetic Pathways

Gene knockout is a cornerstone for validating biosynthetic pathways, but other techniques also offer valuable insights. Here’s a comparison of the primary methods:

MethodPrincipleProsCons
Gene Knockout Targeted inactivation of a specific gene within the biosynthetic gene cluster to observe the effect on metabolite production.Provides definitive in vivo evidence of a gene's function in the native producer. Allows for the study of the resulting phenotype.Can be technically challenging and time-consuming in genetically intractable organisms. Polar effects on downstream genes can complicate interpretation.
Heterologous Expression Transferring the entire biosynthetic gene cluster into a well-characterized host organism to see if it produces the metabolite of interest.Can activate "silent" or cryptic gene clusters not expressed in the native host. Facilitates strain engineering for improved production.The host may lack necessary precursors or cofactors. Codon usage differences can lead to poor protein expression. Large gene clusters can be difficult to clone and express.
In Vitro Enzymatic Assays Purifying individual enzymes from the biosynthetic pathway and testing their activity with specific substrates in a test tube.Allows for detailed biochemical characterization of individual reaction steps. Can confirm the specific function of an enzyme and its substrate specificity.Does not fully recapitulate the complex cellular environment. Requires successful expression and purification of active enzymes, which can be challenging.

Experimental Protocols

The validation of the this compound biosynthetic pathway through the knockout of the lnyI gene in Streptomyces sp. Mg1 was achieved using a method based on lambda Red-mediated recombineering and intergeneric conjugation.

Protocol: Gene Knockout of lnyI in Streptomyces sp. Mg1

This protocol is a generalized representation of the steps involved in creating a targeted gene deletion in Streptomyces using lambda Red-mediated recombineering.

1. Construction of the Gene Replacement Cassette:

  • Primer Design: Design primers with ~40-50 nucleotide homology arms flanking the lnyI gene and sequences that amplify a selectable antibiotic resistance marker (e.g., apramycin (B1230331) resistance, aac(3)IV). The cassette should also contain an origin of transfer (oriT).

  • PCR Amplification: Amplify the resistance cassette using a template plasmid (e.g., pIJ773) and the designed primers.

  • Purification: Purify the PCR product to be used for electroporation.

2. Recombineering in E. coli :

  • Preparation of Electrocompetent Cells: Prepare electrocompetent E. coli BW25113 cells carrying the pIJ790 plasmid, which expresses the lambda Red recombinase system (Exo, Beta, and Gam proteins).

  • Electroporation: Electroporate the purified gene replacement cassette into the prepared E. coli cells that harbor a cosmid containing the linearmycin biosynthetic gene cluster.

  • Selection and Verification: Select for recombinant E. coli colonies on media containing the appropriate antibiotic. Verify the correct replacement of the lnyI gene with the resistance cassette on the cosmid via PCR and restriction digestion.

3. Intergeneric Conjugation:

  • Donor and Recipient Preparation: Use the verified E. coli strain containing the modified cosmid as the donor. Prepare spores of Streptomyces sp. Mg1 as the recipient.

  • Mating: Mix the donor and recipient strains on a suitable agar (B569324) medium (e.g., SFM) and incubate to allow for conjugation.

  • Selection of Exconjugants: Overlay the plates with an antibiotic to select for Streptomyces exconjugants that have integrated the resistance cassette through homologous recombination.

  • Confirmation of Double Crossover: Screen the resulting colonies by PCR to confirm the deletion of the lnyI gene and the absence of the vector backbone, indicating a double-crossover event.

4. Phenotypic and Metabolic Analysis:

  • Cultivation: Culture the wild-type and the confirmed ∆lnyI mutant strains under identical conditions.

  • Extraction and Analysis: Extract the secondary metabolites from the cultures and analyze by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the abolishment of this compound production in the mutant.

  • Bioassays: Perform bioassays against susceptible indicator strains (e.g., Bacillus subtilis) to confirm the loss of antibiotic activity.

Visualizing the Workflow and Pathway

To better illustrate the experimental process and the biosynthetic pathway, the following diagrams are provided.

Gene_Knockout_Workflow cluster_ecoli In E. coli cluster_streptomyces In Streptomyces cluster_analysis Analysis PCR 1. PCR Amplification of Resistance Cassette Recombineering 2. λ-Red Recombineering in E. coli PCR->Recombineering Resistance Cassette Verification 3. Verification of Modified Cosmid Recombineering->Verification Conjugation 4. Intergeneric Conjugation Verification->Conjugation Modified Cosmid Selection 5. Selection of Exconjugants Conjugation->Selection Confirmation 6. PCR Confirmation of ΔlnyI Mutant Selection->Confirmation Analysis 7. Comparative Analysis (HPLC, LC-MS, Bioassay) Confirmation->Analysis Wild-Type vs. Mutant

Gene Knockout Experimental Workflow

Linearmycin_Biosynthesis cluster_pks Polyketide Synthesis cluster_tailoring Post-PKS Modification PKS_Modules lny Genes (Type I PKS Modules) Polyketide_Backbone Linearmycin Polyketide Backbone PKS_Modules->Polyketide_Backbone lnyI lnyI (Putative Tailoring Enzyme) Other_Tailoring Other lny Genes (Tailoring Enzymes) lnyI->Other_Tailoring Linearmycin_A This compound Other_Tailoring->Linearmycin_A Precursors Malonyl-CoA, etc. Precursors->PKS_Modules Polyketide_Backbone->lnyI

References

Validating the Assembly Line: Gene Knockout Confirms Linearmycin A Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive validation of the biosynthetic pathway for the potent polyketide antibiotic, Linearmycin A, has been achieved through targeted gene knockout experiments. This guide provides a comparative analysis of this validation method, presenting the supporting experimental data and protocols for researchers in antibiotic discovery and development.

The biosynthetic gene cluster (BGC) responsible for producing this compound in Streptomyces sp. Mg1 was identified and its function confirmed by disrupting a key gene, lnyI. This targeted inactivation resulted in the complete abolishment of linearmycin production, providing unequivocal evidence for the direct involvement of this gene cluster in the antibiotic's synthesis.[1][2]

Comparative Analysis of Production

While specific yields of this compound in wild-type versus the knockout mutant are not extensively published, the phenotypic effects of the gene knockout provide a clear quantitative comparison. The ∆lnyI mutant of Streptomyces sp. Mg1 not only ceased production of linearmycins but also exhibited a significant reduction in the formation of extracellular vesicles, which are responsible for trafficking the antibiotic.[1][3] This provides a measurable proxy for the loss of this compound production.

StrainThis compound ProductionExtracellular Vesicle Production (relative to Wild-Type)Lytic Activity against B. subtilis
Streptomyces sp. Mg1 (Wild-Type)Produced100%Present
Streptomyces sp. Mg1 ∆lnyIAbolished~27%Absent

Methodological Comparison: Validating Biosynthetic Pathways

Gene knockout is a cornerstone for validating biosynthetic pathways, but other techniques also offer valuable insights. Here’s a comparison of the primary methods:

MethodPrincipleProsCons
Gene Knockout Targeted inactivation of a specific gene within the biosynthetic gene cluster to observe the effect on metabolite production.Provides definitive in vivo evidence of a gene's function in the native producer. Allows for the study of the resulting phenotype.Can be technically challenging and time-consuming in genetically intractable organisms. Polar effects on downstream genes can complicate interpretation.
Heterologous Expression Transferring the entire biosynthetic gene cluster into a well-characterized host organism to see if it produces the metabolite of interest.Can activate "silent" or cryptic gene clusters not expressed in the native host. Facilitates strain engineering for improved production.The host may lack necessary precursors or cofactors. Codon usage differences can lead to poor protein expression. Large gene clusters can be difficult to clone and express.
In Vitro Enzymatic Assays Purifying individual enzymes from the biosynthetic pathway and testing their activity with specific substrates in a test tube.Allows for detailed biochemical characterization of individual reaction steps. Can confirm the specific function of an enzyme and its substrate specificity.Does not fully recapitulate the complex cellular environment. Requires successful expression and purification of active enzymes, which can be challenging.

Experimental Protocols

The validation of the this compound biosynthetic pathway through the knockout of the lnyI gene in Streptomyces sp. Mg1 was achieved using a method based on lambda Red-mediated recombineering and intergeneric conjugation.

Protocol: Gene Knockout of lnyI in Streptomyces sp. Mg1

This protocol is a generalized representation of the steps involved in creating a targeted gene deletion in Streptomyces using lambda Red-mediated recombineering.

1. Construction of the Gene Replacement Cassette:

  • Primer Design: Design primers with ~40-50 nucleotide homology arms flanking the lnyI gene and sequences that amplify a selectable antibiotic resistance marker (e.g., apramycin (B1230331) resistance, aac(3)IV). The cassette should also contain an origin of transfer (oriT).

  • PCR Amplification: Amplify the resistance cassette using a template plasmid (e.g., pIJ773) and the designed primers.

  • Purification: Purify the PCR product to be used for electroporation.

2. Recombineering in E. coli :

  • Preparation of Electrocompetent Cells: Prepare electrocompetent E. coli BW25113 cells carrying the pIJ790 plasmid, which expresses the lambda Red recombinase system (Exo, Beta, and Gam proteins).

  • Electroporation: Electroporate the purified gene replacement cassette into the prepared E. coli cells that harbor a cosmid containing the linearmycin biosynthetic gene cluster.

  • Selection and Verification: Select for recombinant E. coli colonies on media containing the appropriate antibiotic. Verify the correct replacement of the lnyI gene with the resistance cassette on the cosmid via PCR and restriction digestion.

3. Intergeneric Conjugation:

  • Donor and Recipient Preparation: Use the verified E. coli strain containing the modified cosmid as the donor. Prepare spores of Streptomyces sp. Mg1 as the recipient.

  • Mating: Mix the donor and recipient strains on a suitable agar (B569324) medium (e.g., SFM) and incubate to allow for conjugation.

  • Selection of Exconjugants: Overlay the plates with an antibiotic to select for Streptomyces exconjugants that have integrated the resistance cassette through homologous recombination.

  • Confirmation of Double Crossover: Screen the resulting colonies by PCR to confirm the deletion of the lnyI gene and the absence of the vector backbone, indicating a double-crossover event.

4. Phenotypic and Metabolic Analysis:

  • Cultivation: Culture the wild-type and the confirmed ∆lnyI mutant strains under identical conditions.

  • Extraction and Analysis: Extract the secondary metabolites from the cultures and analyze by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the abolishment of this compound production in the mutant.

  • Bioassays: Perform bioassays against susceptible indicator strains (e.g., Bacillus subtilis) to confirm the loss of antibiotic activity.

Visualizing the Workflow and Pathway

To better illustrate the experimental process and the biosynthetic pathway, the following diagrams are provided.

Gene_Knockout_Workflow cluster_ecoli In E. coli cluster_streptomyces In Streptomyces cluster_analysis Analysis PCR 1. PCR Amplification of Resistance Cassette Recombineering 2. λ-Red Recombineering in E. coli PCR->Recombineering Resistance Cassette Verification 3. Verification of Modified Cosmid Recombineering->Verification Conjugation 4. Intergeneric Conjugation Verification->Conjugation Modified Cosmid Selection 5. Selection of Exconjugants Conjugation->Selection Confirmation 6. PCR Confirmation of ΔlnyI Mutant Selection->Confirmation Analysis 7. Comparative Analysis (HPLC, LC-MS, Bioassay) Confirmation->Analysis Wild-Type vs. Mutant

Gene Knockout Experimental Workflow

Linearmycin_Biosynthesis cluster_pks Polyketide Synthesis cluster_tailoring Post-PKS Modification PKS_Modules lny Genes (Type I PKS Modules) Polyketide_Backbone Linearmycin Polyketide Backbone PKS_Modules->Polyketide_Backbone lnyI lnyI (Putative Tailoring Enzyme) Other_Tailoring Other lny Genes (Tailoring Enzymes) lnyI->Other_Tailoring Linearmycin_A This compound Other_Tailoring->Linearmycin_A Precursors Malonyl-CoA, etc. Precursors->PKS_Modules Polyketide_Backbone->lnyI

References

Validating the Assembly Line: Gene Knockout Confirms Linearmycin A Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

A definitive validation of the biosynthetic pathway for the potent polyketide antibiotic, Linearmycin A, has been achieved through targeted gene knockout experiments. This guide provides a comparative analysis of this validation method, presenting the supporting experimental data and protocols for researchers in antibiotic discovery and development.

The biosynthetic gene cluster (BGC) responsible for producing this compound in Streptomyces sp. Mg1 was identified and its function confirmed by disrupting a key gene, lnyI. This targeted inactivation resulted in the complete abolishment of linearmycin production, providing unequivocal evidence for the direct involvement of this gene cluster in the antibiotic's synthesis.[1][2]

Comparative Analysis of Production

While specific yields of this compound in wild-type versus the knockout mutant are not extensively published, the phenotypic effects of the gene knockout provide a clear quantitative comparison. The ∆lnyI mutant of Streptomyces sp. Mg1 not only ceased production of linearmycins but also exhibited a significant reduction in the formation of extracellular vesicles, which are responsible for trafficking the antibiotic.[1][3] This provides a measurable proxy for the loss of this compound production.

StrainThis compound ProductionExtracellular Vesicle Production (relative to Wild-Type)Lytic Activity against B. subtilis
Streptomyces sp. Mg1 (Wild-Type)Produced100%Present
Streptomyces sp. Mg1 ∆lnyIAbolished~27%Absent

Methodological Comparison: Validating Biosynthetic Pathways

Gene knockout is a cornerstone for validating biosynthetic pathways, but other techniques also offer valuable insights. Here’s a comparison of the primary methods:

MethodPrincipleProsCons
Gene Knockout Targeted inactivation of a specific gene within the biosynthetic gene cluster to observe the effect on metabolite production.Provides definitive in vivo evidence of a gene's function in the native producer. Allows for the study of the resulting phenotype.Can be technically challenging and time-consuming in genetically intractable organisms. Polar effects on downstream genes can complicate interpretation.
Heterologous Expression Transferring the entire biosynthetic gene cluster into a well-characterized host organism to see if it produces the metabolite of interest.Can activate "silent" or cryptic gene clusters not expressed in the native host. Facilitates strain engineering for improved production.The host may lack necessary precursors or cofactors. Codon usage differences can lead to poor protein expression. Large gene clusters can be difficult to clone and express.
In Vitro Enzymatic Assays Purifying individual enzymes from the biosynthetic pathway and testing their activity with specific substrates in a test tube.Allows for detailed biochemical characterization of individual reaction steps. Can confirm the specific function of an enzyme and its substrate specificity.Does not fully recapitulate the complex cellular environment. Requires successful expression and purification of active enzymes, which can be challenging.

Experimental Protocols

The validation of the this compound biosynthetic pathway through the knockout of the lnyI gene in Streptomyces sp. Mg1 was achieved using a method based on lambda Red-mediated recombineering and intergeneric conjugation.

Protocol: Gene Knockout of lnyI in Streptomyces sp. Mg1

This protocol is a generalized representation of the steps involved in creating a targeted gene deletion in Streptomyces using lambda Red-mediated recombineering.

1. Construction of the Gene Replacement Cassette:

  • Primer Design: Design primers with ~40-50 nucleotide homology arms flanking the lnyI gene and sequences that amplify a selectable antibiotic resistance marker (e.g., apramycin resistance, aac(3)IV). The cassette should also contain an origin of transfer (oriT).

  • PCR Amplification: Amplify the resistance cassette using a template plasmid (e.g., pIJ773) and the designed primers.

  • Purification: Purify the PCR product to be used for electroporation.

2. Recombineering in E. coli :

  • Preparation of Electrocompetent Cells: Prepare electrocompetent E. coli BW25113 cells carrying the pIJ790 plasmid, which expresses the lambda Red recombinase system (Exo, Beta, and Gam proteins).

  • Electroporation: Electroporate the purified gene replacement cassette into the prepared E. coli cells that harbor a cosmid containing the linearmycin biosynthetic gene cluster.

  • Selection and Verification: Select for recombinant E. coli colonies on media containing the appropriate antibiotic. Verify the correct replacement of the lnyI gene with the resistance cassette on the cosmid via PCR and restriction digestion.

3. Intergeneric Conjugation:

  • Donor and Recipient Preparation: Use the verified E. coli strain containing the modified cosmid as the donor. Prepare spores of Streptomyces sp. Mg1 as the recipient.

  • Mating: Mix the donor and recipient strains on a suitable agar medium (e.g., SFM) and incubate to allow for conjugation.

  • Selection of Exconjugants: Overlay the plates with an antibiotic to select for Streptomyces exconjugants that have integrated the resistance cassette through homologous recombination.

  • Confirmation of Double Crossover: Screen the resulting colonies by PCR to confirm the deletion of the lnyI gene and the absence of the vector backbone, indicating a double-crossover event.

4. Phenotypic and Metabolic Analysis:

  • Cultivation: Culture the wild-type and the confirmed ∆lnyI mutant strains under identical conditions.

  • Extraction and Analysis: Extract the secondary metabolites from the cultures and analyze by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the abolishment of this compound production in the mutant.

  • Bioassays: Perform bioassays against susceptible indicator strains (e.g., Bacillus subtilis) to confirm the loss of antibiotic activity.

Visualizing the Workflow and Pathway

To better illustrate the experimental process and the biosynthetic pathway, the following diagrams are provided.

Gene_Knockout_Workflow cluster_ecoli In E. coli cluster_streptomyces In Streptomyces cluster_analysis Analysis PCR 1. PCR Amplification of Resistance Cassette Recombineering 2. λ-Red Recombineering in E. coli PCR->Recombineering Resistance Cassette Verification 3. Verification of Modified Cosmid Recombineering->Verification Conjugation 4. Intergeneric Conjugation Verification->Conjugation Modified Cosmid Selection 5. Selection of Exconjugants Conjugation->Selection Confirmation 6. PCR Confirmation of ΔlnyI Mutant Selection->Confirmation Analysis 7. Comparative Analysis (HPLC, LC-MS, Bioassay) Confirmation->Analysis Wild-Type vs. Mutant

Gene Knockout Experimental Workflow

Linearmycin_Biosynthesis cluster_pks Polyketide Synthesis cluster_tailoring Post-PKS Modification PKS_Modules lny Genes (Type I PKS Modules) Polyketide_Backbone Linearmycin Polyketide Backbone PKS_Modules->Polyketide_Backbone lnyI lnyI (Putative Tailoring Enzyme) Other_Tailoring Other lny Genes (Tailoring Enzymes) lnyI->Other_Tailoring Linearmycin_A This compound Other_Tailoring->Linearmycin_A Precursors Malonyl-CoA, etc. Precursors->PKS_Modules Polyketide_Backbone->lnyI

References

Safety Operating Guide

Safe Disposal of Linearmycin A: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The following provides a comprehensive guide for the proper disposal of Linearmycin A, ensuring the safety of laboratory personnel and compliance with environmental regulations. This procedure is designed for researchers, scientists, and drug development professionals. Although some supplier safety data sheets (SDS) may suggest that small quantities can be disposed of as household waste, it is imperative to follow established laboratory safety protocols and local, state, and federal regulations for all chemical waste[1]. The toxicological properties of this compound have not been fully investigated, warranting a cautious approach to its handling and disposal[1].

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). While specific requirements for this compound are not extensively detailed, standard laboratory practice for handling biologically active or potentially hazardous compounds should be followed.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves (nitrile or neoprene gloves are recommended)[2].

  • Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols[1].

  • Spill Management: Have a spill kit readily available. In case of a spill, avoid generating dust from powdered forms. The spill should be contained, collected with absorbent materials, and placed in a sealed container for disposal. Do not wash spills down the drain[2].

Quantitative Data and Physical Properties

A summary of the known physical and chemical properties of this compound is presented below. Stability data indicates that it is stable under recommended storage conditions (-20°C) for at least four years.

PropertyValueSource
Molecular FormulaC₆₄H₁₀₁NO₁₆
Molecular Weight1140.5 g/mol
AppearanceSolid
Storage Temperature-20°C
Stability≥ 4 years at recommended storage
SolubilitySoluble in DMSO and Methanol
Ecological HazardWater Hazard Class 1 (Slightly hazardous)

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound waste, including unused product, contaminated labware, and solutions.

1. Waste Segregation and Collection:

  • Identify Waste Streams: Separate waste into three categories:

    • Unused/Expired this compound: The pure solid compound.

    • Contaminated Solid Waste: Items such as gloves, pipette tips, absorbent pads, and empty vials that have come into direct contact with this compound.

    • Contaminated Liquid Waste: Solutions containing this compound, such as stock solutions or experimental media.

  • Use Designated Waste Containers:

    • All waste must be collected in containers that are in good condition, compatible with the waste, and have secure, leak-proof closures.

    • For solid waste, a clearly labeled, sealable bag within a rigid secondary container is recommended.

    • For liquid waste, use a shatter-resistant, leak-proof container. Do not use metal containers for corrosive waste.

2. Labeling of Waste Containers:

  • Clear Identification: All waste containers must be clearly labeled with the words "Hazardous Waste".

  • Content Declaration: The label must also include the full chemical name ("this compound") and the approximate concentration or quantity. Do not use abbreviations or chemical formulas.

3. Storage of Waste On-Site:

  • Satellite Accumulation Area (SAA): Store waste containers in a designated SAA at or near the point of generation and under the control of laboratory personnel.

  • Segregation: Store this compound waste away from incompatible materials.

  • Container Management: Keep waste containers closed at all times except when adding waste. Do not leave funnels in the containers.

  • Volume Limits: Adhere to institutional and regulatory limits for the amount of hazardous waste stored in an SAA (e.g., typically no more than 55 gallons).

4. Arranging for Final Disposal:

  • Contact Environmental Health & Safety (EHS): Do not dispose of this compound waste in the regular trash or down the sewer system. Contact your institution's EHS or a certified chemical waste disposal contractor for waste pickup.

  • Documentation: Complete any required waste pickup forms, providing accurate information about the waste composition.

  • Follow Regulations: Disposal must be conducted in accordance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.

Experimental Protocols

Disposal Workflow Diagram

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

Linearmycin_A_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_collection Waste Segregation & Collection cluster_storage_disposal Storage & Final Disposal start Start: Generate This compound Waste ppe Wear Appropriate PPE (Gloves, Lab Coat, Safety Glasses) start->ppe spill_kit Ensure Spill Kit is Available ppe->spill_kit segregate Segregate Waste Streams spill_kit->segregate solid_waste Contaminated Solids (Vials, Gloves, Tips) segregate->solid_waste Solids liquid_waste Contaminated Liquids (Solutions) segregate->liquid_waste Liquids pure_compound Unused/Expired This compound segregate->pure_compound Pure Compound collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Container liquid_waste->collect_liquid collect_pure Keep in Original Labeled Container if Possible pure_compound->collect_pure store Store in Designated Satellite Accumulation Area (SAA) collect_solid->store collect_liquid->store collect_pure->store check_full Container >90% Full? store->check_full check_full->store No contact_ehs Contact EHS for Waste Pickup check_full->contact_ehs Yes end End: Waste Removed by EHS contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safe Disposal of Linearmycin A: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The following provides a comprehensive guide for the proper disposal of Linearmycin A, ensuring the safety of laboratory personnel and compliance with environmental regulations. This procedure is designed for researchers, scientists, and drug development professionals. Although some supplier safety data sheets (SDS) may suggest that small quantities can be disposed of as household waste, it is imperative to follow established laboratory safety protocols and local, state, and federal regulations for all chemical waste[1]. The toxicological properties of this compound have not been fully investigated, warranting a cautious approach to its handling and disposal[1].

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). While specific requirements for this compound are not extensively detailed, standard laboratory practice for handling biologically active or potentially hazardous compounds should be followed.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves (nitrile or neoprene gloves are recommended)[2].

  • Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols[1].

  • Spill Management: Have a spill kit readily available. In case of a spill, avoid generating dust from powdered forms. The spill should be contained, collected with absorbent materials, and placed in a sealed container for disposal. Do not wash spills down the drain[2].

Quantitative Data and Physical Properties

A summary of the known physical and chemical properties of this compound is presented below. Stability data indicates that it is stable under recommended storage conditions (-20°C) for at least four years.

PropertyValueSource
Molecular FormulaC₆₄H₁₀₁NO₁₆
Molecular Weight1140.5 g/mol
AppearanceSolid
Storage Temperature-20°C
Stability≥ 4 years at recommended storage
SolubilitySoluble in DMSO and Methanol
Ecological HazardWater Hazard Class 1 (Slightly hazardous)

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound waste, including unused product, contaminated labware, and solutions.

1. Waste Segregation and Collection:

  • Identify Waste Streams: Separate waste into three categories:

    • Unused/Expired this compound: The pure solid compound.

    • Contaminated Solid Waste: Items such as gloves, pipette tips, absorbent pads, and empty vials that have come into direct contact with this compound.

    • Contaminated Liquid Waste: Solutions containing this compound, such as stock solutions or experimental media.

  • Use Designated Waste Containers:

    • All waste must be collected in containers that are in good condition, compatible with the waste, and have secure, leak-proof closures.

    • For solid waste, a clearly labeled, sealable bag within a rigid secondary container is recommended.

    • For liquid waste, use a shatter-resistant, leak-proof container. Do not use metal containers for corrosive waste.

2. Labeling of Waste Containers:

  • Clear Identification: All waste containers must be clearly labeled with the words "Hazardous Waste".

  • Content Declaration: The label must also include the full chemical name ("this compound") and the approximate concentration or quantity. Do not use abbreviations or chemical formulas.

3. Storage of Waste On-Site:

  • Satellite Accumulation Area (SAA): Store waste containers in a designated SAA at or near the point of generation and under the control of laboratory personnel.

  • Segregation: Store this compound waste away from incompatible materials.

  • Container Management: Keep waste containers closed at all times except when adding waste. Do not leave funnels in the containers.

  • Volume Limits: Adhere to institutional and regulatory limits for the amount of hazardous waste stored in an SAA (e.g., typically no more than 55 gallons).

4. Arranging for Final Disposal:

  • Contact Environmental Health & Safety (EHS): Do not dispose of this compound waste in the regular trash or down the sewer system. Contact your institution's EHS or a certified chemical waste disposal contractor for waste pickup.

  • Documentation: Complete any required waste pickup forms, providing accurate information about the waste composition.

  • Follow Regulations: Disposal must be conducted in accordance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.

Experimental Protocols

Disposal Workflow Diagram

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

Linearmycin_A_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_collection Waste Segregation & Collection cluster_storage_disposal Storage & Final Disposal start Start: Generate This compound Waste ppe Wear Appropriate PPE (Gloves, Lab Coat, Safety Glasses) start->ppe spill_kit Ensure Spill Kit is Available ppe->spill_kit segregate Segregate Waste Streams spill_kit->segregate solid_waste Contaminated Solids (Vials, Gloves, Tips) segregate->solid_waste Solids liquid_waste Contaminated Liquids (Solutions) segregate->liquid_waste Liquids pure_compound Unused/Expired This compound segregate->pure_compound Pure Compound collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Container liquid_waste->collect_liquid collect_pure Keep in Original Labeled Container if Possible pure_compound->collect_pure store Store in Designated Satellite Accumulation Area (SAA) collect_solid->store collect_liquid->store collect_pure->store check_full Container >90% Full? store->check_full check_full->store No contact_ehs Contact EHS for Waste Pickup check_full->contact_ehs Yes end End: Waste Removed by EHS contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safe Disposal of Linearmycin A: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The following provides a comprehensive guide for the proper disposal of Linearmycin A, ensuring the safety of laboratory personnel and compliance with environmental regulations. This procedure is designed for researchers, scientists, and drug development professionals. Although some supplier safety data sheets (SDS) may suggest that small quantities can be disposed of as household waste, it is imperative to follow established laboratory safety protocols and local, state, and federal regulations for all chemical waste[1]. The toxicological properties of this compound have not been fully investigated, warranting a cautious approach to its handling and disposal[1].

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). While specific requirements for this compound are not extensively detailed, standard laboratory practice for handling biologically active or potentially hazardous compounds should be followed.

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves (nitrile or neoprene gloves are recommended)[2].

  • Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols[1].

  • Spill Management: Have a spill kit readily available. In case of a spill, avoid generating dust from powdered forms. The spill should be contained, collected with absorbent materials, and placed in a sealed container for disposal. Do not wash spills down the drain[2].

Quantitative Data and Physical Properties

A summary of the known physical and chemical properties of this compound is presented below. Stability data indicates that it is stable under recommended storage conditions (-20°C) for at least four years.

PropertyValueSource
Molecular FormulaC₆₄H₁₀₁NO₁₆
Molecular Weight1140.5 g/mol
AppearanceSolid
Storage Temperature-20°C
Stability≥ 4 years at recommended storage
SolubilitySoluble in DMSO and Methanol
Ecological HazardWater Hazard Class 1 (Slightly hazardous)

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound waste, including unused product, contaminated labware, and solutions.

1. Waste Segregation and Collection:

  • Identify Waste Streams: Separate waste into three categories:

    • Unused/Expired this compound: The pure solid compound.

    • Contaminated Solid Waste: Items such as gloves, pipette tips, absorbent pads, and empty vials that have come into direct contact with this compound.

    • Contaminated Liquid Waste: Solutions containing this compound, such as stock solutions or experimental media.

  • Use Designated Waste Containers:

    • All waste must be collected in containers that are in good condition, compatible with the waste, and have secure, leak-proof closures.

    • For solid waste, a clearly labeled, sealable bag within a rigid secondary container is recommended.

    • For liquid waste, use a shatter-resistant, leak-proof container. Do not use metal containers for corrosive waste.

2. Labeling of Waste Containers:

  • Clear Identification: All waste containers must be clearly labeled with the words "Hazardous Waste".

  • Content Declaration: The label must also include the full chemical name ("this compound") and the approximate concentration or quantity. Do not use abbreviations or chemical formulas.

3. Storage of Waste On-Site:

  • Satellite Accumulation Area (SAA): Store waste containers in a designated SAA at or near the point of generation and under the control of laboratory personnel.

  • Segregation: Store this compound waste away from incompatible materials.

  • Container Management: Keep waste containers closed at all times except when adding waste. Do not leave funnels in the containers.

  • Volume Limits: Adhere to institutional and regulatory limits for the amount of hazardous waste stored in an SAA (e.g., typically no more than 55 gallons).

4. Arranging for Final Disposal:

  • Contact Environmental Health & Safety (EHS): Do not dispose of this compound waste in the regular trash or down the sewer system. Contact your institution's EHS or a certified chemical waste disposal contractor for waste pickup.

  • Documentation: Complete any required waste pickup forms, providing accurate information about the waste composition.

  • Follow Regulations: Disposal must be conducted in accordance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) in the United States.

Experimental Protocols

Disposal Workflow Diagram

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.

Linearmycin_A_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_collection Waste Segregation & Collection cluster_storage_disposal Storage & Final Disposal start Start: Generate This compound Waste ppe Wear Appropriate PPE (Gloves, Lab Coat, Safety Glasses) start->ppe spill_kit Ensure Spill Kit is Available ppe->spill_kit segregate Segregate Waste Streams spill_kit->segregate solid_waste Contaminated Solids (Vials, Gloves, Tips) segregate->solid_waste Solids liquid_waste Contaminated Liquids (Solutions) segregate->liquid_waste Liquids pure_compound Unused/Expired This compound segregate->pure_compound Pure Compound collect_solid Collect in Labeled, Sealed Container solid_waste->collect_solid collect_liquid Collect in Labeled, Leak-Proof Container liquid_waste->collect_liquid collect_pure Keep in Original Labeled Container if Possible pure_compound->collect_pure store Store in Designated Satellite Accumulation Area (SAA) collect_solid->store collect_liquid->store collect_pure->store check_full Container >90% Full? store->check_full check_full->store No contact_ehs Contact EHS for Waste Pickup check_full->contact_ehs Yes end End: Waste Removed by EHS contact_ehs->end

Caption: Workflow for the safe disposal of this compound waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Linearmycin A
Reactant of Route 2
Reactant of Route 2
Linearmycin A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.